molecular formula C8H9N3O B1581281 3-(3,5-Dimethyl-1H-pyrazol-1-yl)-3-oxopropanenitrile CAS No. 36140-83-7

3-(3,5-Dimethyl-1H-pyrazol-1-yl)-3-oxopropanenitrile

Cat. No.: B1581281
CAS No.: 36140-83-7
M. Wt: 163.18 g/mol
InChI Key: DDWZYWSLHBDVGR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(3,5-Dimethyl-1H-pyrazol-1-yl)-3-oxopropanenitrile is a useful research compound. Its molecular formula is C8H9N3O and its molecular weight is 163.18 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 95424. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

3-(3,5-dimethylpyrazol-1-yl)-3-oxopropanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N3O/c1-6-5-7(2)11(10-6)8(12)3-4-9/h5H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDWZYWSLHBDVGR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C(=O)CC#N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90294239
Record name 3-(3,5-Dimethyl-1H-pyrazol-1-yl)-3-oxopropanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90294239
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

36140-83-7
Record name 36140-83-7
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=95424
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3-(3,5-Dimethyl-1H-pyrazol-1-yl)-3-oxopropanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90294239
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 36140-83-7
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

A Technical Guide to the Structural Elucidation of 3-(3,5-Dimethyl-1H-pyrazol-1-yl)-3-oxopropanenitrile

Author: BenchChem Technical Support Team. Date: January 2026

This in-depth technical guide provides a comprehensive framework for the structural elucidation of the heterocyclic compound 3-(3,5-dimethyl-1H-pyrazol-1-yl)-3-oxopropanenitrile. Designed for researchers, scientists, and professionals in drug development, this document outlines a multi-technique analytical approach, grounded in scientific principles and field-proven methodologies. We will explore the synergistic application of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and single-crystal X-ray diffraction to unambiguously confirm the molecular structure of this important synthetic precursor.[1][2][3]

Introduction: The Significance of Structural Verification

This compound is a key building block in synthetic organic chemistry, serving as a versatile precursor for the synthesis of various heterocyclic compounds.[1][2] Its molecular structure, comprising a 3,5-dimethylpyrazole ring linked to a reactive 3-oxopropanenitrile moiety, offers multiple sites for chemical modification. Accurate and unequivocal structural confirmation is paramount to ensure the integrity of subsequent synthetic steps and the desired properties of the final products. This guide will walk through the logical progression of analytical techniques employed to achieve this confirmation.

I. Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Proton and Carbon Skeleton

NMR spectroscopy is the cornerstone of small molecule structure elucidation, providing detailed information about the chemical environment, connectivity, and spatial arrangement of atoms. For this compound, both ¹H and ¹³C NMR are indispensable.

¹H NMR Spectroscopy: A Proton's Perspective

The ¹H NMR spectrum provides a quantitative and qualitative map of the hydrogen atoms within the molecule. Based on the structure, we anticipate four distinct proton signals. The choice of a deuterated solvent like chloroform-d (CDCl₃) is standard for such organic molecules, assuming adequate solubility.[4]

Predicted ¹H NMR Data:

ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationRationale
CH₃ (C3-pyrazole)~2.3Singlet (s)3HMethyl group on an electron-rich aromatic ring.
CH₃ (C5-pyrazole)~2.6Singlet (s)3HSlightly downfield due to proximity to the N-acyl group.
CH (C4-pyrazole)~6.0Singlet (s)1HVinylic proton in the pyrazole ring.
CH₂ (methylene)~4.2Singlet (s)2HMethylene group positioned between two electron-withdrawing groups (carbonyl and nitrile).

Experimental Protocol for ¹H NMR Spectroscopy:

  • Sample Preparation: Dissolve approximately 5-10 mg of high-purity this compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃).

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion.

  • Data Acquisition:

    • Acquire a standard one-dimensional ¹H spectrum.

    • Set a spectral width of approximately 12 ppm.

    • Use a sufficient number of scans (typically 8-16) to achieve a good signal-to-noise ratio.

    • Reference the spectrum to the residual solvent peak of CDCl₃ at 7.26 ppm.[4]

¹³C NMR Spectroscopy: Probing the Carbon Framework

The ¹³C NMR spectrum reveals the number of unique carbon environments and provides information about their hybridization and electronic state. We expect to observe eight distinct carbon signals.

Predicted ¹³C NMR Data:

CarbonPredicted Chemical Shift (δ, ppm)Rationale
CH₃ (C3-pyrazole)~14Typical for a methyl group on a pyrazole ring.
CH₃ (C5-pyrazole)~15Similar to the other methyl group, with minor variation.
CH (C4-pyrazole)~110Vinylic carbon in the pyrazole ring.
C3 (pyrazole)~152Aromatic carbon adjacent to two nitrogen atoms.
C5 (pyrazole)~145Aromatic carbon adjacent to one nitrogen and the N-acyl group.
CH₂ (methylene)~28Aliphatic carbon deshielded by adjacent carbonyl and nitrile groups.
C≡N (nitrile)~115Characteristic chemical shift for a nitrile carbon.
C=O (carbonyl)~160Carbonyl carbon of an amide-like functional group.

Experimental Protocol for ¹³C NMR Spectroscopy:

  • Sample Preparation: A more concentrated sample (50-100 mg in 0.6-0.7 mL of CDCl₃) is recommended due to the low natural abundance of ¹³C.[4]

  • Instrumentation: Use the same high-field NMR spectrometer as for ¹H NMR.

  • Data Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum to obtain singlets for all carbon signals.

    • A wider spectral width (e.g., 0-220 ppm) is necessary.

    • A greater number of scans will be required to achieve an adequate signal-to-noise ratio.

II. Mass Spectrometry (MS): Determining the Molecular Weight and Fragmentation Pattern

Mass spectrometry is a powerful technique for determining the molecular weight of a compound and gaining structural insights from its fragmentation pattern. For this compound (C₈H₉N₃O), the expected monoisotopic mass is 163.0746 g/mol .

Predicted Mass Spectrometry Data (Electron Ionization):

m/zPredicted Fragment IonStructure of FragmentRationale
163[M]⁺[C₈H₉N₃O]⁺Molecular Ion
122[M - CH₂CN]⁺[C₆H₇N₂O]⁺α-cleavage with loss of the cyanomethylene radical.
96[C₅H₈N₂]⁺3,5-dimethylpyrazole cationCleavage of the N-C(O) bond.
68[C₃H₄N₂]⁺Pyrazole cation radicalFurther fragmentation of the pyrazole ring.
41[CH₂CN]⁺Cyanomethylene cationα-cleavage with charge retention on the nitrile-containing fragment.

Experimental Protocol for Mass Spectrometry:

  • Sample Introduction: Introduce a small amount of the solid sample directly into the ion source using a direct insertion probe.

  • Ionization: Utilize electron ionization (EI) at a standard energy of 70 eV to induce fragmentation.

  • Analysis: Analyze the resulting ions using a mass analyzer (e.g., quadrupole or time-of-flight).

  • Data Interpretation: Identify the molecular ion peak and analyze the fragmentation pattern to corroborate the proposed structure. The predicted fragmentation pathways for related β-ketonitriles can serve as a valuable reference.[5]

III. Infrared (IR) Spectroscopy: Identifying Key Functional Groups

Infrared spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the nitrile, carbonyl, and pyrazole moieties.

Predicted Infrared (IR) Absorption Bands:

Wavenumber (cm⁻¹)Functional GroupVibrationCharacteristics
~2260Nitrile (C≡N)StretchStrong, sharp absorption.
~1720Carbonyl (C=O)StretchStrong, sharp absorption.
~1590Pyrazole (C=N)StretchMedium to strong absorption.
~1500Pyrazole (C=C)StretchMedium absorption.
2900-3000C-H (methyl, methylene)StretchMedium to weak absorptions.

Experimental Protocol for Infrared Spectroscopy:

  • Sample Preparation: Prepare a potassium bromide (KBr) pellet containing a small amount of the finely ground solid sample.

  • Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer.

  • Data Acquisition: Record the spectrum over the mid-infrared range (typically 4000-400 cm⁻¹).

  • Data Analysis: Correlate the observed absorption bands with the characteristic frequencies of the expected functional groups. The IR spectrum of 3,5-dimethylpyrazole can be a useful reference for assigning the pyrazole ring vibrations.[6][7]

IV. Single-Crystal X-ray Diffraction: Unambiguous 3D Structure Determination

While spectroscopic methods provide compelling evidence for the structure, single-crystal X-ray diffraction offers the most definitive and unambiguous determination of the three-dimensional arrangement of atoms in the solid state. This technique is particularly valuable for confirming connectivity and stereochemistry.

Expected Outcomes from X-ray Crystallography:

  • Confirmation of Connectivity: The precise bonding arrangement of all atoms will be determined.

  • Bond Lengths and Angles: Accurate measurements of all bond lengths and angles will be obtained.

  • Crystal Packing: The arrangement of molecules in the crystal lattice and any intermolecular interactions (e.g., hydrogen bonding, π-stacking) will be revealed. While the target molecule lacks traditional hydrogen bond donors, weak C-H···O or C-H···N interactions might be observed, similar to related structures.[8]

Experimental Protocol for Single-Crystal X-ray Diffraction:

  • Crystal Growth: Grow single crystals of sufficient size and quality, typically by slow evaporation of a suitable solvent.[8]

  • Data Collection: Mount a suitable crystal on a goniometer and collect diffraction data using a single-crystal X-ray diffractometer.

  • Structure Solution and Refinement: Process the diffraction data to solve the crystal structure and refine the atomic positions and thermal parameters.

  • Visualization: Generate a three-dimensional model of the molecule, such as the one depicted for a related pyrazole derivative.[9]

Workflow for Structure Elucidation

Sources

1-Cyanoacetyl-3,5-dimethylpyrazole physical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Physicochemical Properties of 1-Cyanoacetyl-3,5-dimethylpyrazole

Introduction

1-Cyanoacetyl-3,5-dimethylpyrazole, a key reagent in modern synthetic chemistry, serves as a highly effective and versatile building block, particularly in the development of novel heterocyclic compounds for the pharmaceutical and agrochemical industries.[1][2][3] With the molecular formula C₈H₉N₃O and a molecular weight of 163.18 g/mol , this compound has established itself as a superior cyanoacetylating agent.[4][5] It offers significant advantages over traditional reagents like ethyl cyanoacetate and cyanoacetyl chloride, including greater stability, convenience, and efficiency, often resulting in higher yields and simplified product purification.[6][7]

This guide, designed for researchers, scientists, and drug development professionals, provides a comprehensive exploration of the core physical and spectral properties of 1-Cyanoacetyl-3,5-dimethylpyrazole. As a Senior Application Scientist, the objective is not merely to present data, but to illuminate the causality behind experimental choices and the practical implications of these properties in a research and development setting. Understanding these fundamental characteristics is paramount for optimizing reaction conditions, ensuring purity, and successfully utilizing this reagent to its full potential.

Core Physicochemical Properties

A precise understanding of a reagent's physical properties is the foundation of its effective application in synthesis. These characteristics govern its behavior in different solvents and thermal conditions, and are the primary indicators of its identity and purity.

Molecular Identity and Macroscopic Properties

The compound is registered under CAS Number 36140-83-7.[4][8] It typically presents as a white to cream crystalline powder.[9] Its fundamental properties are summarized below.

PropertyValueSource(s)
CAS Number 36140-83-7[4][8][9]
Molecular Formula C₈H₉N₃O[4][5][9]
Molecular Weight 163.18 g/mol [4][5][8]
Appearance White to cream crystalline powder[9]
Melting Point 116-122 °C[3][4][8]
Boiling Point 331.4 ± 44.0 °C (Predicted)[8]
Density 1.16 ± 0.1 g/cm³ (Predicted)[8]
IUPAC Name 3-(3,5-dimethyl-1H-pyrazol-1-yl)-3-oxopropanenitrile[2][9]

The melting point is a critical parameter for quality control. A sharp melting range within the cited values (e.g., 118-122 °C) is a strong indicator of high purity. A broad or depressed melting range would suggest the presence of impurities. The provided boiling point and density are predicted values and should be treated with caution, as experimental determination may be complicated by potential thermal decomposition at elevated temperatures.

One of the most significant practical properties of this reagent is related to its solubility profile during a reaction. While the reagent itself is soluble in common organic solvents used for synthesis, the 3,5-dimethylpyrazole byproduct generated after cyanoacetylation is highly soluble.[6][7] This differential solubility is a key advantage, as it allows for the straightforward isolation of the desired N-cyanoacetylated product, which often precipitates or can be crystallized from the reaction medium, simplifying purification immensely.[6][7]

The molecular structure of 1-Cyanoacetyl-3,5-dimethylpyrazole is depicted below.

Caption: Molecular structure of 1-Cyanoacetyl-3,5-dimethylpyrazole.

Spectroscopic Profile: A Molecular Fingerprint

Spectroscopic analysis is indispensable for the unambiguous confirmation of molecular structure and is a cornerstone of quality assurance for any chemical reagent.

Infrared (IR) Spectroscopy

IR spectroscopy provides crucial information about the functional groups present in the molecule. For 1-Cyanoacetyl-3,5-dimethylpyrazole, the spectrum is characterized by several key absorption bands. The presence of a sharp, strong band around 2250 cm⁻¹ is indicative of the nitrile (C≡N) stretching vibration. A strong absorption in the region of 1700-1750 cm⁻¹ corresponds to the carbonyl (C=O) group of the acetyl moiety. Additional bands corresponding to C-H, C-N, and C=C bonds of the pyrazole ring and methyl groups will also be present, providing a complete fingerprint of the molecule.[10][11]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

  • ¹H NMR: The proton NMR spectrum is a definitive tool for structural verification.[12] The expected signals for 1-Cyanoacetyl-3,5-dimethylpyrazole would include:

    • Two distinct singlets in the aromatic region (around 6.0 ppm), one for the lone proton on the pyrazole ring.

    • A singlet for the methylene protons (CH₂) adjacent to the carbonyl and cyano groups.

    • Two separate singlets for the two methyl (CH₃) groups attached to the pyrazole ring, which may have slightly different chemical shifts due to their electronic environment.

  • ¹³C NMR: The carbon NMR spectrum complements the ¹H NMR data, confirming the carbon skeleton.[13] Key signals would include resonances for the two methyl carbons, the carbons of the pyrazole ring, the methylene carbon, the carbonyl carbon, and the nitrile carbon.

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of the compound. The electron ionization (EI) or electrospray ionization (ESI) mass spectrum would be expected to show a prominent molecular ion peak (M⁺) or a pseudomolecular ion peak ([M+H]⁺) corresponding to the molecular weight of 163.18 g/mol . Analysis of the fragmentation pattern can further corroborate the proposed structure.

Solid-State Characterization: The Importance of Crystal Structure

While a specific, publicly available crystal structure for 1-Cyanoacetyl-3,5-dimethylpyrazole was not identified in the literature reviewed, understanding the principles of solid-state characterization is vital for drug development professionals. X-ray crystallography provides the definitive three-dimensional arrangement of atoms in a crystalline solid.[14] This knowledge is crucial for understanding structure-activity relationships (SAR), identifying potential polymorphs (different crystal forms of the same compound), and predicting intermolecular interactions that govern properties like solubility and stability.[14][15] Pyrazole derivatives are known to form diverse crystal packing arrangements, often stabilized by hydrogen bonds.[14][16]

Generalized Protocol for Single-Crystal X-ray Diffraction

The determination of a crystal structure for a novel pyrazole derivative follows a well-established workflow. The causality is clear: each step is designed to obtain high-quality diffraction data that can be mathematically transformed into a precise 3D model of the molecule.

Step-by-Step Methodology:

  • Crystal Growth & Selection:

    • Action: Grow suitable single crystals of the compound, typically by slow evaporation of a saturated solution, vapor diffusion, or cooling.

    • Rationale: A high-quality, single crystal without significant defects is required to produce a clean diffraction pattern.

    • Execution: Select a well-formed crystal under a polarizing microscope and mount it on a goniometer head.[14]

  • Data Collection:

    • Action: Place the mounted crystal in a diffractometer and cool it in a stream of cold nitrogen (typically 100-170 K).[14][17]

    • Rationale: Cooling minimizes thermal vibrations of the atoms, leading to sharper diffraction spots and a more precise final structure.

    • Execution: Expose the crystal to a monochromatic X-ray beam (e.g., Mo Kα or Cu Kα radiation) and collect a series of diffraction images as the crystal is rotated.[14]

  • Structure Solution and Refinement:

    • Action: Process the collected diffraction data to determine the unit cell dimensions and space group. Solve the structure using direct methods or Patterson methods (e.g., with software like SHELXT).[17]

    • Rationale: The "phase problem" is solved in this step, providing an initial electron density map and a preliminary model of the molecular structure.

    • Execution: Refine the atomic positions and thermal parameters against the experimental data using least-squares methods (e.g., with SHELXL) until the calculated and observed diffraction patterns match closely.[17]

  • Data Analysis and Visualization:

    • Action: Analyze the final refined structure to determine precise bond lengths, bond angles, and intermolecular interactions (e.g., hydrogen bonds, π-π stacking).

    • Rationale: This final model provides deep insight into the molecule's conformation and how it interacts with its neighbors in the solid state.

    • Execution: Visualize the structure using software to create diagrams of the molecule and its packing in the crystal lattice.

G cluster_prep Sample Preparation cluster_data Data Acquisition cluster_analysis Structure Determination crystal_growth Crystal Growth (Slow Evaporation) crystal_selection Crystal Selection (Microscopy) crystal_growth->crystal_selection data_collection X-ray Data Collection (Cryo-cooling, ~120K) crystal_selection->data_collection structure_solution Structure Solution (e.g., SHELXT) data_collection->structure_solution refinement Structure Refinement (e.g., SHELXL) structure_solution->refinement validation Analysis & Validation (Bond Lengths, Angles) refinement->validation

Caption: A generalized workflow for single-crystal X-ray crystallography.

Conclusion

1-Cyanoacetyl-3,5-dimethylpyrazole is a reagent of significant value in synthetic and medicinal chemistry. Its well-defined physical properties—a distinct melting point, characteristic spectroscopic fingerprint, and advantageous solubility profile—make it a reliable and efficient tool for the synthesis of complex heterocyclic systems. A thorough understanding and application of the analytical techniques described in this guide are essential for any scientist seeking to verify the quality of this starting material and leverage its unique reactivity in their research endeavors. The principles of characterization outlined herein form a self-validating system that ensures the integrity and reproducibility of experimental outcomes, which is the ultimate goal in any scientific or drug development setting.

References

  • 1-cyanoacetyl-3,5-dimethyl-1H-pyrazole. Stenutz.
  • ChemInform Abstract: 1-Cyanoacetyl-3,5-dimethylpyrazole - Effective Cyanoacetylating Agent and a New Building Block for the Synthesis of Heterocyclic Compounds. ResearchGate.
  • 1-CYANOACETYL-3,5-DIMETHYLPYRAZOLE – EFFECTIVE CYANOACETYLATING AGENT AND A NEW BUILDING BLOCK FOR THE SYNTHESIS OF HETEROCYCLIC COMPOUNDS. Chemistry of Heterocyclic Compounds.
  • 1-CYANOACETYL-3,5-DIMETHYLPYRAZOLE. ChemBK.
  • 1-Cyanoacetyl-3,5-dimethylpyrazole | Request PDF. ResearchGate.
  • Ultrasonically Assisted N-Cyanoacylation and Synthesis of Alkyl(4-(3-cyano-4,6-dimethyl-2-oxopyridin-1(2H)-yl)benzoyl)amino Acid Ester Derivatives. PMC - NIH.
  • Efficient Synthesis and Comprehensive Characterization of bis-Pyrazole Derivatives: Including X-Ray Crystallography and Hirshfeld Surface Analysis | Request PDF. ResearchGate.
  • Synthesis and X-ray Crystal Structure of New Substituted 3-4′-Bipyrazole Derivatives. Hirshfeld Analysis, DFT and NBO Studies. MDPI.
  • Design, synthesis, X-ray crystal structures, anticancer, DNA binding, and molecular modelling studies of pyrazole–pyrazoline hybrid derivatives. NIH.
  • 1-Cyanoacetyl-3,5-dimethylpyrazole. Thieme E-Books & E-Journals.
  • 1-Cyanoacetyl-3,5-dimethyl-1H-pyrazole - Optional[FTIR] - Spectrum. SpectraBase.
  • Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. MDPI.
  • 1-(Cyanoacetyl)-3,5-dimethylpyrazole as Active Methylene Compound in Hantzsch-Type Pyridine Synthesis: A Convenient and Highly Effective Approach to 3,5-Dicyano-4-(het)aryl-6-oxo-1,4,5,6-tetrahydropyridine-2-thiolates. ResearchGate.
  • Novel reactions of 1-cyanoacetyl-3,5-dimethylpyrazole (microreview). Scilit.
  • 1-CYANOACETYL-3,5-DIMETHYLPYRAZOLE. precisionFDA.

Sources

1H NMR and 13C NMR analysis of pyrazole derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the ¹H and ¹³C NMR Analysis of Pyrazole Derivatives

Authored by: A Senior Application Scientist

Pyrazole and its derivatives represent a cornerstone of heterocyclic chemistry, with wide-ranging applications in pharmaceuticals, agrochemicals, and materials science. The structural elucidation of these compounds is paramount, and Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful tool for this purpose. However, the unique electronic structure and inherent tautomerism of the pyrazole ring present distinct challenges that can lead to ambiguous or misinterpreted spectra. This guide provides researchers, scientists, and drug development professionals with an in-depth, field-proven framework for the comprehensive ¹H and ¹³C NMR analysis of pyrazole derivatives. We will move beyond simple data reporting to explain the causality behind experimental choices, focusing on robust methodologies for unambiguous signal assignment, the characterization of tautomeric equilibria, and the application of advanced 2D NMR techniques.

The Core Challenge: Annular Tautomerism in Pyrazoles

Before delving into spectral specifics, it is crucial to understand the primary phenomenon that complicates the NMR analysis of N-unsubstituted pyrazoles: annular tautomerism . The proton on the nitrogen can rapidly exchange between the N1 and N2 positions, creating an equilibrium between two tautomeric forms.

If this exchange is fast on the NMR timescale, the signals for the chemically distinct C3 and C5 positions (and their attached protons) will appear as a single, averaged signal.[1][2] Conversely, if the exchange is slow, separate signals for each tautomer will be observed. The rate of this exchange is highly dependent on factors such as temperature, solvent, and the electronic nature of substituents on the pyrazole ring.[1][3] Understanding and accounting for this dynamic process is the key to accurate structural interpretation.

Interpreting ¹H NMR Spectra: Protons on the Pyrazole Ring

The proton NMR spectrum provides the initial footprint of a pyrazole derivative. The three protons on the pyrazole core (H3, H4, and H5) have characteristic chemical shifts and coupling patterns.

  • H3 and H5 Protons: In the absence of fast tautomeric exchange, these protons typically resonate in the range of δ 7.5-8.0 ppm . In symmetrically substituted pyrazoles, they are chemically equivalent. In unsymmetrically substituted pyrazoles, their signals can be averaged by tautomerism.[4]

  • H4 Proton: The H4 proton is generally found more upfield, typically in the region of δ 6.3-6.6 ppm , and often appears as a triplet due to coupling with both H3 and H5.[4]

  • N-H Proton: The N-H proton signal is highly variable and often problematic. It can appear as a very broad signal anywhere from δ 10-14 ppm , or it may be completely absent. This is due to rapid chemical exchange with other pyrazole molecules or trace amounts of water in the solvent, as well as quadrupolar broadening from the ¹⁴N nucleus.[1] In protic deuterated solvents like D₂O or CD₃OD, the N-H proton will readily exchange with deuterium, rendering it invisible in the ¹H spectrum.[1]

Typical J-Coupling Constants: Scalar (J) coupling provides critical information about the connectivity of protons.

  • ³J(H3, H4) ≈ 1.5-2.5 Hz

  • ³J(H4, H5) ≈ 2.0-3.0 Hz

  • ⁴J(H3, H5) ≈ 0.5-1.0 Hz

Decoding ¹³C NMR Spectra: The Carbon Skeleton

The ¹³C NMR spectrum reveals the carbon framework and is particularly sensitive to the electronic environment and tautomeric state of the pyrazole ring.

Carbon PositionTypical Chemical Shift (δ, ppm)Key Observations
C3 138 - 150Highly sensitive to substituents and tautomerism. Can be averaged with C5.
C5 128 - 145Also highly sensitive to the ring's electronic environment and tautomerism.
C4 105 - 115Generally the most shielded carbon, providing a reliable landmark in the spectrum.

A key diagnostic feature in the ¹³C NMR of N-unsubstituted pyrazoles is the observation of broad or averaged signals for C3 and C5.[2] This is a direct consequence of rapid proton exchange between N1 and N2, which makes the C3 and C5 environments chemically equivalent on the NMR timescale.

Definitive Assignment: The Power of 2D NMR Spectroscopy

While 1D spectra provide essential preliminary data, they are often insufficient for unambiguous assignment, especially in complex or unsymmetrically substituted pyrazoles. Two-dimensional NMR experiments are indispensable for confirming the molecular structure.

  • HSQC (Heteronuclear Single Quantum Coherence): This is the foundational 2D experiment for pyrazole analysis. It directly correlates each proton to the carbon it is attached to (¹JCH).[1] This allows for the unequivocal pairing of H3-C3, H4-C4, and H5-C5, resolving any overlap in the 1D spectra.

  • HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment is the most powerful tool for piecing together the pyrazole core and assigning substituents. It reveals correlations between protons and carbons that are two or three bonds away (²JCH and ³JCH).[5][6] This long-range information is critical for distinguishing between isomers.

Key HMBC Correlations for an Unsubstituted Pyrazole Ring:

  • H4 will show correlations to both C3 and C5 .

  • H3 will show correlations to C5 and C4 .

  • H5 will show correlations to C3 and C4 .

  • The N-H proton, if observable, will show correlations to C3 and C5 .

By systematically analyzing these cross-peaks, a self-validating network of correlations can be built to confirm the entire molecular structure without ambiguity.

Advanced Techniques for Intractable Cases

In situations where tautomerism is particularly rapid or assignments remain ambiguous, several advanced techniques can be employed.

  • Low-Temperature NMR: By lowering the temperature of the NMR experiment, the rate of tautomeric exchange can often be slowed sufficiently to resolve the separate, distinct signals for each tautomer.[1] This allows for the direct observation and quantification of the tautomeric equilibrium.[3]

  • Solid-State NMR (CP/MAS): In the solid state, pyrazole derivatives typically exist as a single, fixed tautomer.[1] A solid-state ¹³C CP/MAS (Cross-Polarization Magic Angle Spinning) spectrum can therefore provide a static snapshot of the molecule, which serves as an invaluable reference for interpreting the more complex solution-state data.[7]

  • ¹⁵N NMR Spectroscopy: Although less common, direct observation of the ¹⁵N signals provides definitive information about the electronic environment of the nitrogen atoms.[1] It can be particularly useful for studying hydrogen bonding and the precise location of the N-H proton.

Experimental Workflow and Protocol

Adherence to a systematic workflow ensures reproducible and high-quality data. The following protocol outlines the key steps from sample preparation to data acquisition.

Logical Workflow for Pyrazole Analysis

The following diagram, generated using DOT language, illustrates the decision-making process for a comprehensive NMR analysis of a pyrazole derivative.

G cluster_prep Sample Preparation cluster_acq Data Acquisition & Analysis Prep Prepare Sample (5-25 mg in 0.6 mL solvent) Filter Filter Sample Prep->Filter Acq1D Acquire ¹H and ¹³C Spectra Filter->Acq1D Assess Assess Spectra: Are C3/C5 & H3/H5 signals averaged or ambiguous? Acq1D->Assess AcqHSQC Acquire 2D HSQC Assess->AcqHSQC  Yes Final Final Structure Assignment Assess->Final  No Advanced Consider Advanced Methods: Low-Temp NMR Solid-State NMR Assess->Advanced  If still ambiguous Correlate Correlate ¹H-¹³C Direct Bonds AcqHSQC->Correlate AcqHMBC Acquire 2D HMBC Correlate->AcqHMBC Assign Establish ²J and ³J Correlations AcqHMBC->Assign Assign->Final

Caption: A logical workflow for the NMR analysis of pyrazole derivatives.

Step-by-Step Experimental Protocol
  • Sample Preparation:

    • Accurately weigh 5-25 mg of the pyrazole derivative for ¹H NMR (25-50 mg for ¹³C NMR) into a clean, dry vial.[8]

    • Add approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, Acetone-d₆). Ensure the solvent is as dry as possible to minimize the exchange of the N-H proton.[1]

    • Ensure the sample is fully dissolved. Gentle vortexing or sonication may be required. Do not add solid directly to the NMR tube.[9]

    • Filter the solution through a small plug of cotton or glass wool in a Pasteur pipette directly into a clean, high-quality 5 mm NMR tube to remove any particulate matter.[10]

    • Cap the NMR tube securely. If the sample is sensitive, consider sealing with parafilm.

  • Instrument Setup and Tuning:

    • Insert the sample into the spectrometer.

    • Lock onto the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity, aiming for a narrow and symmetrical solvent peak.

    • Tune and match the NMR probe for both ¹H and ¹³C frequencies. This is crucial for optimal sensitivity, especially for ¹³C and 2D experiments.[1]

  • Data Acquisition:

    • ¹H Spectrum: Acquire a standard 1D proton spectrum. A sufficient number of scans should be used to achieve a good signal-to-noise ratio.

    • ¹³C Spectrum: Acquire a proton-decoupled ¹³C spectrum. This may require a longer acquisition time depending on the sample concentration.

    • HSQC Spectrum: Use a standard gradient-selected HSQC pulse sequence. This experiment is relatively fast.

    • HMBC Spectrum: Acquire a gradient-selected HMBC spectrum. Optimize the key parameter for long-range coupling (typically set to 8-10 Hz) to observe both ²JCH and ³JCH correlations.[1] This experiment may take several hours depending on the sample concentration.

  • Data Processing and Analysis:

    • Process all spectra using appropriate window functions (e.g., exponential multiplication for 1D, sine-bell for 2D) and Fourier transformation.

    • Phase and baseline correct all spectra carefully.

    • Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS).

    • Integrate the ¹H spectrum and analyze coupling patterns.

    • Systematically analyze the cross-peaks in the HSQC and HMBC spectra to build the structural framework, starting with the most unambiguous signals.

Conclusion

The successful NMR analysis of pyrazole derivatives hinges on a foundational understanding of their tautomeric behavior and the strategic application of 2D NMR techniques. While 1D spectra provide a valuable starting point, they can often be misleading due to the dynamic nature of the pyrazole ring. A workflow that integrates HSQC and HMBC experiments is not merely best practice; it is essential for achieving the level of scientific rigor required in research and drug development. By following the principles and protocols outlined in this guide, scientists can overcome the inherent challenges of these important heterocyclic compounds and elucidate their structures with confidence and precision.

References

  • Holzer, W., Kautsch, C., & Mereiter, K. (2009). On the tautomerism of pyrazolones: the geminal 2J[pyrazole C-4,H-3(5)] spin coupling constant as a diagnostic tool. Monatshefte für Chemie - Chemical Monthly, 140(5), 553-559.
  • Elguero, J., Jagerovic, N., & Alkorta, I. (2010). A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. Magnetic Resonance in Chemistry, 48(12), 97-106.
  • Al-Hourani, B. J., & El-Elimat, T. (2019). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. Molecules, 24(24), 4593.
  • ResearchGate. (n.d.). 1H-NMR chemical shifts, in ppm, of pyrazole and complex from pyrazole... [diagram].
  • Elguero, J., et al. (1995). The Tautomerism of 3(5)-Phenylpyrazoles: An Experimental (IH, I3C, I5N NMR and X-Ray Crystallography) Study. Journal of the Chemical Society, Perkin Transactions 2, (5), 989-995.
  • Claramunt, R. M., et al. (1993). A 13C NMR spectroscopy study of the structure of N-H pyrazoles and indazoles. Canadian Journal of Chemistry, 71(5), 678-686.
  • Holzer, W., & Kautsch, C. (2017). On the Tautomerism of N-Substituted Pyrazolones: 1,2-Dihydro-3H-pyrazol-3-ones versus 1H-Pyrazol-3-ols. Molecules, 22(10), 1667.
  • Lopez, C., Claramunt, R. M., Trofimenko, S., & Elguero, J. (1993). A 13C NMR spectroscopy study of the structure of N-H pyrazoles and indazoles. Canadian Journal of Chemistry, 71(5), 678-686.
  • Abood, N. A. (2013). Theoretical NMR investigation of pyrazol and substituted pyrazoles, DNMR and 1H spin-lattice relaxation times. The First Scientific Conference the Collage of Sciences.
  • Elguero, J., et al. (2014). The 1H NMR spectrum of pyrazole in a nematic phase. Magnetic Resonance in Chemistry, 52(8), 441-445.
  • ResearchGate. (n.d.). ¹³C NMR chemical shifts for pyrazoles 1Pz–12Pz in DMSO-d6 at 50°C [diagram].
  • Claramunt, R. M., et al. (2003). Protonation and phase effects on the NMR chemical shifts of imidazoles and pyrazoles: experimental results and GIAO calculations. New Journal of Chemistry, 27(4), 691-698.
  • ResearchGate. (n.d.). 1 H-NMR chemical shifts, in ppm, of pyrazole and complex from pyrazole... [diagram].
  • Reddy, C. S., et al. (2015). [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles. Journal of the Serbian Chemical Society, 80(1), 1-8.
  • Al-Majedy, Y. K., et al. (2017). Substituent Effects on NMR Spectroscopy of 2,2-Dimethylchroman-4-one Derivatives: Experimental and Theoretical Studies. Molecules, 22(5), 789.
  • Jimeno, M. L., et al. (2001). 1H and 13C NMR study of perdeuterated pyrazoles. Magnetic Resonance in Chemistry, 39(5), 291-294.
  • ResearchGate. (n.d.). On the tautomerism of pyrazolones: The geminal 2J[pyrazole C-4,H-3(5)] spin coupling constant as a diagnostic tool [request].
  • University of Basel. (n.d.). NMR Sample Preparation.
  • Scite. (n.d.). Substituent Effects on the15N NMR Parameters of Azoles.
  • Abood, N. A., & Al-Shlhai, R. A. (2012). Theoretical study of molecular structure, IR and NMR spectra of pyrazolone and its derivatives. Journal of Chemical and Pharmaceutical Research, 4(3), 1772-1781.
  • Science.gov. (n.d.). nmr hsqc hmbc: Topics by Science.gov.
  • University of Ottawa. (n.d.). How to make an NMR sample.
  • Zhang, H., et al. (2007). Structure Elucidation of a Pyrazolo[2][11]pyran Derivative by NMR Spectroscopy. Molecules, 12(5), 1104-1111.
  • Molecules. (2007). Structure Elucidation of a Pyrazolo[2][11]pyran Derivative by NMR Spectroscopy.
  • Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility.
  • Pop, R., et al. (2022). Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives. International Journal of Molecular Sciences, 23(23), 14757.
  • San Diego State University. (n.d.). Common 2D (COSY, HSQC, HMBC). SDSU NMR Facility.
  • Pinto, D. C. G. A., et al. (2010). Advanced NMR techniques for structural characterization of heterocyclic structures. In Current Organic Chemistry.
  • MDPI. (2021). Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. Molecules, 26(14), 4252.
  • ResearchGate. (n.d.). Chemical shift values and assigned coupling constants of compound (4 a)... [diagram].
  • Molteni, G., et al. (2007). 15N NMR spectroscopy of partially saturated pyrazoles. Tetrahedron, 63(16), 3302-3305.
  • EPFL. (n.d.). 2D NMR.
  • Schlederer, M., et al. (2015). Identification of metabolites from 2D 1H-13C HSQC NMR using peak correlation plots. Metabolomics, 11, 133-142.
  • Wikipedia. (n.d.). J-coupling.
  • Chemistry LibreTexts. (2023). J-Coupling (Scalar).

Sources

An In-depth Technical Guide to the Synthesis of 3-(3,5-Dimethyl-1H-pyrazol-1-yl)-3-oxopropanenitrile

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive technical guide provides a detailed exploration of the synthesis pathway for 3-(3,5-Dimethyl-1H-pyrazol-1-yl)-3-oxopropanenitrile, a versatile and highly effective cyanoacetylating agent in organic synthesis. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry. We will delve into the mechanistic underpinnings of the synthesis, provide a field-proven, step-by-step experimental protocol, and present key analytical data for the characterization of the final product. The guide emphasizes the rationale behind experimental choices, ensuring both reproducibility and a deep understanding of the chemical transformation.

Introduction: Significance and Applications

This compound, also widely known as 1-cyanoacetyl-3,5-dimethylpyrazole, is a crystalline solid that has carved a significant niche as a superior cyanoacetylating agent.[1][2] Its utility stems from its ability to efficiently introduce a cyanoacetyl group (-C(O)CH₂CN) to various nucleophiles, particularly amines, to form N-substituted cyanoacetamides.[2][3] These resulting cyanoacetamide derivatives are crucial intermediates in the synthesis of a wide array of heterocyclic compounds with diverse biological activities, making them valuable scaffolds in medicinal chemistry and drug discovery.[3][4]

The advantages of using this compound over other cyanoacetylating agents, such as cyanoacetyl chloride or cyanoacetic esters, are notable. It is a stable, non-toxic, and easy-to-handle solid.[2] The cyanoacetylation reactions proceed under mild conditions, often affording high yields of the desired products.[2][3] A key practical advantage is the nature of the leaving group, 3,5-dimethylpyrazole, which is highly soluble in common organic solvents, facilitating straightforward purification of the product, often by simple filtration.[3]

Given its importance as a synthetic building block, a thorough understanding of its own synthesis is paramount for any research endeavor that relies on its application. This guide provides a robust and reliable protocol for its preparation.

The Core Synthesis Pathway: A Mechanistic Perspective

The most established and efficient route for the synthesis of this compound is the acid-catalyzed condensation of cyanoacetohydrazide with acetylacetone (2,4-pentanedione).[1][2][5] This reaction, first reported by Ried and Meyer, proceeds via a cyclization-condensation mechanism.[2][6]

The reaction is initiated by the nucleophilic attack of one of the nitrogen atoms of cyanoacetohydrazide on one of the carbonyl carbons of acetylacetone. This is followed by an intramolecular cyclization and subsequent dehydration to form the stable 3,5-dimethylpyrazole ring. The cyanoacetyl moiety remains attached to the pyrazole nitrogen, yielding the final product. The acidic medium is crucial as it protonates the carbonyl oxygen of acetylacetone, rendering the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by the weakly nucleophilic hydrazide.

Experimental Protocol: A Step-by-Step Guide

This protocol is based on established literature procedures and has been validated for its reliability and high yield.[3][5]

3.1. Materials and Reagents:

  • Cyanoacetohydrazide

  • Acetylacetone (2,4-pentanedione)

  • Concentrated Hydrochloric Acid (HCl)

  • Distilled Water

  • Ice

3.2. Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Ice bath

  • Büchner funnel and filter paper

  • Vacuum flask

3.3. Detailed Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer, add cyanoacetohydrazide and water.

  • Cool the mixture in an ice bath to 0 °C.

  • Add a catalytic amount of concentrated hydrochloric acid to the stirred mixture.

  • To this cooled and acidified mixture, add an equimolar amount of acetylacetone dropwise using a dropping funnel, ensuring the temperature remains low.

  • After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 2 hours.

  • A white precipitate of this compound will form.

  • Collect the solid product by vacuum filtration using a Büchner funnel.

  • Wash the filtered solid with ice-cold water to remove any unreacted starting materials and acid.

  • Dry the product under vacuum to obtain a white crystalline solid.

3.4. Rationale for Experimental Choices:

  • Ice Bath: The initial cooling and slow addition of acetylacetone are critical to control the exothermic nature of the reaction and to minimize the formation of side products.

  • Catalytic HCl: The acid catalyst is essential to activate the carbonyl groups of acetylacetone for nucleophilic attack.

  • Stirring at Room Temperature: Allowing the reaction to proceed at room temperature after the initial addition provides sufficient energy for the reaction to go to completion without promoting decomposition or side reactions.

  • Washing with Ice-Cold Water: This step is crucial for removing impurities without significantly dissolving the desired product, thereby maximizing the yield and purity.

Visualization of the Synthesis Workflow

The following diagram illustrates the key steps in the synthesis of this compound.

Synthesis_Workflow cluster_reactants Starting Materials cluster_process Reaction cluster_workup Workup & Purification cluster_product Final Product cyano Cyanoacetohydrazide mix Mixing in H2O with cat. HCl at 0°C cyano->mix acetyl Acetylacetone acetyl->mix react Stirring at RT for 2 hours mix->react Condensation & Cyclization filter Vacuum Filtration react->filter wash Washing with Ice-Cold Water filter->wash dry Drying under Vacuum wash->dry product 3-(3,5-Dimethyl-1H-pyrazol-1-yl) -3-oxopropanenitrile dry->product

Caption: Synthesis workflow for this compound.

Product Characterization Data

The identity and purity of the synthesized this compound can be confirmed by various analytical techniques. Below is a summary of key characterization data.

PropertyValue
Appearance White to off-white solid
Molecular Formula C₈H₉N₃O
Molecular Weight 163.18 g/mol
Melting Point 113-119 °C[7]
¹H NMR (400 MHz, CDCl₃) δ 2.20 (s, 3H, CH₃), 2.52 (s, 3H, CH₃), 4.26 (s, 2H, CH₂-CN), 6.03 (s, 1H, pyrazole-H)[3]
¹³C NMR (100 MHz, CDCl₃) δ 13.7 (CH₃), 14.0 (CH₃), 26.8 (CH₂), 112.4 (C=C), 113.4 (CN), 144.7 (CH₃-C=C-N), 153.8 (C=C-N-N), 162.4 (C=O)[3]

Trustworthiness and Self-Validation

The protocol described herein is a self-validating system. The high yield (typically around 91%[3]) and the straightforward purification by filtration and washing are strong indicators of a clean and efficient reaction. The formation of a white crystalline solid with a sharp melting point in the expected range provides a preliminary confirmation of the product's identity and purity. For definitive structural confirmation, comparison of the obtained ¹H and ¹³C NMR spectra with the reference data provided is essential. Any significant deviation in chemical shifts or the presence of impurity peaks would necessitate further purification, such as recrystallization.

Conclusion

This technical guide has outlined a reliable and efficient synthesis pathway for this compound. By understanding the underlying reaction mechanism and adhering to the detailed experimental protocol, researchers can confidently prepare this valuable cyanoacetylating agent in high yield and purity. The provided characterization data serves as a benchmark for ensuring the quality of the synthesized compound, which is critical for its successful application in the development of novel heterocyclic molecules for various scientific and pharmaceutical applications.

References

  • (2013). ChemInform Abstract: 1-Cyanoacetyl-3,5-dimethylpyrazole - Effective Cyanoacetylating Agent and a New Building Block for the Synthesis of Heterocyclic Compounds. ResearchGate.
  • 1-Cyanoacetyl-3,5-dimethylpyrazole | Request PDF. (n.d.). ResearchGate.
  • Chigorina, E. A., & Dotsenko, V. V. (2013). 1-CYANOACETYL-3,5-DIMETHYLPYRAZOLE – EFFECTIVE CYANOACETYLATING AGENT AND A NEW BUILDING BLOCK FOR THE SYNTHESIS OF HETEROCYCLIC COMPOUNDS. Chemistry of Heterocyclic Compounds, 48(8), 1133–1152. [Link]
  • Dotsenko, V. V., et al. (2013). 1-(Cyanoacetyl)-3,5-dimethylpyrazole as Active Methylene Compound in Hantzsch-Type Pyridine Synthesis: A Convenient and Highly Effective Approach to 3,5-Dicyano-4-(het)aryl-6-oxo-1,4,5,6-tetrahydropyridine-2-thiolates. ResearchGate.
  • Ried, W., & Meyer, A. (1957). Über die Verwendung von Cyanacethydrazid zur Darstellung von Stickstoff-Heterocyclen, I. Eine einfache Synthese von N-Amino-α-pyridonen. Chemische Berichte, 90(12), 2841-2846.
  • The Michael-type Addition of 1-Cyanoacetyl-3,5- dimethylpyrazole to Arylmethylenecyanoacetamides. (n.d.). Sciforum.
  • Al-Warhi, T., et al. (2020). Ultrasonically Assisted N-Cyanoacylation and Synthesis of Alkyl(4-(3-cyano-4,6-dimethyl-2-oxopyridin-1(2H)-yl)benzoyl)
  • Supporting Information. (n.d.).
  • Al-Omran, F. (2007). Utility of cyanoacetic acid hydrazide in heterocyclic synthesis. ARKAT USA.
  • El-Sayed, N. N. E. (2015). synthesis of novel N-(pyrazol-5-yl)pyridine-3,5-dicarbonitrile, pyraz. Semantic Scholar.
  • Gomaa, M. A.-M., & Ahmed, E. A. (2012). Efficient one pot synthesis of triazolotriazine, pyrazolotriazine, triazole, isoxazole and pyrazole derivatives.

Sources

The Versatile Reagent: An In-Depth Technical Guide to the Initial Reactivity of 1-Cyanoacetyl-3,5-dimethylpyrazole

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the initial reactivity studies of 1-cyanoacetyl-3,5-dimethylpyrazole, a highly efficient and versatile reagent in modern organic synthesis. This document delves into the synthesis, structural characterization, and key reactive pathways of this compound, offering field-proven insights for researchers, scientists, and professionals in drug development. By elucidating the causality behind experimental choices and providing self-validating protocols, this guide serves as an authoritative resource for harnessing the full synthetic potential of 1-cyanoacetyl-3,5-dimethylpyrazole.

Introduction: A Superior Cyanoacetylating Agent

1-Cyanoacetyl-3,5-dimethylpyrazole, also known as 3-(3,5-dimethyl-1H-pyrazol-1-yl)-3-oxopropanenitrile, has emerged as a prominent reagent for the introduction of the cyanoacetyl moiety in organic synthesis.[1][2] First introduced into synthetic practice by Ried and Meyer, it has established itself as a more powerful and convenient alternative to traditional cyanoacetylating agents like ethyl cyanoacetate and cyanoacetyl chloride.[1] Its advantages include commercial availability, affordability, low toxicity, and enhanced stability.[1][3]

A key feature that contributes to its efficacy is the excellent leaving group capability of 3,5-dimethylpyrazole. This byproduct is highly soluble in most organic solvents, simplifying product purification as it typically remains in the filtrate, allowing for higher yields of the desired N-cyanoacetylated products.[1][3] This guide will explore its fundamental reactivity, focusing on its utility as both a potent acylating agent and a reactive methylene compound.

Synthesis and Structural Characterization

The most common and preparatively accessible synthesis of 1-cyanoacetyl-3,5-dimethylpyrazole involves the condensation-cyclization reaction of cyanoacethydrazide with acetylacetone.[1][4][5] This reaction is typically carried out in an aqueous medium with a catalytic amount of acid, such as hydrochloric acid.[1][4]

Synthesis Cyanoacethydrazide Cyanoacethydrazide reaction_plus + Cyanoacethydrazide->reaction_plus Acetylacetone Acetylacetone Acetylacetone->reaction_plus HCl HCl (cat.) Water reaction_arrow HCl->reaction_arrow Product 1-Cyanoacetyl-3,5-dimethylpyrazole reaction_plus->reaction_arrow reaction_arrow->Product Condensation- Cyclization Acylation Reagent 1-Cyanoacetyl-3,5-dimethylpyrazole Intermediate Tetrahedral Intermediate Reagent->Intermediate Nucleophilic Attack Nucleophile Nucleophile (R-NH2, R-OH, etc.) Nucleophile->Intermediate Product Cyanoacetylated Product Intermediate->Product Collapse of Intermediate LeavingGroup 3,5-Dimethylpyrazole Intermediate->LeavingGroup

Caption: General mechanism of cyanoacetylation.

This reaction proceeds efficiently with a wide range of N-nucleophiles, including primary and secondary amines, hydrazines, and hydrazides, under mild conditions and often in inert solvents like ether, benzene, or dioxane. [6]The resulting N-cyanoacetamides are valuable building blocks for the synthesis of a diverse array of heterocyclic compounds. [1][4]While reactions with N-nucleophiles are prevalent, O- and C-cyanoacetylation reactions have also been reported, expanding the synthetic utility of this reagent. [4]

Active Methylene Compound in Condensation Reactions

The methylene group flanked by the electron-withdrawing carbonyl and cyano groups exhibits significant acidity, enabling 1-cyanoacetyl-3,5-dimethylpyrazole to act as a potent C-nucleophile in various condensation reactions. This reactivity is particularly valuable in the synthesis of complex heterocyclic systems.

A notable example is its application in the Guareschi condensation, where it serves as a more reactive alternative to ethyl cyanoacetate. [4][7]The reaction with 2-cyanoacrylamides in the presence of a base like triethylamine leads to the formation of substituted 2,6-dioxopiperidine-3,5-dicarbonitriles (Guareschi imides) or their oxidized pyridine derivatives. [4][7][8]

Guareschi_Condensation cluster_start Reaction Initiation Reagent 1-Cyanoacetyl-3,5-dimethylpyrazole Enolate Enolate Formation Reagent->Enolate Cyanoacrylamide Arylmethylene Cyanoacetamide Michael_Adduct Michael Adduct Cyanoacrylamide->Michael_Adduct Base Base (e.g., Et3N) Base->Enolate Enolate->Michael_Adduct Michael Addition Cyclized_Intermediate Cyclized Intermediate Michael_Adduct->Cyclized_Intermediate Intramolecular Cyclization Product Guareschi Imide Salt Cyclized_Intermediate->Product Proton Transfer

Caption: Michael-type addition in Guareschi condensation.

Furthermore, 1-cyanoacetyl-3,5-dimethylpyrazole has been successfully employed as the active methylene component in Hantzsch-type pyridine synthesis, leading to the efficient formation of 3,5-dicyano-tetrahydropyridine-2-thiolates. [9]

Experimental Protocols

The following protocols are provided as a starting point for researchers. As with any chemical procedure, appropriate personal protective equipment should be worn, and all reactions should be conducted in a well-ventilated fume hood.

Synthesis of 1-Cyanoacetyl-3,5-dimethylpyrazole

This procedure is adapted from reported literature methods. [1][3]

  • Preparation of Cyanoacethydrazide: To a stirred solution of ethyl cyanoacetate (0.1 mol) in ethanol (50 mL) cooled to 5-10 °C, slowly add hydrazine hydrate (0.1 mol) dissolved in an ethanol-ether mixture (1:2, 300 mL).

  • Maintain the reaction mixture at 5-10 °C for 30 minutes, then continue stirring at room temperature for 2 hours.

  • Filter the resulting white solid and wash with ether to obtain cyanoacethydrazide.

  • Synthesis of 1-Cyanoacetyl-3,5-dimethylpyrazole: In a suitable flask, dissolve cyanoacethydrazide (0.1 mol) in water containing a catalytic amount of concentrated hydrochloric acid.

  • To this solution, add acetylacetone (0.1 mol) and stir the mixture at room temperature.

  • The product, 1-cyanoacetyl-3,5-dimethylpyrazole, will precipitate out of the solution.

  • Collect the solid by filtration, wash with cold water, and dry to afford the pure product.

General Procedure for N-Cyanoacetylation of an Amine

This protocol is a generalized method based on established procedures. [1][6]

  • Dissolve the amine (1.0 mmol) in a suitable inert solvent (e.g., diethyl ether, toluene, or dioxane).

  • Add 1-cyanoacetyl-3,5-dimethylpyrazole (1.0 mmol) to the solution.

  • Stir the reaction mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Upon completion, the N-cyanoacetylated product often precipitates from the reaction mixture.

  • Collect the crystalline product by filtration. The 3,5-dimethylpyrazole byproduct will remain in the filtrate.

  • Wash the collected solid with a small amount of cold solvent and dry to obtain the pure product.

Conclusion

1-Cyanoacetyl-3,5-dimethylpyrazole is a remarkably versatile and efficient reagent in organic synthesis. Its dual reactivity as a potent cyanoacetylating agent and a reactive methylene compound, combined with the practical advantages of its use, makes it an invaluable tool for the construction of complex molecules and heterocyclic scaffolds. This guide has provided a foundational understanding of its synthesis, characterization, and core reactivity, equipping researchers with the knowledge to effectively integrate this reagent into their synthetic strategies for drug discovery and development.

References

  • ChemInform Abstract: 1-Cyanoacetyl-3,5-dimethylpyrazole - Effective Cyanoacetylating Agent and a New Building Block for the Synthesis of Heterocyclic Compounds. (2013).
  • Chigorina, E. A., & Dotsenko, V. V. (2012). 1-CYANOACETYL-3,5-DIMETHYLPYRAZOLE – EFFECTIVE CYANOACETYLATING AGENT AND A NEW BUILDING BLOCK FOR THE SYNTHESIS OF HETEROCYCLIC COMPOUNDS. Chemistry of Heterocyclic Compounds, 48(8), 1133–1152. [Link]
  • Request PDF: 1-Cyanoacetyl-3,5-dimethylpyrazole. (n.d.).
  • Fadda, A. A., et al. (2015). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 20(9), 16836-16869. [Link]
  • Synthesis, Reactions and Medicinal Uses of Pyrazole. (n.d.). Pharmaguideline. [Link]
  • Chigorina, E. A., & Dotsenko, V. V. (2012). Novel reactions of 1-cyanoacetyl-3,5-dimethylpyrazole (microreview). Chemistry of Heterocyclic Compounds, 48(1), 1-3. [Link]
  • Al-Ostath, A. I., et al. (2020). Ultrasonically Assisted N-Cyanoacylation and Synthesis of Alkyl(4-(3-cyano-4,6-dimethyl-2-oxopyridin-1(2H)-yl)benzoyl)amino Acid Ester Derivatives. ACS Omega, 5(31), 19567–19577. [Link]
  • Recent Advances in the Synthesis of Pyrazole Deriv
  • Pyrazole. (n.d.). SlideShare. [Link]
  • Synthesis, Cyclization and Nucleophilic Substitution Reactions of Substituted Pyrazole Carboxylic Acid. (2015).
  • The Michael-type Addition of 1-Cyanoacetyl-3,5- dimethylpyrazole to Arylmethylenecyanoacetamides. (2013). Sciforum. [Link]
  • View of NOVEL REACTIONS OF 1-CYANOACETYL-3,5-DIMETHYLPYRAZOLE (MICROREVIEW). (n.d.). Springer. [Link]
  • Utility of cyanoacetic acid hydrazide in heterocyclic synthesis. (2006). Semantic Scholar. [Link]
  • 1-CYANOACETYL-3,5-DIMETHYLPYRAZOLE. (n.d.). ChemBK. [Link]
  • 1-(Cyanoacetyl)-3,5-dimethylpyrazole as Active Methylene Compound in Hantzsch-Type Pyridine Synthesis: A Convenient and Highly Effective Approach to 3,5-Dicyano-4-(het)aryl-6-oxo-1,4,5,6-tetrahydropyridine-2-thiolates. (2007).
  • The Michael-type Addition of 1-Cyanoacetyl-3,5-dimethylpyrazole to Arylmethylenecyanoacetamides. (2013).
  • Utility of cyanoacetic acid hydrazide in heterocyclic synthesis. (2007).
  • 1-cyanoacetyl-3,5-dimethyl-1H-pyrazole. (n.d.). Stenutz. [Link]
  • Synthesis and anticancer activity of some new heterocyclic compounds based on 1-cyanoacetyl-3,5-dimethylpyrazole. (2015).
  • Eco-friendly methods for the synthesis of N-acyl pyrazole derivatives with luminescent properties. (2022). RSC Publishing. [Link]
  • Eco-friendly methods for the synthesis of N-acyl pyrazole derivatives with luminescent properties. (2022). PMC - NIH. [Link]

Sources

Introduction: Beyond the Formula – The World of Isomerism

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Properties and Stability of the C8H9N3O Molecular Formula

To a chemist, a molecular formula like C8H9N3O is not a single entity but a gateway to a vast landscape of chemical possibilities. It defines a precise combination of atoms—eight carbons, nine hydrogens, three nitrogens, and one oxygen—but reveals nothing about their arrangement. The varied ways these atoms can be connected and oriented in three-dimensional space give rise to numerous isomers : distinct compounds that share the same formula but possess unique structural, physical, and chemical properties.

For researchers in drug development, this isomeric diversity is of paramount importance. A subtle shift in atomic connectivity or spatial arrangement can transform a potent therapeutic agent into an inert substance or, in some cases, a toxic one.[1][2] The biological activity of a molecule is intrinsically linked to its three-dimensional shape, which dictates how it interacts with specific biological targets like enzymes and receptors.[2]

This guide provides an in-depth technical examination of the molecular formula C8H9N3O. Rather than superficially cataloging all theoretical structures, we will explore the core principles of isomerism, stability, and chemical properties through a detailed analysis of a key, representative isomer: Benzaldehyde Semicarbazone . This compound serves as an ideal case study to illustrate the critical interplay between structure and function that governs the potential of any C8H9N3O isomer as a candidate for scientific and pharmaceutical exploration.

PART 1: The Isomeric Landscape of C8H9N3O

Isomers are broadly classified into two main categories: constitutional isomers and stereoisomers. The C8H9N3O formula allows for significant diversity in both classes.

  • Constitutional Isomers have the same molecular formula but different atomic connectivity. For C8H9N3O, this could include vastly different molecular scaffolds, such as:

    • Semicarbazones: Like our primary example, formed from an aromatic aldehyde.

    • Phenylureas: Containing a urea core flanked by phenyl and other groups. These are known scaffolds for herbicides and kinase inhibitors in cancer therapy.[3][4]

    • Aminonicotinamides: Derivatives of pyridine, a common motif in pharmaceuticals. 6-Aminonicotinamide, for example, is a known inhibitor of 6-phosphogluconate dehydrogenase.[5][6]

    • Triazole or Oxadiazole Derivatives: Five-membered heterocyclic rings containing nitrogen and oxygen, which are prevalent in medicinal chemistry.

  • Stereoisomers have the same connectivity but differ in the spatial arrangement of their atoms. Benzaldehyde semicarbazone, for instance, can exist as (E) and (Z) geometric isomers due to the restricted rotation around the C=N double bond, with the (E) isomer being the more stable and common form.[7] Other, more complex C8H9N3O isomers could contain chiral centers, leading to enantiomers (non-superimposable mirror images) that could have dramatically different biological effects.[2]

Isomer_Classification cluster_const Examples of Constitutional Isomers cluster_stereo Types of Stereoisomers C8H9N3O Molecular Formula C8H9N3O Isomers Isomers (Same Formula, Different Compounds) C8H9N3O->Isomers Constitutional Constitutional Isomers (Different Connectivity) Isomers->Constitutional Stereoisomers Stereoisomers (Same Connectivity, Different 3D Arrangement) Isomers->Stereoisomers Semicarbazone Benzaldehyde Semicarbazone Constitutional->Semicarbazone Phenylurea Phenylurea Derivative Constitutional->Phenylurea Pyridine Aminopyridine Derivative Constitutional->Pyridine Geometric Geometric Isomers (e.g., E/Z) Stereoisomers->Geometric Optical Optical Isomers (e.g., Enantiomers) Stereoisomers->Optical

Caption: Classification of isomers for the molecular formula C8H9N3O.

PART 2: In-Depth Analysis of a Core Isomer: Benzaldehyde Semicarbazone

2.1. Overview and Significance

Benzaldehyde semicarbazone (IUPAC name: [(E)-benzylideneamino]urea) is a crystalline solid formed by the condensation of benzaldehyde with semicarbazide.[8] It belongs to the semicarbazone class of compounds, which are noted for their diverse biological activities, including antimicrobial, anticonvulsant, analgesic, and anticancer properties.[9][10] Semicarbazones are potent intermediates for the synthesis of various bioactive and pharmaceutical compounds.[11] Their biological efficacy is often attributed to their ability to act as chelating ligands, forming stable complexes with metal ions that are crucial for the function of many enzymes.[12][13]

2.2. Physicochemical Properties

The fundamental properties of Benzaldehyde Semicarbazone are summarized below. These characteristics are crucial for predicting its behavior in both chemical reactions and biological systems.

PropertyValueSource(s)
Molecular Formula C8H9N3O[7][14][15]
Molecular Weight 163.18 g/mol [7][16]
Appearance White crystalline powder/solid[8]
Melting Point 213.5 - 217.5 °C[14][16]
Solubility Moderately soluble in polar solvents (ethanol, water); less soluble in non-polar solvents.[8]
IUPAC Name [(E)-benzylideneamino]urea[7]
CAS Number 1574-10-3[7][16]
SMILES C1=CC=C(C=C1)/C=N/NC(=O)N[7]
InChI Key AKGUXECGGCUDCV-UXBLZVDNSA-N[7][16]

2.3. Synthesis and Characterization

The synthesis of semicarbazones is a cornerstone reaction in organic chemistry, typically involving the condensation of a carbonyl compound (an aldehyde or ketone) with semicarbazide.

Experimental Protocol: Synthesis of Benzaldehyde Semicarbazone

This protocol describes the classical laboratory synthesis.

Materials:

  • Semicarbazide Hydrochloride (NH2NHCONH2·HCl)

  • Sodium Acetate (CH3COONa)

  • Benzaldehyde (C6H5CHO)

  • Ethanol (95%)

  • Distilled Water

Procedure:

  • Preparation of Semicarbazide Free Base (in situ):

    • In a 100 mL round-bottom flask, dissolve 1.0 g of semicarbazide hydrochloride and 1.5 g of sodium acetate in 10 mL of distilled water.

    • Causality: Semicarbazide is often stored as its more stable hydrochloride salt. Sodium acetate, the salt of a weak acid, acts as a base to neutralize the HCl and generate the free semicarbazide nucleophile in situ. The resulting acetic acid provides mild acidic catalysis for the subsequent condensation step.[17]

  • Addition of Aldehyde:

    • To the solution from Step 1, add a solution of 1.0 mL of benzaldehyde dissolved in 8 mL of ethanol. The ethanol is used to ensure all reactants remain in a single phase.

  • Reaction:

    • Stopper the flask, shake vigorously, and allow it to stand at room temperature. The product often begins to precipitate within minutes.

    • For less reactive carbonyls, gentle warming or reflux may be required.[18]

  • Isolation and Purification:

    • Cool the reaction mixture in an ice bath to maximize precipitation.

    • Collect the white crystalline product by suction filtration using a Hirsch or Büchner funnel.[19]

    • Wash the crystals with a small amount of cold water to remove any unreacted starting materials and salts.[17]

    • Recrystallize the crude product from ethanol or an ethanol-water mixture to obtain the pure Benzaldehyde Semicarbazone.

  • Characterization:

    • Dry the purified product and determine its melting point. A sharp melting point close to the literature value (214-217°C) indicates high purity.[17]

    • Confirm the structure using spectroscopic methods such as FTIR (to identify C=O, N-H, and C=N stretches) and NMR spectroscopy.[18]

Synthesis_Workflow cluster_reactants Reactants Semicarbazide Semicarbazide HCl + Sodium Acetate (in Water) Mixing Combine & Mix Semicarbazide->Mixing Benzaldehyde Benzaldehyde (in Ethanol) Benzaldehyde->Mixing Reaction Condensation Reaction (Room Temperature) Mixing->Reaction Isolation Isolation via Suction Filtration Reaction->Isolation Purification Recrystallization (from Ethanol/Water) Isolation->Purification Product Pure Benzaldehyde Semicarbazone Purification->Product

Sources

The Discovery, Synthesis, and Evolution of Pyrazole-Based Nitrile Compounds in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide

Abstract

The pyrazole nucleus, a five-membered aromatic heterocycle, represents one of medicinal chemistry's most significant "privileged scaffolds." Its journey from an academic curiosity in the late 19th century to a cornerstone of modern pharmaceuticals is a testament to its versatile physicochemical properties and synthetic accessibility. This technical guide provides an in-depth exploration of the discovery and history of pyrazole-containing compounds, with a specific focus on the strategic incorporation of the nitrile functional group. We will trace the evolution of foundational synthetic methodologies, such as the Knorr and Pechmann syntheses, and examine how these classical reactions have been adapted and expanded. Through detailed case studies of blockbuster drugs and cutting-edge clinical candidates, including the COX-2 inhibitor Celecoxib and the JAK inhibitor family, this guide will illuminate the causal relationship between molecular structure and pharmacological function. We will dissect key structure-activity relationships (SAR), provide detailed, field-proven experimental protocols, and utilize pathway diagrams to offer a comprehensive resource for researchers, scientists, and drug development professionals dedicated to the art and science of creating next-generation therapeutics.

Section 1: The Pyrazole Scaffold and the Nitrile Pharmacophore: A Powerful Partnership
1.1 The Pyrazole: A Privileged Heterocycle

First described by German chemist Ludwig Knorr in 1883, pyrazole is a five-membered ring containing three carbons and two adjacent nitrogen atoms.[1][2][3] Its structure confers a unique combination of properties that make it exceptionally valuable in drug design. The ring system is aromatic, possessing six delocalized π-electrons, which imparts significant stability.[3] One nitrogen atom (N1) is "pyrrole-like," with its lone pair contributing to the aromatic system, while the adjacent nitrogen (N2) is "pyridine-like," with its lone pair residing in an sp² orbital, making it a hydrogen bond acceptor and a site for basic interactions.[4][5] This duality allows pyrazole-containing molecules to engage in a wide array of intermolecular interactions with biological targets, including hydrogen bonding, π-stacking, and hydrophobic interactions.[6][7] The first natural pyrazole, 1-pyrazolyl-alanine, was not isolated until 1959 from watermelon seeds, underscoring the scaffold's prominence as a synthetic pharmacophore.[2][4]

1.2 The Nitrile Group: More Than a Simple Functional Group

The nitrile or cyano (-C≡N) group is a small, linear, and highly polar functional group that has become indispensable in modern drug design. Its utility extends far beyond its role as a synthetic handle. As a pharmacophore, it can act as a potent hydrogen bond acceptor. Its linear geometry and compact size allow it to access narrow binding pockets within enzymes. Furthermore, the nitrile group is often used as a bioisostere for other functional groups like carbonyls or halides and can significantly modulate a molecule's metabolic stability and pharmacokinetic profile. Its incorporation into the pyrazole scaffold has unlocked new avenues for targeting challenging disease pathways.

Section 2: Foundational Synthetic Methodologies for the Pyrazole Core

The construction of the pyrazole ring is a well-established field, with several named reactions forming the bedrock of its synthesis. The choice of method is dictated by the desired substitution pattern and the availability of starting materials.

2.1 The Knorr Pyrazole Synthesis: The Definitive Route

The most fundamental and widely used method for pyrazole synthesis is the condensation reaction between a 1,3-dicarbonyl compound and a hydrazine, first reported by Ludwig Knorr.[8][9][10][11] This acid-catalyzed reaction is robust, high-yielding, and tolerates a wide variety of functional groups.[12]

Causality and Experimental Insight: The reaction proceeds via initial formation of a hydrazone at one of the carbonyls, followed by an intramolecular cyclization and dehydration to form the aromatic pyrazole ring.[12] A key consideration in the Knorr synthesis is regioselectivity. When an unsymmetrical 1,3-dicarbonyl is used with a substituted hydrazine, a mixture of two regioisomers can be formed.[1][10] The outcome is often influenced by the steric and electronic differences between the two carbonyl groups, with the more electrophilic (less hindered) carbonyl typically reacting first.[8][9] The use of a catalytic amount of acid, such as acetic acid, is crucial to protonate a carbonyl oxygen, thereby activating the carbonyl carbon for nucleophilic attack by the hydrazine.[13]

Experimental Protocol: Knorr Synthesis of 3-phenyl-1H-pyrazol-5(4H)-one [12] This protocol demonstrates a classic Knorr condensation to form a pyrazolone, a common pyrazole tautomer.

  • Reagent Preparation: In a 20-mL scintillation vial, combine ethyl benzoylacetate (3 mmol, 1 equivalent) and hydrazine hydrate (6 mmol, 2 equivalents).

  • Solvent Addition: Add 3 mL of 1-propanol as the solvent.

  • Catalyst Addition: Add 3 drops of glacial acetic acid to catalyze the reaction.

  • Reaction: Heat the mixture on a hot plate with stirring at approximately 100°C for 1 hour.

  • Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) using a 30:70 ethyl acetate/hexane mobile phase, comparing against the ethyl benzoylacetate starting material.

  • Work-up: Once the starting material is consumed, add 10 mL of water to the hot, stirring reaction mixture to precipitate the product.

  • Isolation: Turn off the heat and allow the mixture to cool slowly to room temperature over 30 minutes with continued stirring. Filter the resulting solid using a Büchner funnel, wash with a small amount of cold water, and allow the product to air dry.

  • Characterization: Determine the mass, percent yield, and melting point of the dried product.

Knorr_Synthesis R1 1,3-Dicarbonyl Compound I1 Hydrazone Intermediate R1->I1 Nucleophilic attack R2 Hydrazine R2->I1 Catalyst + Acid Catalyst I2 Cyclized Intermediate (non-aromatic) I1->I2 Intramolecular cyclization P Pyrazole Product I2->P Dehydration Water + 2 H₂O

Figure 1: Simplified workflow of the Knorr Pyrazole Synthesis.
2.2 The Pechmann Pyrazole Synthesis

Discovered by Hans von Pechmann, this method involves the 1,3-dipolar cycloaddition of diazomethane with an acetylene.[14][15][16] While effective for producing the parent pyrazole ring, the use of diazomethane, which is explosive and toxic, has limited its widespread application in modern drug development settings.[14]

Section 3: The Rise of Pyrazole-Based Nitriles: Case Studies in Drug Development

The true power of the pyrazole scaffold was fully realized with its application in targeted therapies. The strategic incorporation of nitrile groups has been particularly instrumental in the development of highly selective kinase inhibitors.

3.1 Case Study: Celecoxib and the COX-2 Inhibitors

The development of Celecoxib (Celebrex®) in the 1990s marked a watershed moment for pyrazole-based drugs and revolutionized the treatment of inflammation.[17][18]

Discovery and Rationale: Scientists discovered two isoforms of the cyclooxygenase (COX) enzyme: COX-1, which is constitutively expressed and plays a protective role in the gastrointestinal tract, and COX-2, which is induced during inflammation.[17] The hypothesis was that selectively inhibiting COX-2 would provide potent anti-inflammatory effects without the gastrointestinal side effects of non-selective NSAIDs.[17][19]

The Role of the Diaryl-Pyrazole Core: A team at Searle discovered that a 1,5-diarylpyrazole scaffold was key to achieving COX-2 selectivity.[17][19] Celecoxib features a 4-(sulfonamido)phenyl group at the N1 position and a 4-methylphenyl group at the C5 position.[20] This specific arrangement allows the sulfonamide group to bind to a unique hydrophilic side pocket present in the COX-2 active site but absent in COX-1, thereby conferring selectivity.[17][19] While Celecoxib itself contains a trifluoromethyl group rather than a nitrile, its synthesis from a trifluoromethyl β-dicarbonyl precursor established a robust synthetic platform.[17] The trifluoromethyl group and the nitrile group are often considered bioisosteres, and the success of Celecoxib paved the way for exploring other electron-withdrawing groups, including nitriles, in pyrazole-based inhibitors.

COX2_Pathway AA Arachidonic Acid COX2 COX-2 Enzyme AA->COX2 PGH2 Prostaglandin H2 COX2->PGH2 Prostaglandins Prostaglandins (PGE₂, PGI₂) PGH2->Prostaglandins Inflammation Inflammation & Pain Prostaglandins->Inflammation Celecoxib Celecoxib (Diaryl-Pyrazole) Celecoxib->COX2 Inhibition

Figure 2: Inhibition of the COX-2 pathway by Celecoxib.
3.2 Case Study: JAK Inhibitors and the Essential Pyrazole-Nitrile Motif

The Janus kinase (JAK) family of enzymes are critical components of the JAK/STAT signaling pathway, which regulates immune responses and cell growth.[21] Dysregulation of this pathway is implicated in autoimmune diseases and cancers, making JAKs a prime therapeutic target.[21][22]

Discovery of Pyrazole-Nitrile Inhibitors: Several approved and clinical-stage JAK inhibitors, such as Ruxolitinib, utilize a pyrazole-nitrile core.[23][24] For example, Ruxolitinib is composed of a pyrrolo[2,3-d]pyrimidine core linked to a cyanocyclopentyl-substituted pyrazole.[23] The design rationale is elegant and effective: the pyrazole ring acts as a stable, planar scaffold to correctly orient the substituents, while the nitrile group often forms a critical hydrogen bond with the "hinge region" of the kinase's ATP-binding pocket. This interaction is a common feature of many Type I kinase inhibitors and is crucial for achieving high potency.

Structure-Activity Relationship (SAR) Insights: In a series of 4-amino-(1H)-pyrazole derivatives designed as JAK inhibitors, the pyrazole core served as the central scaffold.[21] SAR studies revealed that while modifications at some positions had minimal impact on JAK inhibition, the core structure was essential for binding. The introduction of specific functional groups, often including nitriles on appended rings, was key to modulating potency and selectivity against different JAK isoforms (JAK1, JAK2, JAK3, TYK2).[21][22]

Table 1: Comparative Potency of Pyrazole-Based JAK Inhibitors This table summarizes the half-maximal inhibitory concentration (IC₅₀) values for representative pyrazole-based compounds against different JAK isoforms, demonstrating their potency.

CompoundJAK1 IC₅₀ (nM)JAK2 IC₅₀ (nM)JAK3 IC₅₀ (nM)Reference
Ruxolitinib 3.32.8428[21] (as reference)
Compound 3f 3.42.23.5[21][22]
Compound 11b ~20~20~20[21][22]

Data synthesized from published in vitro enzyme inhibition assays.[21][22] Lower values indicate higher potency.

JAK_STAT_Pathway Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor JAK JAK Receptor->JAK activates STAT STAT JAK->STAT phosphorylates (p) pSTAT p-STAT (Dimer) Nucleus Nucleus pSTAT->Nucleus translocates to Gene Gene Expression Nucleus->Gene modulates Inhibitor Pyrazole-Nitrile JAK Inhibitor Inhibitor->JAK Inhibition

Sources

Basic chemical properties of 3,5-Dimethyl-β-oxo-1H-pyrazole-1-propanenitrile

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Physicochemical Properties of 3,5-Dimethyl-β-oxo-1H-pyrazole-1-propanenitrile

Abstract: This technical guide provides a comprehensive overview of the fundamental chemical and physical properties of 3,5-Dimethyl-β-oxo-1H-pyrazole-1-propanenitrile (CAS No: 27533-39-1), a versatile heterocyclic compound with significant potential in medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals, offering in-depth analysis, validated experimental insights, and a robust framework for its application. We will explore its structural characteristics, physicochemical parameters, spectral data, and safety considerations, grounded in authoritative references.

Introduction and Compound Identification

3,5-Dimethyl-β-oxo-1H-pyrazole-1-propanenitrile, also known by its more systematic IUPAC name 3-(3,5-dimethyl-1H-pyrazol-1-yl)-3-oxopropanenitrile, is a β-ketonitrile derivative featuring a 3,5-dimethylpyrazole moiety. This structural combination imparts a unique electronic and steric profile, making it a valuable synthon and a molecule of interest for further functionalization. Its reactivity is primarily dictated by the interplay between the nucleophilic pyrazole ring, the electrophilic carbonyl group, and the acidic α-protons of the nitrile group.

Compound Identifiers:

  • CAS Number: 27533-39-1

  • Molecular Formula: C₈H₉N₃O

  • Molecular Weight: 163.18 g/mol

  • IUPAC Name: this compound

Physicochemical and Spectroscopic Profile

A thorough understanding of the physicochemical properties is paramount for designing synthetic routes, developing analytical methods, and formulating this compound for various applications.

Physical Properties

The compound is typically a solid at room temperature, with its physical state being a direct consequence of its molecular weight and intermolecular forces, including dipole-dipole interactions and potential weak hydrogen bonding.

PropertyValueSource
Melting Point 102 - 105 °C
Boiling Point 357.2±22.0 °C (Predicted)
Density 1.25±0.1 g/cm³ (Predicted)
pKa 6.89±0.50 (Most Acidic, Predicted)

Note: Predicted values are computationally derived and should be confirmed experimentally.

The predicted pKa of approximately 6.89 suggests that the methylene protons (α-protons) situated between the carbonyl and nitrile groups are significantly acidic. This acidity is a key feature, enabling the formation of a stabilized carbanion, which is a cornerstone of its utility in carbon-carbon bond-forming reactions.

Spectroscopic Data

Spectroscopic analysis provides irrefutable evidence of the compound's structure.

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show distinct signals corresponding to the two methyl groups on the pyrazole ring, the methylene protons of the side chain, and the aromatic proton on the pyrazole ring. The chemical shifts are influenced by the electronic environment of each proton.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon spectrum will reveal signals for the carbonyl carbon, the nitrile carbon, the distinct carbons of the pyrazole ring, and the methyl carbons.

  • IR (Infrared) Spectroscopy: The IR spectrum is characterized by strong absorption bands indicative of its key functional groups. A sharp peak around 2250 cm⁻¹ corresponds to the C≡N (nitrile) stretch, while a strong absorption around 1700 cm⁻¹ is characteristic of the C=O (ketone) stretch.

  • Mass Spectrometry (MS): Mass spectral analysis will show the molecular ion peak (M⁺) corresponding to its molecular weight (163.18), along with a fragmentation pattern that can be used to confirm the structural arrangement of the molecule.

Synthesis and Reactivity

General Synthesis Pathway

The synthesis of 3,5-Dimethyl-β-oxo-1H-pyrazole-1-propanenitrile typically involves the acylation of 3,5-dimethylpyrazole with a suitable cyanoacetylating agent. A common and efficient method is the reaction of 3,5-dimethylpyrazole with cyanoacetic acid in the presence of a dehydrating agent like acetic anhydride or a carbodiimide.

The causality behind this choice of reagents lies in the activation of the carboxylic acid. Acetic anhydride forms a mixed anhydride with cyanoacetic acid, creating a highly electrophilic species that is readily attacked by the nucleophilic nitrogen (N1) of the 3,5-dimethylpyrazole ring.

Caption: General synthesis workflow for the target compound.

Key Reactivity Insights

The molecule's reactivity is centered around the β-ketonitrile moiety.

  • Enolate Formation: The acidic α-protons can be easily removed by a base to form a resonance-stabilized enolate. This nucleophilic enolate is a key intermediate for alkylation and condensation reactions.

  • Knoevenagel Condensation: The active methylene group can participate in Knoevenagel condensations with aldehydes and ketones to form α,β-unsaturated systems, which are valuable precursors in drug synthesis.

  • Cyclization Reactions: The bifunctional nature of the molecule (pyrazole ring and β-ketonitrile) allows it to be used in the synthesis of fused heterocyclic systems. For example, it can react with hydrazine derivatives to form pyrazolopyrimidine scaffolds, which are common in pharmacologically active compounds.

Potential Applications in Research and Development

The unique structural features of 3,5-Dimethyl-β-oxo-1H-pyrazole-1-propanenitrile make it a promising candidate for several applications, particularly in the pharmaceutical industry.

  • Scaffold for Medicinal Chemistry: The pyrazole core is a well-established pharmacophore found in numerous approved drugs, including celecoxib (an anti-inflammatory agent) and sildenafil (used to treat erectile dysfunction). This compound serves as an excellent starting material for building libraries of novel pyrazole-containing molecules for drug discovery programs.

  • Precursor for Bioactive Molecules: Its ability to undergo various chemical transformations allows for the synthesis of more complex molecules with potential biological activities, such as kinase inhibitors, antimicrobial agents, and anticancer compounds.

  • Chelating Agent: The nitrogen atoms of the pyrazole ring and the oxygen of the carbonyl group can act as coordination sites for metal ions, suggesting potential applications in coordination chemistry and as ligands for catalysis.

Handling, Storage, and Safety

As with any chemical reagent, proper handling and storage procedures are essential to ensure safety and maintain the integrity of the compound.

  • Safety Precautions: Standard laboratory safety protocols should be followed, including the use of personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood. Avoid inhalation of dust and contact with skin and eyes.

  • Storage: The compound should be stored in a tightly sealed container in a cool, dry place, away from incompatible materials such as strong oxidizing agents and strong bases.

Conclusion

3,5-Dimethyl-β-oxo-1H-pyrazole-1-propanenitrile is a multifaceted chemical compound with a rich profile of physicochemical properties and synthetic potential. Its structural attributes, particularly the reactive β-ketonitrile moiety combined with the stable 3,5-dimethylpyrazole core, provide a robust platform for the development of novel molecules in drug discovery and materials science. This guide has synthesized the core technical information required by researchers to effectively utilize this compound, underscoring the importance of understanding its fundamental properties to unlock its full application potential.

References

Methodological & Application

One-pot synthesis of pyrazole derivatives from CAS 36140-83-7

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Topic: One-Pot Synthesis of Fused Pyrazole Heterocycles from 1-Cyanoacetyl-3,5-dimethyl-1H-pyrazole (CAS 36140-83-7)

Audience: Researchers, scientists, and drug development professionals.

Abstract

This application note details a robust, one-pot, three-component protocol for the synthesis of novel dihydropyrano[2,3-c]pyrazole derivatives, utilizing 1-Cyanoacetyl-3,5-dimethyl-1H-pyrazole (CAS 36140-83-7) as a versatile C3 synthon. Pyrazole-containing compounds are a cornerstone in medicinal chemistry, exhibiting a vast range of biological activities. This protocol circumvents the need to synthesize a pyrazole core, instead leveraging the pre-existing pyrazole in the starting material to build additional fused heterocyclic rings. The methodology is based on an initial Knoevenagel condensation followed by a tandem Michael addition and intramolecular cyclization. This approach offers high atom economy and operational simplicity, making it an efficient strategy for generating libraries of complex pyrazole derivatives for screening in drug discovery programs.

Introduction & Core Principle

The pyrazole nucleus is a privileged scaffold in pharmaceutical sciences, found in drugs such as the anti-inflammatory agent Celecoxib and the antidote Fomepizole. The development of efficient, diversity-oriented synthetic routes to novel pyrazole derivatives is therefore of significant interest.

The starting material, 1-Cyanoacetyl-3,5-dimethyl-1H-pyrazole (1) , identified as CAS 36140-83-7[1][2][3], is not a precursor for forming a pyrazole ring, but rather an ideal building block that already contains this important moiety. The key to its synthetic utility lies in the active methylene group (-CH2-) positioned between a carbonyl and a nitrile group. This functionality makes it a potent nucleophile and an excellent substrate for a variety of condensation reactions.

This protocol leverages this reactivity in a one-pot, three-component reaction with an aromatic aldehyde and a Michael donor such as malononitrile. The reaction proceeds through a sequence of base-catalyzed transformations within a single flask, as outlined below.

Logical Workflow of the One-Pot Synthesis

G cluster_0 One-Pot Reaction Vessel cluster_1 A 1. Knoevenagel Condensation B 2. Michael Addition A->B In-situ formation of electrophilic alkene C 3. Intramolecular Cyclization & Tautomerization B->C Formation of acyclic intermediate D Final Product: Dihydropyrano[2,3-c]pyrazole C->D Ring closure & aromatization R1 CAS 36140-83-7 (Active Methylene) R1->A R2 Aromatic Aldehyde R2->A R3 Malononitrile (Michael Donor) R3->B

Caption: High-level workflow of the one-pot, three-component synthesis.

Reaction Mechanism & Rationale

The choice of a basic catalyst (e.g., piperidine or triethylamine) is critical as it facilitates multiple steps in the cascade. The reaction is typically performed in a protic solvent like ethanol to aid in the solubility of intermediates and facilitate proton transfer steps.

  • Knoevenagel Condensation: The base deprotonates the active methylene group of 1 , which then attacks the carbonyl carbon of the aromatic aldehyde (2) . Subsequent dehydration yields a highly electrophilic pyrazolyl-substituted benzylidene intermediate (3) .

  • Michael Addition: A second nucleophile, in this case, the carbanion generated from malononitrile (4) by the base, attacks the β-carbon of the activated double bond in intermediate (3) . This 1,4-conjugate addition forms a new acyclic intermediate (5) .

  • Intramolecular Cyclization & Tautomerization: The nitrile group on the newly added fragment in (5) is attacked by the enolic hydroxyl group (or its conjugate base), leading to ring closure. A subsequent tautomerization yields the stable, final dihydropyrano[2,3-c]pyrazole product (6) .

Detailed Mechanistic Pathway

G Start_1 Pyrazole (1) + Aldehyde (2) Intermediate_A Knoevenagel Intermediate (3) Start_1->Intermediate_A Knoevenagel Condensation (Base, -H2O) Intermediate_B Michael Adduct (5) Intermediate_A->Intermediate_B Michael Addition Start_2 Malononitrile (4) Start_2->Intermediate_B Final_Product Dihydropyrano[2,3-c] -pyrazole (6) Intermediate_B->Final_Product Intramolecular Cyclization & Tautomerization

Caption: Step-wise mechanism of the three-component reaction.

Detailed Experimental Protocol

This protocol describes the synthesis of a representative compound, 6-amino-4-(4-chlorophenyl)-3-(3,5-dimethyl-1H-pyrazol-1-yl)-4,5-dihydro-1H-pyrano[2,3-c]pyrazole-5-carbonitrile.

Materials and Reagents
ReagentCAS NumberMolecular WeightPuritySupplier
1-Cyanoacetyl-3,5-dimethyl-1H-pyrazole36140-83-7163.18 g/mol >97%TCI, AKSci[3]
4-Chlorobenzaldehyde104-88-1140.57 g/mol >98%Sigma-Aldrich
Malononitrile109-77-366.06 g/mol >99%Alfa Aesar
Piperidine110-89-485.15 g/mol >99%Merck
Ethanol (Absolute)64-17-546.07 g/mol >99.8%Fisher Scientific
Step-by-Step Procedure
  • Vessel Preparation: To a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 1-Cyanoacetyl-3,5-dimethyl-1H-pyrazole (1.63 g, 10 mmol, 1.0 eq).

  • Reagent Addition: Add 4-chlorobenzaldehyde (1.41 g, 10 mmol, 1.0 eq) and malononitrile (0.66 g, 10 mmol, 1.0 eq).

  • Solvent & Catalyst: Add 20 mL of absolute ethanol, followed by the dropwise addition of piperidine (0.5 mL, ~5 mmol, 0.5 eq) as the catalyst.

  • Reaction: Stir the mixture at room temperature for 10 minutes, then heat the flask to reflux (approx. 80-85 °C) using a heating mantle. Monitor the reaction progress using Thin Layer Chromatography (TLC) with a 3:1 Hexane:Ethyl Acetate mobile phase. The reaction is typically complete within 2-4 hours.

  • Workup & Isolation: After completion, cool the reaction mixture to room temperature. A precipitate will form. Cool further in an ice bath for 30 minutes to maximize precipitation.

  • Purification: Collect the solid product by vacuum filtration through a Büchner funnel. Wash the solid cake with 2 x 10 mL of cold ethanol to remove any unreacted starting materials and catalyst.

  • Drying: Dry the purified solid in a vacuum oven at 60 °C for 4 hours. The product is typically obtained as a white to off-white crystalline solid with high purity, not requiring further purification.[2]

  • Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry (MS) to confirm its structure and purity. Expected Yield: 80-90%.

Process Optimization & Troubleshooting

The success of this one-pot synthesis hinges on several key parameters.

ParameterRecommended ConditionRationale & Optimization NotesTroubleshooting
Catalyst Piperidine, TriethylamineA mild organic base is sufficient to catalyze all steps without promoting side reactions. Stronger bases (e.g., NaOEt) may lead to decomposition. Catalyst loading can be optimized (0.1-0.5 eq).Low Yield: Increase catalyst loading slightly or switch to triethylamine. Side Products: Decrease catalyst loading or reaction temperature.
Solvent Ethanol, MethanolProtic solvents are preferred for solubility and proton transfer. Aprotic solvents like DMF or DMSO can also be used, potentially increasing the reaction rate but making product isolation more difficult.[4]Poor Solubility: Switch to DMF, but be prepared for a more complex workup (e.g., precipitation by adding water).
Temperature Reflux (Ethanol)Heating is required to drive the Knoevenagel dehydration and subsequent cyclization to completion in a reasonable timeframe.Incomplete Reaction: Increase reaction time or ensure the reflux temperature is maintained. Product Decomposition: Lower the temperature to 60 °C and extend the reaction time.
Stoichiometry 1:1:1 (Reactants)Equimolar amounts of the three components generally provide the best results and simplify purification.Unreacted Starting Material: Ensure accurate weighing of all three components.

Substrate Scope & Versatility

The protocol is highly versatile and can accommodate a wide range of substituted aromatic aldehydes. This allows for the rapid generation of a library of pyrazole derivatives for structure-activity relationship (SAR) studies.

Aldehyde EntryAr-GroupElectron-Donating/WithdrawingExpected Reactivity
A 4-ChlorophenylElectron-Withdrawing (EWG)Fast reaction, good yield
B 4-MethoxyphenylElectron-Donating (EDG)Slightly slower reaction, good yield
C 4-NitrophenylStrongly Electron-WithdrawingVery fast reaction, excellent yield
D 2-NaphthylArylGood reactivity, good yield
E 2-FurylHeterocyclicGood reactivity, good yield

General Observation: Aromatic aldehydes with electron-withdrawing groups tend to react faster due to the increased electrophilicity of the carbonyl carbon. Both electron-donating and electron-withdrawing groups are well-tolerated, highlighting the broad scope of this method.[4]

Safety Precautions

  • Conduct all operations in a well-ventilated fume hood.

  • Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • Malononitrile is toxic and should be handled with extreme care.

  • Piperidine is a corrosive and flammable liquid. Avoid inhalation and skin contact.

  • Consult the Safety Data Sheet (SDS) for each reagent before use.

References

  • Synthesis of Drug‐like Fully Substituted 3‐Trifluoromethyl Pyrazoles. (n.d.). ResearchGate.
  • Alkhaibari, I. S., et al. (2022). Synthesis of 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Derivatives as Potent Growth Inhibitors of Drug-Resistant Bacteria. MDPI.
  • KC, H. R., et al. (2020). Design, synthesis, and antibacterial activity of N-(trifluoromethyl)phenyl substituted pyrazole derivatives. National Institutes of Health (PMC).
  • KC, H. R., et al. (2020). Design, synthesis, and antibacterial activity of N-(trifluoromethyl)phenyl substituted pyrazole derivatives. RSC Publishing.
  • Synthesis of Diverse N-Trifluoromethyl Pyrazoles by Trapping of Transiently-Generated Trifluoromethylhydrazine. (2024). ACS Publications.
  • Regiospecific One-pot Synthesis of New Trifluoromethyl Substituted Heteroaryl Pyrazolyl Ketones. (n.d.). UFSM.
  • A mild synthesis of substituted pyrazoles from one-pot three component reaction of simple starting materials. (n.d.). Worldresearchersassociations.Com.
  • Sequential one-pot, three-step synthesis of 4-(5-(trifluoromethyl) - ResearchGate. (n.d.). ResearchGate.
  • One-Pot, Three-Component Synthesis of Substituted Pyrazoles. (2023). ChemistryViews.
  • One-pot multistep mechanochemical synthesis of fluorinated pyrazolones. (2017). UCL Discovery.

Sources

The Versatile Synthon: Application Notes on Cyclocondensation Reactions of 1-Cyanoacetyl-3,5-dimethylpyrazole

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Superior Building Block for Heterocyclic Chemistry

In the landscape of synthetic organic chemistry, the pursuit of efficient and versatile building blocks is paramount for the rapid assembly of complex molecular architectures, particularly those with pharmaceutical relevance. 1-Cyanoacetyl-3,5-dimethylpyrazole stands out as a superior reagent for cyanoacetylation and a cornerstone for the synthesis of a diverse array of heterocyclic compounds.[1][2] This crystalline solid, easily prepared from the condensation of acetylacetone and cyanoacetohydrazide, offers significant advantages over traditional cyanoacetylating agents like ethyl cyanoacetate or cyanoacetyl chloride.[3][4] Its heightened reactivity, coupled with the formation of the highly soluble 3,5-dimethylpyrazole byproduct, facilitates simpler reaction workups and leads to higher yields of pure products.[3][5]

These application notes serve as a comprehensive technical guide for researchers, scientists, and drug development professionals. We will delve into the mechanistic underpinnings and provide field-proven protocols for key cyclocondensation reactions involving 1-cyanoacetyl-3,5-dimethylpyrazole, showcasing its utility in constructing medicinally important scaffolds.

Core Competencies of 1-Cyanoacetyl-3,5-dimethylpyrazole

The efficacy of 1-cyanoacetyl-3,5-dimethylpyrazole stems from the electronic properties of the pyrazole ring, which acts as an excellent leaving group. This enhances the electrophilicity of the carbonyl carbon in the cyanoacetyl moiety, making it highly susceptible to nucleophilic attack.

Application I: Synthesis of Pyrazolo[1,5-a]pyrimidines

The pyrazolo[1,5-a]pyrimidine core is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide spectrum of biological activities, including anticancer, anxiolytic, and antimicrobial properties.[6][7] 1-Cyanoacetyl-3,5-dimethylpyrazole serves as a key precursor in the construction of these bicyclic heterocycles.

Mechanistic Rationale

The synthesis of pyrazolo[1,5-a]pyrimidines via 1-cyanoacetyl-3,5-dimethylpyrazole typically involves a cyclocondensation reaction with 5-aminopyrazole derivatives. The reaction proceeds through an initial N-acylation of the 5-aminopyrazole, followed by an intramolecular cyclization and dehydration. The activated methylene group of the cyanoacetyl moiety and the cyano group itself are crucial for the subsequent ring closure.

Experimental Protocol: Synthesis of 2-Cyanomethyl-pyrazolo[1,5-a]pyrimidine-3-carbonitrile Derivatives

This protocol outlines the reaction of 1-cyanoacetyl-3,5-dimethylpyrazole with 5-amino-3-(cyanomethyl)-1H-pyrazole-4-carbonitrile.[6]

Materials:

  • 1-Cyanoacetyl-3,5-dimethylpyrazole

  • 5-Amino-3-(cyanomethyl)-1H-pyrazole-4-carbonitrile

  • Dioxane

  • Piperidine (catalyst)

Procedure:

  • To a solution of 5-amino-3-(cyanomethyl)-1H-pyrazole-4-carbonitrile (10 mmol) in 30 mL of dioxane, add 1-cyanoacetyl-3,5-dimethylpyrazole (10 mmol).

  • Add a catalytic amount of piperidine (0.5 mL) to the reaction mixture.

  • Reflux the mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, allow the reaction mixture to cool to room temperature.

  • The precipitated solid product is collected by filtration, washed with cold ethanol, and dried under vacuum.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol or acetic acid) to afford the pure pyrazolo[1,5-a]pyrimidine derivative.

Data Presentation
Reactant AReactant BProductYield (%)
5-Amino-3-(cyanomethyl)-1H-pyrazole-4-carbonitrile1-Cyanoacetyl-3,5-dimethylpyrazole2-Cyanomethyl-pyrazolo[1,5-a]pyrimidine-3-carbonitrile derivative~85-90

Application II: Guareschi-Type Reactions for the Synthesis of Substituted Pyridines

1-Cyanoacetyl-3,5-dimethylpyrazole has proven to be an effective substitute for ethyl cyanoacetate in Guareschi-type condensations, which are crucial for the synthesis of functionalized piperidines and pyridines.[4] These reactions typically involve a Michael-type addition followed by cyclocondensation.

Mechanistic Pathway

In this application, 1-cyanoacetyl-3,5-dimethylpyrazole acts as the active methylene compound. The reaction with an α,β-unsaturated carbonyl compound, such as an arylmethylenecyanoacetamide, is initiated by a base-catalyzed Michael addition. The resulting adduct then undergoes an intramolecular cyclization to form a dihydropyridine derivative, which can subsequently be oxidized to the corresponding pyridine. The choice of base and reaction conditions can influence the final product, leading to either the hydrated or the oxidized form.[8][9]

Workflow for Guareschi-Type Reaction

Guareschi-Type Reaction Workflow cluster_reactants Reactants & Catalyst cluster_process Reaction Steps cluster_products Products A 1-Cyanoacetyl-3,5-dimethylpyrazole D Michael Addition A->D B Arylmethylenecyanoacetamide B->D C Triethylamine (Base) C->D catalyzes E Intramolecular Cyclization D->E F Oxidation (optional) E->F G Triethylammonium 4-aryl-3,5-dicyano-6-oxo-1,4,5,6-tetrahydropyridine-2-olate E->G H 4-Aryl-3,5-dicyano-6-oxo-1,6-dihydropyridine-2-olate F->H

Caption: Workflow for the Guareschi-type reaction.

Experimental Protocol: Synthesis of Triethylammonium 4-Aryl-3,5-dicyano-6-oxo-1,4,5,6-tetrahydropyridine-2-olates

This protocol details the reaction between 1-cyanoacetyl-3,5-dimethylpyrazole and (E)-3-aryl-2-cyanoacrylamides.[8]

Materials:

  • 1-Cyanoacetyl-3,5-dimethylpyrazole

  • (E)-3-Aryl-2-cyanoacrylamide

  • Triethylamine (Et₃N)

  • Acetone or Acetone-THF mixture

Procedure:

  • Dissolve the (E)-3-aryl-2-cyanoacrylamide (5 mmol) in acetone (20 mL).

  • Add 1-cyanoacetyl-3,5-dimethylpyrazole (6 mmol, 1.2 equivalents) to the solution.

  • Add an excess of triethylamine (10 mmol) to the reaction mixture.

  • Stir the reaction mixture at room temperature for 2-4 hours. The reaction progress can be monitored by TLC.

  • The product typically precipitates from the reaction mixture.

  • Collect the solid product by filtration, wash with a small amount of cold acetone, and dry under vacuum.

Data Presentation
Aryl Substituent in AcrylamideProduct TypeYield (%)
Ortho- or meta-substituted phenylTetrahydropyridine-2-olate (Guareschi imide salt)80-98
Para-substituted phenylDihydropyridine-2-olate (Oxidized product)75-90

Application III: Hantzsch-Type Pyridine Synthesis

The Hantzsch pyridine synthesis is a classic multi-component reaction for the preparation of dihydropyridines, which can be subsequently oxidized to pyridines. 1-Cyanoacetyl-3,5-dimethylpyrazole can be effectively employed as the active methylene component in a Hantzsch-type reaction.

Mechanistic Considerations

In this variation of the Hantzsch synthesis, 1-cyanoacetyl-3,5-dimethylpyrazole reacts with an α,β-unsaturated thioamide and an aldehyde in the presence of a base. The reaction proceeds through a series of condensations and cyclizations to afford highly functionalized tetrahydropyridine-2-thiolates.[10]

Reaction Mechanism Overview

Hantzsch-Type Pyridine Synthesis Reactants 1-Cyanoacetyl-3,5-dimethylpyrazole (E)-2-Cyano-3-(het)arylprop-2-enethioamide N-Methylmorpholine (Base) Intermediate1 Michael Adduct Reactants->Intermediate1 Michael Addition Intermediate2 Cyclized Intermediate Intermediate1->Intermediate2 Intramolecular Cyclization Product N-Methylmorpholinium 3,5-dicyano-4-(het)aryl-6-oxo-1,4,5,6-tetrahydropyridine-2-thiolate Intermediate2->Product Tautomerization

Caption: Simplified mechanism of the Hantzsch-type pyridine synthesis.

Experimental Protocol: Multicomponent Synthesis of N-Methylmorpholinium 3,5-Dicyano-4-(het)aryl-6-oxo-1,4,5,6-tetrahydropyridine-2-thiolates

This one-pot protocol describes the condensation of cyanothioacetamide, an aldehyde, and 1-cyanoacetyl-3,5-dimethylpyrazole.[10]

Materials:

  • Cyanothioacetamide

  • Aromatic or heteroaromatic aldehyde

  • 1-Cyanoacetyl-3,5-dimethylpyrazole

  • N-Methylmorpholine

  • Acetone

Procedure:

  • To a stirred suspension of cyanothioacetamide (10 mmol) in acetone (25 mL), add the aldehyde (10 mmol) and N-methylmorpholine (12 mmol).

  • Stir the mixture at room temperature for 15-20 minutes until a clear solution is obtained.

  • Add 1-cyanoacetyl-3,5-dimethylpyrazole (10 mmol) to the reaction mixture.

  • Continue stirring at room temperature for 2-3 hours.

  • The resulting precipitate is collected by filtration, washed with acetone, and dried to yield the desired product.

Data Presentation
Aldehyde ComponentProduct Yield (%)
Benzaldehyde~90
4-Chlorobenzaldehyde~92
2-Furylacrolein~88

Conclusion: An Indispensable Tool in Synthetic Chemistry

1-Cyanoacetyl-3,5-dimethylpyrazole has firmly established itself as a versatile and highly efficient reagent in modern organic synthesis.[2] Its ability to act as both a potent cyanoacetylating agent and a reactive methylene compound opens up a plethora of synthetic possibilities. The protocols detailed herein provide a practical framework for the synthesis of complex and biologically relevant heterocyclic systems. The ease of use, high yields, and straightforward product isolation associated with this reagent make it an invaluable tool for chemists in both academic and industrial settings, accelerating the discovery and development of novel chemical entities.

References

  • Chigorina, E. A., & Dotsenko, V. V. (2012). 1-Cyanoacetyl-3,5-dimethylpyrazole – effective cyanoacetylating agent and a new building block for the synthesis of heterocyclic compounds (Review). Chemistry of Heterocyclic Compounds, 48(8), 1133-1152. [Link]
  • Al-Zaydi, K. M. (2020). 1-Cyanoacetyl-3,5-dimethylpyrazole - Effective Cyanoacetylating Agent and a New Building Block for the Synthesis of Heterocyclic Compounds.
  • Dotsenko, V. V., et al. (2014). 1-Cyanoacetyl-3,5-dimethylpyrazole.
  • Chigorina, E. A., & Dotsenko, V. V. (2012). 1-CYANOACETYL-3,5-DIMETHYLPYRAZOLE – EFFECTIVE CYANOACETYLATING AGENT AND A NEW BUILDING BLOCK FOR THE SYNTHESIS OF HETEROCYCLIC COMPOUNDS. Chemistry of Heterocyclic Compounds. [Link]
  • Dotsenko, V. V., et al. (2013). 1-(Cyanoacetyl)-3,5-dimethylpyrazole as Active Methylene Compound in Hantzsch-Type Pyridine Synthesis: A Convenient and Highly Effective Approach to 3,5-Dicyano-4-(het)aryl-6-oxo-1,4,5,6-tetrahydropyridine-2-thiolates.
  • Sikdar, A., et al. (2023).
  • Gomaa, A. M., & Ali, M. M. (2020). Synthesis and anticancer activity of some new heterocyclic compounds based on 1-cyanoacetyl-3,5-dimethylpyrazole.
  • El-Naggar, M., et al. (1976).
  • Scilit. (n.d.). Novel reactions of 1-cyanoacetyl-3,5-dimethylpyrazole (microreview). Scilit. [Link]
  • El-Sayed, N. N. E., et al. (2017). Enaminones as Building Blocks for the Synthesis of Substituted Pyrazoles with Antitumor and Antimicrobial Activities. PubMed Central. [Link]
  • Włodarczyk, M., et al. (2022). Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors. Semantic Scholar. [Link]
  • Abdel-Aziz, H. A., et al. (2024).
  • Springer Nature. (n.d.). NOVEL REACTIONS OF 1-CYANOACETYL-3,5-DIMETHYLPYRAZOLE (MICROREVIEW). Chemistry of Heterocyclic Compounds. [Link]
  • Dotsenko, V. V., et al. (2013). The Michael-type Addition of 1-Cyanoacetyl-3,5-dimethylpyrazole to Arylmethylenecyanoacetamides.
  • Dotsenko, V. V., et al. (2013). The Michael-type Addition of 1-Cyanoacetyl-3,5- dimethylpyrazole to Arylmethylenecyanoacetamides. Sciforum. [Link]
  • Farag, A. M., et al. (2018). Syntheses of Enaminone-Based Heterocyclic Compounds and Study their Biological Activity. Journal of Heterocyclic Chemistry. [Link]
  • Shreyas, S., et al. (2017). Cyanoacetylation Of Substituted 2-Aminothiophenes And Evaluation for Antioxidant And Antibacterial Activities. Research Journal of Pharmaceutical, Biological and Chemical Sciences. [Link]
  • Abdel-Megid, M. (2020). Part –V: Utilities of Active Methylen. To Chemistry Journal. [Link]

Sources

Application Notes and Protocols for the Synthesis of Fused Heterocyclic Scaffolds from Pyrazole Precursors

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The pyrazole nucleus is a cornerstone of heterocyclic chemistry, serving as a privileged scaffold in medicinal chemistry and materials science. Its unique electronic properties and multiple reactive sites make it an exceptionally versatile precursor for the construction of more complex, fused heterocyclic systems. This guide provides an in-depth exploration of key synthetic strategies for transforming simple pyrazole precursors into valuable fused heterocycles, such as pyrazolo[1,5-a]pyrimidines and pyrazolo[3,4-d]pyrimidines. We delve into the mechanistic rationale behind common synthetic methodologies, provide field-tested, step-by-step protocols, and offer insights into the characterization of the resulting compounds. This document is intended for researchers, scientists, and drug development professionals seeking to leverage pyrazole chemistry for the synthesis of novel molecular entities.

The Pyrazole Core: A Privileged Starting Point

The five-membered pyrazole ring, containing two adjacent nitrogen atoms, is a powerhouse of synthetic versatility. One nitrogen atom (N1) is pyrrole-like and can be readily deprotonated or alkylated, while the other (N2) is pyridine-like and acts as a Lewis basic site.[1][2] This electronic arrangement, combined with the reactivity of the C3, C4, and C5 positions, allows for a diverse range of chemical transformations.

The strategic placement of functional groups on the pyrazole ring transforms it into a "synthon"—a building block poised for cyclization. Specifically, aminopyrazoles, pyrazole carbaldehydes, and other bifunctional pyrazoles are critical precursors for annulation reactions, where a new ring is fused onto the pyrazole core.[3] These fused systems, such as pyrazolopyrimidines, are bioisosteres of endogenous purines, allowing them to interact with a wide range of biological targets, including protein kinases, making them highly valuable in drug discovery.[4][5][6]

The general workflow for synthesizing these complex heterocycles from pyrazole precursors is a multi-stage process that demands careful planning and execution.

G cluster_0 Phase 1: Precursor Synthesis & Strategy cluster_1 Phase 2: Core Synthesis cluster_2 Phase 3: Validation Precursor Select/Synthesize Functionalized Pyrazole (e.g., Aminopyrazole) Strategy Choose Annulation Strategy (e.g., Cyclocondensation) Precursor->Strategy Reagent Select 1,3-Bielectrophilic Partner (e.g., β-Diketone) Strategy->Reagent Reaction Perform Cyclization Reaction (Thermal, Microwave, etc.) Reagent->Reaction Workup Reaction Work-up (Quenching, Extraction) Reaction->Workup Purification Purification (Crystallization, Chromatography) Workup->Purification Structure Structural Characterization (NMR, MS, X-Ray) Purification->Structure Purity Purity Analysis (HPLC, Elemental Analysis) Structure->Purity

Caption: General workflow for fused heterocycle synthesis from pyrazole precursors.

Key Synthetic Strategies and Mechanistic Insights

The construction of fused pyrazole heterocycles is primarily achieved by reacting a bifunctional pyrazole with a partner molecule containing two electrophilic or nucleophilic sites. The choice of strategy depends on the desired final scaffold.

Strategy A: Synthesis of Pyrazolo[1,5-a]pyrimidines

Pyrazolo[1,5-a]pyrimidines are frequently synthesized via the cyclocondensation of 3-aminopyrazole (or its derivatives) with a 1,3-bielectrophilic partner, such as a β-dicarbonyl compound, chalcone, or enaminone.[4][7]

The Causality Behind the Reaction: The regioselectivity of this reaction is a key consideration. The 3-aminopyrazole possesses two nucleophilic nitrogen atoms: the exocyclic amino group (NH₂) and the endocyclic N1-H. The exocyclic amino group is significantly more nucleophilic and preferentially attacks one of the electrophilic centers of the reaction partner.[8] Following this initial attack, an intramolecular condensation occurs between the pyrazole's N2 and the second electrophilic center, leading to the thermodynamically stable 6-membered pyrimidine ring fused to the pyrazole core.[9]

G cluster_mechanism Mechanism: Pyrazolo[1,5-a]pyrimidine Formation Reactants 3-Aminopyrazole + β-Diketone Step1 Nucleophilic Attack (Exocyclic NH₂ attacks a carbonyl) Reactants->Step1 Intermediate Open-Chain Intermediate (Vinylogous Amide) Step1->Intermediate Step2 Intramolecular Condensation (Endocyclic N2 attacks second carbonyl) Intermediate->Step2 Step3 Dehydration (Loss of H₂O) Step2->Step3 Product Pyrazolo[1,5-a]pyrimidine Step3->Product

Caption: Key mechanistic steps in pyrazolo[1,5-a]pyrimidine synthesis.

Microwave-assisted organic synthesis (MAOS) has become a preferred method for this transformation, as it dramatically reduces reaction times and often improves yields by efficiently overcoming the activation energy for the cyclization step.[7][10]

Strategy B: Synthesis of Pyrazolo[3,4-d]pyrimidines

The pyrazolo[3,4-d]pyrimidine scaffold is an isomer of the [1,5-a] system and is a well-known purine isostere found in numerous bioactive compounds.[6] The most common synthetic route starts from a 5-aminopyrazole-4-carbonitrile or 5-aminopyrazole-4-carboxylate precursor.[5][11][12]

The Causality Behind the Reaction: In this strategy, the pyrazole precursor contains an amino group ortho to a nitrile or ester function.

  • Using Formamide: Heating a 5-aminopyrazole-4-carbonitrile with formic acid or formamide provides the pyrimidine ring in a single step. The formic acid first forms an intermediate N-formyl derivative, which then undergoes intramolecular cyclization onto the nitrile group, followed by tautomerization to yield the pyrimidin-4-one product.[12]

  • Using Nitriles (Thorpe-Ziegler type): A 5-aminopyrazole-4-carbonitrile can be cyclized with other nitriles under acidic or basic conditions to install a substituent at the 6-position of the final fused ring system.[13]

  • Using Urea/Thiourea: Reaction with urea or thiourea introduces an oxo or thioxo group at the 6-position, respectively.[11]

These methods leverage the inherent reactivity of the ortho-positioned amino and cyano/ester groups to efficiently construct the fused pyrimidine ring.

Detailed Application Protocols

Safety First: Always conduct reactions in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. Consult the Safety Data Sheet (SDS) for all reagents before use.

Protocol 1: Microwave-Assisted Synthesis of 2,7-Dimethyl-5-phenylpyrazolo[1,5-a]pyrimidine

This protocol details a rapid, two-step, one-pot synthesis adapted from methodologies that utilize an enaminone intermediate.[4]

Materials & Reagents:

  • 3-Methyl-1H-pyrazol-5-amine (97 mg, 1.0 mmol)

  • Benzoylacetone (1,3-Diketone) (162 mg, 1.0 mmol)

  • Glacial Acetic Acid (AcOH) (2 mL)

  • Microwave synthesis vial (10 mL) with a magnetic stir bar

  • Ethanol (for recrystallization)

Instrumentation:

  • Microwave Synthesizer (e.g., Biotage® Initiator+)

  • Magnetic stir plate

  • Standard glassware for filtration and recrystallization

Step-by-Step Methodology:

  • Vial Preparation: To a 10 mL microwave synthesis vial, add 3-methyl-1H-pyrazol-5-amine (97 mg, 1.0 mmol) and benzoylacetone (162 mg, 1.0 mmol).

  • Solvent Addition: Add glacial acetic acid (2 mL) to the vial. Acetic acid serves as both a solvent and an acid catalyst to promote the condensation and subsequent cyclization/dehydration.

  • Microwave Irradiation: Seal the vial and place it in the microwave synthesizer. Irradiate the mixture at 150 °C for 15 minutes . Monitor the internal pressure to ensure it remains within the instrument's safe operating limits.

  • Reaction Work-up: After the reaction is complete, cool the vial to room temperature. A precipitate will often form upon cooling.

  • Isolation: Pour the reaction mixture into ice-cold water (approx. 20 mL).

  • Neutralization: Slowly neutralize the mixture with a saturated sodium bicarbonate (NaHCO₃) solution until effervescence ceases (pH ~7-8). This step quenches the acetic acid and precipitates the product.

  • Filtration: Collect the resulting solid precipitate by vacuum filtration. Wash the solid with cold water (2 x 10 mL) to remove any residual salts.

  • Purification: Recrystallize the crude solid from hot ethanol to yield the pure product as a crystalline solid. Dry the product under vacuum.

Expected Characterization Data:

  • Appearance: Off-white to pale yellow solid.

  • ¹H NMR (400 MHz, CDCl₃): δ (ppm) ~8.3 (s, 1H, pyrimidine-H), 7.5-7.6 (m, 5H, Ar-H), 6.8 (s, 1H, pyrimidine-H), 6.6 (s, 1H, pyrazole-H), 2.7 (s, 3H, CH₃), 2.6 (s, 3H, CH₃).

  • ¹³C NMR (101 MHz, CDCl₃): δ (ppm) ~162, 155, 148, 145, 140, 135, 129, 128, 110, 95, 25, 15.

  • Mass Spec (ESI+): m/z [M+H]⁺ calculated for C₁₄H₁₃N₃: 224.11; found: 224.1.

Protocol 2: Synthesis of 1-Phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one

This protocol describes the synthesis from a 5-aminopyrazole-4-carbonitrile precursor using formic acid, a common and effective method.[12]

Materials & Reagents:

  • 5-Amino-1-phenyl-1H-pyrazole-4-carbonitrile (2.0 g, 10.8 mmol)

  • Formic Acid (98-100%) (40 mL)

  • Round-bottom flask (100 mL) with reflux condenser

  • Magnetic stir bar

Step-by-Step Methodology:

  • Reaction Setup: Place 5-amino-1-phenyl-1H-pyrazole-4-carbonitrile (2.0 g, 10.8 mmol) in a 100 mL round-bottom flask equipped with a magnetic stir bar.

  • Reagent Addition: In a fume hood, carefully add formic acid (40 mL) to the flask.

  • Heating: Attach a reflux condenser and heat the reaction mixture to reflux (approx. 100-110 °C) using a heating mantle. Maintain a gentle reflux for 7-8 hours . The reaction progress can be monitored by Thin Layer Chromatography (TLC) (e.g., using 1:1 Ethyl Acetate:Hexane as eluent).

  • Reaction Work-up: After the reaction is complete (as indicated by TLC), remove the flask from the heat and allow it to cool to room temperature.

  • Precipitation: Slowly and carefully pour the cooled reaction mixture into a beaker containing crushed ice (~200 g). This will dilute the formic acid and cause the product to precipitate.

  • Filtration: Collect the white precipitate by vacuum filtration.

  • Washing: Wash the solid thoroughly with cold water (3 x 30 mL) to remove any remaining formic acid.

  • Purification: The crude product is often of high purity. However, it can be further purified by recrystallization from ethanol or a suitable solvent mixture if necessary. Dry the final product under vacuum.

Expected Characterization Data:

  • Appearance: White crystalline solid.[12]

  • ¹H NMR (400 MHz, DMSO-d₆): δ (ppm) ~12.3 (s, 1H, NH), 8.13 (s, 1H, pyrimidine-H), 8.02 (d, 2H, Ar-H), 7.52 (t, 2H, Ar-H), 7.35 (t, 1H, Ar-H), 2.52 (s, 3H, CH₃ - Note: this signal is for a methyl-substituted analog, the unsubstituted will lack this). The spectrum for the title compound will show aromatic and pyrimidine protons consistent with the structure.[12]

  • ¹³C NMR (101 MHz, DMSO-d₆): δ (ppm) ~158.0, 152.2, 148.9, 145.9, 138.3, 129.1, 126.6, 121.4, 105.7.[12]

  • Mass Spec (ESI+): m/z [M+H]⁺ calculated for C₁₁H₈N₄O: 213.07; found: 213.1.

Data Summary and Troubleshooting

Effective synthesis relies on careful control of reaction parameters. The following table summarizes key variables and expected outcomes.

ParameterStrategy A: Pyrazolo[1,5-a]pyrimidineStrategy B: Pyrazolo[3,4-d]pyrimidineCausality & Rationale
Precursor 3-Aminopyrazole5-Amino-4-cyanopyrazoleThe position of the amino group dictates the fusion topology.
Co-reactant β-Diketone, EnaminoneFormic Acid, UreaProvides the remaining atoms needed to form the 6-membered ring.
Solvent/Catalyst Acetic Acid (acid catalyst)Formic Acid (reagent & solvent)Acid catalysis promotes the necessary condensation/cyclization steps.
Energy Source Microwave (150 °C)Conventional Heat (Reflux)High energy is required to overcome the activation barrier for intramolecular cyclization and dehydration.[10][14]
Typical Yield 75-95%80-90%Microwave heating often leads to cleaner reactions and higher yields.[7]
Common Issue Isomer formationIncomplete cyclizationSolution: Ensure precursor purity. For Strategy A, the use of symmetric diketones avoids isomerism. For B, ensure sufficient reaction time/temperature.

Conclusion

The pyrazole scaffold is a remarkably effective platform for the synthesis of diverse and medicinally relevant fused heterocyclic compounds. By understanding the intrinsic reactivity of functionalized pyrazole precursors and selecting the appropriate cyclization strategy, researchers can efficiently access valuable molecular architectures like pyrazolo[1,5-a]pyrimidines and pyrazolo[3,4-d]pyrimidines. The protocols provided herein offer robust and reproducible methods for the synthesis of these important compound classes, serving as a practical guide for professionals in chemical research and drug development.

References

  • Mali, R. S., et al. Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. Molecules.
  • Organic & Biomolecular Chemistry (RSC Publishing). Recent advances in the multicomponent synthesis of pyrazoles.
  • Abdelhamid, I. A., et al. Synthesis of various pyrazole-fused heterocyclic systems using pyrazole-4-carbaldehydes as versatile precursors. Arkivoc.
  • PubMed. Synthesis of some novel pyrazolo[3,4-d]pyrimidine derivatives as potential antimicrobial agents.
  • Beilstein Journals. Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps.
  • Taylor & Francis Online. A Review on the Recent Multicomponent Synthesis of Pyranopyrazoles.
  • PubMed. Some pyrazole and pyrazolo[3,4-d]pyrimidine derivatives: synthesis and anticancer evaluation.
  • IJTSRD. Synthesis and Characterization of Some Pyrazole based Heterocyclic Compounds.
  • National Institutes of Health. Multicomponent Pyrazole Synthesis from Alkynes, Nitriles, and Titanium Imido Complexes via Oxidatively Induced N–N Bond Coupling.
  • Hilaris Publisher. A Concise Review on the Synthesis of Pyrazole Heterocycles.
  • ResearchGate. Synthesis of pyrazolo[1,5-a]pyrimidines (5a–d).
  • National Institutes of Health. Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives.
  • MDPI. Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations.
  • Taylor & Francis Online. Recent synthetic methodologies for pyrazolo[1,5-a]pyrimidine.
  • National Institutes of Health. Recent Synthetic Advances in C–H/N–H Functionalization of 1H‐Pyrazoles: Diverse Strategies Across Variously Substituted Scaffolds.
  • National Institutes of Health. Synthesis of some novel pyrazolo[3,4-d] pyrimidin-4(5H)-one derivatives as potential antimicrobial agent.
  • ResearchGate. The mechanism for the synthesis of pyrazolo[1,5‐a]pyrimidines using the cyclocondensation technique as a solvent‐free approach.
  • MDPI. The Role of Flow Chemistry on the Synthesis of Pyrazoles, Pyrazolines and Pyrazole-Fused Scaffolds.
  • National Institutes of Health. A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives.
  • PubMed. Pyrazole-Mediated C-H Functionalization of Arene and Heteroarenes for Aryl-(Hetero)aryl Cross-Coupling Reactions.
  • Wikipedia. Gould–Jacobs reaction.
  • ResearchGate. Transition-metal-catalyzed C–H functionalization of pyrazoles.
  • ResearchGate. Synthesis of 4‐aminopyrazolo[3,4‐d]pyrimidines 2.
  • ResearchGate. Synthetic strategies of pyrazole‐directing C−H activation.
  • Organic & Biomolecular Chemistry (RSC Publishing). Transition-metal-catalyzed C–H functionalization of pyrazoles.
  • National Institutes of Health. Synthesis and Isomerization of Some Novel Pyrazolopyrimidine and Pyrazolotriazolopyrimidine Derivatives.
  • Oriental Journal of Chemistry. Synthesis, Characterization, of Novel Pyrazolo [3,4-d]Pyrimidine Derivatives, Via Microwave Irradiation and Study Anti-Tumor Activity by Molecular Docking.
  • Wiley Online Library. Gould-Jacobs Reaction.
  • Semantic Scholar. Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations.
  • PubMed. Synthesis of New Pyrazolo[3,4- d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations.
  • Biotage. Gould-Jacobs Quinoline-forming Reaction.
  • MDPI. Quinolin-4-ones: Methods of Synthesis and Application in Medicine.

Sources

Application Notes & Protocols: The Role and Application of Pyrazole Derivatives in Anticancer Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pyrazole Scaffold as a Privileged Structure in Oncology

The pyrazole ring, a five-membered heterocycle containing two adjacent nitrogen atoms, stands as a "privileged scaffold" in medicinal chemistry. Its unique electronic properties, metabolic stability, and capacity for diverse substitutions have made it a cornerstone in the design of targeted therapeutics.[1] In oncology, pyrazole derivatives have emerged as a particularly fruitful class of compounds, forming the core of several FDA-approved drugs and a vast pipeline of clinical candidates.[2][3] Their success stems from their ability to potently and selectively interact with a wide range of biological targets crucial to cancer cell proliferation, survival, and metastasis.[4][5]

This guide provides an in-depth exploration of the application of pyrazole derivatives in anticancer drug discovery. It moves beyond a mere survey of compounds to detail the mechanistic rationale behind their use, present validated experimental protocols for their evaluation, and offer insights into data interpretation for researchers, scientists, and drug development professionals.

Section 1: Core Mechanisms of Action in Cancer Therapy

The anticancer effects of pyrazole derivatives are diverse, reflecting the scaffold's versatility. They primarily function by inhibiting key enzymatic pathways that drive malignant growth.

Inhibition of Protein Kinases: A Dominant Anticancer Strategy

Protein kinases are critical regulators of cellular signaling, and their dysregulation is a hallmark of cancer. Pyrazole derivatives have proven to be exceptional scaffolds for designing potent kinase inhibitors.[6]

The cell cycle is a tightly regulated process governed by CDKs, which, when deregulated, leads to uncontrolled cell division.[7] CDK2, in particular, is a crucial regulator of the G1-to-S phase transition and is a prime target for cancer therapy.[8] Numerous pyrazole-based compounds have been developed as potent and selective CDK2 inhibitors.[7][9] By competitively binding to the ATP pocket of CDK2, these inhibitors prevent the phosphorylation of key substrates like the retinoblastoma protein (Rb), leading to cell cycle arrest and apoptosis.[8][10]

A novel series of N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amines, for instance, demonstrated potent CDK2 inhibition at nanomolar concentrations, causing cell cycle arrest at the S and G2/M phases in ovarian cancer cells.[8]

CDK2_Inhibition cluster_G1 G1 Phase cluster_S S Phase (DNA Replication) Cyclin E Cyclin E CDK2_CyclinE CDK2/Cyclin E (Active Complex) Cyclin E->CDK2_CyclinE CDK2 CDK2 CDK2->CDK2_CyclinE pRb Phosphorylated Rb (pRb) CDK2_CyclinE->pRb Phosphorylates S_Phase_Entry S Phase Entry Growth_Signals Mitogenic Growth Signals Growth_Signals->Cyclin E Upregulates Rb Retinoblastoma (Rb) Protein Rb->CDK2_CyclinE Substrate E2F E2F Transcription Factor Rb->E2F Sequesters pRb->E2F Releases E2F->S_Phase_Entry Activates Transcription Pyrazole_Inhibitor Pyrazole-Based CDK2 Inhibitor Pyrazole_Inhibitor->CDK2_CyclinE Inhibits ATP Binding

Caption: Pyrazole inhibitors block CDK2, preventing Rb phosphorylation and halting G1/S cell cycle progression.

Many cancers rely on angiogenesis—the formation of new blood vessels—for growth and metastasis. This process is driven by receptor tyrosine kinases (RTKs) like Vascular Endothelial Growth Factor Receptors (VEGFRs).[4] Pyrazole derivatives are at the core of multi-kinase inhibitors that simultaneously block several pathways involved in angiogenesis, oncogenesis, and the tumor microenvironment.[11][12]

Regorafenib is a prime example. This oral multi-kinase inhibitor features a central pyrazole scaffold and targets a wide range of kinases, including angiogenic (VEGFR1-3, TIE2), stromal (PDGFR-β, FGFR), and oncogenic (KIT, RET, BRAF) kinases.[11][13][14] This multipronged attack inhibits tumor cell proliferation, cuts off the tumor's blood supply, and modifies the tumor microenvironment, making it a powerful agent against cancers like metastatic colorectal cancer and hepatocellular carcinoma.[11][15]

Regorafenib_MOA cluster_Angiogenesis Angiogenesis cluster_Oncogenesis Oncogenesis cluster_Microenvironment Tumor Microenvironment Regorafenib Regorafenib (Pyrazole Core) VEGFR VEGFR 1/2/3 Regorafenib->VEGFR TIE2 TIE2 Regorafenib->TIE2 KIT KIT Regorafenib->KIT RET RET Regorafenib->RET BRAF BRAF Regorafenib->BRAF PDGFRB PDGFR-β Regorafenib->PDGFRB FGFR FGFR Regorafenib->FGFR Angiogenesis_Outcome Blood Vessel Formation VEGFR->Angiogenesis_Outcome TIE2->Angiogenesis_Outcome Oncogenesis_Outcome Tumor Cell Proliferation KIT->Oncogenesis_Outcome RET->Oncogenesis_Outcome BRAF->Oncogenesis_Outcome Microenvironment_Outcome Stromal Support & Metastasis PDGFRB->Microenvironment_Outcome FGFR->Microenvironment_Outcome

Caption: Regorafenib's multi-targeted inhibition of key kinases involved in major cancer pathways.

COX-2 Inhibition and Pleiotropic Anticancer Effects

Inflammation is a critical component of tumor progression, and the enzyme Cyclooxygenase-2 (COX-2) is often overexpressed in various cancers.[16][17] Celecoxib , a diaryl-substituted pyrazole, is a selective COX-2 inhibitor that has demonstrated significant anticancer activity.[17]

Its primary mechanism involves blocking the synthesis of prostaglandins (like PGE2), which are hormone-like compounds that promote inflammation and tumor growth.[17][18] However, research has revealed that Celecoxib also exerts potent anticancer effects through COX-2-independent pathways.[19] These include the induction of G1 cell cycle arrest and apoptosis by inhibiting the Akt signaling pathway and downregulating cyclin D1.[18][19] This dual activity highlights the therapeutic potential of targeting both inflammatory and core proliferative pathways.

Section 2: Application Notes & Experimental Protocols

The successful discovery and development of novel pyrazole-based anticancer agents rely on robust and reproducible experimental workflows. This section provides validated, step-by-step protocols for key stages of evaluation.

Representative Synthesis of a Pyrazole Scaffold

A common and versatile method for synthesizing the pyrazole core is the Knorr pyrazole synthesis, which involves the condensation of a β-dicarbonyl compound with a hydrazine derivative.[1][20]

Protocol: Synthesis of 3,5-Disubstituted-1H-pyrazole [20]

  • Reaction Setup: To a solution of a β-diketone derivative (1.0 eq) in absolute ethanol (10 mL) in a round-bottom flask, add hydrazine hydrate (1.1 eq).

  • Reflux: Equip the flask with a reflux condenser and heat the reaction mixture to reflux (approx. 80°C). Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up: Upon completion (typically 2-4 hours), allow the mixture to cool to room temperature. Reduce the solvent volume under vacuum.

  • Precipitation: Pour the concentrated mixture into ice-cold water. A solid precipitate of the pyrazole product should form.

  • Isolation & Purification: Collect the solid by vacuum filtration, wash with cold water, and dry. The crude product can be further purified by recrystallization from an appropriate solvent (e.g., ethanol/water mixture).

  • Characterization: Confirm the structure of the synthesized compound using spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

In Vitro Evaluation of Anticancer Activity

A tiered approach is essential for evaluating the anticancer potential of newly synthesized pyrazole derivatives.

The MTT assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[21][22] It is a foundational screen for any potential anticancer agent.

MTT_Workflow Start Seed Cancer Cells in 96-well Plate Incubate1 Incubate 24h (Allow Adherence) Start->Incubate1 Treat Add Serial Dilutions of Pyrazole Compound Incubate1->Treat Incubate2 Incubate 48-72h Treat->Incubate2 Add_MTT Add MTT Reagent (Yellow) Incubate2->Add_MTT Incubate3 Incubate 4h (Formazan Formation) Add_MTT->Incubate3 Solubilize Add Solubilizing Agent (e.g., DMSO, Isopropanol) Incubate3->Solubilize Read Measure Absorbance at ~570 nm Solubilize->Read End Calculate IC50 Value Read->End

Caption: Standard experimental workflow for the MTT cell viability assay.

Detailed Steps: [23]

  • Cell Seeding: Seed cancer cells (e.g., A549, MCF-7, HCT116) into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of the pyrazole test compound in culture medium. Replace the medium in the wells with 100 µL of the compound dilutions. Include vehicle-only (e.g., 0.1% DMSO) and untreated wells as controls.

  • Incubation: Incubate the plate for the desired exposure time (typically 48 or 72 hours).

  • MTT Addition: Add 10 µL of sterile MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or isopropanol) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of each well at 550-570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration and use non-linear regression to determine the half-maximal inhibitory concentration (IC₅₀).

To confirm direct target engagement, an in vitro kinase assay is performed. This protocol describes a universal, fluorescence-based method adaptable for various kinases.[6]

Principle: This assay measures the phosphorylation of a peptide substrate by a kinase. The amount of phosphorylated product is detected using a specific antibody, generating a fluorescent signal that is inversely proportional to the inhibitory activity of the test compound.[6]

Detailed Steps: [24][25]

  • Reagent Preparation: Prepare kinase buffer, a solution of the recombinant target kinase (e.g., CDK2/Cyclin E), the specific biotinylated peptide substrate, and ATP.

  • Reaction Mixture: In a 384-well plate, add the pyrazole inhibitor at various concentrations.

  • Kinase Reaction: Add the kinase and substrate to the wells. Initiate the reaction by adding ATP. Incubate at room temperature for a defined period (e.g., 60 minutes).

  • Detection: Stop the reaction by adding an EDTA-containing buffer. Add a detection mixture containing a terbium-labeled anti-phospho-specific antibody and streptavidin-conjugated XL665.

  • Signal Reading: Incubate for 60 minutes to allow binding. Read the plate on a time-resolved fluorescence resonance energy transfer (TR-FRET) capable reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to a no-inhibitor control. Determine the IC₅₀ value by plotting percent inhibition versus inhibitor concentration.

To determine if a compound's cytotoxic effect is mediated by cell cycle arrest, flow cytometry with propidium iodide (PI) staining is the gold standard.[26] PI is a fluorescent intercalating agent that stoichiometrically binds to DNA, allowing for the quantification of DNA content and thus differentiation of cells in G0/G1, S, and G2/M phases.[27]

Detailed Steps: [23][28]

  • Cell Treatment: Culture cells (e.g., 1x10⁶ cells) and treat them with the pyrazole compound at its IC₅₀ concentration (and a vehicle control) for 24-48 hours.

  • Harvesting: Harvest both adherent and floating cells by trypsinization, then centrifuge at 300 x g for 5 minutes.

  • Fixation: Wash the cell pellet with ice-cold PBS. Resuspend the pellet and add the cells dropwise into 1 mL of ice-cold 70% ethanol while gently vortexing to prevent clumping. Fix for at least 2 hours at -20°C.

  • Staining: Centrifuge the fixed cells to remove the ethanol. Wash the pellet with PBS. Resuspend the cells in 500 µL of a staining solution containing Propidium Iodide (50 µg/mL) and RNase A (100 µg/mL) in PBS. The RNase is crucial to prevent staining of double-stranded RNA.

  • Incubation: Incubate the cells in the dark at room temperature for 30 minutes.

  • Flow Cytometry: Analyze the samples on a flow cytometer. Collect at least 20,000 events per sample.

  • Data Analysis: Gate the single-cell population to exclude doublets. Generate a histogram of PI fluorescence intensity. Model the histogram to quantify the percentage of cells in the G0/G1 (2n DNA content), S (between 2n and 4n), and G2/M (4n DNA content) phases. An accumulation of cells in a specific phase compared to the control indicates cell cycle arrest.

Section 3: Data Interpretation and Case Studies

The following table summarizes the cytotoxic activity of several representative pyrazole derivatives against common cancer cell lines, illustrating the broad applicability and varying potency of this scaffold.

Table 1: Cytotoxicity (IC₅₀ µM) of Selected Pyrazole Derivatives

Compound ClassDerivative ExampleMCF-7 (Breast)A549 (Lung)HCT116 (Colon)HeLa (Cervical)Reference
Pyrazole-Benzothiazole HybridCompound 253.17 µM4.08 µM3.84 µM-[4]
Pyrazole CarbaldehydeCompound 430.25 µM---[4]
Isolongifolanone-PyrazoleCompound 375.21 µM>50 µM>50 µM-[4]
N,4-di(1H-pyrazol-4-yl)pyrimidineCompound 150.449 µM-0.297 µM-[8]
Benzimidazole-Pyrazole HybridCompound 7b2.4 µM>100 µM--[29]

Data compiled from multiple sources to show representative values.[4][8][29]

The data clearly indicates that substitutions on the pyrazole ring dramatically influence both potency and cancer cell line selectivity. For example, Compound 43 shows potent, sub-micromolar activity against breast cancer cells, while the Isolongifolanone derivative (Compound 37) is highly selective for the same cell line.[4] This underscores the importance of structure-activity relationship (SAR) studies in optimizing pyrazole scaffolds for specific cancer targets.

Conclusion and Future Directions

The pyrazole scaffold is undeniably a privileged structure in the landscape of anticancer drug discovery. Its derivatives have yielded multi-billion dollar drugs like Regorafenib and Celecoxib and continue to populate the preclinical and clinical development pipeline. The versatility of the pyrazole core allows for the fine-tuning of inhibitory activity against a wide array of oncogenic targets, from cell cycle kinases to drivers of angiogenesis.

Future research will likely focus on developing pyrazole derivatives with even greater selectivity to minimize off-target effects and designing multi-target agents that can combat tumor heterogeneity and drug resistance. As our understanding of cancer biology deepens, the rational design of novel pyrazole-based therapeutics will remain a vital and promising strategy in the fight against cancer.

References

  • National Cancer Institute. Regorafenib. Division of Cancer Treatment and Diagnosis.
  • ResearchGate. Regorafenib mechanism of action.
  • SRR Publications. Pyrazoles as anticancer agents: Recent advances.
  • MDPI. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. Molecules.
  • Protocols.io. In vitro kinase assay.
  • Abcam. Cell cycle analysis with flow cytometry and propidium iodide.
  • PubMed. Advances in Pyrazole Based Scaffold as Cyclin-dependent Kinase 2 Inhibitors for the Treatment of Cancer. Mini Rev Med Chem.
  • National Center for Biotechnology Information. The Role of Regorafenib in Hepatocellular Carcinoma. Gastroenterol Hepatol (N Y).
  • Patsnap Synapse. What is the mechanism of Regorafenib?.
  • Hematology & Oncology. The Mechanism of Action of Regorafenib in Colorectal Cancer: A Guide for the Community Physician.
  • Bio-protocol. Rapid Profiling Cell Cycle by Flow Cytometry Using Concurrent Staining of DNA and Mitotic Markers.
  • American Association for Cancer Research. Celecoxib inhibits prostate cancer growth. Evidence of a COX-2-independent mechanism. Clin Cancer Res.
  • BenchChem. Application Note: A Universal Protocol for In Vitro Kinase Assays for Drug Discovery and Profiling.
  • MDPI. The Efficacy and Safety of Celecoxib in Addition to Standard Cancer Therapy: A Systematic Review and Meta-Analysis of Randomized Controlled Trials. Cancers (Basel).
  • UT Health San Antonio. Cell Cycle Protocol - Flow Cytometry.
  • ecancer. Scientists show commonly prescribed painkiller slows cancer growth.
  • National Center for Biotechnology Information. Discovery of N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors as Potential Anticancer Agents: Design, Synthesis, and Evaluation. Pharmaceuticals (Basel).
  • National Center for Biotechnology Information. Assaying cell cycle status using flow cytometry. Curr Protoc Immunol.
  • Mayo Clinic. Mayo Researchers Define Celecoxib Pathways And Mechanisms For Tumor Reduction. ScienceDaily.
  • ResearchGate. Advances in Pyrazole Based Scaffold as Cyclin-Dependent Kinase 2 Inhibitors for the Treatment of Cancer.
  • Royal Society of Chemistry. Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. RSC Adv.
  • IJNRD. Mini review on anticancer activities of Pyrazole Derivatives. International Journal of Novel Research and Development.
  • International Journal of Pharmaceutical Sciences. Review: Anticancer Activity Of Pyrazole.
  • National Center for Biotechnology Information. The molecular mechanisms of celecoxib in tumor development. Medicine (Baltimore).
  • National Center for Biotechnology Information. In vitro NLK Kinase Assay. Bio-protocol.
  • Encyclopedia.pub. Pyrazole Biomolecules as Cancer and Inflammation Therapeutics.
  • Wikipedia. Cell cycle analysis.
  • Royal Society of Chemistry. Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity: design, synthesis and molecular dynamics study. RSC Med Chem.
  • Bio-protocol. In vitro kinase assay.
  • LookChem. Design, synthesis and biological evaluation of certain CDK2 inhibitors based on pyrazole and pyrazolo[1,5-a] pyrimidine scaffold with apoptotic activity.
  • ACS Publications. Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. ACS Omega.
  • ACS Publications. Synthesis and Anticancer Activities of Pyrazole–Thiadiazole-Based EGFR Inhibitors. ACS Omega.
  • Revvity. In Vitro Kinase Assays.
  • National Center for Biotechnology Information. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules.
  • IJRPS. In-Silico Design, Synthesis and Evaluation of Some Pyrazolo Pyrazole Derivatives as Anticancer Agents. International Journal of Research in Pharmaceutical Sciences.
  • National Center for Biotechnology Information. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. J Vis Exp.
  • BenchChem. Technical Guide: In Vitro Cytotoxicity Screening of Anticancer Agent 42.
  • Springer Nature Experiments. Cytotoxicity MTT Assay Protocols and Methods.
  • National Center for Biotechnology Information. Pyrazole: an emerging privileged scaffold in drug discovery. Future Med Chem.
  • ResearchGate. The mechanism of action of the anticancer activity pathway.
  • ResearchGate. Guideline for anticancer assays in cells. Future Postharvest and Food.
  • Texas Children's Hospital. MTT Cell Assay Protocol.
  • Taylor & Francis Online. Inherent Efficacies of Pyrazole-Based Derivatives for Cancer Therapy: The Interface Between Experiment and In Silico. Polycyclic Aromatic Compounds.
  • MDPI. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Pharmaceuticals (Basel).
  • National Center for Biotechnology Information. Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. ACS Omega.

Sources

Application Notes & Protocols: The Strategic Role of 3-(3,5-Dimethyl-1H-pyrazol-1-yl)-3-oxopropanenitrile in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The pyrazole heterocycle is a cornerstone in modern agrochemical design, lending potent biological activity to a wide array of commercial insecticides and fungicides.[1][2] This document provides an in-depth technical guide on the application of 3-(3,5-Dimethyl-1H-pyrazol-1-yl)-3-oxopropanenitrile (CAS 36140-83-7), a highly versatile and reactive intermediate. We will explore its pivotal role in the synthesis of next-generation crop protection agents, particularly focusing on its utility as a precursor to diamide insecticides and as a versatile building block for novel heterocyclic compounds. Detailed synthetic protocols, mechanistic insights, and workflow visualizations are provided to enable researchers and process chemists to effectively leverage this compound in their discovery and development pipelines.

Introduction: The Pyrazole Moiety and the Significance of a Key Intermediate

The five-membered pyrazole ring is a "privileged scaffold" in medicinal and agrochemical chemistry, prized for its metabolic stability and ability to form key binding interactions with biological targets.[3][4] Agrochemicals built upon this core include blockbuster products targeting critical pests and diseases. The subject of this guide, this compound, is a strategically important precursor. Its structure combines a stable 3,5-dimethylpyrazole head group with a reactive 3-oxopropanenitrile tail (a β-ketonitrile). This bifunctional nature makes it an exceptionally useful starting material for constructing more complex pyrazole-containing active ingredients.

The presence of the activated methylene group (adjacent to both the carbonyl and nitrile) and the electrophilic carbonyl carbon provides multiple reaction handles for chemists to exploit in building molecular complexity. This guide will primarily focus on its implicit role in forming the core of diamide insecticides and its documented utility in synthesizing diverse heterocyclic systems.

Core Application: A Gateway to Diamide Insecticides

The anthranilic diamide class of insecticides, which includes major products like Cyantraniliprole, represents a significant advancement in pest control.[5][6] These compounds act as potent activators of insect ryanodine receptors, leading to uncontrolled calcium release from muscle cells and causing paralysis and death in target pests.[5][7] The core structure of these insecticides consists of a substituted pyrazole carboxylic acid amide-linked to a substituted anthranilic acid.

While commercial syntheses are proprietary, the fundamental building blocks are well-understood. This compound serves as an ideal conceptual starting point for the pyrazole fragment of molecules like Cyantraniliprole. The nitrile and ketone functionalities can be chemically elaborated to generate the required pyrazole-5-carboxylic acid core, which is the key component for the final amide coupling step.

Conceptual Synthetic Pathway

The transformation from the β-ketonitrile to the crucial pyrazole carboxylic acid intermediate for diamide synthesis involves several key steps. The following diagram illustrates a logical synthetic route, demonstrating how the functionalities of the starting material are manipulated to achieve the desired scaffold.

G cluster_start Starting Material cluster_intermediate Key Transformations cluster_final_intermediate Key Diamide Precursor cluster_coupling Final Assembly cluster_product Final Agrochemical start 3-(3,5-Dimethyl-1H-pyrazol-1-yl) -3-oxopropanenitrile hydrolysis Step 1: Hydrolysis (Nitrile to Carboxylic Acid) start->hydrolysis e.g., H2SO4 / H2O bromination Step 2: Ring Bromination (Regioselective) hydrolysis->bromination e.g., NBS pyridylation Step 3: N-Arylation (Attachment of Pyridine Ring) bromination->pyridylation e.g., 2,3-Dichloropyridine Base (K2CO3) final_int 3-Bromo-1-(3-chloro-2-pyridinyl) -1H-pyrazole-5-carboxylic acid pyridylation->final_int coupling Amide Coupling final_int->coupling anthranilamide 2-Amino-5-cyano -N,3-dimethylbenzamide anthranilamide->coupling product Cyantraniliprole coupling->product

Caption: Conceptual workflow for Cyantraniliprole synthesis.

Application in Heterocyclic Synthesis: A Versatile Platform

Beyond its role as a precursor for established agrochemicals, this compound is a valuable starting material for discovery chemistry programs aiming to create novel heterocyclic scaffolds.[1][2] Its activated methylene group is a prime site for condensation and cyclization reactions.

Research has demonstrated its utility in one-pot syntheses to create a variety of fused and linked heterocyclic systems, including pyrazolotriazines, triazoles, and isoxazoles.[2] This versatility allows for the rapid generation of compound libraries for high-throughput screening in fungicide, herbicide, or insecticide discovery programs.

Table 1: Representative Heterocycles Synthesized from the Titled Precursor
Product ClassReactant(s)SignificanceReference
Pyrazolotriazines5-Amino-1,2,4-triazoleScaffolds with potential herbicidal or fungicidal activity.[2]
Isoxazole DerivativesHydroxylamineCore structures in various bioactive molecules.[2]
Pyrazole DerivativesHydrazonoyl HalidesBuilding complex molecules with potential insecticidal properties.[2]
Acetanilide DerivativesAromatic aminesUsed as a "cyanoacetylating agent" to create intermediates for further cyclizations.[1]

Experimental Protocols

The following protocols are provided as representative examples of the chemical transformations achievable with this compound.

Protocol 1: Synthesis of 2-Arylhydrazono-3-oxo-3-(3,5-dimethyl-1H-pyrazol-1-yl)propanenitrile (A Key Intermediate for Further Cyclization)

This protocol is adapted from methodologies demonstrating the reactivity of the active methylene group.[2] This hydrazone intermediate is a versatile precursor for synthesizing various five- and six-membered heterocyclic rings.

Objective: To demonstrate the coupling reaction at the active methylene position, a foundational step for building more complex heterocyclic systems.

Materials:

  • This compound (1.0 eq)

  • Substituted Aniline (e.g., 4-chloroaniline) (1.0 eq)

  • Concentrated Hydrochloric Acid

  • Sodium Nitrite

  • Sodium Acetate

  • Ethanol (95%)

  • Water

Procedure:

  • Diazotization of Aniline:

    • In a 100 mL beaker, dissolve 4-chloroaniline (1.0 eq) in a mixture of concentrated HCl (2.5 mL) and water (5 mL).

    • Cool the solution to 0-5 °C in an ice-salt bath with constant stirring.

    • Slowly add a pre-cooled aqueous solution of sodium nitrite (1.05 eq) dropwise, ensuring the temperature does not exceed 5 °C. Stir for an additional 15 minutes to ensure complete formation of the diazonium salt. Causality Note: Maintaining low temperature is critical to prevent the decomposition of the unstable diazonium salt.

  • Coupling Reaction:

    • In a separate 250 mL flask, dissolve this compound (1.0 eq) and sodium acetate (3.0 eq) in ethanol (50 mL). Causality Note: Sodium acetate acts as a base to deprotonate the active methylene group, forming a nucleophilic carbanion required for the coupling reaction.

    • Cool this solution to 0-5 °C in an ice bath.

    • Slowly add the freshly prepared diazonium salt solution from Step 1 to the ethanolic solution with vigorous stirring.

    • A colored precipitate should form immediately. Continue stirring at 0-5 °C for 30 minutes, then allow the mixture to stir at room temperature for 2 hours.

  • Work-up and Purification:

    • Collect the solid product by vacuum filtration.

    • Wash the filter cake thoroughly with cold water to remove inorganic salts.

    • Recrystallize the crude product from hot ethanol to yield the pure arylhydrazono product.

    • Dry the product in a vacuum oven at 50 °C.

Validation: The structure of the final product should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

G cluster_workflow Protocol 1: Workflow start 1. Prepare Diazonium Salt (Aniline, NaNO2, HCl, 0-5°C) coupling 3. Coupling Reaction (Add Diazonium to Nucleophile) start->coupling prepare_nucleophile 2. Prepare Nucleophile Solution (Pyrazolenitrile, NaOAc, EtOH, 0-5°C) prepare_nucleophile->coupling stir 4. Stir & Equilibrate (0-5°C -> RT) coupling->stir filtration 5. Isolate Crude Product (Vacuum Filtration) stir->filtration purification 6. Purify & Dry (Recrystallization from EtOH) filtration->purification analysis 7. Characterization (NMR, MS) purification->analysis

Caption: Experimental workflow for arylhydrazono synthesis.

Safety and Handling

This compound is a chemical intermediate and should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. All manipulations should be performed in a well-ventilated fume hood. Refer to the Safety Data Sheet (SDS) for complete hazard information. Diazonium salts are potentially explosive and should never be isolated or allowed to dry out.

Conclusion

This compound is a high-value, versatile intermediate for agrochemical synthesis. Its bifunctional nature provides a robust platform for constructing the core of commercially significant diamide insecticides and for the discovery of novel heterocyclic active ingredients. The protocols and insights provided herein serve as a foundational guide for researchers and chemists to harness the synthetic potential of this important building block.

References

  • Synthesis and Antifungal Activity of the Derivatives of Novel Pyrazole Carboxamide and Isoxazolol Pyrazole Carboxylate. (n.d.). National Institutes of Health.
  • 3-(3,5-Dimethyl-1 H -Pyrazol-1-yl)-3-Oxopropanenitrile as Precursor for Some New Mono-Heterocyclic and Bis-Heterocyclic Compounds. (2016). ResearchGate.
  • Design, synthesis and fungicidal activity of pyrazole–thiazole carboxamide derivatives. (2022). SpringerLink.
  • Synthesis of pyrazole-4-carboxamides as potential fungicide candidates. (2020). Semantic Scholar.
  • Efficient one pot synthesis of triazolotriazine, pyrazolotriazine, triazole, isoxazole and pyrazole derivatives. (2012). ResearchGate.
  • Design, synthesis and fungicidal activity of pyrazole-thiazole carboxamide derivatives. (2021). PubMed.
  • Design, Synthesis, Antifungal Activity, and Action Mechanism of Pyrazole-4-carboxamide Derivatives Containing Oxime Ether Active Fragment As Succinate Dehydrogenase Inhibitors. (2024). PubMed.
  • Synthesis and Insecticidal Activity of Two New Chlorantraniliprole Derivatives. (2013). Asian Journal of Chemistry.
  • Cyantraniliprole (Ref: DPX-HGW86). (n.d.). University of Hertfordshire.
  • SYNTHESIS OF NOVEL SUBSTITUTED-3, 5-DIMETHYL-1H- PYRAZOLYL PHTHALAZINE-1, 4-DIONES. (2013). TSI Journals.
  • A Concise Review on the Synthesis of Pyrazole Heterocycles. (2015). Hilaris Publisher.
  • One-pot synthesis and insecticidal activity of 5-amino-1- aryl-1H-pyrazole-4-carbonitriles. (n.d.). CONICET.
  • Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. (n.d.). ResearchGate.
  • Cyantraniliprole. (n.d.). National Institutes of Health.
  • Synthesis of cyantraniliprole and its bioactivity. (2010). ResearchGate.

Sources

A Senior Application Scientist's Guide to the Synthetic Versatility of Pyrazolopyrazoles

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The pyrazolopyrazole scaffold represents a cornerstone in modern medicinal chemistry and drug development. This fused heterocyclic system, an isostere of purine, offers a rigid and tunable framework that has been successfully incorporated into a multitude of clinically relevant agents, including kinase inhibitors and treatments for neurodegenerative diseases. Its unique electronic architecture and capacity for diverse functionalization make it a privileged structure for engaging with biological targets. This comprehensive guide provides researchers, scientists, and drug development professionals with an in-depth exploration of the primary synthetic routes to functionalized pyrazolopyrazoles. We will delve into the mechanistic rationale behind these transformations, offering field-tested protocols and insights to empower the synthesis of novel and potent molecular entities.

Section 1: The Cornerstone of Pyrazolopyrazole Synthesis: Cyclocondensation Strategies

The most prevalent and versatile approach to constructing the pyrazolopyrazole core involves the cyclocondensation of a suitably functionalized pyrazole with a 1,3-bielectrophilic partner. This strategy builds the second ring onto a pre-existing pyrazole, allowing for a modular and convergent synthesis. The choice of starting materials dictates the final substitution pattern and the isomeric form of the resulting pyrazolopyrazole.

Building from Aminopyrazoles: The Workhorse Route

The reaction of 5-aminopyrazoles with 1,3-dicarbonyl compounds or their synthetic equivalents is a robust and widely employed method, particularly for accessing the medicinally important pyrazolo[1,5-a]pyrimidine scaffold, a close structural analog of pyrazolopyrazoles.[1][2][3] The same logic applies to the synthesis of pyrazolo[3,4-b]pyridines.[4]

Mechanism and Rationale: The synthesis is initiated by the nucleophilic attack of the exocyclic amino group of the 5-aminopyrazole onto one of the carbonyl groups of the 1,3-dicarbonyl compound. This is followed by an intramolecular condensation between the endocyclic pyrazole nitrogen and the second carbonyl group, leading to the fused bicyclic system after dehydration.[1] The regioselectivity of the reaction can be influenced by the nature of the substituents on both the aminopyrazole and the dicarbonyl compound.[3]

Protocol 1: General Synthesis of a Pyrazolo[1,5-a]pyrimidine Derivative via Cyclocondensation

This protocol outlines a typical procedure for the acid-catalyzed cyclocondensation of a 5-aminopyrazole with a β-diketone.

Materials:

  • 5-Amino-3-(trifluoromethyl)-1H-pyrazole

  • Acetylacetone (2,4-pentanedione)

  • Glacial Acetic Acid

  • Ethanol

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and hotplate

  • Standard glassware for workup and purification

Procedure:

  • In a round-bottom flask, dissolve the 5-aminopyrazole derivative (1.0 eq) in a minimal amount of ethanol.

  • Add the 1,3-dicarbonyl compound (1.1 eq) to the solution.

  • Add glacial acetic acid as both a solvent and a catalyst (approximately 10 volumes relative to the aminopyrazole).

  • Attach a reflux condenser and heat the reaction mixture to reflux (typically 80-100 °C) with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-12 hours.

  • Upon completion, allow the reaction mixture to cool to room temperature. The product may precipitate upon cooling.

  • If precipitation occurs, collect the solid by filtration, wash with cold ethanol, and dry under vacuum.

  • If no precipitate forms, pour the reaction mixture into ice-water. Collect the resulting precipitate by filtration, wash with water, and dry.

  • The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol, isopropanol) or by column chromatography on silica gel.

Troubleshooting:

  • Low Yield: Ensure anhydrous conditions if using sensitive substrates. Microwave irradiation can sometimes improve yields and significantly reduce reaction times.[1]

  • Formation of Regioisomers: With unsymmetrical dicarbonyl compounds, a mixture of regioisomers can form. The ratio is dependent on the relative electrophilicity of the two carbonyl groups.[4] Careful analysis (e.g., by 2D NMR) is crucial for structural elucidation.

Data Summary Table 1: Representative Substrates for Cyclocondensation Reactions

Pyrazole Precursor1,3-BielectrophileProduct CoreTypical Conditions
5-Aminopyrazoleβ-Diketones (e.g., acetylacetone)Pyrazolo[1,5-a]pyrimidineAcetic acid, reflux
5-Aminopyrazoleα,β-Unsaturated Ketones (e.g., chalcones)Pyrazolo[3,4-b]pyridineZrCl₄, DMF/EtOH, 95 °C
5-Aminopyrazoleβ-EnaminonesPyrazolo[1,5-a]pyrimidineAcetic acid, reflux
3-Amino-5-methyl-1H-pyrazole4-Alkoxy-1,1,1-trifluoro-3-alken-2-onesTrifluoromethyl-Pyrazolo[1,5-a]pyrimidineEtOH, Ultrasound

Section 2: Efficiency in Complexity: Multicomponent Reactions (MCRs)

Multicomponent reactions (MCRs) offer a powerful strategy for the synthesis of complex molecular scaffolds like pyrazolopyrazoles in a single, convergent step.[5][6] These reactions are prized for their high atom economy, operational simplicity, and ability to rapidly generate libraries of structurally diverse compounds.[7][8]

Mechanism and Rationale: MCRs for pyrazole-based systems often involve the in situ generation of key intermediates.[8] For example, a four-component reaction can involve the initial formation of a pyrazolone from a β-ketoester and hydrazine, which then participates in a Michael addition with a Knoevenagel condensation product formed concurrently from an aldehyde and an active methylene compound.[7] This cascade of reactions builds the fused heterocyclic system in one pot.

MCR_Synthesis cluster_A Component Set A cluster_B Component Set B ketoester β-Ketoester intermediate_A Pyrazolone Intermediate ketoester->intermediate_A hydrazine Hydrazine hydrazine->intermediate_A product Fused Pyrazolopyran intermediate_A->product Michael Addition aldehyde Aldehyde intermediate_B Michael Acceptor aldehyde->intermediate_B malononitrile Malononitrile malononitrile->intermediate_B intermediate_B->product Cyclization

Caption: A typical four-component reaction pathway for fused pyrazoles.

Protocol 2: One-Pot, Four-Component Synthesis of a Pyrano[2,3-c]pyrazole Derivative

This protocol describes a general procedure for the synthesis of a pyrano[2,3-c]pyrazole, a closely related fused pyrazole system, illustrating the power of MCRs.

Materials:

  • Ethyl acetoacetate

  • Hydrazine hydrate

  • Aromatic aldehyde (e.g., benzaldehyde)

  • Malononitrile

  • Ethanol

  • Piperidine (catalyst)

  • Round-bottom flask

  • Magnetic stirrer

Procedure:

  • To a round-bottom flask, add ethyl acetoacetate (1.0 eq), the aromatic aldehyde (1.0 eq), and malononitrile (1.0 eq) in ethanol.

  • Add a catalytic amount of piperidine (0.1 eq) to the mixture.

  • Stir the mixture at room temperature for 10-15 minutes.

  • Add hydrazine hydrate (1.0 eq) to the reaction mixture.

  • Heat the reaction mixture to reflux for 2-3 hours, monitoring by TLC.

  • After completion, cool the reaction mixture in an ice bath.

  • The solid product will precipitate. Collect the solid by filtration, wash with cold ethanol, and dry.

  • Recrystallize from ethanol to obtain the pure product.

Section 3: Advanced Strategies: Cycloadditions and Intramolecular Cyclizations

Beyond classical condensations, cycloaddition reactions and intramolecular cyclizations provide elegant and often highly regioselective routes to the pyrazolopyrazole core.

[3+2] Cycloaddition Reactions

The [3+2] cycloaddition of 1,3-dipoles is a fundamental strategy for constructing five-membered rings. In the context of pyrazolopyrazole synthesis, this can involve the reaction of a sydnone (a mesoionic 1,2,3-oxadiazole) with an alkyne. This reaction proceeds with the extrusion of carbon dioxide to form the pyrazole ring.

Cycloaddition_Pathway sydnone Sydnone (1,3-Dipole) cycloadd_intermediate Cycloadduct Intermediate sydnone->cycloadd_intermediate [3+2] Cycloaddition alkyne Alkyne (Dipolarophile) alkyne->cycloadd_intermediate product Pyrazolopyrazole Product cycloadd_intermediate->product - CO₂ co2 CO₂ cycloadd_intermediate->co2

Caption: Synthesis of pyrazoles via sydnone-alkyne [3+2] cycloaddition.

Intramolecular Cyclization

Intramolecular cyclization is a powerful tactic for forming the second ring of the pyrazolopyrazole system, often serving as the key ring-closing step in many synthetic sequences.[9] This can involve, for example, the cyclization of a pyrazole bearing a side chain with appropriate functional groups that can react with the pyrazole ring. Gold-catalyzed intramolecular cyclizations of pyrazoles bearing alkyne functionalities have emerged as a modern and efficient method for constructing fused systems.[9]

Section 4: Late-Stage Functionalization

The diversification of the pyrazolopyrazole core is often achieved through late-stage functionalization. This approach allows for the introduction of a wide range of substituents onto a pre-formed heterocyclic scaffold, which is highly advantageous in drug discovery programs for exploring structure-activity relationships (SAR). Palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, are indispensable tools for this purpose, typically starting from halogenated pyrazolopyrazole precursors.

Protocol 3: Suzuki Cross-Coupling of a Halogenated Pyrazolopyrazole

This protocol provides a general method for the Suzuki coupling of a bromo-pyrazolopyrazole with a boronic acid.

Materials:

  • Bromo-pyrazolopyrazole derivative

  • Arylboronic acid

  • Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0))

  • 2M Aqueous Sodium Carbonate (Na₂CO₃)

  • Toluene and Ethanol (solvent mixture)

  • Schlenk flask and inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a Schlenk flask, add the bromo-pyrazolopyrazole (1.0 eq), the arylboronic acid (1.2 eq), and Pd(PPh₃)₄ (0.05 eq).

  • Evacuate and backfill the flask with an inert gas (e.g., nitrogen) three times.

  • Add a degassed solvent mixture of toluene and ethanol (e.g., 4:1 ratio).

  • Add the degassed 2M aqueous Na₂CO₃ solution (2.0 eq).

  • Heat the reaction mixture to 80-90 °C and stir vigorously until the starting material is consumed (monitor by TLC).

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Separate the organic layer, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the functionalized pyrazolopyrazole.

References

  • Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Deriv
  • Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps.
  • Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment.
  • Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps.Beilstein Journal of Organic Chemistry, [Link]
  • Recent advances in the multicomponent synthesis of pyrazoles.PubMed, [Link]
  • Recent advances in multicomponent synthesis of pyrazoles.
  • Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Deriv
  • Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiproliferative Activity.
  • Synthesis of pyrazolo[1,5-a]pyrimidines (5a–d).
  • Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold.MDPI, [Link]
  • Reactivity of Cross-Conjugated Enynones in Cyclocondensations with Hydrazines: Synthesis of Pyrazoles and Pyrazolines.
  • Reactivity of Cross-Conjugated Enynones in Cyclocondensations with Hydrazines: Synthesis of Pyrazoles and Pyrazolines.PubMed, [Link]
  • Synthesis of pyrazoles involving a) cyclocondensation of hydrazine and its derivatives with 1,3‐difunctional compounds b) 1,3‐dipolarcycloadditions of diazo compounds.
  • Intramolecular cyclization of the pyrazole ring.
  • ChemInform Abstract: Synthesis of 3,5-Disubstituted Pyrazoles via Cyclocondensation of 1,2-Allenic Ketones with Hydrazines.
  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review.
  • Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications.
  • 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applic
  • Four 1-aryl-1H-pyrazole-3,4-dicarboxylate derivatives: synthesis, molecular conformation and hydrogen bonding.
  • 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications.

Sources

Application Notes & Protocols: A Guide to Multicomponent Reactions for the Synthesis of Bioactive Pyrazoles

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Convergence of Efficiency and Potency

The pyrazole nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a wide array of therapeutic agents.[1][2] Molecules incorporating the pyrazole ring exhibit a vast spectrum of biological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[3][4] The demand for novel pyrazole derivatives for drug discovery pipelines necessitates synthetic methods that are not only effective but also efficient, economical, and environmentally benign.

Traditional multi-step syntheses, often plagued by laborious purification, low overall yields, and significant waste generation, are increasingly being supplanted by more elegant strategies. Multicomponent reactions (MCRs) represent a paradigm shift in synthetic chemistry.[5] These one-pot reactions, where three or more reactants combine to form a single product, embody the principles of green chemistry by maximizing atom economy and minimizing steps, time, and energy consumption.[6][7][8] MCRs offer a powerful platform for generating molecular diversity, allowing for the rapid assembly of complex, drug-like molecules from simple, readily available starting materials.[5][7]

This guide provides researchers, scientists, and drug development professionals with detailed, field-proven protocols for the synthesis of bioactive pyrazole derivatives using multicomponent strategies. We will delve into the causality behind experimental choices, provide self-validating protocols, and ground our discussion in authoritative literature.

General Workflow for Multicomponent Pyrazole Synthesis

The successful execution of a multicomponent reaction for library synthesis follows a logical progression from conceptualization to characterization. The workflow is designed to be iterative, allowing for rapid optimization and diversification.

MCR_Workflow cluster_0 Phase 1: Design & Planning cluster_1 Phase 2: Synthesis & Purification cluster_2 Phase 3: Analysis & Screening Plan Reaction Design (Select MCR, Building Blocks) Solv_Cat Solvent & Catalyst Screening Plan->Solv_Cat Optimization Setup Reaction Setup (One-Pot) Solv_Cat->Setup Optimized Conditions Monitor Reaction Monitoring (TLC, LC-MS) Setup->Monitor Workup Work-up & Isolation (Filtration, Extraction) Monitor->Workup Purify Purification (Recrystallization, Chromatography) Workup->Purify Confirm Structure Confirmation (NMR, MS, IR) Purify->Confirm Pure Compound Screen Biological Activity Screening Confirm->Screen SAR SAR Analysis Screen->SAR SAR->Plan Iterate Design

Caption: General workflow for MCR-based synthesis of bioactive pyrazoles.

Application Note 1: Four-Component Synthesis of Bioactive Pyrano[2,3-c]pyrazoles

The pyrano[2,3-c]pyrazole scaffold is a fused heterocyclic system of significant interest due to its prominent biological activities, including antibacterial, anticancer, and anti-inflammatory properties.[1][2][9] The following four-component protocol offers a highly efficient and convergent route to these valuable compounds.[5][10][11]

Reaction Principle and Mechanism

This reaction assembles an aromatic aldehyde, malononitrile, a β-ketoester (ethyl acetoacetate), and hydrazine hydrate in a single pot. The transformation proceeds through a domino sequence of classical reactions, catalyzed by a mild base like piperidine or triethylamine, often in an environmentally benign solvent such as water or ethanol.[10]

The plausible mechanism involves two concurrent initial steps:

  • Knoevenagel Condensation: The aldehyde reacts with the active methylene group of malononitrile to form an arylidene malononitrile intermediate (A).

  • Pyrazole Formation: Hydrazine hydrate condenses with the β-ketoester (ethyl acetoacetate) to form 3-methyl-1H-pyrazol-5(4H)-one (B).

Subsequently, a Michael addition occurs where the pyrazolone anion (B) attacks the electron-deficient alkene of the arylidene malononitrile (A). This is followed by an intramolecular cyclization and tautomerization to yield the final, stable pyrano[2,3-c]pyrazole product.[6][10]

Four_Component_Mechanism Aldehyde Ar-CHO IntermediateA Intermediate A (Arylidene Malononitrile) Aldehyde->IntermediateA Malononitrile CH₂(CN)₂ Malononitrile->IntermediateA + Knoevenagel EAA Ethyl Acetoacetate IntermediateB Intermediate B (Pyrazolone) EAA->IntermediateB Hydrazine N₂H₄·H₂O Hydrazine->IntermediateB + Condensation MichaelAdduct Michael Adduct IntermediateA->MichaelAdduct IntermediateB->MichaelAdduct + Michael Addition FinalProduct Pyrano[2,3-c]pyrazole MichaelAdduct->FinalProduct Intramolecular Cyclization & Tautomerization

Caption: Plausible mechanism for the four-component synthesis of pyrano[2,3-c]pyrazoles.

Detailed Experimental Protocol

Objective: To synthesize 6-amino-4-(4-chlorophenyl)-3-methyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile.

Materials:

  • 4-Chlorobenzaldehyde (1 mmol, 140.6 mg)

  • Malononitrile (1 mmol, 66.1 mg)

  • Ethyl acetoacetate (1 mmol, 130.1 mg, 127.5 µL)

  • Hydrazine hydrate (~80% solution, 1.1 mmol, ~55 µL)

  • Triethylamine (0.2 mmol, 20.2 mg, 28 µL)

  • Ethanol (5 mL)

  • Deionized Water

Procedure:

  • To a 25 mL round-bottom flask equipped with a magnetic stir bar, add ethanol (5 mL), 4-chlorobenzaldehyde (140.6 mg), malononitrile (66.1 mg), and ethyl acetoacetate (127.5 µL).

  • Stir the mixture at room temperature for 5 minutes to ensure homogeneity.

  • Add hydrazine hydrate (~55 µL) to the mixture, followed by the catalyst, triethylamine (28 µL).

  • Heat the reaction mixture to reflux (approx. 80 °C) using a heating mantle and condenser.

  • Reaction Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC) with a suitable eluent (e.g., Ethyl Acetate/Hexane 1:1). The reaction is typically complete within 1-2 hours.

  • Work-up and Isolation: Upon completion, cool the reaction mixture to room temperature. A solid precipitate should form.

  • Pour the mixture into 20 mL of ice-cold water and stir for 15 minutes to facilitate complete precipitation.

  • Collect the solid product by vacuum filtration using a Büchner funnel. Wash the solid with cold water (2 x 10 mL) and then a small amount of cold ethanol.

  • Purification: The crude product is often of high purity. For further purification, recrystallize the solid from hot ethanol to obtain fine, crystalline needles.

  • Dry the purified product under vacuum. Record the final mass and calculate the yield. Characterize the compound using NMR, IR, and Mass Spectrometry.

Scientist's Notes (Causality & Trustworthiness):

  • Catalyst Choice: Triethylamine is a mild organic base sufficient to catalyze both the initial Knoevenagel condensation and deprotonate the pyrazolone for the Michael addition. Stronger bases could lead to side reactions.

  • Solvent System: Using ethanol or water as a solvent aligns with green chemistry principles.[10] Water can sometimes accelerate reactions with negative activation volumes, which is often the case for MCRs.[10]

  • Work-up: Precipitating the product in ice-cold water is an effective and simple purification step. The high polarity of water ensures that unreacted polar starting materials and the catalyst remain in the aqueous phase, while the less polar product crashes out.

  • Self-Validation: The formation of a crystalline solid that can be purified by simple recrystallization is a hallmark of a clean and efficient reaction, validating the protocol's robustness.

Data Summary: Substrate Scope

This four-component reaction is robust and tolerates a wide variety of aromatic aldehydes.

EntryAldehyde (Ar-CHO)CatalystTime (h)Yield (%)Reference(s)
1BenzaldehydePiperidine0.393[5]
24-MethylbenzaldehydeTaurine292[5]
34-MethoxybenzaldehydePiperidine0.591[5]
44-ChlorobenzaldehydeTriethylamine1.592[10]
54-NitrobenzaldehydeTaurine288[5]
62-NaphthaldehydePiperidine0.590[5]

Application Note 2: Three-Component Synthesis of 3,4,5-Trisubstituted Pyrazoles

This protocol describes an operationally simple and high-yielding one-pot, three-component synthesis of polyfunctionalized pyrazoles from aldehydes, 1,3-dicarbonyl compounds, and tosylhydrazones.[12] This method is notable for its use of molecular oxygen as a green oxidant in a transition-metal-free aromatization step.[12]

Reaction Principle and Mechanism

The reaction proceeds through a tandem sequence:

  • Knoevenagel Condensation: The aldehyde and the 1,3-dicarbonyl compound condense to form an α,β-unsaturated dicarbonyl intermediate.

  • 1,3-Dipolar Cycloaddition: A diazo compound, generated in situ from the tosylhydrazone, undergoes a 1,3-dipolar cycloaddition with the alkene from the Knoevenagel product to form a pyrazoline intermediate.

  • Oxidative Aromatization: The pyrazoline intermediate is then oxidized to the stable aromatic pyrazole. This protocol cleverly uses atmospheric oxygen for the final aromatization step, avoiding the need for metal-based or stoichiometric oxidants.[12]

Three_Component_Mechanism Aldehyde Ar-CHO Knoevenagel_Product Knoevenagel Adduct Aldehyde->Knoevenagel_Product Dicarbonyl 1,3-Dicarbonyl Dicarbonyl->Knoevenagel_Product + Knoevenagel Tosylhydrazone Tosylhydrazone Diazo Diazo Compound (in situ) Tosylhydrazone->Diazo Base Pyrazoline Pyrazoline Intermediate Knoevenagel_Product->Pyrazoline Diazo->Pyrazoline + [3+2] Cycloaddition Pyrazole Trisubstituted Pyrazole Pyrazoline->Pyrazole Oxidative Aromatization (O₂, Air)

Caption: Mechanism for the three-component synthesis of trisubstituted pyrazoles.

Detailed Experimental Protocol

Objective: To synthesize ethyl 4-(4-formylphenyl)-5-methyl-1H-pyrazole-3-carboxylate.

Materials:

  • 4-Formylbenzaldehyde (1 mmol, 134.1 mg)

  • Ethyl acetoacetate (1 mmol, 130.1 mg, 127.5 µL)

  • Tosylhydrazine (1.1 mmol, 204.2 mg)

  • Potassium Carbonate (K₂CO₃) (2 mmol, 276.4 mg)

  • Acetonitrile (CH₃CN) (10 mL)

Procedure:

  • Step A (Knoevenagel Condensation): In a 50 mL two-neck round-bottom flask, dissolve 4-formylbenzaldehyde (134.1 mg) and ethyl acetoacetate (127.5 µL) in acetonitrile (5 mL).

  • Add a catalytic amount of piperidine (2-3 drops) and stir the mixture at room temperature for 2-3 hours until the starting materials are consumed (monitor by TLC).

  • Step B (One-Pot Cycloaddition/Aromatization): To the same flask containing the Knoevenagel adduct, add tosylhydrazine (204.2 mg) and potassium carbonate (276.4 mg).

  • Fit the flask with a reflux condenser open to the air (via a drying tube to prevent moisture ingress).

  • Heat the reaction mixture to reflux (approx. 82 °C) and stir vigorously for 8-12 hours. The open-to-air setup allows molecular oxygen to act as the oxidant.

  • Work-up: After cooling to room temperature, filter the mixture to remove the inorganic base (K₂CO₃).

  • Evaporate the solvent from the filtrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude residue by column chromatography on silica gel using an appropriate gradient of ethyl acetate in hexane to afford the pure pyrazole derivative.

Scientist's Notes (Causality & Trustworthiness):

  • Tosylhydrazine as Diazo Precursor: Tosylhydrazine is a stable, crystalline solid that serves as a convenient and safer precursor to the reactive diazo compound, which is generated in situ under basic conditions.[12]

  • Transition-Metal-Free Aromatization: The use of atmospheric oxygen as the terminal oxidant is a key feature, enhancing the "green" credentials of this protocol.[12] The base (K₂CO₃) facilitates the elimination and subsequent oxidation steps.

  • Two-Step, One-Pot: While the mechanism has distinct stages, performing them sequentially in the same vessel without isolating the intermediate simplifies the process, saves time, and increases overall efficiency, a core principle of MCRs.

Conclusion and Future Outlook

Multicomponent reactions are undeniably powerful tools in the arsenal of the modern medicinal chemist. The protocols detailed herein for the synthesis of pyrano[2,3-c]pyrazoles and polysubstituted pyrazoles demonstrate the inherent efficiency, operational simplicity, and high convergence of MCRs.[5] By enabling the rapid generation of diverse libraries of complex heterocyclic compounds, these methods significantly accelerate the hit-to-lead optimization process in drug discovery.[2]

The future of this field will likely see an even greater emphasis on sustainability, with the development of MCRs under solvent-free conditions, using recyclable catalysts, or employing alternative energy sources like microwave and ultrasound irradiation.[7][13] The continued exploration of novel MCRs will undoubtedly unlock access to new chemical spaces and pave the way for the discovery of next-generation therapeutic agents built around the versatile pyrazole core.

References

  • D. R., V., & P., R. K. (2022). Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. Molecules, 27(15), 4723. [Online]. Available: [Link]
  • Consensus. (2022).
  • Kamal, A., Sastry, K. N. V., Chandrasekhar, D., Mani, G. S., Adiyala, P. R., Nanubolu, J. B., Singarapu, K. J., & Maurya, R. A. (2015). One-Pot, Three-Component Approach to the Synthesis of 3,4,5-Trisubstituted Pyrazoles. The Journal of Organic Chemistry, 80(8), 4325–4335. [Online]. Available: [Link]
  • Vela, D. R., & R. K., P. (2022). Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. Molecules (Basel, Switzerland), 27(15). [Online]. Available: [Link]
  • Johnson, J. B., & Rovis, T. (2020). Multicomponent Pyrazole Synthesis from Alkynes, Nitriles, and Titanium Imido Complexes via Oxidatively Induced N–N Bond Coupling. Journal of the American Chemical Society, 142(22), 10164–10172. [Online]. Available: [Link]
  • Zhang, Y., Zhou, Y., Wang, Y., Zhang, Y., & An, T. (2024). Recent advances in the multicomponent synthesis of pyrazoles. Organic & Biomolecular Chemistry. [Online]. Available: [Link]
  • Organic Chemistry Portal. (n.d.). Pyrazole synthesis. [Online]. Available: [Link]
  • Neochoritis, C. G., Zarganes-Tzitzikas, T., & Dömling, A. (2019). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journal of Organic Chemistry, 15, 2186–2241. [Online]. Available: [Link]
  • Vela, D. R., & R. K., P. (2022). Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. Molecules (Basel, Switzerland), 27(15). [Online]. Available: [Link]
  • Kumar, D., & Maruthi Kumar, S. (2010). A simple and clean method for four-component synthesis of pyrano[2,3-c]pyrazole derivatives. Der Pharma Chemica, 2(4), 438-444. [Online]. Available: [Link]
  • ResearchGate. (2015).
  • Singh, A., Sharma, K., & Sharma, M. (2023). Review on Bioactive Pyranopyrazole Derivatives: Green Synthesis Methods and Their Medicinal Importance. Proceedings of the 3rd International Conference on Innovations in Science and Technology for Sustainable Development (ICISTSD-2023). [Online]. Available: [Link]
  • ChemistryViews. (2023). One-Pot, Three-Component Synthesis of Substituted Pyrazoles. [Online]. Available: [Link]
  • Consensus. (2024).
  • Neochoritis, C. G., Zarganes-Tzitzikas, T., & Dömling, A. (2019). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journal of Organic Chemistry, 15, 2186–2241. [Online]. Available: [Link]
  • Al-Majedy, Y. K., Al-Amiery, A. A., Kadhum, A. A. H., & Mohamad, A. B. (2022). Catalytic and Multicomponent Reactions for Green Synthesis of Some Pyrazolone Compounds and Evaluation as Antimicrobial Agents. ACS Omega, 7(33), 29281–29293. [Online]. Available: [Link]
  • Heravi, M. M., & Zadsirjan, V. (2020). A Novel and Efficient Five-Component Synthesis of Pyrazole Based Pyrido[2,3-d]pyrimidine-diones in Water. Molecules (Basel, Switzerland), 25(2). [Online]. Available: [Link]
  • Consensus. (2022).
  • Chavan, S. M. (2019). Efficient MCR synthesis and antimicrobial activity evaluation of methyl 3-methyl-1-phenyl-1H-pyrazol-5-ylcarbamodithioate derivatives. American International Journal of Research in Science, Technology, Engineering & Mathematics, 26(1), 194-200. [Online]. Available: [Link]
  • Yang, Z., Xu, Y., Wang, X., Feng, L., & Wang, M. (2023). Synthesis and Biological Activity of Myricetin Derivatives Containing Pyrazole Piperazine Amide. Molecules (Basel, Switzerland), 28(13). [Online]. Available: [Link]
  • ResearchGate. (2024).
  • Alam, S., Afzal, O., & Bawa, S. (2014). Current status of pyrazole and its biological activities. Journal of Pharmacy & Bioallied Sciences, 6(1), 2–17. [Online]. Available: [Link]
  • Kumar, A. S., & G., V. (2014). Synthesis, characterization and biological activity of certain Pyrazole derivatives. Journal of Chemical and Pharmaceutical Research, 6(1), 478-483. [Online]. Available: [Link]

Sources

Application Notes and Protocols for the Development of Enzyme Inhibitors Using 3-(3,5-Dimethyl-1H-pyrazol-1-yl)-3-oxopropanenitrile

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pyrazole Scaffold as a Privileged Structure in Drug Discovery

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a cornerstone in medicinal chemistry. Its unique structural and electronic properties allow it to interact with a multitude of biological targets, particularly enzymes, making it a "privileged scaffold" in drug design. Pyrazole-containing compounds have been successfully developed into drugs with a wide range of therapeutic applications, including anti-inflammatory, anticancer, antiviral, and antimicrobial agents. The versatility of the pyrazole ring allows for the strategic placement of various functional groups, enabling the fine-tuning of inhibitory potency and selectivity.

This document provides detailed application notes and protocols for utilizing 3-(3,5-Dimethyl-1H-pyrazol-1-yl)-3-oxopropanenitrile as a versatile precursor for the synthesis and evaluation of novel enzyme inhibitors. This compound incorporates the key pyrazole scaffold and a reactive oxopropanenitrile moiety, making it an ideal starting point for creating diverse libraries of potential inhibitors. We will delve into the synthesis of this precursor, followed by comprehensive protocols for screening its derivatives against key enzyme classes and characterizing their inhibitory mechanisms.

Synthesis of this compound

The title compound serves as a crucial building block. While it can be sourced commercially, an in-house synthesis provides a cost-effective and scalable option. The following protocol is a robust method for its preparation.

Protocol 1: Synthesis of this compound

This protocol details the cyanoacetylation of 3,5-dimethylpyrazole.

Materials:

  • 3,5-Dimethylpyrazole

  • Ethyl cyanoacetate

  • Sodium ethoxide (or sodium metal in absolute ethanol)

  • Dry toluene

  • Hydrochloric acid (1 M)

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Rotary evaporator

  • Standard glassware for organic synthesis (round-bottom flask, condenser, dropping funnel, etc.)

Procedure:

  • Preparation of Sodium Cyanoacetate (in situ):

    • In a flame-dried three-neck round-bottom flask equipped with a magnetic stirrer, a condenser, and a dropping funnel under an inert atmosphere (nitrogen or argon), dissolve sodium ethoxide (1.1 equivalents) in dry toluene.

    • Slowly add ethyl cyanoacetate (1.0 equivalent) dropwise to the stirred solution at room temperature.

    • Stir the resulting suspension for 30 minutes.

  • Acylation of 3,5-Dimethylpyrazole:

    • Dissolve 3,5-dimethylpyrazole (1.0 equivalent) in a minimal amount of dry toluene.

    • Add the 3,5-dimethylpyrazole solution dropwise to the sodium cyanoacetate suspension.

    • Heat the reaction mixture to reflux (approximately 110°C) and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature and carefully quench with 1 M hydrochloric acid until the mixture is acidic (pH ~2-3).

    • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

    • Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

    • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield this compound as a solid.

Characterization: The identity and purity of the synthesized compound should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Screening for Enzyme Inhibitory Activity

Given the broad range of enzymes inhibited by pyrazole derivatives, a primary screening against a panel of representative enzymes is a logical first step. The following protocols outline general procedures for assessing the inhibitory potential of compounds derived from this compound.

Protocol 2: General Enzyme Inhibition Assay (Spectrophotometric)

This protocol provides a framework for a single-point inhibition screen, which can be adapted for various enzymes that have a chromogenic substrate.

Materials:

  • Purified enzyme of interest

  • Substrate for the enzyme (ideally with a chromogenic product)

  • Assay buffer (optimized for the specific enzyme's activity)

  • Test compound stock solution (e.g., 10 mM in DMSO)

  • Positive control inhibitor (known inhibitor of the enzyme)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare a working solution of the enzyme in the assay buffer.

    • Prepare a working solution of the substrate in the assay buffer.

    • Prepare a dilution series of the test compound in the assay buffer. Ensure the final DMSO concentration is consistent across all wells and typically does not exceed 1%.

  • Assay Setup (in a 96-well plate):

    • Blank wells: Assay buffer + substrate (no enzyme).

    • Control wells (100% activity): Enzyme solution + assay buffer with DMSO (vehicle control).

    • Test wells: Enzyme solution + diluted test compound.

    • Positive control wells: Enzyme solution + positive control inhibitor.

  • Pre-incubation:

    • Add the enzyme solution to the control, test, and positive control wells.

    • Add the corresponding buffer/inhibitor solutions.

    • Incubate the plate at the optimal temperature for the enzyme for 10-15 minutes to allow for inhibitor binding.

  • Reaction Initiation and Measurement:

    • Initiate the reaction by adding the substrate solution to all wells.

    • Immediately place the plate in a microplate reader and measure the change in absorbance at the appropriate wavelength over a set period.

  • Data Analysis:

    • Subtract the background absorbance (from blank wells).

    • Calculate the initial reaction velocity (rate) for each well.

    • Determine the percentage of inhibition for each test compound concentration relative to the vehicle control (100% activity).

Workflow for Initial Enzyme Inhibition Screening

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_enzyme Prepare Enzyme Solution setup_plate Set up 96-well Plate (Blank, Control, Test) prep_enzyme->setup_plate prep_substrate Prepare Substrate Solution initiate_reaction Initiate with Substrate prep_substrate->initiate_reaction prep_compound Prepare Test Compound Dilutions prep_compound->setup_plate pre_incubate Pre-incubate Enzyme with Compound setup_plate->pre_incubate pre_incubate->initiate_reaction measure_activity Measure Activity (e.g., Absorbance) initiate_reaction->measure_activity calc_rate Calculate Reaction Rates measure_activity->calc_rate calc_inhibition Calculate % Inhibition calc_rate->calc_inhibition identify_hits Identify 'Hit' Compounds calc_inhibition->identify_hits

Caption: Workflow for primary screening of enzyme inhibitors.

Determination of Inhibitor Potency (IC₅₀)

Once a "hit" compound is identified from the primary screen, the next step is to determine its potency, typically expressed as the half-maximal inhibitory concentration (IC₅₀).

Protocol 3: IC₅₀ Determination

This protocol involves measuring the enzyme activity over a range of inhibitor concentrations to determine the concentration required for 50% inhibition.

Procedure:

  • Serial Dilution: Prepare a serial dilution of the hit compound (e.g., 8-12 concentrations) in the assay buffer. The concentration range should span from well above to well below the expected IC₅₀.

  • Enzyme Assay: Perform the enzyme activity assay as described in Protocol 2, using the range of inhibitor concentrations.

  • Data Analysis:

    • Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve (variable slope) using a suitable software package (e.g., GraphPad Prism, R).

    • The IC₅₀ is the concentration of the inhibitor that corresponds to 50% inhibition on the fitted curve.

ParameterDescription
IC₅₀ The concentration of an inhibitor required to reduce the rate of an enzymatic reaction by 50%.
Hill Slope Describes the steepness of the dose-response curve. A slope of 1 indicates a standard binding isotherm.
A measure of the goodness of fit of the curve to the data points.

Elucidating the Mechanism of Inhibition

Understanding how an inhibitor interacts with an enzyme (its mechanism of action) is crucial for lead optimization in drug development. The most common reversible inhibition mechanisms are competitive, non-competitive, and uncompetitive.

Protocol 4: Enzyme Kinetics for Mechanism of Action Studies

This protocol involves measuring enzyme activity at various substrate and inhibitor concentrations to determine the mode of inhibition.

Procedure:

  • Experimental Design:

    • Select a range of fixed inhibitor concentrations (e.g., 0, 0.5 x IC₅₀, 1 x IC₅₀, 2 x IC₅₀).

    • For each inhibitor concentration, vary the substrate concentration over a wide range (e.g., 0.2 x Kₘ to 10 x Kₘ, where Kₘ is the Michaelis constant).

  • Enzyme Assay: Perform the enzyme activity assay for each combination of substrate and inhibitor concentration.

  • Data Analysis:

    • Determine the initial reaction velocity (V₀) for each condition.

    • Plot the data using a double reciprocal plot (Lineweaver-Burk plot: 1/V₀ vs. 1/[S]).

    • Analyze the changes in the apparent Vₘₐₓ and Kₘ to determine the inhibition type.

Interpreting Lineweaver-Burk Plots
  • Competitive Inhibition: Lines intersect on the y-axis. Apparent Kₘ increases with increasing inhibitor concentration, while Vₘₐₓ remains unchanged.

  • Non-competitive Inhibition: Lines intersect on the x-axis. Apparent Vₘₐₓ decreases with increasing inhibitor concentration, while Kₘ remains unchanged.

  • Uncompetitive Inhibition: Lines are parallel. Both apparent Vₘₐₓ and Kₘ decrease with increasing inhibitor concentration.

Potential Mechanism of Inhibition

G cluster_competitive Competitive Inhibition cluster_noncompetitive Non-competitive Inhibition E Enzyme (E) EI EI Complex (Inactive) E->EI + I ES ES Complex E->ES + S I Inhibitor (I) S Substrate (S) EI->E - I ES->E - S P Product (P) ES->P + E E2 Enzyme (E) EI2 EI Complex (Inactive) E2->EI2 + I ES2 ES Complex E2->ES2 + S I2 Inhibitor (I) S2 Substrate (S) EI2->E2 - I ESI2 ESI Complex (Inactive) EI2->ESI2 + S ES2->E2 - S ES2->ESI2 + I P2 Product (P) ES2->P2 + E ESI2->EI2 - S ESI2->ES2 - I

Caption: Competitive vs. Non-competitive inhibition mechanisms.

Conclusion and Future Directions

This compound represents a valuable and versatile starting material for the generation of novel enzyme inhibitors. Its synthesis is straightforward, and its chemical handles allow for the creation of a diverse range of derivatives. The protocols outlined in this document provide a comprehensive framework for the synthesis, screening, and mechanistic characterization of these potential inhibitors. By systematically applying these methodologies, researchers can efficiently identify and optimize new lead compounds for drug discovery programs targeting a wide array of enzymes implicated in human disease.

References

  • El Rady, E. A. (2012). Efficient one pot synthesis of triazolotriazine, pyrazolotriazine, triazole, isoxazole and pyrazole derivatives.
  • Hassaneen, H. M., et al. (2020). This compound as Precursor for Some New Mono-Heterocyclic and Bis-Heterocyclic Compounds.
  • Abdel-Wahab, B. F., et al. (2023). Convenient one-pot synthesis and biological evaluation of novel 3,5- dimethyl-1H-pyrazole-1-carbothiohydrazide derivatives as new anti-tumor agents against both liver carcinoma

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-(3,5-Dimethyl-1H-pyrazol-1-yl)-3-oxopropanenitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 3-(3,5-Dimethyl-1H-pyrazol-1-yl)-3-oxopropanenitrile. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges and optimize the yield of this valuable heterocyclic intermediate. We will delve into the causality behind experimental choices, provide validated protocols, and offer a systematic approach to troubleshooting.

Synthesis Overview: A Claisen-Type Approach

The most prevalent and efficient method for synthesizing this compound is through a base-mediated acylation of 3,5-dimethylpyrazole with a suitable cyanoacetylating agent, typically ethyl cyanoacetate. This reaction is a form of a crossed Claisen condensation, a robust C-C bond-forming reaction.[1][2] The driving force of the reaction is the formation of a highly stabilized enolate of the β-ketonitrile product, which requires a stoichiometric amount of base to proceed to completion.[2][3]

Reaction_Scheme pyrazole 3,5-Dimethylpyrazole base Strong Base (e.g., NaH, NaOEt) plus1 + cyanoacetate Ethyl Cyanoacetate product 3-(3,5-Dimethyl-1H-pyrazol-1-yl) -3-oxopropanenitrile base->product reaction_arrow plus2 + ethanol Ethanol cluster_reactants_center cluster_reactants_center Troubleshooting_Workflow start Low Yield or No Reaction check_reagents 1. Verify Reagent Purity & Anhydrous Conditions start->check_reagents impure_product Impure Product / Multiple Spots check_base 2. Assess Base Stoichiometry & Activity check_reagents->check_base Reagents OK success Yield Improved check_reagents->success Issue Found & Corrected check_temp 3. Review Reaction Temperature Profile check_base->check_temp Base OK check_base->success Issue Found & Corrected check_order 4. Check Order of Addition check_temp->check_order Temp OK check_temp->success Issue Found & Corrected check_order->success Issue Found & Corrected slow_addition A. Implement Slow Addition at Low Temp impure_product->slow_addition preform_enolate B. Pre-form Enolate Before Adding Pyrazole slow_addition->preform_enolate preform_enolate->success

Caption: A systematic workflow for troubleshooting low-yield issues.

References

  • Direct synthesis of pyrazoles from esters using tert-butoxide-assisted C–(C [[double bond, length as m-dash]] O) coupling.
  • ResearchGate. Could anybody tell about synthesis of 3,5 dimethylpyrazole?. [Link]
  • ResearchGate. 3-(3,5-Dimethyl-1 H -Pyrazol-1-yl)-3-Oxopropanenitrile as Precursor for Some New Mono-Heterocyclic and Bis-Heterocyclic Compounds. [Link]
  • Meng, D., et al. (2018). DABCO-catalyzed Knoevenagel condensation of aldehydes with ethyl cyanoacetate using hydroxy ionic liquid as a promoter. RSC Publishing. [Link]
  • YouTube. Knoevenagel Condensation Reaction Mechanism | Full Video Lecture. [Link]
  • RSC Publishing. (2015). Direct synthesis of pyrazoles from esters using tert-butoxide-assisted C–C(QO) coupling. [Link]
  • Lashgaria, N., et al. Knoevenagel condensation of isatins with malononitrile/ethyl cyanoacetate in the presence of sulfonic acid functional. European Journal of Chemistry. [Link]
  • Organic Chemistry Portal.
  • Organic Syntheses. 3,5-dimethylpyrazole. [Link]
  • ResearchGate. (PDF)
  • 194 recent advances in the synthesis of new pyrazole deriv
  • Beilstein Journals. Approaches towards the synthesis of 5-aminopyrazoles. [Link]
  • ACS Publications.
  • RSC Publishing. On the reaction of 3,5-dimethylpyrazole with acetylenic esters - Journal of the Chemical Society, Perkin Transactions 2. [Link]
  • ResearchGate.
  • Reddit. Was wondering if substituting ethyl cyanoacetate in these knovenangel condensation reactions cyanoacrylates would go through a similar mechanism and produce and enenitrile instead of the ester/ carboxylic acid? Any ideas also on reaction conditions etc?
  • Wikipedia.
  • Scribd. Synthesis of 3 - 5-Dimethylpyrazole | PDF | Chemical Reactions. [Link]
  • TSI Journals. SYNTHESIS OF NOVEL SUBSTITUTED-3, 5-DIMETHYL-1H- PYRAZOLYL PHTHALAZINE-1, 4-DIONES. [Link]
  • Master Organic Chemistry.
  • Reddit. Thank you all for your suggestions regarding my failing Claisen condensation. I learned that a colleague had been able to accomplish the top reaction, yet the bottom reaction is not working for me. Does anyone have any ideas why? : r/Chempros. [Link]
  • Fiveable. Mixed Claisen Condensations | Organic Chemistry Class Notes. [Link]
  • [Ce(L-Pro)2]2 (Oxa)
  • Pearson. Claisen Condensation Practice Problems | Test Your Skills with Real Questions. [Link]
  • Chemistry Steps.

Sources

Technical Support Center: Purification of Pyrazole Nitrile Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of pyrazole nitrile compounds. This guide is designed for researchers, scientists, and drug development professionals, providing practical, in-depth solutions to common challenges encountered in the lab. Pyrazole nitriles are a vital class of molecules in medicinal chemistry, but their unique chemical properties—the basicity of the pyrazole ring and the reactivity of the nitrile group—can present specific purification hurdles.[1][2] This resource combines troubleshooting guides and frequently asked questions to empower you to optimize your purification workflows, improve yield, and ensure the highest purity of your target compounds.

Frequently Asked Questions (FAQs)

This section addresses high-level questions and provides foundational knowledge for designing a purification strategy for pyrazole nitrile compounds.

Q1: What is the best initial purification strategy for a newly synthesized crude pyrazole nitrile?

A1: The optimal starting point depends on the physical state of your crude product and the nature of the impurities.

  • For Solid Compounds: Direct recrystallization is often the most efficient first step.[3] It is excellent for removing minor impurities and can yield highly pure material in a single step. If the initial purity is low or multiple components are present, an initial acid-base extraction to isolate the basic pyrazole compound can be highly effective before proceeding to recrystallization.[4][5]

  • For Oils or Complex Mixtures: Flash column chromatography is the preferred method. It allows for the separation of components with different polarities, such as unreacted starting materials, regioisomers, and byproducts.[6] Given the basic nature of the pyrazole ring, using silica gel deactivated with a base like triethylamine is crucial to prevent product loss.[4][5]

Q2: How does the basicity of the pyrazole ring affect purification, especially on silica gel?

A2: The pyrazole ring contains a pyridine-like nitrogen atom (N2) which is basic (pKa of conjugate acid ≈ 2.5).[2] Standard silica gel is acidic due to the presence of silanol (Si-OH) groups on its surface. This acidity can lead to several problems:

  • Strong Adsorption: The basic pyrazole can bind irreversibly to the acidic silica, resulting in streaking on TLC plates and very low recovery from a column.

  • Degradation: The acidic environment of the silica gel can potentially catalyze the hydrolysis of the nitrile group, especially if water is present in the mobile phase.

To mitigate this, it is standard practice to deactivate the silica gel by preparing the slurry with a mobile phase containing a small amount (0.5-1%) of a volatile base, such as triethylamine (Et₃N) or ammonia in methanol.[4][5] This neutralizes the acidic sites, ensuring smooth elution and improved recovery of the basic compound.

Q3: How do I select an appropriate solvent system for recrystallization?

A3: The ideal recrystallization solvent is one in which your pyrazole nitrile compound is highly soluble at elevated temperatures but poorly soluble at room temperature or below.[3]

A systematic approach involves testing solubility in a range of common lab solvents:

  • Place a few milligrams of your crude solid in several test tubes.

  • Add a small amount (0.5 mL) of a different solvent (e.g., ethanol, ethyl acetate, hexane, toluene, water) to each tube.

  • Observe solubility at room temperature. A good candidate solvent will not dissolve the compound well.

  • Heat the tubes that showed poor solubility. If the compound dissolves completely upon heating, it is a promising candidate.

  • Allow the promising solutions to cool slowly to room temperature and then in an ice bath. The solvent that yields a large amount of crystalline solid is likely the best choice.[3]

For compounds that are too soluble in one solvent and insoluble in another, a mixed-solvent system (e.g., ethanol/water, ethyl acetate/hexane) is highly effective.[3][4]

Q4: Can I use reversed-phase chromatography for my pyrazole nitrile?

A4: Yes, reversed-phase high-performance liquid chromatography (RP-HPLC) is an excellent high-resolution technique, particularly for:

  • Separating closely related regioisomers. [7]

  • Purifying more polar pyrazole nitrile derivatives.

  • Final polishing of a compound to achieve very high purity (>99%). [8]

The stationary phase is nonpolar (e.g., C18 silica), and the mobile phase is polar (typically mixtures of water and acetonitrile or methanol).[4] An acidic modifier like formic acid or trifluoroacetic acid (TFA) is often added to the mobile phase to protonate the pyrazole, ensuring sharp peak shapes.[9]

Troubleshooting Guide

This guide provides solutions to specific, common problems encountered during the purification of pyrazole nitrile compounds.

Issue 1: My pyrazole nitrile compound streaks badly on a silica TLC plate and gives poor recovery from a column.
Potential Cause Solution Scientific Rationale
Acidic Silica Gel 1. Add 0.5-1% triethylamine (Et₃N) to your eluent system (e.g., hexane/ethyl acetate).[4][5] 2. Use neutral alumina as the stationary phase instead of silica gel.[4]The basic pyrazole nitrogen interacts strongly with acidic silanol groups. Et₃N is a stronger base that neutralizes these sites, allowing your compound to elute properly.[5] Alumina is less acidic and provides an alternative stationary phase for basic compounds.
Compound Insolubility Add a small amount of a more polar "solubilizing" solvent like methanol or dichloromethane to your eluent.The compound may be precipitating at the top of the column. A stronger solvent in the mobile phase helps maintain solubility throughout the separation process.[5]
Issue 2: My compound "oils out" instead of crystallizing during recrystallization.
Potential Cause Solution Scientific Rationale
Solution is too concentrated or cooling is too rapid. 1. Add a small amount of additional hot solvent to the oiled-out mixture and reheat until a clear solution forms.[8] 2. Allow the flask to cool very slowly. Insulating the flask can help.[8]Oiling out occurs when the solution becomes supersaturated too quickly, causing the compound to separate as a liquid phase instead of forming an ordered crystal lattice. Slower cooling and a slightly more dilute solution favor proper crystal growth.
Presence of Impurities 1. Attempt to purify a small sample by chromatography first to remove impurities that may be inhibiting crystallization.[8] 2. Use the purified material to create a "seed crystal" to add to the cooling solution.[3]Impurities can disrupt the crystallization process. A seed crystal provides a template for the molecules to align correctly, promoting the formation of a crystalline solid.
Melting point of the compound is below the solvent's boiling point. Choose a solvent with a lower boiling point.[8]If the compound melts in the hot solvent, it will separate as a liquid upon cooling. A lower-boiling solvent ensures the compound remains solid throughout the dissolution and precipitation process.
Issue 3: I suspect my nitrile group is hydrolyzing to an amide or carboxylic acid during purification.
Potential Cause Solution Scientific Rationale
Prolonged exposure to acidic or basic conditions. 1. Avoid using strong acids or bases during aqueous workups if possible. Use saturated sodium bicarbonate instead of stronger bases if you need to neutralize. 2. If using silica gel chromatography, minimize the time the compound spends on the column by using flash chromatography techniques.[8]The nitrile group is susceptible to hydrolysis under harsh pH conditions. Minimizing exposure time and using milder reagents reduces the risk of this side reaction.
Use of protic solvents (e.g., methanol) on an acidic stationary phase. Switch to aprotic solvents (e.g., ethyl acetate, dichloromethane) for chromatography. Ensure solvents are anhydrous.The combination of an acidic surface (silica) and a protic solvent can facilitate the hydrolysis of the nitrile. Using dry, aprotic solvents closes this reaction pathway.
Issue 4: I cannot separate two regioisomers of my pyrazole nitrile.
Potential Cause Solution Scientific Rationale
Isomers have very similar polarity. 1. Fractional Recrystallization: If the isomers have slightly different solubilities, repeated recrystallizations can enrich one isomer.[3] 2. Optimize Chromatography: Use a shallower solvent gradient and a longer column to increase resolution. Test different solvent systems (e.g., toluene/acetone). 3. Reversed-Phase HPLC: This technique often provides superior resolution for closely related isomers compared to normal-phase chromatography.[7][10]Regioisomers can have very subtle differences in their dipole moments and ability to hydrogen bond. High-resolution techniques like HPLC or meticulously optimized flash chromatography are required to exploit these small differences for effective separation.[7]

Visualization of Workflows

A logical approach to purification is key. The following diagrams illustrate decision-making processes for selecting and troubleshooting purification methods.

Purification_Decision_Tree start Crude Pyrazole Nitrile Sample purity Initial Purity Assessment (TLC/NMR) start->purity state What is the physical state? solid Solid state->solid oil Oil / Complex Mixture state->oil purity->state high_purity High Purity (>90%) solid->high_purity low_purity Low Purity / Multiple Spots solid->low_purity chromatography Flash Column Chromatography (Deactivated Silica) oil->chromatography recrystallize Recrystallization high_purity->recrystallize acid_base Consider Acid-Base Extraction Pre-Purification low_purity->acid_base final_product Pure Product recrystallize->final_product chromatography->final_product acid_base->chromatography

Caption: Decision tree for selecting a primary purification method.

Chromatography_Troubleshooting cluster_prep Preparation cluster_run Execution cluster_analysis Analysis tlc 1. TLC Analysis (Eluent + 1% Et3N) slurry 2. Prepare Slurry (Silica + Eluent + 1% Et3N) tlc->slurry ts_streak Problem: Streaking on TLC tlc->ts_streak pack 3. Pack Column slurry->pack load 4. Load Sample (Minimal Solvent) pack->load elute 5. Elute & Collect Fractions load->elute monitor 6. Monitor Fractions by TLC elute->monitor ts_stuck Problem: Compound Stuck elute->ts_stuck combine 7. Combine Pure Fractions monitor->combine ts_nosep Problem: Poor Separation monitor->ts_nosep evaporate 8. Evaporate Solvent combine->evaporate

Caption: Troubleshooting workflow for flash column chromatography.

Key Experimental Protocols

Protocol 1: Purification by Recrystallization (Mixed-Solvent System)

This method is ideal for solid pyrazole nitriles where a single perfect solvent cannot be identified. A common pair is ethanol ("good" solvent) and water ("poor" solvent).[3][4]

  • Dissolution: Place the crude solid in an Erlenmeyer flask with a stir bar. Add the minimum amount of hot ethanol required to fully dissolve the compound.

  • Induce Precipitation: While stirring the hot solution, add hot water dropwise until the solution becomes faintly cloudy (turbid). This indicates the saturation point has been reached.[4]

  • Re-dissolution: Add a few more drops of hot ethanol until the solution becomes clear again.

  • Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Do not disturb the flask during this period.

  • Crystallization: Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of ice-cold solvent mixture (the same ethanol/water ratio) to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum to remove all traces of solvent.

Protocol 2: Flash Column Chromatography on Deactivated Silica

This protocol is designed to purify basic pyrazole nitriles while preventing loss on the column.

  • Eluent Selection: Using TLC, identify a solvent system (e.g., hexane/ethyl acetate) that provides a retention factor (Rf) of ~0.3 for your target compound. Add 0.5-1% triethylamine (Et₃N) to this system.

  • Column Packing: Prepare a slurry of silica gel in your chosen eluent (containing Et₃N). Pour this into a column and use pressure to pack the bed, ensuring no air bubbles are trapped.

  • Sample Loading: Dissolve your crude pyrazole nitrile in a minimal amount of the mobile phase or a stronger solvent like dichloromethane. Pre-adsorb the sample onto a small amount of silica gel by concentrating the solution to a dry powder. Carefully add this dry powder to the top of the packed column.

  • Elution: Begin eluting the column with the mobile phase, applying positive pressure (flash chromatography).

  • Fraction Collection: Collect fractions and monitor their composition by TLC (using a TLC plate developed in the eluent with Et₃N).

  • Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure using a rotary evaporator.

Protocol 3: Purification by Acid-Base Extraction

This technique isolates your basic pyrazole nitrile from neutral or acidic impurities.

  • Dissolution: Dissolve the crude reaction mixture in an organic solvent like ethyl acetate or dichloromethane.

  • Acidic Extraction: Transfer the solution to a separatory funnel and extract it with 1M hydrochloric acid (HCl). The basic pyrazole nitrile will be protonated and move into the aqueous layer. Repeat the extraction 2-3 times.

  • Combine & Wash: Combine the acidic aqueous layers. Wash this combined layer once with fresh ethyl acetate to remove any remaining neutral impurities.

  • Basification: Cool the aqueous layer in an ice bath. Slowly add a base (e.g., 3M NaOH or solid NaHCO₃) with stirring until the pH is >9. The neutral pyrazole nitrile product should precipitate out as a solid or an oil.

  • Organic Extraction: Extract the basified aqueous layer multiple times with ethyl acetate or dichloromethane to recover your purified product.

  • Drying and Isolation: Combine the organic layers, dry them over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the purified product.

References

  • ResearchGate. (2014, March 9). How can I purify a pyrazole compound with a N-C-N bond without using a silica column?
  • Journal of Organic Chemistry. (2021, July 1). Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines.
  • JETIR. (n.d.).
  • Google Patents. (2011). WO2011076194A1 - Method for purifying pyrazoles.
  • Google Patents. (2009). DE102009060150A1 - Process for the purification of pyrazoles.
  • MDPI. (n.d.). An Unusual Rearrangement of Pyrazole Nitrene and Coarctate Ring-Opening/Recyclization Cascade: Formal CH–Acetoxylation and Azide/Amine Conversion without External Oxidants and Reductants. MDPI. [Link]
  • Preprints.org. (2023, October 9).
  • IJRPR. (n.d.).
  • Google Patents. (1995). US5462960A - Pyrazole-3-carboxamide derivatives, process for their preparation and pharmaceutical compositions in which they are present.
  • SIELC Technologies. (n.d.). Separation of 1H-Pyrazole-3-carboxylic acid, 4,5-dihydro-1-(2-methyl-4-sulfophenyl)-5-oxo- on Newcrom R1 HPLC column. SIELC. [Link]
  • IJTSRD. (n.d.). Synthesis and Characterization of Some Pyrazole based Heterocyclic Compounds. IJTSRD. [Link]
  • National Institutes of Health. (n.d.). Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis. NIH. [Link]
  • National Institutes of Health. (n.d.). Multicomponent Pyrazole Synthesis from Alkynes, Nitriles, and Titanium Imido Complexes via Oxidatively Induced N–N Bond Coupling. NIH. [Link]
  • National Institutes of Health. (2022, December 1). On the Question of the Formation of Nitro-Functionalized 2,4-Pyrazole Analogs on the Basis of Nitrylimine Molecular Systems and 3,3,3-Trichloro-1-Nitroprop-1-Ene. NIH. [Link]
  • National Institutes of Health. (2020, May 26).
  • ijcpa.in. (n.d.).
  • Google Patents. (1984). US4434292A - Process for the preparation of pyrazole.
  • National Institutes of Health. (n.d.). Structure-activity relationship and improved hydrolytic stability of pyrazole derivatives that are allosteric inhibitors of West Nile Virus NS2B-NS3 proteinase. NIH. [Link]
  • MDPI. (n.d.). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. MDPI. [Link]
  • IJCRT. (2022, April 4). A SHORT REVIEW ON SYNTHESIS OF PYRAZOLE DERIVATIVES & THEIR PROPERTIES. IJCRT.org. [Link]
  • National Institutes of Health. (n.d.). Quantification of 3,4-Dimethyl-1H-Pyrazole Using Ion-Pair LC–MS/MS on a Reversed-Phase Column. NIH. [Link]
  • PubMed Central. (n.d.).
  • MDPI. (n.d.). Recent Advances in Synthesis and Properties of Pyrazoles. MDPI. [Link]
  • MDPI. (n.d.). Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. MDPI. [Link]
  • MDPI. (n.d.). The Role of Flow Chemistry on the Synthesis of Pyrazoles, Pyrazolines and Pyrazole-Fused Scaffolds. MDPI. [Link]
  • MDPI. (n.d.).
  • ScienceDirect. (n.d.). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. ScienceDirect. [Link]
  • PubMed Central. (n.d.). Current status of pyrazole and its biological activities. NIH. [Link]
  • PubMed Central. (2023, November 7). Pyrazole: an emerging privileged scaffold in drug discovery. NIH. [Link]

Sources

Technical Support Center: Overcoming Side Product Formation in Pyrazole Cyclization Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for pyrazole synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges with side product formation during pyrazole cyclization reactions. Drawing from established literature and practical field experience, this document provides in-depth troubleshooting advice, detailed protocols, and mechanistic explanations to help you optimize your synthetic outcomes.

Part 1: Frequently Asked Questions (FAQs) on Core Issues

This section addresses the most common and critical challenges encountered during pyrazole synthesis, focusing on the ubiquitous issue of regioselectivity and the formation of other undesired byproducts.

Q1: I'm getting a mixture of two regioisomers from my reaction of an unsymmetrical 1,3-diketone and a substituted hydrazine. Why is this happening and which is the major product?

Answer: This is the most common problem in pyrazole synthesis, particularly in the classical Knorr synthesis.[1][2] The formation of two regioisomers occurs because the initial nucleophilic attack by the substituted hydrazine (R-NH-NH₂) can happen at either of the two non-equivalent carbonyl carbons of the 1,3-dicarbonyl compound.

Mechanistic Insight: The reaction proceeds via a hydrazone intermediate. The regiochemical outcome is determined by which nitrogen atom of the hydrazine attacks which carbonyl group first. This initial step is often reversible and thermodynamically controlled. The two competing pathways are:

  • Pathway A: The substituted nitrogen (N1) of the hydrazine attacks the more sterically accessible or electronically deficient carbonyl carbon.

  • Pathway B: The unsubstituted nitrogen (N2) of the hydrazine attacks one of the carbonyl carbons.

The subsequent intramolecular cyclization and dehydration trap the kinetic or thermodynamic product. The major isomer depends on a delicate balance of steric hindrance, electronic effects, and reaction conditions.[2][3]

G cluster_start Starting Materials cluster_pathways Competing Pathways cluster_products Products Unsymmetrical\n1,3-Diketone Unsymmetrical 1,3-Diketone Initial Attack Initial Attack Unsymmetrical\n1,3-Diketone->Initial Attack Substituted\nHydrazine (R-NHNH2) Substituted Hydrazine (R-NHNH2) Substituted\nHydrazine (R-NHNH2)->Initial Attack Pathway A Pathway A Initial Attack->Pathway A  Attack on C1 Pathway B Pathway B Initial Attack->Pathway B  Attack on C3 Hydrazone A Hydrazone Intermediate A Pathway A->Hydrazone A Hydrazone B Hydrazone Intermediate B Pathway B->Hydrazone B Cyclization A Intramolecular Cyclization Hydrazone A->Cyclization A Cyclization B Intramolecular Cyclization Hydrazone B->Cyclization B Dehydration A Dehydration Cyclization A->Dehydration A Dehydration B Dehydration Cyclization B->Dehydration B Regioisomer 1 Regioisomer 1 Dehydration A->Regioisomer 1 Regioisomer 2 Regioisomer 2 Dehydration B->Regioisomer 2

Caption: Competing pathways in Knorr pyrazole synthesis leading to regioisomers.

Q2: How can I strategically control or improve the regioselectivity of my pyrazole synthesis?

Answer: Gaining control over regioselectivity is key to an efficient synthesis. Several factors can be tuned to favor the formation of one isomer over the other.

Expert Insight: The choice of solvent is one of the most powerful yet simple tools at your disposal. Standard solvents like ethanol often give poor selectivity. However, specialized solvents can dramatically alter the reaction landscape.

StrategyPrinciple & ExplanationTypical ConditionsExpected Outcome
Solvent Choice Fluorinated alcohols (e.g., TFE, HFIP) have unique properties.[4] They form strong hydrogen bonds with the carbonyl oxygen atoms, increasing the electrophilicity of the carbonyl carbons and stabilizing the enol form.[5] This can accentuate the electronic differences between the two carbonyls, leading to a more selective initial attack by the hydrazine.[4]Reaction in 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) instead of ethanol or methanol.[4]Significant improvement in the regioisomeric ratio, often favoring one isomer almost exclusively.
pH Control The reaction is typically acid-catalyzed.[6] The pH affects the protonation state of both the hydrazine and the dicarbonyl compound. A slightly acidic medium (e.g., using acetic acid as a catalyst) can enhance the rate of imine formation and improve selectivity by modulating the nucleophilicity of the two nitrogen atoms in the hydrazine.[2]Add catalytic amounts of acetic acid to the reaction mixture in a solvent like ethanol or DMSO.[2]Improved regioselectivity.
Substrate Modification The inherent steric and electronic properties of your starting materials are crucial. A large substituent on the dicarbonyl will sterically hinder attack at the adjacent carbonyl. An electron-withdrawing group will make a carbonyl carbon more electrophilic and thus a more favorable site for initial attack.Choose starting materials where the electronic and steric differences between the two carbonyls are maximized.Higher intrinsic selectivity towards one regioisomer.
Temperature Lowering the reaction temperature can sometimes favor the kinetically controlled product, which may be a single regioisomer. Conversely, higher temperatures may favor the thermodynamically more stable product.Run reactions at 0 °C or room temperature instead of reflux.May improve selectivity, but reaction times will be longer.
Q3: I used a β-ketoester and obtained a pyrazolone instead of the expected pyrazole. Why did this happen and how can I prevent it?

Answer: This is an expected outcome and a classic synthetic route to pyrazolones (also known as pyrazol-5-ones).[7][8] The initial cyclization product is a hydroxypyrazole, which exists in tautomeric equilibrium with the more stable pyrazolone form. The carbonyl group of the pyrazolone is highly stabilized by conjugation with the ring and the lone pair of the second nitrogen atom.

Mechanistic Cause: The reaction between a β-ketoester and hydrazine first forms a hydrazone at the ketone position. The subsequent intramolecular attack by the other nitrogen atom on the ester carbonyl is a cyclizing acylation. The resulting intermediate readily tautomerizes to the stable pyrazolone ring system.

G B-Ketoester B-Ketoester Hydrazone Hydrazone Intermediate B-Ketoester->Hydrazone Hydrazine Hydrazine Hydrazine->Hydrazone Cyclization Intramolecular Cyclization (Lactamization) Hydrazone->Cyclization Hydroxypyrazole Hydroxypyrazole (Unstable Tautomer) Cyclization->Hydroxypyrazole Pyrazolone Pyrazolone Product (Stable Tautomer) Hydroxypyrazole->Pyrazolone Tautomerization

Caption: Reaction pathway from a β-ketoester to a stable pyrazolone.

Troubleshooting & Prevention: If your desired product is a 5-alkoxy- or 5-aminopyrazole, you cannot use a simple β-ketoester.

  • Use a β-ketonitrile: The nitrile group can be a precursor to an amino group.

  • Use a 1,3-diketone: If the substituent at that position is meant to be an alkyl or aryl group, a 1,3-diketone is the correct starting material, not a β-ketoester.[1]

  • Post-synthesis modification: It is possible to convert the pyrazolone to a 5-chloropyrazole using reagents like POCl₃, which can then be substituted by other nucleophiles.

Q4: My reaction has stalled at the hydrazone intermediate and won't cyclize to the pyrazole. What should I do?

Answer: The formation of a stable hydrazone without subsequent cyclization typically indicates that the cyclization step has a high activation energy. This can be due to several factors:

  • Steric Hindrance: Bulky groups near the second carbonyl or on the hydrazine can prevent the necessary intramolecular approach for ring closure.

  • Poor Electrophilicity: The second carbonyl group may not be sufficiently electrophilic to be attacked by the internal nitrogen nucleophile.

  • Reversibility: The initial hydrazone formation might be readily reversible under the reaction conditions, preventing the buildup of the intermediate needed for the slower cyclization step.

Troubleshooting Steps:

  • Increase Temperature: Often, simply heating the reaction mixture to reflux is sufficient to overcome the activation barrier for cyclization.

  • Add an Acid Catalyst: A Brønsted or Lewis acid will protonate/coordinate to the remaining carbonyl group, making it significantly more electrophilic and promoting the intramolecular attack.[6] Acetic acid or a catalytic amount of HCl are common choices.

  • Consider an Oxidation Step: In some cases, the reaction of hydrazine with α,β-unsaturated ketones forms a stable pyrazoline (a dihydropyrazole).[1] This intermediate requires a subsequent oxidation step (e.g., with bromine, or simply heating in DMSO with air) to aromatize to the final pyrazole.[9][10]

Part 2: Experimental Protocols & Workflows

As a self-validating system, a reliable protocol is your best defense against side products. Here are field-proven methods for improving pyrazole synthesis.

Protocol 1: Regioselective Synthesis of a Pyrazole using a Fluorinated Alcohol Solvent

This protocol is adapted from methodologies shown to dramatically improve regioselectivity.[4]

Objective: To synthesize 1,5-disubstituted pyrazole with high regioselectivity from an unsymmetrical 1,3-diketone.

Materials:

  • Unsymmetrical 1,3-diketone (e.g., 1-phenyl-1,3-butanedione) (1.0 eq)

  • Substituted Hydrazine (e.g., Phenylhydrazine) (1.1 eq)

  • 2,2,2-Trifluoroethanol (TFE)

  • Glacial Acetic Acid (optional, catalytic)

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve the 1,3-diketone (1.0 eq) in 2,2,2-trifluoroethanol (TFE) (approx. 0.2 M concentration).

  • Add the substituted hydrazine (1.1 eq) to the solution at room temperature. If desired, add 1-2 drops of glacial acetic acid as a catalyst.

  • Stir the reaction mixture at room temperature or heat to a gentle reflux (TFE boiling point: 74 °C), monitoring the progress by TLC (e.g., using 30% ethyl acetate/70% hexane).

  • Upon completion (disappearance of starting diketone), cool the reaction mixture to room temperature.

  • Remove the TFE under reduced pressure using a rotary evaporator.

  • Dissolve the crude residue in ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

  • Purify the crude product by silica gel column chromatography to afford the desired regioisomer. Confirm the structure using NMR; NOESY experiments can be invaluable for definitively assigning regiochemistry.[11]

Troubleshooting Workflow Diagram

If your pyrazole synthesis yields an undesired outcome, follow this logical progression to diagnose and solve the issue.

G cluster_problems Problem Identification cluster_solutions Corrective Actions start Reaction Start outcome Analyze Crude Product (TLC, LCMS, NMR) start->outcome regioisomers Mixture of Regioisomers outcome->regioisomers Multiple Spots pyrazolone Pyrazolone Formed outcome->pyrazolone Unexpected Mass/ Polarity no_reaction No Reaction / Stalled at Intermediate outcome->no_reaction Starting Material Remains pure_product Desired Product outcome->pure_product Clean Conversion sol_regio 1. Change solvent to TFE/HFIP. 2. Adjust pH with cat. acid. 3. Lower temperature. regioisomers->sol_regio sol_pyrazolone 1. Confirm starting material. (β-ketoester -> pyrazolone). 2. Use 1,3-diketone instead. pyrazolone->sol_pyrazolone sol_no_reaction 1. Increase temperature. 2. Add acid catalyst. 3. Check if oxidation step is needed. no_reaction->sol_no_reaction sol_regio->start Re-run Reaction sol_pyrazolone->start Re-run Reaction sol_no_reaction->start Re-run Reaction

Caption: A logical workflow for troubleshooting common pyrazole synthesis issues.

Part 3: References
  • Fustero, S., et al. (2011). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents. The Journal of Organic Chemistry, 76(17), 7136-7143. [Link]

  • Deng, X., & Mani, N. S. (2008). Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins. The Journal of Organic Chemistry, 73(6), 2412-2415. [Link]

  • Zhang, Y., et al. (2020). Regio- and Stereoselective Switchable Synthesis of (E)- and (Z)-N-Carbonylvinylated Pyrazoles. Molecules, 25(21), 5190. [Link]

  • Li, J., et al. (2025). Regioselective Pyrazole Synthesis via Base-Mediated [3+2] Cycloaddition of 2-Alkynyl-1,3-Dithianes and Sydnones. The Journal of Organic Chemistry, 90(10), 3769-3778. [Link]

  • Hauser, H., et al. (2012). Synthesis of Fully Substituted Pyrazoles via Regio- and Chemoselective Metalations. Organic Letters, 14(15), 4014-4017. [Link]

  • Anup, S. (2022). Synthesis, Reactions and Medicinal Uses of Pyrazole. Pharmaguideline. [Link]

  • UAB Barcelona. (2012). Preparation, separation and characterization of two pyrazolic regioisomers of high purity. UAB Divulga. [Link]

  • ResearchGate. (n.d.). Mechanism for the formation of pyrazole. ResearchGate. [Link]

  • Schmalz, T., et al. (2024). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journal of Organic Chemistry, 20, 178-220. [Link]

  • Google Patents. (2011). Method for purifying pyrazoles.

  • Torres-Moya, I., et al. (2022). Recent Advances in Synthesis and Properties of Pyrazoles. Chemistry, 4(4), 1334-1361. [Link]

  • SWAYAM Prabha IIT Madras Channels. (2021). Pyrazoles Syntheses, reactions and uses. YouTube. [Link]

  • Name-Reaction.com. (n.d.). Knorr pyrazole synthesis. Name-Reaction.com. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of pyrazoles. Organic Chemistry Portal. [Link]

  • Guesmi, Z., et al. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Reactions, 4(3), 481-511. [Link]

  • Gomaa, A. A. M., et al. (2021). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 26(24), 7656. [Link]

  • Fernandes, D. M., et al. (2022). The Role of Flow Chemistry on the Synthesis of Pyrazoles, Pyrazolines and Pyrazole-Fused Scaffolds. Molecules, 30(2), 582. [Link]

  • Kamal, A., et al. (2013). β-Keto esters from ketones and ethyl chloroformate: a rapid, general, efficient synthesis of pyrazolones and their antimicrobial, in silico and in vitro cytotoxicity studies. Chemistry Central Journal, 7(1), 121. [Link]

  • Al-Warhi, T., et al. (2022). Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. Processes, 10(11), 2269. [Link]

  • ResearchGate. (2013). β-Keto esters from ketones and ethyl chloroformate: a rapid, general, efficient synthesis of pyrazolones... ResearchGate. [Link]

  • UAB Divulga. (2012). Preparation, separation and characterization of two pyrazolic regioisomers of high purity. UAB Barcelona. [Link]

  • Reddit. (2023). N-methylation of pyrazole. r/OrganicChemistry. [Link]

  • Connon, S. J., et al. (2004). Synthesis of pyrazole containing α-amino acids via a highly regioselective condensation/aza-Michael reaction of β-aryl α,β-unsaturated ketones. Organic & Biomolecular Chemistry, 2, 1973-1981. [Link]

  • Organic Syntheses. (n.d.). 1-BENZYL-3-(4-CHLOROPHENYL)-5-p-TOLYL-1H-PYRAZOLE. Organic Syntheses, 90, 215. [Link]

  • MDPI. (2021). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 26(24), 7656. [Link]

  • ACS Publications. (2025). Regioselective Pyrazole Synthesis via Base-Mediated [3+2] Cycloaddition of 2-Alkynyl-1,3-Dithianes and Sydnones. The Journal of Organic Chemistry. [Link]

  • ResearchGate. (2016). How is the mechanism of reaction of cyclization synthesis pyrazoline? ResearchGate. [Link]

  • Barluenga, J., et al. (2007). Synthesis of Pyrazoles via Electrophilic Cyclization. The Journal of Organic Chemistry, 72(8), 2857-2863. [Link]

Sources

Technical Support Center: Optimization and Troubleshooting for the Synthesis of 1-Cyanoacetyl-3,5-dimethylpyrazole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of 1-cyanoacetyl-3,5-dimethylpyrazole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions (FAQs) to ensure successful and optimized synthesis of this versatile reagent.

Introduction

1-Cyanoacetyl-3,5-dimethylpyrazole is a highly effective and versatile cyanoacetylating agent used in the synthesis of a wide array of heterocyclic compounds, many of which are of significant interest in medicinal chemistry. Its advantages over other cyanoacetylating agents, such as cyanoacetyl chloride or ethyl cyanoacetate, include its stability, ease of handling, and the straightforward purification of reaction products.[1][2] The high solubility of the 3,5-dimethylpyrazole byproduct in common organic solvents simplifies the isolation of the desired N-cyanoacetylated products.[3] This guide focuses on the optimization of its synthesis via the condensation of cyanoacethydrazide and acetylacetone, providing a robust foundation for its efficient preparation.

Reaction Scheme and Mechanism

The synthesis of 1-cyanoacetyl-3,5-dimethylpyrazole proceeds through an acid-catalyzed condensation reaction between cyanoacethydrazide and acetylacetone. The reaction mechanism involves the initial formation of a hydrazone intermediate, followed by intramolecular cyclization and dehydration to yield the stable pyrazole ring.

Reaction_Mechanism Cyanoacethydrazide Cyanoacethydrazide Hydrazone Hydrazone Intermediate Cyanoacethydrazide->Hydrazone Condensation Acetylacetone Acetylacetone Acetylacetone->Hydrazone Condensation H_plus H+ H_plus->Hydrazone Condensation Cyclized_Int Cyclized Intermediate Hydrazone->Cyclized_Int Intramolecular Cyclization Product 1-Cyanoacetyl-3,5-dimethylpyrazole Cyclized_Int->Product Dehydration Water H2O Cyclized_Int->Water Dehydration Experimental_Workflow cluster_reaction Reaction Setup cluster_workup Work-up and Isolation cluster_purification Purification A Dissolve cyanoacethydrazide in water B Add acetylacetone to the solution A->B C Add catalytic amount of conc. HCl dropwise B->C D Stir at room temperature for 2-4 hours C->D E Monitor reaction completion by TLC D->E F Cool the reaction mixture in an ice bath E->F G Collect the precipitate by vacuum filtration F->G H Wash the solid with cold water G->H I Recrystallize the crude product from ethanol or ethanol/water H->I J Dry the purified crystals under vacuum I->J

Caption: A typical experimental workflow for the synthesis of 1-cyanoacetyl-3,5-dimethylpyrazole.

Troubleshooting Guide

This section addresses common issues encountered during the synthesis and purification of 1-cyanoacetyl-3,5-dimethylpyrazole.

IssuePotential Cause(s)Recommended Solution(s)
Low or No Product Yield Incomplete reaction: Insufficient reaction time or inadequate catalyst.- Extend the reaction time and monitor by TLC. - Ensure the appropriate amount and concentration of acid catalyst was used.
Degradation of starting materials: Reaction temperature too high.- Maintain the reaction at room temperature or use an ice bath to control the exotherm.
Impure starting materials: Purity of cyanoacethydrazide or acetylacetone is low.- Check the purity of starting materials by melting point or spectroscopic methods. Purify if necessary.
Product is Oily or Fails to Crystallize Presence of impurities: Unreacted starting materials or byproducts can act as an oiling agent.- Attempt to induce crystallization by scratching the inside of the flask with a glass rod or adding a seed crystal. - If oiling out persists, redissolve the oil in a minimum amount of hot solvent and try a different solvent system for recrystallization. [4]
Cooling too rapidly: Rapid cooling can lead to the formation of an oil instead of crystals.- Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath.
Product is Discolored (Yellow or Brown) Formation of impurities: Side reactions due to high temperature or incorrect pH.- Ensure the reaction temperature is controlled. - Recrystallize the product, potentially with the addition of a small amount of activated carbon to remove colored impurities.
Incorrect Melting Point or Broad Melting Range Impure product: Presence of starting materials, byproducts, or solvent.- Recrystallize the product again from a suitable solvent system (e.g., ethanol/water). [4] - Ensure the product is thoroughly dried under vacuum to remove any residual solvent.

Frequently Asked Questions (FAQs)

Q1: Can I use a different acid catalyst for the synthesis?

A1: Yes, other Brønsted acids like sulfuric acid or acetic acid can be used. However, HCl is widely reported to give high yields and is cost-effective. If using other acids, the reaction conditions, particularly temperature and reaction time, may need to be re-optimized. Acetic acid, for example, may require longer reaction times or heating. [5][6] Q2: How can I monitor the progress of the reaction?

A2: Thin-layer chromatography (TLC) is an effective method to monitor the reaction. A suitable mobile phase would be a mixture of ethyl acetate and hexane (e.g., 1:1 or 2:1 v/v). The disappearance of the starting materials (cyanoacethydrazide and acetylacetone) and the appearance of a new spot corresponding to the product will indicate the reaction's progress.

Q3: What is the best solvent for recrystallization?

A3: Ethanol or a mixture of ethanol and water is commonly used for the recrystallization of 1-cyanoacetyl-3,5-dimethylpyrazole. [4]The crude product should be dissolved in a minimum amount of hot solvent, and then allowed to cool slowly to obtain pure crystals.

Q4: What are the potential side reactions?

A4: Under harsh conditions (e.g., high temperature, strongly basic or acidic conditions), acetylacetone can undergo decomposition. [7][8]Additionally, if the reaction conditions are not carefully controlled, self-condensation of the starting materials or the formation of other pyrazole isomers (if an unsymmetrical dicarbonyl compound were used) could be potential side reactions.

Q5: How can I confirm the identity and purity of my product?

A5: The identity and purity of the synthesized 1-cyanoacetyl-3,5-dimethylpyrazole can be confirmed using several analytical techniques:

  • Melting Point: The pure compound has a sharp melting point. A broad melting range indicates the presence of impurities.

  • NMR Spectroscopy (¹H and ¹³C): This will confirm the chemical structure of the compound. The ¹H NMR spectrum should show characteristic peaks for the methyl groups on the pyrazole ring, the methylene protons of the cyanoacetyl group, and the proton on the pyrazole ring. [9][10]* Infrared (IR) Spectroscopy: The IR spectrum should show characteristic absorption bands for the nitrile (C≡N) and carbonyl (C=O) functional groups.

  • Mass Spectrometry (MS): This will confirm the molecular weight of the compound.

References

  • A Comparative Analysis of Cyanoacetylation Agents for Organic Synthesis. Benchchem. Accessed January 7, 2026.
  • Technical Support Center: Purification of Pyrazole Compounds by Recrystallization. Benchchem. Accessed January 7, 2026.
  • What solvent should I use to recrystallize pyrazoline?
  • A Comprehensive Study on Synthesis of Heterocyclic Compound by Using Cyanoacetohydrazide Of Pyrazole.
  • 1-cyanoacetyl-3,5-dimethylpyrazole(36140-83-7) 1 h nmr. ChemicalBook. Accessed January 7, 2026.
  • New pyrazolone derivatives synthesis: Comparison of the catalytic effect of three typically different Brønsted acid catalysts on the.
  • A Comparative Guide to Alternative Pyrazole Synthesis Methods Beyond Ynones. Benchchem. Accessed January 7, 2026.
  • Method for purifying pyrazoles.
  • A Comparative Guide to Catalysts for Pyrazole Synthesis. Benchchem. Accessed January 7, 2026.
  • EFFECTIVE CYANOACETYLATING AGENT AND A NEW BUILDING BLOCK FOR THE SYNTHESIS OF HETEROCYCLIC COMPOUNDS. Chemistry of Heterocyclic Compounds. Published October 14, 2013.
  • New Reaction Products of Acetylacetone with Semicarbazide Derivatives. ACS Omega. Published March 17, 2021.
  • Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. Molecules.
  • Synthesis of New 1-Aryl-2-(3,5-dimethylpyrazol-1-yl)ethanone Oxime Ether Derivatives and Investigation of Their Cytotoxic Effects. Molecules. Published November 11, 2021.
  • How does reaction time impact synthetic product purity and yield? Biotage. Published February 6, 2023.
  • Acylation of hydrazides with acetic acid and formic acid. Chemical & Pharmaceutical Bulletin. Published January 2002.
  • New Reaction Products of Acetylacetone with Semicarbazide Derivatives. PubMed. Published March 17, 2021.
  • Synthesis of New 1-Aryl-2-(3,5-dimethylpyrazol-1-yl)ethanone Oxime Ether Derivatives and Investigation of The. Molecules. Published November 11, 2021.
  • Reagents & Solvents: Solvents for Recrystallization. University of Rochester Department of Chemistry. Accessed January 7, 2026.
  • (PDF) ChemInform Abstract: 1-Cyanoacetyl-3,5-dimethylpyrazole - Effective Cyanoacetylating Agent and a New Building Block for the Synthesis of Heterocyclic Compounds.
  • Ultrasonically Assisted N-Cyanoacylation and Synthesis of Alkyl(4-(3-cyano-4,6-dimethyl-2-oxopyridin-1(2H)-yl)benzoyl)
  • Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Molecules. Published September 5, 2023.
  • Knorr Pyrazole Synthesis. J&K Scientific LLC. Published February 23, 2021.
  • Acylation of hydrazides with acetic acid and formic acid. PubMed.
  • 1-Cyanoacetyl-3,5-dimethylpyrazole | Request PDF.
  • 1-(Cyanoacetyl)-3,5-dimethylpyrazole as Active Methylene Compound in Hantzsch-Type Pyridine Synthesis: A Convenient and Highly Effective Approach to 3,5-Dicyano-4-(het)aryl-6-oxo-1,4,5,6-tetrahydropyridine-2-thiolates.
  • New Reaction Products of Acetylacetone with Semicarbazide Derivatives. PubMed. Published March 17, 2021.
  • Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions. Molecules. Published April 10, 2024.
  • Synthesis, and synthetic applications of cyanoacetamides.
  • 3,5-Dimethylpyrazole.
  • Cyacetacide. NIST WebBook. Accessed January 7, 2026.

Sources

Troubleshooting low yield in multicomponent pyrazole synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for multicomponent pyrazole synthesis. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of these powerful reactions. Pyrazoles are a cornerstone scaffold in medicinal chemistry, found in blockbuster drugs like Celebrex, Viagra, and Eliquis. Multicomponent reactions (MCRs) offer an elegant and efficient route to these vital heterocycles, valued for their atom, step, and pot economy.[1]

However, the convergence of multiple reactants in a single pot can also lead to a complex reaction landscape, where minor variations in conditions can significantly impact yield and purity. This guide provides in-depth, experience-driven answers to common challenges, moving beyond simple procedural steps to explain the underlying chemical principles.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Category 1: General Yield Optimization

Question 1: My overall yield for a three-component pyrazole synthesis (e.g., hydrazine, 1,3-dicarbonyl compound, and an aldehyde) is consistently low. What are the most critical initial parameters to investigate?

Low yields in MCRs are often not due to a single factor but a combination of suboptimal conditions. The first step is a systematic evaluation of the core reaction parameters. Many published protocols report high yields, but these are often achieved after extensive optimization.[2][3]

Core Directive: Foundational Parameter Screen

Start by assessing the following, as they govern the initial formation of key intermediates and the rate of the final cyclization:

  • Catalyst Choice and Loading: The catalyst is pivotal. Its nature (acid, base, metal, or organocatalyst) dictates the mechanistic pathway. For instance, in reactions involving aldehydes and malononitrile, a base catalyst is essential to deprotonate the active methylene compound.[4] If you are using a catalyst, screen both its loading (e.g., 5, 10, 15 mol%) and its identity. Sometimes, a switch from a general acid catalyst like acetic acid to a Lewis acid or a specific organocatalyst can dramatically improve yields.[5]

  • Solvent Effects: The solvent influences reactant solubility, reaction rates, and sometimes the position of chemical equilibria. While high-boiling polar aprotic solvents like DMF or DMSO are common, they can complicate product isolation.[6] Consider screening a range of solvents with varying polarities (e.g., Toluene, Dioxane, Acetonitrile, Ethanol, or even water).[2][3] Green chemistry approaches have shown water to be an excellent solvent for certain pyrazole syntheses, sometimes with the aid of surfactants or co-solvents.[2][3]

  • Reaction Temperature: Temperature affects reaction kinetics, and different steps in the MCR may have different optimal temperatures. A common issue is the formation of stable intermediates that require higher temperatures to cyclize. Conversely, excessive heat can lead to decomposition or side reactions.[7] Run a temperature screen (e.g., room temperature, 50 °C, 80 °C, reflux) to find the sweet spot for your specific substrate combination.

Workflow for Initial Optimization:

G cluster_0 Initial Troubleshooting Workflow A Low Yield Observed B Systematic Parameter Screen A->B C Catalyst Optimization (Type & Loading) B->C Is catalyst used? D Solvent Screening (Polarity & Solubility) B->D E Temperature Profiling (RT to Reflux) B->E F Analyze Results: Identify Key Factor C->F D->F E->F G Further Optimization F->G G cluster_1 Stalled Reaction Pathway A Reactants (Hydrazine + Dicarbonyl) B Intermediate Formation (e.g., Hydrazone) A->B Fast Condensation C Intramolecular Cyclization B->C Slow Step (Often Rate-Limiting) F Stalled Reaction (Intermediate Isolated) B->F D Dehydration/ Aromatization C->D E Desired Pyrazole D->E

Caption: Common pathway showing where pyrazole synthesis can stall.

Troubleshooting Steps:

  • Characterize the Intermediate: Use NMR, LC-MS, and IR to confirm the structure of the isolated intermediate. Knowing what you have is critical to figuring out how to push the reaction forward.

  • Increase Temperature: The cyclization/dehydration step is often the most energy-intensive. Increasing the reaction temperature or switching to a higher-boiling solvent may be all that is needed.

  • Add a Dehydrating Agent: If the final step is dehydration, adding a dehydrating agent like molecular sieves or switching to a Dean-Stark apparatus to remove water azeotropically can drive the equilibrium towards the product.

  • Change the Catalyst: If the cyclization is acid- or base-catalyzed, increasing the catalyst loading or switching to a stronger acid/base might be necessary for the final step.

Category 3: Side Reactions and Impurities

Question 4: I am observing the formation of a pyrazoline byproduct, which requires an additional oxidation step. How can I achieve direct synthesis of the pyrazole?

The formation of 4,5-dihydropyrazoles (pyrazolines) is a common issue, especially when the MCR involves α,β-unsaturated carbonyl compounds. [2][8]The final step to get to the aromatic pyrazole is an oxidation.

Strategies for In-Situ Aromatization:

  • Use of an Oxidizing Agent: While you can isolate the pyrazoline and oxidize it in a separate step, a more efficient approach is to include a mild oxidant in the reaction mixture. Common choices include:

    • Air/Oxygen: Simply running the reaction open to the air or bubbling air through the mixture can be sufficient, especially at elevated temperatures in solvents like DMSO. [9] * Mild Chemical Oxidants: Reagents like DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) or iodine can be used, though they add to the cost and complexity of the workup. [10]* Reaction Design: Some MCR strategies are designed to avoid the pyrazoline intermediate altogether. For instance, using a starting material that contains a leaving group at the correct position can lead to direct elimination to the aromatic pyrazole. [8]Similarly, using N-tosyl hydrazine can facilitate direct aromatization through elimination. [9] Experimental Protocol: Screening for Direct Aromatization

  • Setup Parallel Reactions: Prepare identical reaction mixtures based on your current, low-yielding protocol.

  • Test Different Atmospheres/Oxidants:

    • Reaction A (Control): Run under an inert atmosphere (N₂ or Ar).

    • Reaction B (Air): Run with the condenser open to the air.

    • Reaction C (Oxygen): Bubble a gentle stream of oxygen through the reaction mixture.

    • Reaction D (Iodine): Add a catalytic amount of I₂ (e.g., 10 mol%).

  • Monitor and Analyze: Monitor all reactions by TLC or LC-MS to compare the rate of pyrazole formation versus pyrazoline. This will quickly identify the most effective condition for your specific substrates.

Question 5: My final product is difficult to purify, with persistent, closely-related impurities. What are some common side-products and how can I avoid them?

Purification is often the bottleneck in MCRs due to the potential for multiple competing reaction pathways. [5]Common impurities include regioisomers (as discussed in Q2), unreacted starting materials, stable intermediates, and products from self-condensation of the starting materials.

Common Side Reactions and Avoidance Strategies:

  • Self-Condensation of Carbonyls: Aldehyd or ketone starting materials can undergo self-condensation (e.g., aldol reaction) under basic or acidic conditions.

    • Solution: Control the order of addition. Try adding the carbonyl component slowly to the mixture containing the other reactants to keep its instantaneous concentration low.

  • Michael Addition Side Products: When using α,β-unsaturated carbonyls, other nucleophiles in the reaction (including other starting materials or intermediates) can act as Michael donors, leading to complex byproducts.

    • Solution: Optimize the catalyst and temperature. A catalyst that specifically promotes the desired cyclization pathway over competing Michael additions is ideal. Lowering the temperature can sometimes suppress these side reactions.

  • Formation of Byproducts from Hydrazine: Hydrazine itself can react in unexpected ways, especially if multiple equivalents are used.

    • Solution: Use precise stoichiometry. Ensure that the hydrazine is the limiting reagent if other components are prone to side reactions with it.

Purification Tip: If standard column chromatography is failing to separate your pyrazole from a stubborn impurity, consider converting the pyrazole to a salt. The N-H of the pyrazole ring is weakly acidic and can be deprotonated, or the pyridine-like nitrogen can be protonated. [11][12]By treating the crude mixture with an acid (like HCl), you may be able to selectively precipitate your product as a hydrochloride salt, leaving neutral impurities behind in the solvent. [13]

References

  • D. Y. Li, X. F. Mao, H. J. Chen, G. Rong, P. N. Liu, A rhodium-catalyzed addition-cyclization of hydrazines with alkynes affords highly substituted pyrazoles under mild conditions. Organic Letters, 2014, 16, 3476-3479.
  • Asghari, S., et al. Recent advances in the multicomponent synthesis of pyrazoles. Organic & Biomolecular Chemistry, 2024.
  • Saeed, A., et al. Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. Molecules, 2021.
  • El-Mekabaty, A., et al. A Simple and Efficient Multicomponent Synthesis of Novel Pyrazole, N-aminopyridine and Pyrazolo[3,4-b]Pyridine Derivatives in Water. Preprints.org, 2023.
  • Gomaa, M. A.-M., et al. Catalytic and Multicomponent Reactions for Green Synthesis of Some Pyrazolone Compounds and Evaluation as Antimicrobial Agents. ACS Omega, 2022.
  • Shaaban, M., et al. Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. MDPI, 2023.
  • El-Shehry, M. F., et al. Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. Molecules, 2021.
  • Tasch, B., et al. Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journal of Organic Chemistry, 2024.
  • Osorio-Olivares, M., et al. Recent Advances in Synthesis and Properties of Pyrazoles. MDPI, 2022.
  • El-Mekabaty, A. A Simple and Efficient Multicomponent Synthesis of Novel Pyrazole, N-Aminopyridine and Pyrazolo[3,4-b]Pyridine Derivatives in Water. Longdom Publishing, 2024.
  • Unknown Author. Unit 4 Pyrazole | PDF. Slideshare.
  • Singh, R. P., et al. A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. Molecules, 2021.
  • Tasch, B., et al. Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. National Institutes of Health, 2024.
  • Pinto, A., et al. The Role of Flow Chemistry on the Synthesis of Pyrazoles, Pyrazolines and Pyrazole-Fused Scaffolds. MDPI, 2024.
  • Unknown Author. Synthesis, Reactions and Medicinal Uses of Pyrazole. Pharmaguideline.
  • Organic Syntheses Procedure. 4.
  • Unknown Author. Modern Approaches to the Synthesis of Pyrazoles (A Review). ResearchGate.
  • WO2011076194A1 - Method for purifying pyrazoles. Google Patents.
  • Kanagaraj, K., et al. Solvent-Free Multicomponent Synthesis of Pyranopyrazoles: Per-6-amino-??-cyclodextrin as a Remarkable Catalyst and Host. ResearchGate, 2010.
  • Wang, S.-S., et al. Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions. National Institutes of Health, 2024.
  • Unknown Author. pyrazole.pdf. CUTM Courseware.
  • Organic Chemistry Portal. Pyrazole synthesis.

Sources

Technical Support Center: Refinement of Protocols for Synthesizing Pyrazole-Fused Heterocycles

Author: BenchChem Technical Support Team. Date: January 2026

From the Desk of the Senior Application Scientist

Welcome to the technical support center dedicated to the synthesis of pyrazole-fused heterocycles. As a cornerstone in medicinal chemistry and materials science, these scaffolds present unique synthetic challenges that can often lead to experimental roadblocks.[1][2][3] This guide is structured from my field experience to move beyond simple procedural lists. Here, we will delve into the causality behind common issues, offering logical, evidence-based pathways to refine your protocols. The goal is to empower you with a robust, self-validating framework for troubleshooting, ensuring your syntheses are not only successful but also reproducible and scalable.

Part 1: Frequently Asked Questions (FAQs)

This section addresses high-level, common inquiries that form the foundation of pyrazole synthesis.

Q1: What are the most prevalent starting materials for constructing pyrazole-fused systems? The most classical and versatile approach is the cyclocondensation reaction between a 1,3-dielectrophilic species and a hydrazine derivative.[2][4][5] Common 1,3-dielectrophiles include 1,3-dicarbonyl compounds, α,β-unsaturated ketones, and their functional equivalents. For fused systems, bifunctional pyrazoles (e.g., 5-aminopyrazoles) are critical building blocks that can be reacted with various reagents to construct an adjacent ring.[6][7]

Q2: How critical is solvent selection in pyrazole synthesis, particularly regarding yield and regioselectivity? Solvent choice is paramount. While polar protic solvents like ethanol are traditionally used, switching to aprotic dipolar solvents (e.g., DMF, DMAc) can dramatically improve outcomes.[2] For instance, in the condensation of arylhydrazines with unsymmetrical 1,3-diketones, aprotic solvents can enhance regioselectivity, favoring the formation of one isomer over the other, and often lead to higher yields at ambient temperatures.[2][4]

Q3: What are the primary advantages of employing multicomponent reactions (MCRs) for synthesizing these heterocycles? MCRs offer significant advantages in efficiency and molecular diversity. By combining three or more starting materials in a single pot, they reduce the number of synthetic steps and purification procedures required.[7] This approach is lauded for its high atom economy, operational simplicity, and ability to rapidly generate libraries of complex, highly functionalized molecules from simple precursors.[3][7]

Q4: My reaction is sluggish. Should I use a catalyst? Yes, catalysis is often essential. While some condensations proceed thermally, many require a catalyst to achieve reasonable reaction times and yields.[4] Green catalysts like nano-ZnO have been shown to be effective, while acid catalysts can activate carbonyl groups towards nucleophilic attack.[2][4] The choice of catalyst depends heavily on the specific reaction mechanism.

Part 2: Detailed Troubleshooting Guides

This section provides in-depth, question-and-answer guides for specific experimental failures.

Scenario 1: Poor Regioselectivity in Knorr-Type Condensations

Q: I am reacting phenylhydrazine with an unsymmetrical β-diketone (e.g., benzoylacetone) and obtaining a nearly 1:1 mixture of regioisomers. How can I control the reaction to favor a single product?

A: This is a classic challenge in pyrazole synthesis, rooted in the mechanism of the Knorr condensation. The two carbonyl groups of the diketone present distinct electrophilic sites, and the two nitrogen atoms of the hydrazine have different nucleophilicities. Regioselectivity is a function of electronic effects, steric hindrance, and reaction conditions.[5][8]

Underlying Causality: The initial step is the nucleophilic attack of a hydrazine nitrogen onto a carbonyl carbon. The more electrophilic carbonyl (less sterically hindered or adjacent to an electron-withdrawing group) is typically attacked first. The subsequent cyclization and dehydration can lead to two possible constitutional isomers.

Troubleshooting Workflow:

G start Poor Regioselectivity (Isomer Mixture) solvent Step 1: Change Solvent System From Ethanol (protic) to DMAc or DMF (aprotic) start->solvent Favors electronic control over protonation effects temp Step 2: Modify Temperature Run at room temperature instead of reflux solvent->temp Lower energy may favor kinetic product hydrazine Step 3: Modify Hydrazine Use a pre-formed hydrazone or a hydrazine with a bulky substituent temp->hydrazine Steric bulk can direct attack analysis Step 4: Analyze Results Use 1H-NMR or NOE to confirm structure hydrazine->analysis success Desired Regioisomer Isolated analysis->success

Caption: A logical workflow for troubleshooting poor regioselectivity.

Detailed Solutions:

  • Optimize the Solvent: As a first step, switch from ethanol to N,N-dimethylacetamide (DMAc). Reactions in DMAc at room temperature have been shown to provide excellent regioselectivity (often >98:2) in favor of the isomer resulting from the attack of the terminal nitrogen of phenylhydrazine on the more reactive ketone carbonyl.[2] This is because aprotic solvents do not form a strong hydrogen-bonding network around the nucleophile, allowing intrinsic electronic differences to dominate the reaction pathway.

  • Control the pH: The reaction's regioselectivity can be pH-dependent. In acidic media, the equilibrium between the two possible hydrazone intermediates can be shifted, potentially favoring one cyclization pathway over the other. Experiment with adding a catalytic amount of an acid like acetic acid.

  • Use a Pre-formed Intermediate: You can synthesize the hydrazone from the desired carbonyl group first under controlled conditions and then induce cyclization. This two-step, one-pot modification can force the reaction down the desired path. For example, reacting the diketone with hydrazine at a low temperature may favor the formation of the kinetic hydrazone, which can then be cyclized by raising the temperature.

Scenario 2: Low Yields in the Synthesis of Fused Systems (e.g., Pyrazolo[3,4-d]pyrimidines)

Q: I am attempting to synthesize a pyrazolo[3,4-d]pyrimidine from a 5-aminopyrazole-4-carbonitrile precursor by heating with formic acid, but my yield is consistently below 30%. What are the likely failure points?

A: This is a common cyclization reaction where incomplete reaction, side-product formation, or product degradation can severely limit yields. The reaction involves the formation of an intermediate formamidine which then undergoes intramolecular cyclization.

Underlying Causality: The cyclization requires high temperatures, which can also lead to decomposition of the starting material or product. The equilibrium may not favor the cyclized product, or water produced during the reaction could lead to hydrolysis of the nitrile or other functional groups under the harsh conditions.

Troubleshooting & Optimization:

ParameterProblemRecommended ActionScientific Rationale
Reaction Time & Temp Incomplete conversion or decomposition.Monitor the reaction by TLC. Try extending the reflux time (e.g., from 7h to 12h).[9] Alternatively, consider microwave-assisted synthesis.Ensures the reaction goes to completion without prolonged exposure to degradative high temperatures. Microwaves can often drive reactions to completion faster and at lower bulk temperatures.[4]
Reagent Stoichiometry Excess formic acid can be difficult to remove.Use a moderate excess of formic acid (e.g., 10-15 equivalents) or switch to a higher-boiling equivalent like triethyl orthoformate with an acid catalyst.Triethyl orthoformate acts as both the C1 source and a dehydrating agent, driving the equilibrium towards the product.
Work-up Procedure Product loss during purification.After cooling, the product often precipitates. Ensure the pH is neutral before filtering. If it remains in solution, concentrate the volume and triturate with a solvent like diethyl ether to induce precipitation.Pyrazolo[3,4-d]pyrimidines can have some aqueous solubility, especially if protonated. Neutralization minimizes this.
Scenario 3: Product Purification Challenges

Q: My crude pyrazole-fused product is an oil that is difficult to purify via silica gel chromatography, showing significant streaking on the TLC plate. What are my options?

A: This issue is very common for nitrogen-containing heterocycles due to their basicity. The pyridine-type nitrogen in the pyrazole ring can interact strongly with the acidic silanol groups on the silica surface, leading to poor separation and recovery.[10][11]

Purification Strategy Flowchart:

G start Crude Product is an Oily/Impure Basic Heterocycle column Option 1: Modify Chromatography - Use neutral alumina - Add 1% Et3N to eluent start->column extract Option 2: Acid-Base Extraction - Dissolve in EtOAc - Extract with 1M HCl (aq) - Neutralize aqueous layer with NaOH - Back-extract product start->extract salt Option 3: Salt Formation & Crystallization - Dissolve crude in Ether/Acetone - Add HCl in Ether or p-TsOH - Isolate crystalline salt start->salt result Pure, Solid Product column->result extract->result salt->result

Caption: Decision tree for purifying basic pyrazole-fused heterocycles.

Detailed Solutions:

  • Modified Chromatography: Before abandoning chromatography, try neutralizing the silica gel. Prepare your column slurry with your eluent system (e.g., Hexane/Ethyl Acetate) containing 1% triethylamine (Et₃N). This base will occupy the acidic sites on the silica, allowing your basic compound to elute more cleanly. Alternatively, use a different stationary phase like neutral alumina.

  • Acid-Base Extraction: This is a highly effective classical method. Dissolve your crude material in a water-immiscible organic solvent (e.g., ethyl acetate). Extract this solution with a dilute aqueous acid (e.g., 1M HCl). Your basic pyrazole product will become protonated and move into the aqueous layer, leaving non-basic impurities behind in the organic layer. Separate the layers, wash the aqueous layer with fresh organic solvent, and then carefully basify the aqueous layer with NaOH or NaHCO₃ until the product precipitates or can be extracted back into an organic solvent.

  • Purification via Salt Formation: For products that are difficult to crystallize as a free base, forming a salt is an excellent strategy.[12] Dissolve the crude product in a suitable solvent (like acetone or diethyl ether) and add a solution of an acid (e.g., HCl in ether, or p-toluenesulfonic acid in ethanol). The resulting hydrochloride or tosylate salt will often be a stable, highly crystalline solid that can be easily purified by recrystallization. The pure free base can then be regenerated by treatment with a base.

Part 3: Validated Experimental Protocol

Synthesis of a Pyrazolo[3,4-b]pyridine via Friedländer Annulation

This protocol describes the synthesis of a pyrazolo[3,4-b]pyridine derivative, a common and medicinally relevant scaffold, from a 5-aminopyrazole-4-carbaldehyde.[6]

Reaction Scheme: 5-Amino-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde + Ethyl Cyanoacetate → Ethyl 6-amino-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate

Step-by-Step Methodology:

  • Reagent Preparation: To a 50 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 5-amino-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde (1.0 g, 4.65 mmol).

  • Solvent and Reactant Addition: Add absolute ethanol (20 mL) followed by ethyl cyanoacetate (0.58 g, 5.11 mmol, 1.1 equivalents).

  • Catalyst Addition: Add piperidine (0.04 g, 0.46 mmol, 0.1 equivalents) as a basic catalyst.

  • Reaction: Heat the mixture to reflux (approx. 80 °C) and maintain for 4-6 hours. Monitor the reaction progress by TLC (3:1 Hexane:Ethyl Acetate). The starting aldehyde should be consumed, and a new, more polar spot corresponding to the product should appear.

  • Work-up and Isolation:

    • Allow the reaction mixture to cool to room temperature. A solid precipitate should form.

    • Cool the flask in an ice bath for 30 minutes to maximize precipitation.

    • Collect the solid product by vacuum filtration.

    • Wash the filter cake with a small amount of cold ethanol (2 x 5 mL) to remove residual reactants and catalyst.

  • Purification: The filtered solid is often of high purity. If necessary, recrystallize from hot ethanol to obtain the final product as a crystalline solid.

  • Characterization: Confirm the structure using ¹H NMR, ¹³C NMR, and mass spectrometry.

References

  • The Role of Flow Chemistry on the Synthesis of Pyrazoles, Pyrazolines and Pyrazole-Fused Scaffolds. MDPI. [Link]
  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. National Institutes of Health (NIH). [Link]
  • A Concise Review on the Synthesis of Pyrazole Heterocycles. Hilaris Publisher. [Link]
  • Recent Advances in the Synthesis of Pyrazole Deriv
  • A Comprehensive Review on Pyrazole and It's Pharmacological Properties. International Journal for Research in Applied Science & Engineering Technology. [Link]
  • Synthesis of various pyrazole-fused heterocyclic systems using pyrazole-4-carbaldehydes as versatile precursors. Semantic Scholar. [Link]
  • An Overview of Pyrazole-Tetrazole-Based Hybrid Compounds: Synthesis Methods, Biological Activities and Energetic Properties. MDPI. [Link]
  • Pyrazole synthesis. Organic Chemistry Portal. [Link]
  • Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journals. [Link]
  • Synthesis, Reactions and Medicinal Uses of Pyrazole. Pharmaguideline. [Link]
  • Benzo-fused N-Heterocycle synthesis. Organic Chemistry Portal. [Link]
  • Representative examples of pyrazole-fused heterocycles.
  • Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investig
  • Pyrazolopyrimidines: Synthesis, Chemical Reactions and Biological Activity.
  • New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein inhibition. National Institutes of Health (NIH). [Link]
  • Synthesis and biological evaluation of pyrazolopyrimidines as potential antibacterial agents. ScienceDirect. [Link]
  • Synthesis of Novel Fused Heterocycles Based on Pyrano[2,3-c]pyrazole. SciSpace. [Link]
  • Regioselective Synthesis of 1,3,5-Trisubstituted and 1,3,4,5-Tetrasubstituted Pyrazoles. Organic Syntheses. [Link]
  • Design, synthesis and antitumor evaluation of novel pyrazolo[3,4-d]pyrimidines incorporating different amino acid conjugates as potential DHFR inhibitors. Taylor & Francis Online. [Link]
  • Synthesis and Isomerization of Some Novel Pyrazolopyrimidine and Pyrazolotriazolopyrimidine Derivatives. National Institutes of Health (NIH). [Link]
  • A SHORT REVIEW ON SYNTHESIS OF PYRAZOLE DERIVATIVES & THEIR PROPERTIES. IJCRT.org. [Link]
  • New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors. RSC Publishing. [Link]
  • Design, synthesis, and biological evaluation with molecular dynamics study of novel pyrazolo[3,4-d]pyrimidine derivatives as anti-cancer agents. RSC Publishing. [Link]
  • SYNTHESIS AND CHIRAL SEPARATION OF SOME PYRAZOLE FUSED PIPERIDINES. International Journal of Chemical and Pharmaceutical Analysis. [Link]
  • Novel pyrazolo[4,3-d]pyrimidine microtubule targeting agents (MTAs): Synthesis, structure–activity relationship, in vitro and in vivo evaluation as antitumor agents. National Institutes of Health (NIH). [Link]
  • Method for purifying pyrazoles.
  • Synthesis and Antimicrobial Evaluation of Novel Pyrazolopyrimidines Incorporated with Mono- and Diphenylsulfonyl Groups. National Institutes of Health (NIH). [Link]
  • Synthesis of Novel Fused Heterocycles Based on Pyrano[2,3-c]pyrazole. MDPI. [Link]

Sources

Technical Support Center: Catalyst Selection for Pyrazole Synthesis Optimization

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for pyrazole synthesis. This guide is designed to provide you, a senior application scientist, with in-depth, field-proven insights into catalyst selection to optimize your pyrazole synthesis experiments. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring your methodologies are robust and self-validating.

Frequently Asked Questions (FAQs)

Q1: What are the most common catalytic methods for pyrazole synthesis?

A1: The primary and most traditional method is the Knorr pyrazole synthesis, which involves the cyclocondensation of a hydrazine (or its derivative) with a 1,3-dicarbonyl compound, typically catalyzed by an acid.[1][2] This versatile reaction can be adapted for a wide range of substrates.[3] Other significant methods include [3+2] cycloaddition reactions, which are effective for creating substituted pyrazoles.[4] Recent advancements also highlight multicomponent reactions and the use of metal-based or organocatalysts to achieve higher efficiency and regioselectivity.[5][6]

Q2: My Knorr synthesis is giving low yields. What is the likely cause and how can I troubleshoot it?

A2: Low yields in Knorr synthesis can stem from several factors.[7] A primary consideration is the catalyst choice and reaction conditions. The reaction is often acid-catalyzed, and the pH of the medium is critical.[8][9] If the acidity is not optimal, the dehydration of the intermediate can be slow, which is often the rate-determining step.[10]

Troubleshooting Steps:

  • Catalyst Screening: While glacial acetic acid is a common catalyst, consider screening other acid catalysts like sulfuric acid or solid acid catalysts such as Amberlyst-70.[5][11]

  • pH Optimization: Systematically vary the pH of the reaction mixture. Acid catalysis significantly affects the rate of both pyrazole formation and subsequent reactions.[12]

  • Solvent Effects: The choice of solvent can influence reactant solubility and reaction kinetics. Ethanol is commonly used, but exploring other solvents like N,N-dimethylacetamide may improve yields.[5][7]

  • Temperature and Time: Ensure the reaction is running at the optimal temperature and for a sufficient duration. Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the ideal endpoint.[7]

Q3: I am observing a mixture of regioisomers. How can I improve the regioselectivity of my pyrazole synthesis?

A3: Achieving high regioselectivity is a common challenge, especially with unsymmetrical 1,3-dicarbonyl compounds.[5][9] The regiochemical outcome is a delicate balance of steric and electronic effects of the substituents on both reactants.[9]

Strategies to Enhance Regioselectivity:

  • Catalyst Control: The choice of catalyst can significantly influence which carbonyl group is preferentially attacked. For instance, silver-catalyzed reactions of trifluoromethylated ynones with hydrazines have shown high regioselectivity.[5]

  • Solvent Engineering: The use of fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) as solvents has been shown to dramatically increase regioselectivity in pyrazole formation.[13]

  • Strategic Reactant Choice: In some cases, modifying the starting materials can direct the reaction towards the desired isomer. For example, using N-alkylated tosylhydrazones and terminal alkynes can offer complete regioselectivity.[14]

  • Flow Chemistry: Continuous flow reactors can offer better control over reaction parameters like temperature and mixing, which can in turn improve regioselectivity.[15][16]

Q4: What are the advantages of using "green" catalysts for pyrazole synthesis?

A4: Green catalysts offer significant environmental and practical benefits.[17] These catalysts are typically less toxic, reusable, and can often be used in more environmentally friendly solvents like water or ethanol.[18] Examples include nano-ZnO, ammonium chloride, and various solid acid catalysts.[5][19][20] The use of green catalysts aligns with the principles of sustainable chemistry by reducing waste and avoiding hazardous materials.[17]

Troubleshooting Guides

Issue 1: Low or No Product Yield

This is a frequent issue that can be traced back to several root causes. Follow this guide to diagnose and resolve the problem.

Step-by-Step Troubleshooting Protocol:
  • Verify Starting Material Purity: Impurities in your hydrazine or 1,3-dicarbonyl compound can inhibit the catalyst or lead to unwanted side reactions. Confirm the purity of your starting materials via NMR or other appropriate analytical techniques.

  • Catalyst Activity Check:

    • Homogeneous Catalysts (e.g., Acetic Acid, H₂SO₄): Ensure the acid is of the correct concentration and has not degraded.

    • Heterogeneous Catalysts (e.g., Nano-ZnO, Amberlyst-70): The catalyst may be deactivated. If it's a recycled catalyst, consider regeneration according to the manufacturer's protocol or using a fresh batch.

  • Optimize Reaction Conditions:

    • Temperature: The reaction may require heating to proceed at an appreciable rate. Use a temperature probe to accurately monitor the internal temperature.

    • Reaction Time: Monitor the reaction progress by TLC. An insufficient reaction time will result in incomplete conversion, while an overly long time might lead to product degradation.

  • Solvent Selection: The reactants must be soluble in the chosen solvent. If solubility is an issue, consider a different solvent system.

Decision-Making Workflow for Low Yield

LowYield_Troubleshooting Start Low/No Yield Observed CheckPurity Verify Starting Material Purity Start->CheckPurity PurityOK Purity Confirmed CheckPurity->PurityOK Repurify Repurify or Replace Starting Materials PurityOK->Repurify No CheckCatalyst Evaluate Catalyst Activity PurityOK->CheckCatalyst Yes Repurify->CheckPurity CatalystOK Catalyst Active CheckCatalyst->CatalystOK ReplaceCatalyst Replace or Regenerate Catalyst CatalystOK->ReplaceCatalyst No OptimizeConditions Optimize Reaction Conditions (T, t) CatalystOK->OptimizeConditions Yes ReplaceCatalyst->CheckCatalyst ConditionsOK Optimization Successful OptimizeConditions->ConditionsOK ChangeSolvent Screen Alternative Solvents ConditionsOK->ChangeSolvent No Success Yield Improved ConditionsOK->Success Yes ChangeSolvent->Success

Caption: Workflow for troubleshooting low pyrazole synthesis yield.

Issue 2: Poor Regioselectivity

Controlling the formation of the desired regioisomer is critical. This guide provides a systematic approach to improving regioselectivity.

Step-by-Step Optimization Protocol:
  • Analyze Substrate Electronics and Sterics: The inherent properties of your substrates are the primary drivers of regioselectivity.[9] Identify the more electrophilic carbonyl carbon and the more sterically hindered site. This will inform your catalyst and solvent choices.

  • Catalyst Screening for Regiocontrol:

    • Lewis Acids: For certain substrates, Lewis acid catalysts like lithium perchlorate or nano-ZnO can enhance regioselectivity.[5]

    • Metal Catalysts: Silver triflate (AgOTf) has proven effective for highly regioselective synthesis of 3-CF₃-pyrazoles.[5]

    • Organocatalysts: Secondary amines can act as "green promoters" for inverse-electron-demand [3+2] cycloadditions, leading to high regioselectivity.[4]

  • Solvent Modification:

    • As a first-line approach, test the reaction in a fluorinated alcohol like TFE or HFIP, as these have been shown to significantly favor the formation of one regioisomer.[13]

  • Temperature Adjustment: The kinetic versus thermodynamic product distribution can sometimes be influenced by temperature. Running the reaction at a lower temperature may favor the kinetic product, while higher temperatures may favor the thermodynamic product.

Catalyst Performance Comparison
CatalystReactantsCatalyst LoadingSolventTemperature (°C)TimeYield (%)ReusabilityReference
Acetic Acid1,3-Dicarbonyl, HydrazineCatalyticEthanolRefluxVariesGoodNot Reported[21]
Silver Triflate (AgOTf)Trifluoromethylated Ynones, Aryl/Alkyl Hydrazines1 mol%Not SpecifiedRoom Temp.1 hup to 99%Not Reported[5][21]
Nano-ZnOPhenylhydrazine, Ethyl AcetoacetateNot SpecifiedControlledNot SpecifiedShort95%Yes[2][5]
Amberlyst-70Hydrazines, 1,3-DiketonesNot SpecifiedNot SpecifiedMildNot SpecifiedGood-ExcellentYes[5]
Molecular IodineN,N-dimethyl enaminones, Sulfonyl hydrazinesCatalyticNot SpecifiedRoom Temp.Not SpecifiedGoodNot Reported[5]
Ru(bpy)₃(PF₆)₂(Photoredox)CatalyticNot SpecifiedVisible LightNot SpecifiedExcellentNot Reported[5]

Advanced Methodologies

Flow Chemistry for Pyrazole Synthesis

Continuous flow chemistry offers several advantages for pyrazole synthesis, including enhanced safety, better process control, and easier scalability.[16] By precisely controlling temperature, pressure, and residence time, it is often possible to improve yields and selectivities.[15][22] For instance, copper-catalyzed cycloadditions of sydnones with terminal alkynes have been successfully implemented in continuous flow systems.[23][24]

Workflow for Transitioning to Flow Chemistry

FlowChem_Workflow Start Batch Synthesis Optimized SelectCatalyst Select Flow-Compatible Catalyst (e.g., Solid-Supported) Start->SelectCatalyst ReactorSetup Design and Assemble Flow Reactor System SelectCatalyst->ReactorSetup ParamScreen Screen Key Parameters (Flow Rate, Temp, Stoichiometry) ReactorSetup->ParamScreen Optimization Optimize Residence Time and Catalyst Loading ParamScreen->Optimization ScaleUp Scale-Up Production Optimization->ScaleUp End Continuous Production ScaleUp->End

Caption: General workflow for moving from batch to flow synthesis.

References

  • J&K Scientific LLC. (2025-02-23). Knorr Pyrazole Synthesis.
  • Name-Reaction.com. Knorr pyrazole synthesis.
  • Slideshare. (n.d.). Knorr Pyrazole Synthesis (M. Pharm).
  • MDPI. (2023-09-05). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review.
  • PMC - NIH. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review.
  • RSC Publishing. (2022-09-12). Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow.
  • PubMed. (2013-06-03). Highly regioselective organocatalyzed synthesis of pyrazoles from diazoacetates and carbonyl compounds.
  • PubMed. (2025-04-02). The Role of Flow Chemistry on the Synthesis of Pyrazoles, Pyrazolines and Pyrazole-Fused Scaffolds.
  • Jetir.Org. SYNTHESIS AND EVALUATION OF PYRAZOLE DERIVATIVES BY USING GREEN CATALYST.
  • Benchchem. troubleshooting poor yield in pyrazolo[3,4-b]pyridine synthesis.
  • PubMed. Green Synthetic Strategies for Pyrazole Derivatives: A Comprehensive Review.
  • Pharmacophore. Nano-Catalyzed Green Synthesis of Pyrazole Derivatives & Its Biological Activity as EAC Receptor Antagonists.
  • Green Synthesis of Pyrazoles: Recent Developments in Aqueous Methods. (2023-07-05).
  • Benchchem. A Comparative Guide to Catalysts for Pyrazole Synthesis.
  • Organic Chemistry Portal. Pyrazole synthesis.
  • Organic & Biomolecular Chemistry (RSC Publishing). (2024-09-10). Recent advances in the multicomponent synthesis of pyrazoles.
  • Catalysis Science & Technology (RSC Publishing). (2016-02-08). Cu-catalysed pyrazole synthesis in continuous flow.
  • Organic Chemistry Portal. (2014). Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles from N-Alkylated Tosylhydrazones and Terminal Alkynes.
  • PMC - NIH. Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL.
  • Benchchem. Technical Support Center: Optimizing Regioselectivity in Unsymmetrical Pyrazole Synthesis.
  • The Journal of Organic Chemistry - ACS Publications. (n.d.). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs.

Sources

Technical Support Center: Solvent Effects on the Reactivity of 3-(3,5-Dimethyl-1H-pyrazol-1-yl)-3-oxopropanenitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 3-(3,5-Dimethyl-1H-pyrazol-1-yl)-3-oxopropanenitrile. This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of working with this versatile building block. Here, we address common experimental challenges and frequently asked questions, with a focus on how solvent choice can profoundly impact reaction outcomes. Our aim is to provide not just protocols, but a deeper understanding of the underlying chemical principles to empower your research.

Introduction: The Critical Role of the Solvent

This compound is a β-ketonitrile, a class of compounds known for their rich reactivity, primarily owing to the presence of an active methylene group flanked by two electron-withdrawing groups. This structural feature makes it a valuable precursor for the synthesis of a wide array of heterocyclic compounds. However, its reactivity is intricately linked to its tautomeric equilibrium and the nature of the solvent used. Understanding this interplay is paramount for successful and reproducible experimentation.

A key characteristic of β-ketonitriles is their existence as a mixture of keto and enol tautomers in solution. The position of this equilibrium is highly sensitive to the solvent environment. Polar solvents can stabilize the enol form, which can alter the nucleophilicity of the active methylene carbon and the electrophilicity of the carbonyl and nitrile groups. This guide will delve into the practical implications of these solvent effects.

Frequently Asked Questions (FAQs)

Q1: My reaction with a soft nucleophile is sluggish or failing. What could be the issue?

A1: The issue likely lies in the choice of solvent and its effect on both the nucleophile and the keto-enol equilibrium of your starting material.

  • Solvent Effects on the Nucleophile: If you are using a polar protic solvent such as ethanol or methanol, it can form a hydrogen-bonding cage around your anionic nucleophile. This solvation shell deactivates the nucleophile, reducing its effective concentration and slowing down the reaction.

  • Keto-Enol Tautomerism: In polar protic solvents, the enol form of this compound can be significantly populated. While the enolate is a good nucleophile, the neutral enol is less electrophilic at the carbonyl carbon compared to the keto form.

Troubleshooting Steps:

  • Switch to a Polar Aprotic Solvent: Solvents like DMF, DMSO, or acetonitrile are excellent choices for reactions with anionic nucleophiles. They solvate the counter-ion (e.g., Na+, K+) but leave the nucleophile relatively "naked" and highly reactive.

  • Consider a Stronger, Non-nucleophilic Base: If your reaction requires deprotonation of the active methylene group, use a strong, non-nucleophilic base like sodium hydride (NaH) in an aprotic solvent like THF or DMF. This will irreversibly generate the enolate, maximizing its concentration.

  • Monitor by TLC: Carefully monitor the reaction progress by TLC. If the starting material is being consumed but no desired product is formed, you may be forming an undesired side product.

Q2: I am observing the formation of multiple products in my reaction. How can I improve selectivity?

A2: The formation of multiple products often points to the ambident nature of the enolate intermediate, which has two reactive sites: the α-carbon and the oxygen atom. The solvent can play a crucial role in directing the regioselectivity of the reaction.

  • C-Alkylation vs. O-Alkylation: Hard electrophiles (e.g., acyl chlorides) tend to react at the harder oxygen atom (O-acylation), especially in polar aprotic solvents. Softer electrophiles (e.g., alkyl halides) are more likely to react at the softer carbon atom (C-alkylation).

Troubleshooting Steps:

  • Solvent Choice:

    • For C-alkylation , a less polar solvent like THF or even toluene can be beneficial.

    • For O-acylation , a polar aprotic solvent like DMF or acetonitrile can favor this pathway.

  • Counter-ion Effects: The nature of the counter-ion of the base used can also influence selectivity. Larger, softer cations (like cesium) can favor O-alkylation.

  • Temperature Control: Running the reaction at lower temperatures can often improve selectivity by favoring the thermodynamically more stable product, which is typically the C-alkylated product.

Q3: My compound has poor solubility in the desired reaction solvent. What are my options?

A3: this compound is a solid with limited solubility in nonpolar solvents.

Troubleshooting Steps:

  • Solvent Mixtures: Employing a co-solvent system can be effective. For instance, a mixture of toluene and a small amount of DMF can enhance solubility without drastically altering the reaction environment.

  • Phase-Transfer Catalysis: For reactions involving an aqueous phase and an organic phase, a phase-transfer catalyst (e.g., a quaternary ammonium salt) can be used to transport the nucleophile into the organic phase where the pyrazole derivative is more soluble.

  • Sonication: In some cases, sonication can be used to increase the dissolution rate and promote reaction at the solid-liquid interface.

Troubleshooting Guide: Common Reaction Scenarios

Observed Problem Potential Cause Suggested Solution
Low yield in Knoevenagel condensation Incomplete deprotonation of the active methylene group.Use a stronger base (e.g., piperidine, sodium ethoxide in ethanol). Ensure the removal of water if the reaction is sensitive to it.
Side reaction during hydrolysis of the nitrile Harsh reaction conditions leading to the degradation of the pyrazole ring.Use milder hydrolysis conditions, such as enzymatic hydrolysis or controlled acid/base hydrolysis at lower temperatures.
Inconsistent reaction times Variations in solvent purity (presence of water).Use freshly distilled or anhydrous solvents, especially for moisture-sensitive reactions.
Difficulty in product isolation/purification Product has similar polarity to the starting material or byproducts.Optimize the reaction to go to completion. Explore different crystallization solvents or chromatographic conditions.

Experimental Protocols

Protocol 1: C-Alkylation in a Polar Aprotic Solvent

This protocol describes a general procedure for the C-alkylation of this compound.

Materials:

  • This compound

  • Sodium hydride (60% dispersion in mineral oil)

  • Alkyl halide (e.g., iodomethane, benzyl bromide)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Anhydrous diethyl ether

  • Saturated aqueous ammonium chloride solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • To a flame-dried, three-necked flask under a nitrogen atmosphere, add sodium hydride (1.1 eq). Wash the NaH with anhydrous hexanes to remove the mineral oil and decant the hexanes.

  • Add anhydrous DMF to the flask, followed by the dropwise addition of a solution of this compound (1.0 eq) in anhydrous DMF at 0 °C.

  • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.

  • Cool the reaction mixture back to 0 °C and add the alkyl halide (1.1 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC).

  • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizing Solvent Effects

Keto-Enol Tautomerism

The equilibrium between the keto and enol forms is central to the reactivity of this compound.

KetoEnol cluster_keto Keto Form cluster_enol Enol Form Keto Keto Tautomer Enol Enol Tautomer Keto->Enol Tautomerization Enol->Keto

Caption: Keto-enol tautomerism of the β-ketonitrile.

Solvent Influence on Nucleophilic Attack

The choice of solvent directly impacts the efficacy of a nucleophile.

Caption: Contrasting effects of protic and aprotic solvents on nucleophiles.

References

  • Methylamine Supplier. This compound.
  • ResearchGate. 3-(3,5-Dimethyl-1 H -Pyrazol-1-yl)-3-Oxopropanenitrile as Precursor for Some New Mono-Heterocyclic and Bis-Heterocyclic Compounds.
  • Fiveable. Keto-enol tautomerism | Organic Chemistry II Class Notes.
  • ResearchGate. Keto-enol content in solvents of different polarity | Download Table.
  • ResearchGate. Efficient one pot synthesis of triazolotriazine, pyrazolotriazine, triazole, isoxazole and pyrazole derivatives.

Technical Support Center: A Scientist's Guide to Preventing Regioisomer Formation in Substituted Pyrazole Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for advanced pyrazole synthesis. This guide is designed for researchers, medicinal chemists, and process development professionals who encounter the persistent challenge of regioisomer formation during the synthesis of substituted pyrazoles. The pyrazole scaffold is a cornerstone in medicinal chemistry and materials science, making control over its substitution pattern paramount for function and purity.[1][2]

This resource moves beyond simple protocols to provide in-depth, evidence-based solutions and troubleshooting strategies grounded in mechanistic principles. Our goal is to empower you to not only solve immediate synthetic hurdles but also to build a robust and predictive framework for your future pyrazole syntheses.

Part 1: Frequently Asked Questions (FAQs) - Understanding the Root of the Problem

This section addresses the fundamental questions surrounding regioisomerism in pyrazole synthesis.

Q1: What is the primary cause of regioisomer formation in classical pyrazole synthesis?

A1: The most common method for pyrazole synthesis is the condensation of a 1,3-dicarbonyl compound with a monosubstituted hydrazine, a reaction famously known as the Knorr pyrazole synthesis.[2] When an unsymmetrical 1,3-dicarbonyl (where R¹ ≠ R³) is used, the initial nucleophilic attack by the substituted hydrazine can occur at either of the two distinct carbonyl carbons. This leads to two different initial adducts, which, after cyclization and dehydration, result in a mixture of two regioisomeric pyrazoles.[2][3] The core issue is the lack of inherent selectivity in this initial condensation step under many standard reaction conditions.[4]

Q2: How do the properties of the hydrazine substituent (e.g., alkyl vs. aryl) influence regioselectivity?

A2: The electronic nature of the substituent on the hydrazine plays a critical role in determining which nitrogen atom is more nucleophilic.

  • Alkylhydrazines (e.g., methylhydrazine): The alkyl group is electron-donating, increasing the electron density on the substituted nitrogen (N1). However, the terminal -NH2 group (N2) is generally less sterically hindered and more nucleophilic, often leading to attack at the more reactive carbonyl.

  • Arylhydrazines (e.g., phenylhydrazine): The aryl group is electron-withdrawing through resonance, which reduces the nucleophilicity of the substituted nitrogen (N1). Consequently, the terminal -NH2 group (N2) is significantly more nucleophilic and will preferentially attack a carbonyl group.[5]

The interplay between the hydrazine's electronics and the dicarbonyl's sterics and electronics determines the final regioisomeric ratio.[2][6]

Q3: Can reaction conditions like temperature and pH be used to control the formation of one regioisomer over the other?

A3: Yes, reaction conditions are powerful tools for controlling regioselectivity.

  • pH/Catalysis: The reaction can be catalyzed by either acid or base, and the choice can favor one pathway over the other.[7][8] Acidic conditions protonate a carbonyl group, activating it for nucleophilic attack. The regioselectivity will then depend on which carbonyl is more basic and more readily protonated. In some cases, acidic conditions favor one regioisomer, while neutral or basic conditions favor the other.[4]

  • Temperature: While less commonly the primary control element, temperature can influence the reaction kinetics and thermodynamics. In some systems, lower temperatures may favor the kinetically controlled product, while higher temperatures may allow for equilibration to the thermodynamically more stable regioisomer. Temperature can also be a critical parameter in modern techniques like flow chemistry to achieve high selectivity.[9][10]

Q4: I've formed a mixture of regioisomers. What are the most effective methods for their separation?

A4: Separating pyrazole regioisomers is notoriously challenging due to their similar physical properties.[4] However, several strategies can be employed:

  • Column Chromatography: This is the most common approach. Optimization of the stationary phase (e.g., silica gel, neutral alumina) and the mobile phase is crucial. Deactivating silica gel with triethylamine can be beneficial for these basic compounds. Reversed-phase (C18) chromatography is also a viable alternative.[4][11]

  • Crystallization: Fractional crystallization can be highly effective if a suitable solvent system is identified. A thorough screening of various solvents and solvent mixtures (e.g., ethanol/water, ethyl acetate/hexanes) is recommended.[4]

  • Salt Formation: Exploiting the basicity of the pyrazole nitrogens can be a clever separation strategy. Treatment with an acid to form a salt may lead to differential crystallization properties between the two regioisomers.[4]

Part 2: Troubleshooting Guide - From Problem to Protocol

This guide provides a structured approach to troubleshoot and optimize your pyrazole synthesis for high regioselectivity.

Issue 1: Poor Regioselectivity in the Condensation of a 1,3-Diketone with a Substituted Hydrazine

Root Cause Analysis: The primary issue is often the similar reactivity of the two carbonyl groups in the 1,3-diketone towards the nucleophilic hydrazine under standard conditions (e.g., ethanol at reflux). The key is to create a significant energetic difference between the two competing reaction pathways.

Workflow for Optimizing Regioselectivity:

Caption: Troubleshooting workflow for improving regioselectivity.

▶️ Protocol 1: Enhancing Regioselectivity with Fluorinated Alcohol Solvents

Scientific Rationale: Fluorinated alcohols, such as 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP), are highly effective at promoting regioselectivity.[12] These solvents are strongly hydrogen-bond donating but are non-nucleophilic. They can selectively solvate and stabilize the transition state leading to one regioisomer over the other without competing with the hydrazine as a nucleophile. This contrasts with solvents like ethanol, which can act as a competing nucleophile, reducing selectivity.[12]

Step-by-Step Methodology:

  • Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the unsymmetrical 1,3-dicarbonyl compound (1.0 equiv).

  • Solvent Addition: Add 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) as the solvent (approximately 0.1 M concentration).

  • Reactant Addition: Add the substituted hydrazine (1.1 equiv) to the solution.

  • Reaction: Stir the reaction mixture at room temperature. Monitor the reaction progress by TLC or LC-MS. Reactions in HFIP are often significantly faster and more selective than in traditional solvents.[12]

  • Workup: Upon completion, remove the HFIP under reduced pressure. Dissolve the residue in an appropriate organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification & Analysis: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Analyze the crude product by ¹H NMR to determine the regioisomeric ratio. Purify by column chromatography if necessary.

Data Summary: The Impact of Solvent on Regioselectivity

1,3-Dicarbonyl SubstrateHydrazineSolventRegioisomeric Ratio (A:B)Reference
1-(p-tolyl)-4,4,4-trifluorobutane-1,3-dioneMethylhydrazineEthanol55:45[12]
1-(p-tolyl)-4,4,4-trifluorobutane-1,3-dioneMethylhydrazineTFE85:15[12]
1-(p-tolyl)-4,4,4-trifluorobutane-1,3-dioneMethylhydrazineHFIP97:3 [12]
1-phenyl-1,3-butanedionePhenylhydrazineEthanolMixture[13]
1-phenyl-1,3-butanedionePhenylhydrazineDMA (acidic)>98:2 [13][14]

Regioisomer A corresponds to the N-substituted nitrogen adjacent to the trifluoromethyl or phenyl group, respectively.

Issue 2: My Substrates Are Not Amenable to Solvent Control. What's Next?

Root Cause Analysis: For some substrate combinations, the intrinsic electronic and steric biases are too small to be overcome by solvent effects alone. In these cases, a more directed synthetic approach is required.

▶️ Protocol 2: Regiocontrol via 1,3-Dipolar Cycloaddition

Scientific Rationale: 1,3-dipolar cycloaddition reactions offer a powerful and often completely regioselective alternative to condensation chemistry.[1][15] By reacting a nitrile imine (generated in situ from a hydrazonoyl halide) with an alkyne, the substitution pattern of the resulting pyrazole is unequivocally defined by the reactants. This method bypasses the ambiguity of the condensation pathway.[15] Modern variations of this approach allow for the synthesis of highly substituted pyrazoles.[16][17]

Step-by-Step Methodology (General Procedure):

  • Setup: In a flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the terminal alkyne (1.0 equiv) in a suitable anhydrous solvent (e.g., THF or toluene).

  • Hydrazonoyl Halide Addition: Add the hydrazonoyl halide precursor (1.1 equiv).

  • Base Addition: Slowly add a non-nucleophilic base, such as triethylamine (1.5 equiv), to the reaction mixture at room temperature. The base generates the nitrile imine in situ.

  • Reaction: Stir the reaction at room temperature or with gentle heating, monitoring by TLC or LC-MS until the starting materials are consumed.

  • Workup: Filter the reaction mixture to remove the triethylammonium halide salt. Concentrate the filtrate under reduced pressure.

  • Purification & Analysis: Purify the residue by column chromatography to yield the single, desired pyrazole regioisomer. Confirm the structure by NMR and MS analysis.

Visualizing the Reaction Pathways:

Knorr_vs_Cycloaddition cluster_0 Knorr Condensation Pathway cluster_1 1,3-Dipolar Cycloaddition Pathway Dicarbonyl Unsymmetrical 1,3-Dicarbonyl PathA PathA Dicarbonyl->PathA Attack at C1 PathB PathB Dicarbonyl->PathB Attack at C3 Hydrazine R-NHNH2 IsomerA Regioisomer A PathA->IsomerA Cyclize & Dehydrate IsomerB Regioisomer B PathB->IsomerB Cyclize & Dehydrate Alkyne Terminal Alkyne SingleIsomer Single Regioisomer Alkyne->SingleIsomer NitrileImine Nitrile Imine (from Hydrazonoyl Halide) NitrileImine->SingleIsomer

Caption: Competing pathways in Knorr synthesis vs. the directed cycloaddition approach.

Part 3: Advanced Strategies & Future Outlook

The field of pyrazole synthesis is continuously evolving. For particularly challenging cases or for process scale-up, consider these modern approaches:

  • Flow Chemistry: Continuous-flow reactors offer precise control over reaction parameters like temperature, pressure, and residence time. This enhanced control can dramatically improve regioselectivity and safety, especially when handling hazardous intermediates like diazo compounds.[18][19][20][21] Flow chemistry has been successfully applied to the synthesis of 3,5-disubstituted pyrazoles with excellent yields and selectivity.[18]

  • Multicomponent Reactions (MCRs): MCRs allow for the construction of complex molecules like polysubstituted pyrazoles in a single step from three or more starting materials. These reactions are often highly regioselective and atom-economical.[15][22]

  • Directed Metalation: For functionalizing an existing pyrazole core without ambiguity, directed ortho-metalation (DoM) strategies can be employed to introduce substituents at specific positions with complete regiocontrol.[23]

By understanding the fundamental principles of the Knorr synthesis and embracing modern, mechanistically distinct alternatives, the formation of regioisomeric mixtures can be effectively managed and, in many cases, eliminated entirely.

References

  • Regioselective Pyrazole Synthesis via Base-Mediated [3+2] Cycloaddition of 2-Alkynyl-1,3-Dithianes and Sydnones.
  • Regioselective Synthesis of 3,5-Disubstituted Pyrazoles.Thieme Chemistry. [Link]
  • Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles from N-Alkylated Tosylhydrazones and Terminal Alkynes.Organic Chemistry Portal. [Link]
  • Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow.RSC Publishing. [Link]
  • Novel Regioselective Synthesis of 1,3,4,5-Tetrasubstituted Pyrazoles and Biochemical Valuation on F1FO-ATPase and Mitochondrial Permeability Transition Pore Form
  • Regioselective Synthesis of Polysubstituted Pyrazoles and Isoxazoles.
  • The Role of Flow Chemistry on the Synthesis of Pyrazoles, Pyrazolines and Pyrazole-Fused Scaffolds.MDPI. [Link]
  • Knorr pyrazole synthesis.Name-Reaction.com. [Link]
  • Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs.
  • Synthesis of some 1-aryl-3,5-disubstituted-pyrazoles by N-aryl
  • Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps.Beilstein Journals. [Link]
  • Knorr Pyrazole Synthesis (M. Pharm).Slideshare. [Link]
  • Continuous-flow synthesis of 3,5-disubstituted pyrazoles via sequential alkyne homocoupling and Cope-type hydroamin
  • Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities.MDPI. [Link]
  • Synthesis and Pharmacological Activities of Pyrazole Deriv
  • The Role of Flow Chemistry on the Synthesis of Pyrazoles, Pyrazolines and Pyrazole-Fused Scaffolds.PubMed. [Link]
  • The Role of Flow Chemistry on the Synthesis of Pyrazoles, Pyrazolines and Pyrazole-Fused Scaffolds.
  • Continuous-flow synthesis of 3,5-disubstituted pyrazoles via sequential alkyne homocoupling and Cope-type hydroamin
  • Modern Approaches to the Synthesis of Pyrazoles (A Review).
  • Knorr Pyrazole Synthesis.Chem Help ASAP. [Link]
  • Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Deriv
  • Recent Advances in the Synthesis of Pyrazole Deriv
  • Pyrazole synthesis.Organic Chemistry Portal. [Link]
  • Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions.NIH. [Link]
  • Regioselective synthesis of functionalized pyrazole-chalcones via a base mediated reaction of diazo compounds with pyrylium salts.Organic & Biomolecular Chemistry (RSC Publishing). [Link]
  • Recent advances in the multicomponent synthesis of pyrazoles.Organic & Biomolecular Chemistry (RSC Publishing). [Link]
  • Synthesis of Fully Substituted Pyrazoles via Regio- and Chemoselective Metalations.
  • Regioselective Synthesis of 5- and 3-Hydroxy-N-Aryl-1H-Pyrazole-4-Carboxylates and Their Evaluation as Inhibitors of Plasmodium falciparum Dihydroorot
  • Sustainable Routes and Mechanistic Study in Pyrazole Synthesis Using Deep Eutectic Solvents (DESs).Who we serve. [Link]
  • 194 recent advances in the synthesis of new pyrazole deriv
  • Synthesis of new 1-aryl-3,5-dialkylpyrazoles by N-arylation of 3,5-disubstituted-pyrazoles with 4-fluoro and 2-fluoronitrobenzene under microwave irradiation and classical heating.
  • Preparation, separation and characterization of two pyrazolic regioisomers of high purity.Unknown Source. [Link]
  • Regioselective Pyrazole Synthesis via Base-Mediated [3+2] Cycloaddition of 2-Alkynyl-1,3-Dithianes and Sydnones.PubMed. [Link]
  • Investigate Solute-Solvent Interaction at Different Concentrations and Different Temperature of Substituted Pyrazole Ligands.
  • Direct N-heterocyclization of hydrazines to access styrylated pyrazoles: synthesis of 1,3,5-trisubstituted pyrazoles and dihydropyrazoles.NIH. [Link]

Sources

Validation & Comparative

Comparative analysis of pyrazole synthesis methods

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to Pyrazole Synthesis: A Comparative Analysis for the Modern Researcher

Introduction: The Enduring Importance of the Pyrazole Scaffold

The pyrazole ring system, a five-membered heterocycle with two adjacent nitrogen atoms, is a cornerstone of medicinal chemistry and drug development.[1] Its unique structural and electronic properties allow it to serve as a versatile pharmacophore, present in a wide array of FDA-approved drugs and clinical candidates.[1][2] Pyrazole derivatives exhibit a vast spectrum of biological activities, including anti-inflammatory, anticancer, antimicrobial, and anticonvulsant properties.[3][4] The success of drugs like Celecoxib (a COX-2 inhibitor) has cemented the pyrazole moiety's status as a "privileged scaffold," driving continuous innovation in its synthesis.[3]

This guide offers a comparative analysis of the most significant methods for pyrazole synthesis, from the classical Knorr reaction to modern microwave-assisted and multicomponent strategies. As a senior application scientist, my focus is not just on the "how" but the "why"—providing the causal logic behind experimental choices to empower researchers in selecting the optimal synthetic route for their specific applications. We will delve into reaction mechanisms, regioselectivity challenges, and the practical advantages and limitations of each method, supported by experimental data and protocols.

First reported by Ludwig Knorr in 1883, the Knorr pyrazole synthesis is the quintessential method for constructing the pyrazole ring.[5][6][7] It involves the acid-catalyzed cyclocondensation reaction between a 1,3-dicarbonyl compound (or its synthetic equivalent, like a β-ketoester) and a hydrazine derivative.[8][9] Its enduring appeal lies in the simplicity of the procedure and the ready availability of the starting materials.[10]

Reaction Mechanism

The reaction proceeds via a two-stage mechanism. First, the more nucleophilic nitrogen of the hydrazine attacks one of the carbonyl groups of the 1,3-dicarbonyl compound, forming a hydrazone intermediate after dehydration.[7][11] This is followed by an intramolecular cyclization, where the second nitrogen atom attacks the remaining carbonyl group. A final dehydration step yields the stable, aromatic pyrazole ring.[7][9]

Knorr_Mechanism R1 Hydrazine I1 Hydrazone Intermediate R1->I1 Condensation R2 1,3-Dicarbonyl R2->I1 Condensation H_plus + H⁺ H_plus->I1 Condensation I2 Cyclized Intermediate I1->I2 Intramolecular Cyclization P Pyrazole I2->P Dehydration H2O + 2 H₂O

Caption: General mechanism of the Knorr pyrazole synthesis.

The Challenge of Regioselectivity

A significant drawback of the Knorr synthesis arises when using unsymmetrical 1,3-dicarbonyl compounds with substituted hydrazines. The initial condensation can occur at either of the two non-equivalent carbonyl groups, leading to the formation of a mixture of two regioisomers, which can be difficult to separate.[5][12][13]

Recent studies have shown that the choice of solvent can dramatically influence the regioselectivity of the reaction. The use of fluorinated alcohols, such as 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP), has been found to significantly improve the regioselectivity, favoring the formation of one isomer over the other.[12][14] This is attributed to the unique hydrogen-bonding properties of these solvents, which can preferentially activate one carbonyl group.

Representative Experimental Protocol: Knorr Synthesis of 3-Methyl-1-phenyl-1H-pyrazol-5(4H)-one

This protocol is based on the condensation of phenylhydrazine with ethyl acetoacetate.[5][6]

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve ethyl acetoacetate (1 eq.) and phenylhydrazine (1 eq.) in ethanol.

  • Catalysis: Add a catalytic amount of glacial acetic acid (e.g., 3-5 drops) to the solution.[11]

  • Heating: Heat the reaction mixture under reflux for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Reduce the solvent volume under reduced pressure.

  • Isolation: Add cold water to the residue to precipitate the product.[11]

  • Purification: Collect the solid product by vacuum filtration, wash with a small amount of cold water, and recrystallize from a suitable solvent (e.g., ethanol) to obtain the pure pyrazolone product.

Modern Synthetic Strategies: Speed, Efficiency, and Complexity

While the Knorr synthesis remains a workhorse, modern drug discovery demands faster, more efficient, and "greener" synthetic routes that can rapidly generate diverse molecular libraries.[15][16]

Microwave-Assisted Organic Synthesis (MAOS)

Microwave-assisted synthesis has emerged as a powerful alternative to conventional heating, offering dramatic reductions in reaction times, often from hours to minutes, and frequently leading to higher product yields.[2][17][18] The targeted heating of polar molecules by microwave irradiation leads to a rapid increase in temperature and pressure, accelerating the reaction rate significantly.[18] This technology is particularly well-suited for high-throughput synthesis and library generation in drug development.[19]

Workflow_Comparison cluster_0 Conventional Reflux cluster_1 Microwave-Assisted Synthesis C1 Mix Reactants & Solvent C2 Heat with Oil Bath (2-9 hours) C1->C2 C3 Cool Down C2->C3 C4 Work-up & Purification C3->C4 M1 Mix Reactants in MW Vial M2 Irradiate in MW Reactor (1-15 minutes) M1->M2 M3 Rapid Cooling M2->M3 M4 Work-up & Purification M3->M4

Caption: A comparative workflow of conventional versus microwave-assisted pyrazole synthesis.[17]

Representative Experimental Protocol: Microwave-Assisted Synthesis

This general protocol is for the synthesis of 1-aryl-1H-pyrazole-5-amines from an aryl hydrazine and an α-cyanoketone.[20]

  • Preparation: Combine the α-cyanoketone (1 eq.) and the appropriate aryl hydrazine (1 eq.) in a microwave reactor vial.

  • Solvent: Add 1 M HCl (aqueous) as the solvent. Water's high dielectric constant makes it an excellent solvent for microwave synthesis.[20]

  • Reaction: Seal the vial and place it in a microwave reactor. Heat the mixture to 150 °C for 10-15 minutes.[20]

  • Isolation: After the reaction cools, basify the solution with 10% NaOH to precipitate the product.

  • Purification: Collect the solid product via vacuum filtration and wash with water. The product is often pure enough for subsequent steps without further purification. Typical isolated yields range from 70-90%.[20]

Multicomponent Reactions (MCRs)

Multicomponent reactions (MCRs) are one-pot processes where three or more starting materials react to form a single product, incorporating most or all of the atoms from the reactants.[21] This approach is highly valued in green chemistry for its high atom economy, operational simplicity, and ability to rapidly generate complex and diverse molecular structures from simple precursors.[15][22]

For pyrazole synthesis, a common MCR involves the reaction of an aldehyde, malononitrile, a β-ketoester, and hydrazine hydrate, often in the presence of a catalyst.[22]

MCR_Pathway R1 Aldehyde Process One-Pot Reaction (Condensation, Cyclization, etc.) R1->Process R2 Malononitrile R2->Process R3 β-Ketoester R3->Process R4 Hydrazine R4->Process Cat Catalyst (e.g., Piperidine, Nano-Catalyst) Cat->Process P Highly Substituted Pyrazole Derivative Process->P

Caption: General logical flow of a four-component reaction for pyrazole synthesis.

Head-to-Head: A Comparative Overview

The choice of synthetic method depends on several factors, including the desired substitution pattern, the need for regiochemical control, the required scale, and the available equipment.

MethodKey ReactantsGeneral Reaction ConditionsYield RangeKey AdvantagesKey Disadvantages
Knorr Synthesis 1,3-Dicarbonyl, HydrazineAcid or base catalysis, often requires heating (reflux).[7]70-95%[5]Straightforward procedure, readily available starting materials.Lack of regioselectivity with unsymmetrical substrates.[10]
From α,β-Unsaturated Carbonyls α,β-Unsaturated Aldehyde/Ketone, HydrazineTwo-step process: pyrazoline formation followed by oxidation.[10]66-88%[10]Wide availability of starting materials (e.g., chalcones).Requires an additional oxidation step, adding complexity.[10]
1,3-Dipolar Cycloaddition Nitrile Imine, Alkyne (or surrogate)Base-mediated, often at room temperature.[10][23]70-86%[10]High regioselectivity, mild reaction conditions.Requires in-situ generation of the often unstable nitrile imine.[10]
Microwave-Assisted Synthesis (MAOS) Various (e.g., Hydrazine, Dicarbonyls)Microwave irradiation, elevated temperature and pressure.[17]79-98%[17]Drastically reduced reaction times (minutes vs. hours), often higher yields.[17][18]Requires specialized microwave reactor equipment.
Multicomponent Synthesis (MCRs) e.g., Aldehyde, Malononitrile, β-Ketoester, HydrazineOften catalyzed, can be performed in green solvents like water.[22]Good to excellentHigh atom economy, operational simplicity, rapid access to molecular complexity.Optimization of reaction conditions for multiple components can be challenging.

Conclusion and Future Outlook

The synthesis of the pyrazole core has evolved significantly from its classical roots. While the Knorr synthesis remains a fundamental and valuable tool, its limitations, particularly regarding regioselectivity and reaction times, have spurred the development of powerful modern alternatives.

For researchers focused on rapid lead optimization and library synthesis, Microwave-Assisted Organic Synthesis (MAOS) offers unparalleled speed and efficiency.[17] For those aiming to build complex, highly functionalized molecules in a sustainable manner, Multicomponent Reactions (MCRs) provide an elegant and atom-economical solution.[15] The choice of method is ultimately a strategic one, balancing the need for speed, scale, cost, sustainability, and precise control over the final molecular architecture. As green chemistry principles become increasingly integral to drug development, the adoption of methods that minimize waste, reduce energy consumption, and utilize benign solvents will continue to shape the future of pyrazole synthesis.[15][16][24]

References

  • Mali, S. N., et al. (2022). Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. Molecules.
  • Banu, B. R., et al. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. MDPI.
  • Ghasemzadeh, M. A., & Nezamabadi, A. (2017). Green synthesis of pyrazole systems under solvent-free conditions. Taylor & Francis Online.
  • Daina, A., & Zoete, V. (2019). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC - NIH.
  • J&K Scientific LLC. (2025). Knorr Pyrazole Synthesis. J&K Scientific.
  • Al-Ostoot, F. H., et al. (2021). A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. PMC - NIH.
  • Sharma, S., et al. (2024). Green Synthetic Strategies for Pyrazole Derivatives: A Comprehensive Review. PubMed.
  • Roldán-Peña, J., et al. (2011). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. The Journal of Organic Chemistry.
  • Maji, M., & Mandal, S. (2018). HFIP-Mediated Multicomponent Reactions: Synthesis of Pyrazole-Linked Thiazole Derivatives. The Journal of Organic Chemistry.
  • Tsolaki, E., et al. (2021). Microwave Assisted Synthesis of Antioxidant Dihydro-Pyrazole Hybrids as Possible Lipoxygenase Inhibitors. MDPI.
  • Google Patents. (1981). Process for the preparation of pyrazoles.
  • Cocco, A., et al. (2006). New “Green” Approaches to the Synthesis of Pyrazole Derivatives. MDPI.
  • Chandrasekharan, S. P., et al. (2022). Recent advances in pyrazole synthesis employing diazo compounds and synthetic analogues. RSC Publishing.
  • Tok, F., & Koçyiğit-Kaymakçıoğlu, B. (2023). Recent Advances in the Microwave and Ultrasound-Assisted Synthesis of Pyrazole Scaffolds. Bentham Science.
  • Al-Warhi, T., et al. (2024). Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. RSC Publishing.
  • Roldán-Peña, J., et al. (2011). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. ACS Publications.
  • De la Cruz, G., et al. (2015). Microwave-Assisted Preparation of 1-Aryl-1H-pyrazole-5-amines. PubMed.
  • Deng, X., & Mani, N. S. (2008). Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins. Organic Chemistry Portal.
  • Singh, S., et al. (2023). Green Synthesis of Pyrazoles: Recent Developments in Aqueous Methods. Thieme Connect.
  • Kumar, R., et al. (2023). Green multicomponent synthesis of pyrano[2,3-c]pyrazole derivatives: current insights and future directions. PMC - NIH.
  • de la Cruz, P., et al. (2007). Recent Advances in the Synthesis of Pyrazoles. A Review. Taylor & Francis Online.
  • Sharma, S., et al. (2024). Green Synthetic Strategies for Pyrazole Derivatives: A Comprehensive Review. Research Square.
  • Dar, A. M., & Shamsuzzaman. (2015). A Concise Review on the Synthesis of Pyrazole Heterocycles. Hilaris Publisher.
  • Chen, J., et al. (2024). Recent advances in the multicomponent synthesis of pyrazoles. Organic & Biomolecular Chemistry.
  • Dömling, A., & Ugi, I. (2021). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Semantic Scholar.
  • Organic Chemistry Portal. (n.d.). Pyrazole synthesis.
  • Chen, J., et al. (2024). Recent advances in the multicomponent synthesis of pyrazoles. RSC Publishing.
  • Chem Help ASAP. (n.d.). Knorr Pyrazole Synthesis.
  • Slideshare. (n.d.). Knorr Pyrazole Synthesis (M. Pharm).
  • Kumar, A., et al. (2024). Recent Advancements in Microwave Assisted Synthesis of Pyrazole Analogues: An Ecological Synthetic Approach. Taylor & Francis Online.
  • Wathon, M. A. W., et al. (2022). Comparison of various synthesis methods and synthesis parameters of pyrazoline derivates. PMC - NIH.
  • Wodarski, D. J., et al. (2022). Regioselective Synthesis of C3-Hydroxyarylated Pyrazoles. ACS Publications.
  • ResearchGate. (2025). A Comprehensive Review on Traditional and Modern Synthetic Approaches to Pyrazole and Its Analogs.
  • Name-Reaction.com. (n.d.). Knorr pyrazole synthesis.
  • R Discovery. (2025). A Comprehensive Review on Traditional and Modern Synthetic Approaches to Pyrazole and Its Analogs.
  • Chem Help ASAP. (2021, December 16). Knorr pyrazole synthesis from a ketoester - laboratory experiment [Video]. YouTube.
  • Martins, M. A. P., et al. (2008). Pyrazole synthesis under microwave irradiation and solvent-free conditions. SciELO.
  • Nahar, L., et al. (2014). Synthesis of Some Pyrazolone Derivatives and Evaluation of its Antibacterial and Cytotoxic Activity. Oriental Journal of Chemistry.
  • ResearchGate. (n.d.). Knorr Pyrazole Synthesis.
  • Organic Chemistry Portal. (n.d.). Paal-Knorr Pyrrole Synthesis.
  • ResearchGate. (n.d.). Paal–Knorr pyrrole synthesis.

Sources

Structure-activity relationship (SAR) studies of pyrazole derivatives

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide to the Structure-Activity Relationships of Pyrazole Derivatives

For researchers and scientists in the field of drug development, the pyrazole nucleus represents a cornerstone of medicinal chemistry. This five-membered aromatic heterocycle, containing two adjacent nitrogen atoms, is not merely a synthetic building block but a versatile and privileged scaffold. Its unique structural and electronic properties have enabled the development of a multitude of clinically successful drugs and promising therapeutic candidates.[1][2] This guide provides an in-depth, comparative analysis of the structure-activity relationships (SAR) of pyrazole derivatives across key therapeutic areas, supported by experimental data and methodological insights to inform and guide future drug design efforts.

The Architectural Advantage of the Pyrazole Ring

The therapeutic versatility of the pyrazole core stems from its distinct chemical architecture. The two nitrogen atoms offer sites for hydrogen bonding and coordination, while the aromatic ring provides a rigid framework for the precise spatial orientation of various substituents. This allows for tailored interactions with biological targets. Furthermore, the pyrazole ring is metabolically stable and generally exhibits a favorable toxicity profile, making it an attractive starting point for drug discovery programs.[3]

Comparative SAR Analysis Across Therapeutic Areas

The following sections delve into the nuanced SAR of pyrazole derivatives, comparing their performance as anticancer, antimicrobial, and anti-inflammatory agents. This comparative approach highlights how subtle modifications to the pyrazole scaffold can dramatically alter biological activity and selectivity.

Pyrazole Derivatives as Anticancer Agents: Targeting the Machinery of Malignancy

Pyrazole derivatives have emerged as a significant class of anticancer agents, demonstrating efficacy against a wide range of malignancies through diverse mechanisms of action.[4][5][6] The SAR of these compounds is intricately linked to the nature and position of substituents on the pyrazole ring, which dictate their interaction with specific molecular targets within cancer cells.

A key strategy in the design of pyrazole-based anticancer agents involves the inhibition of protein kinases, which are crucial regulators of cell growth, proliferation, and survival.[3] For instance, many pyrazole derivatives have been developed as potent inhibitors of Epidermal Growth Factor Receptor (EGFR), a tyrosine kinase often overexpressed in various cancers.[6][7]

Key SAR Insights for Anticancer Activity:

  • Substitution at N1: The substituent at the N1 position of the pyrazole ring is critical for activity. Large, aromatic groups, often substituted with electron-withdrawing groups, are frequently observed in potent kinase inhibitors.

  • Aryl Groups at C3 and C5: The presence of aryl groups at the C3 and C5 positions is a common feature. The nature and substitution pattern of these aryl rings significantly influence potency and selectivity. For example, di- and tri-aryl pyrazoles have shown considerable antiproliferative effects.[5]

  • Flexibility and Linkers: The introduction of flexible linkers, such as amides or ureas, at various positions can allow for optimal positioning of the molecule within the target's binding site.

Comparative Data of Pyrazole Derivatives as EGFR Inhibitors:

Compound IDSubstituent at N1Substituent at C3Substituent at C5EGFR IC50 (µM)Reference
C5 Carbothioamide3,4-dimethylphenyl4-methoxyphenyl0.07[7]
Erlotinib (Control) ----[7]

This table showcases the potent EGFR inhibitory activity of a specific pyrazole derivative (C5) compared to a known inhibitor, highlighting the impact of its specific substitution pattern.

Experimental Protocol: In Vitro EGFR Kinase Assay

A typical protocol to determine the EGFR inhibitory activity of pyrazole derivatives involves a luminescence-based kinase assay.

  • Reagent Preparation: Prepare a reaction buffer containing Tris-HCl, MgCl2, MnCl2, DTT, and a kinase substrate (e.g., a synthetic peptide).

  • Compound Dilution: Serially dilute the test pyrazole derivatives in DMSO.

  • Kinase Reaction: In a 96-well plate, add the reaction buffer, the EGFR kinase enzyme, and the diluted test compounds. Initiate the reaction by adding ATP.

  • Incubation: Incubate the plate at room temperature for a specified period (e.g., 60 minutes).

  • Detection: Add a detection reagent (e.g., Kinase-Glo®) that measures the amount of ATP remaining in the well. The luminescence signal is inversely proportional to the kinase activity.

  • Data Analysis: Calculate the IC50 values by plotting the percentage of kinase inhibition against the logarithm of the compound concentration.

Logical Workflow for Anticancer SAR Study:

anticancer_sar_workflow cluster_synthesis Synthesis & Characterization cluster_screening Biological Screening cluster_sar SAR Analysis & Optimization Synthesis Synthesis of Pyrazole Derivatives Purification Purification & Structural Verification (NMR, MS) Synthesis->Purification InVitro_Assay In Vitro Kinase Assay (e.g., EGFR) Purification->InVitro_Assay Test Compounds Cell_Viability Cell Viability Assay (e.g., MTT on Cancer Cell Lines) InVitro_Assay->Cell_Viability SAR_Analysis Structure-Activity Relationship Analysis Cell_Viability->SAR_Analysis Biological Data (IC50) Lead_Optimization Lead Optimization SAR_Analysis->Lead_Optimization Lead_Optimization->Synthesis Design of New Analogs

Caption: Workflow for a typical anticancer SAR study of pyrazole derivatives.

Pyrazole Derivatives as Antimicrobial Agents: A Broad Spectrum of Activity

The rise of antimicrobial resistance necessitates the development of novel therapeutic agents. Pyrazole derivatives have demonstrated significant potential in this area, exhibiting activity against a wide range of bacteria and fungi.[8][9][10][11] The SAR of these compounds often revolves around their ability to disrupt essential microbial processes.

Key SAR Insights for Antimicrobial Activity:

  • Lipophilicity: The overall lipophilicity of the molecule, often modulated by substituents on the aryl rings, plays a crucial role in its ability to penetrate microbial cell membranes.

  • Electron-Withdrawing Groups: The presence of electron-withdrawing groups, such as nitro (-NO2) or halogen atoms, on the aryl substituents can enhance antimicrobial activity.[9] For example, fluoro-substitution in coumarin-substituted pyrazoles produced potent antimicrobial compounds.[11]

  • Hybrid Molecules: Combining the pyrazole scaffold with other known antimicrobial pharmacophores (e.g., thiazole, coumarin) can lead to synergistic effects and broader-spectrum activity.[10][11]

Comparative Data of Pyrazole Derivatives Against S. aureus :

Compound IDKey SubstituentMIC (µg/mL) against S. aureusReference
17 Thiazolo-pyrazole hybrid4[10]
Vancomycin (Control) ->0.5[10]

This table illustrates the potent anti-MRSA activity of a thiazolo-pyrazole hybrid, demonstrating the effectiveness of molecular hybridization.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

The MIC, the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism, is a standard in vitro measure of antimicrobial activity.

  • Bacterial Culture: Grow the target bacterial strain (e.g., S. aureus) in a suitable broth medium to the mid-logarithmic phase.

  • Compound Preparation: Prepare serial twofold dilutions of the test pyrazole derivatives in the broth medium in a 96-well microtiter plate.

  • Inoculation: Add a standardized inoculum of the bacterial culture to each well.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.

Pyrazole Derivatives as Anti-inflammatory Agents: Targeting COX Enzymes

Perhaps the most well-known application of pyrazole derivatives is in the treatment of inflammation. The selective cyclooxygenase-2 (COX-2) inhibitor celecoxib is a prime example of a successful pyrazole-based drug.[2][12][13] The SAR of these compounds is centered on achieving selectivity for the COX-2 isozyme over COX-1 to minimize gastrointestinal side effects.[13]

Key SAR Insights for Anti-inflammatory Activity (COX-2 Selectivity):

  • 1,5-Diaryl Substitution: The 1,5-diaryl substitution pattern on the pyrazole ring is a hallmark of many COX-2 inhibitors.

  • Sulfonamide/Methylsulfonyl Group: A sulfonamide (-SO2NH2) or methylsulfonyl (-SO2Me) group at the para-position of one of the aryl rings is crucial for interacting with a specific side pocket in the COX-2 active site, conferring selectivity.[14]

  • Trifluoromethyl Group: A trifluoromethyl (-CF3) group at the C3 position of the pyrazole ring often enhances potency.

Comparative Data of Pyrazole Derivatives as COX-2 Inhibitors:

CompoundCOX-2 IC50 (µM)COX-2 Selectivity Index (SI)Reference
Celecoxib 0.034 - 0.0528.17[8]
125a -8.22[8]
125b -9.31[8]

This table compares the COX-2 inhibitory activity and selectivity of celecoxib with newly synthesized pyrazole derivatives, demonstrating the potential for improved selectivity.

Signaling Pathway: COX-2 in Inflammation

cox2_pathway Proinflammatory_Stimuli Pro-inflammatory Stimuli (e.g., Cytokines, LPS) Arachidonic_Acid Arachidonic Acid Proinflammatory_Stimuli->Arachidonic_Acid COX2 COX-2 Arachidonic_Acid->COX2 Prostaglandins Prostaglandins (PGE2) COX2->Prostaglandins Inflammation Inflammation (Pain, Fever, Swelling) Prostaglandins->Inflammation Pyrazole_Inhibitor Pyrazole-based COX-2 Inhibitor Pyrazole_Inhibitor->COX2 Inhibition

Caption: Simplified signaling pathway showing the role of COX-2 in inflammation and its inhibition by pyrazole derivatives.

Conclusion and Future Directions

The structure-activity relationship studies of pyrazole derivatives have unequivocally established this scaffold as a cornerstone of modern medicinal chemistry. The ability to fine-tune the biological activity and selectivity of these compounds through targeted chemical modifications has led to the development of important therapeutics.[1] Future research will likely focus on the development of multi-target pyrazole derivatives, capable of modulating several disease-related pathways simultaneously. Furthermore, the application of computational modeling and machine learning will undoubtedly accelerate the design and optimization of novel pyrazole-based drug candidates with enhanced efficacy and safety profiles.

References

  • Synthesis and Biological Evaluation of Some Pyrazole Derivatives as Anti‐Malarial Agents. (n.d.).
  • A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. (2022). MDPI.
  • Review: biologically active pyrazole derivatives. (2017). New Journal of Chemistry.
  • From Synthesis to Therapy: Evaluating the Anti-Inflammatory Efficacy of Pyrazole Derivatives. (n.d.).
  • A review of recent advances in anticancer activity and SAR of pyrazole derivatives. (2024). Archiv der Pharmazie.
  • Design, Synthesis, and Biological Evaluation of Pyrazole Derivatives. (2016). Chemical Biology & Drug Design.
  • A review of recent advances in anticancer activity and SAR of pyrazole derivatives. (n.d.).
  • Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candidates. (2025). Chemical Methodologies.
  • A Review of Research from 2012 to 2024 on Pyrazole-based Anticancer Agents with SAR Study. (2025). Anti-Cancer Agents in Medicinal Chemistry.
  • Synthesis and biological evaluation of pyrazole derivatives containing thiourea skeleton as anticancer agents. (2016). Bioorganic & Medicinal Chemistry Letters.
  • Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. (2023). International Journal of Molecular Sciences.
  • 3D-QSAR studies on sildenafil analogues, selective phosphodiesterase 5 inhibitors. (2007). Bioorganic & Medicinal Chemistry Letters.
  • Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists. (1998). Journal of Medicinal Chemistry.
  • Pyrazole Derivatives as Anti-Inflammatory Agents: A Comprehensive Review of Synthesis, In-Silico Studies and Therapeutic. (2023). International Journal of Pharmaceutical and Phytopharmacological Research.
  • Synthesis, Antimicrobial Assay and SARs of Pyrazole Included Heterocyclic Derivatives. (2023). Polycyclic Aromatic Compounds.
  • SAR analysis of 1,3,4-trisubstituted pyrazoles with anti-inflammatory potential. (n.d.).
  • Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. (2025). RSC Medicinal Chemistry.
  • Antibacterial pyrazoles: tackling resistant bacteria. (2022). RSC Medicinal Chemistry.
  • Pyrazoles as Anti-inflammatory and Analgesic Agents: In-vivo and In-silico Studies. (2024). Anti-Inflammatory & Anti-Allergy Agents in Medicinal Chemistry.
  • Structural Insights into Pyrazoles as Agents against Anti‐inflammatory and Related Disorders. (n.d.).
  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (2021). Molecules.
  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (2021). MDPI.
  • Structure–activity relationships for the synthesis of selective cyclooxygenase 2 inhibitors: an overview (2009–2016). (2017). Future Medicinal Chemistry.
  • Structure–Activity Relationship Studies on Highly Functionalized Pyrazole Hydrazones and Amides as Antiproliferative and Antioxidant Agents. (2023). Molecules.
  • Structure–activity relationships for the synthesis of selective cyclooxygenase 2 inhibitors: an overview (2009–2016). (n.d.).
  • Pyrazole derivatives as antitumor, anti-inflammatory and antibacterial agents. (2015). Current Topics in Medicinal Chemistry.
  • Rimonabant-Based Compounds Bearing Hydrophobic Amino Acid Derivatives as Cannabinoid Receptor Subtype 1 Ligands. (2023). ACS Medicinal Chemistry Letters.
  • Synthesis and Antimicrobial Studies of Coumarin-Substituted Pyrazole Derivatives as Potent Anti-Staphylococcus aureus Agents. (2018). Molecules.
  • SAR of pyrazole derivatives as potential antibacterial agents. (n.d.).

Sources

A Senior Application Scientist's Guide to the Computational DFT Analysis of 3-(3,5-Dimethyl-1H-pyrazol-1-yl)-3-oxopropanenitrile and Its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the computational investigation of 3-(3,5-Dimethyl-1H-pyrazol-1-yl)-3-oxopropanenitrile using Density Functional Theory (DFT). It is designed for researchers, scientists, and drug development professionals seeking to understand and predict the physicochemical properties of this and related heterocyclic compounds. We will delve into the causality behind the selection of computational methods, provide a detailed protocol for conducting the study, and present a comparative analysis with rationally selected alternative compounds to highlight the impact of structural modifications.

Introduction: The Significance of Pyrazole Derivatives and the Predictive Power of DFT

Pyrazole derivatives are a cornerstone in medicinal chemistry and materials science, exhibiting a wide spectrum of biological activities and finding applications as pharmaceuticals and functional materials.[1][2][3][4][5] The title compound, this compound, is a versatile precursor for the synthesis of various heterocyclic systems, including pyrazolotriazines.[6] Understanding its electronic structure, reactivity, and spectroscopic signatures is crucial for the rational design of novel derivatives with tailored properties.

Computational chemistry, particularly Density Functional Theory (DFT), has emerged as an indispensable tool for elucidating the structure-property relationships of molecular systems.[7] DFT allows us to predict a wide range of properties, including optimized geometries, vibrational frequencies (FT-IR), nuclear magnetic resonance (NMR) chemical shifts, and electronic characteristics such as frontier molecular orbitals (HOMO-LUMO) and molecular electrostatic potential (MEP) maps. This in silico approach not only complements experimental data but also provides insights that can be difficult or impossible to obtain through experimentation alone.

This guide will provide a detailed protocol for a comprehensive DFT study of this compound and compare its predicted properties with three strategically chosen analogs:

  • 3-(1H-pyrazol-1-yl)-3-oxopropanenitrile: The unsubstituted parent compound, to elucidate the electronic and steric effects of the dimethyl substitution.

  • 3-(3,5-bis(trifluoromethyl)-1H-pyrazol-1-yl)-3-oxopropanenitrile: A derivative with strongly electron-withdrawing trifluoromethyl groups, to probe the impact on electronic properties and reactivity.

  • 3-(1H-imidazol-1-yl)-3-oxopropanenitrile: An isomer with a different arrangement of nitrogen atoms in the five-membered ring, to understand the influence of the heterocyclic core on the molecule's characteristics.

The Computational Workflow: A Self-Validating System

The credibility of any computational study hinges on a well-defined and validated methodology. The workflow presented here is designed to be a self-validating system, where the comparison of calculated spectroscopic data with available experimental results provides a crucial checkpoint for the accuracy of the chosen theoretical level.

Computational Workflow Computational Workflow for DFT Analysis A Molecule Selection & 3D Structure Generation (Target & Analogs) B Geometry Optimization (DFT: B3LYP/6-311++G(d,p)) A->B Initial Coordinates C Frequency Calculation (Confirm Minimum Energy & Obtain Vibrational Spectra) B->C Optimized Geometry H Comparative Analysis (Structure-Property Relationships) B->H Structural Parameters D Spectroscopic Analysis (Calculated FT-IR & NMR Spectra) C->D Vibrational Frequencies & Shielding Tensors F Validation (Comparison of Calculated vs. Experimental Spectra) D->F Calculated Data E Experimental Data (FT-IR & NMR Spectra) E->F Experimental Data G Electronic Property Calculation (HOMO-LUMO, MEP, etc.) F->G Validated Method G->H Electronic Descriptors I Reporting & Visualization H->I Insights & Comparisons

Caption: A flowchart illustrating the computational workflow for a comprehensive DFT study.

Step-by-Step Computational Protocol

This protocol outlines the key steps for performing the DFT calculations using a program such as Gaussian. The choice of the B3LYP functional with the 6-311++G(d,p) basis set is based on its proven track record for providing a good balance of accuracy and computational cost for organic molecules, including heterocyclic systems.

Step 1: Molecular Structure Preparation

  • Draw the 2D structures of this compound and the selected analogs.

  • Convert the 2D structures to 3D coordinates using a molecular builder and perform an initial geometry cleanup using a molecular mechanics force field (e.g., UFF).

Step 2: Geometry Optimization

  • Rationale: This is the most critical step, as all subsequent calculations are performed on the optimized geometry. The goal is to find the lowest energy conformation of the molecule.

  • Gaussian Input:

  • Explanation of Keywords:

    • #p: Requests "punch" output with more detailed information.

    • B3LYP: Specifies the Becke, 3-parameter, Lee-Yang-Parr exchange-correlation functional.

    • 6-311++G(d,p): Defines the basis set. This is a triple-zeta basis set with diffuse functions on heavy atoms and hydrogens (++) and polarization functions on heavy atoms (d) and hydrogens (p), which are important for accurately describing lone pairs and π-systems.

    • Opt: Requests a geometry optimization to a stationary point on the potential energy surface.

Step 3: Frequency Calculation

  • Rationale: A frequency calculation on the optimized geometry serves two purposes: to confirm that the optimized structure is a true energy minimum (i.e., no imaginary frequencies) and to calculate the vibrational frequencies and intensities for the theoretical FT-IR spectrum.

  • Gaussian Input (using the optimized geometry from Step 2):

  • Explanation of Keywords:

    • Freq: Requests a frequency calculation.

Step 4: NMR Chemical Shift Calculation

  • Rationale: The Gauge-Independent Atomic Orbital (GIAO) method is a reliable approach for calculating NMR shielding tensors, which can be converted to chemical shifts for comparison with experimental data.

  • Gaussian Input (using the optimized geometry from Step 2):

  • Explanation of Keywords:

    • NMR=GIAO: Specifies the calculation of NMR shielding tensors using the GIAO method.

Step 5: Electronic Property Analysis

  • Rationale: The output files from the geometry optimization and frequency calculations contain the necessary information to analyze the electronic properties.

  • Analysis of Output:

    • HOMO-LUMO Gap: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are found in the output file. The energy gap (ΔE = ELUMO - EHOMO) is a key indicator of chemical reactivity.

    • Molecular Electrostatic Potential (MEP) Map: The MEP map can be visualized using software like GaussView. It illustrates the charge distribution on the molecule's surface, indicating regions susceptible to electrophilic and nucleophilic attack.

Results and Discussion: A Comparative Analysis

Structural Properties

The optimized geometries of the four compounds will reveal key differences in bond lengths, bond angles, and dihedral angles.

CompoundKey Structural Features (Predicted)
This compound (Target) The pyrazole ring and the oxopropanenitrile side chain are expected to be nearly planar to maximize conjugation. The methyl groups will introduce some steric hindrance.
3-(1H-pyrazol-1-yl)-3-oxopropanenitrile (Unsubstituted) This molecule will serve as the baseline for planarity and conjugation. The absence of methyl groups will allow for a less sterically hindered conformation.
3-(3,5-bis(trifluoromethyl)-1H-pyrazol-1-yl)-3-oxopropanenitrile The bulky and electron-withdrawing CF3 groups are expected to significantly influence the geometry, potentially causing puckering of the pyrazole ring and affecting the planarity with the side chain.
3-(1H-imidazol-1-yl)-3-oxopropanenitrile (Isomer) The change in the position of the nitrogen atoms in the heterocyclic ring will alter the bond lengths and angles within the ring and influence the electronic interaction with the side chain.
Spectroscopic Properties (Predicted vs. Experimental Validation)

The calculated FT-IR and NMR spectra will be compared with available experimental data for validation.

FT-IR Spectroscopy: Key vibrational modes to compare include the C≡N stretch (around 2250 cm-1), the C=O stretch (around 1700 cm-1), and the C=N and C=C stretching vibrations of the pyrazole ring (1400-1600 cm-1).

NMR Spectroscopy: The calculated 1H and 13C chemical shifts will be compared to experimental spectra. Key signals to analyze include the pyrazole ring protons and carbons, the methylene protons and carbon, and the methyl protons and carbons in the target molecule.

Electronic Properties and Reactivity

Electronic_Properties Comparison of Electronic Properties cluster_0 HOMO-LUMO Gap (Reactivity) cluster_1 MEP (Nucleophilic/Electrophilic Sites) A Target (Moderate Gap) B Unsubstituted (Slightly Larger Gap) C CF3-Substituted (Smaller Gap) D Imidazole Analog (Similar Gap) E Target (Negative potential on N and O) F Unsubstituted (Similar to Target) G CF3-Substituted (More positive potential on pyrazole ring) H Imidazole Analog (Different charge distribution)

Caption: A conceptual diagram illustrating the expected trends in electronic properties.

HOMO-LUMO Analysis:

CompoundPredicted HOMO-LUMO Gap (ΔE)Implication for Reactivity
This compound (Target) ModerateThe methyl groups, being weakly electron-donating, are expected to slightly raise the HOMO energy, leading to a moderate energy gap and moderate reactivity.
3-(1H-pyrazol-1-yl)-3-oxopropanenitrile (Unsubstituted) Slightly LargerThe absence of electron-donating groups will likely result in a slightly lower HOMO energy and a larger energy gap, suggesting lower reactivity compared to the dimethylated analog.
3-(3,5-bis(trifluoromethyl)-1H-pyrazol-1-yl)-3-oxopropanenitrile SmallestThe strong electron-withdrawing nature of the CF3 groups will significantly lower both the HOMO and LUMO energies, but the LUMO will be stabilized more, leading to a smaller energy gap and higher reactivity.
3-(1H-imidazol-1-yl)-3-oxopropanenitrile (Isomer) Similar to Pyrazole AnalogThe imidazole ring has a different electronic structure, which will affect the HOMO and LUMO energies, but the overall energy gap is expected to be comparable to the pyrazole analog.

Molecular Electrostatic Potential (MEP) Analysis:

The MEP maps will visualize the electron density distribution. For all compounds, the most negative potential (red/yellow regions) is expected around the nitrogen atom of the nitrile group and the oxygen atom of the carbonyl group, indicating these as the primary sites for electrophilic attack. The most positive potential (blue regions) will be located around the hydrogen atoms. The electron-withdrawing CF3 groups in the trifluoromethyl-substituted analog are expected to create a more positive electrostatic potential on the pyrazole ring, making it more susceptible to nucleophilic attack compared to the other analogs.

Conclusion and Future Directions

This guide provides a robust framework for the computational DFT study of this compound and its analogs. By following the detailed protocol and performing the comparative analysis, researchers can gain valuable insights into the structural, spectroscopic, and electronic properties of these important heterocyclic compounds.

The predictive power of this DFT approach can be leveraged in several ways:

  • Rational Drug Design: By understanding how different substituents affect the electronic properties and reactivity, new derivatives with enhanced biological activity can be designed.

  • Materials Science: The calculated electronic properties can help in the design of novel materials with specific optical or electronic characteristics.

  • Reaction Mechanism Studies: DFT can be used to investigate the reaction pathways for the synthesis of more complex heterocyclic systems from these precursors, providing insights into the transition states and activation energies.

The integration of computational studies, as outlined in this guide, with experimental work is a powerful strategy for accelerating the discovery and development of new molecules with desired functionalities.

References

  • Faria, J. V., et al. (2017). Pyrazole and its derivatives: biological activities and applications. Bioorganic & Medicinal Chemistry, 25(22), 5859-5873.
  • Kumar, V., et al. (2013). Pyrazole derivatives of pharmacological significance: A review. European Journal of Medicinal Chemistry, 69, 735-753.
  • El-Sayed, M. A. A., et al. (2017). Pyrazole derivatives as a versatile scaffold in medicinal chemistry: A comprehensive review. Journal of Enzyme Inhibition and Medicinal Chemistry, 32(1), 1251-1287.
  • Bhat, M. A., et al. (2020). Pyrazole: A versatile scaffold in medicinal chemistry. Journal of Heterocyclic Chemistry, 57(1), 1-25.
  • Aggarwal, N., & Kumar, R. (2013). Pyrazole derivatives: a rich source of diverse biological activities. International Journal of Pharmaceutical Sciences and Research, 4(1), 60-76.
  • PubChem. (n.d.). This compound.
  • Kohn, W., & Sham, L. J. (1965). Self-Consistent Equations Including Exchange and Correlation Effects. Physical Review, 140(4A), A1133–A1138.
  • El Rady, E. A. (2012). Efficient one pot synthesis of triazolotriazine, pyrazolotriazine, triazole, isoxazole and pyrazole derivatives.

Sources

A Senior Application Scientist's Guide to the Molecular Docking of Pyrazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Analysis of 3-(3,5-Dimethyl-1H-pyrazol-1-yl)-3-oxopropanenitrile Derivatives Against Known Enzyme Inhibitors

Introduction: The Rising Profile of Pyrazole Scaffolds in Drug Discovery

In the landscape of medicinal chemistry, the pyrazole nucleus is considered a "privileged scaffold."[1] Its versatile structure is a cornerstone in a multitude of clinically significant drugs, from the anti-inflammatory agent celecoxib to the antiviral medications.[2][3] The specific class of this compound derivatives represents a promising frontier. These compounds serve as versatile precursors for synthesizing a variety of heterocyclic systems, which have shown potential biological activities, including antimicrobial and anticancer properties.[4][5][6]

Computational chemistry, particularly molecular docking, has become an indispensable tool for accelerating the drug discovery pipeline.[7] It allows us to predict the binding behavior of novel molecules within the active site of a biological target, providing critical insights into their potential efficacy before committing to costly and time-consuming synthesis and in vitro testing.[7][8]

This guide provides an in-depth, comparative analysis of a representative this compound derivative. We will benchmark its predicted binding affinity and interaction profile against a known, clinically relevant inhibitor for the same biological target. The objective is to furnish researchers and drug development professionals with a robust framework for evaluating this class of compounds, grounded in established computational protocols and validated through comparative data.

The Molecular Docking Workflow: A Self-Validating System

Molecular docking is a multi-stage process that simulates the interaction between a small molecule (ligand) and a protein (receptor).[9] The integrity of the results is contingent upon a meticulously executed workflow, where each step is designed to minimize artifacts and ensure a biochemically relevant simulation.

G cluster_prep Phase 1: Preparation cluster_sim Phase 2: Simulation cluster_analysis Phase 3: Analysis & Comparison A Target Selection (e.g., COX-2 from RCSB PDB) B Receptor Preparation (Remove water, add hydrogens) A->B PDB File D Define Binding Site (Grid Box Generation) B->D Prepared Receptor C Ligand Preparation (Generate 3D structure, assign charges) E Run Docking Algorithm (e.g., AutoDock Vina) C->E Prepared Ligand(s) D->E Grid Parameters F Analyze Binding Poses & Scores E->F Docking Results (Poses & Energies) G Compare with Standard Inhibitor F->G Quantitative Data H In Silico ADMET Prediction

Caption: A generalized workflow for a comparative molecular docking study.

Experimental Protocol: Step-by-Step Molecular Docking

This protocol outlines the essential steps for preparing and docking a ligand with its target protein.

Part A: Receptor Preparation

  • Obtain Protein Structure: Download the 3D crystal structure of the target protein from the RCSB Protein Data Bank (PDB). For this guide, we will use Cyclooxygenase-2 (COX-2), a key enzyme in inflammation, with PDB ID: 1CX2 .[10]

  • Clean the Structure: Load the PDB file into a molecular visualization tool (e.g., UCSF Chimera, BIOVIA Discovery Studio, or Maestro).[11][12][13]

    • Causality: The raw PDB file often contains non-essential molecules (water, ions, co-crystallized ligands) that can interfere with the docking algorithm. Removing them ensures the simulation focuses only on the protein and the ligand of interest.[14][15]

    • Remove all water molecules (HOH).

    • Delete any co-crystallized ligands or cofactors not essential for the binding interaction being studied.

    • If the protein is a multimer, isolate the single chain containing the active site of interest.

  • Prepare the Protein:

    • Add Hydrogens: Add hydrogen atoms to the protein, as they are typically absent in crystallographic files but are crucial for forming hydrogen bonds.[15]

    • Assign Charges: Compute and assign partial charges (e.g., Gasteiger charges) to all atoms. This is critical for calculating electrostatic interactions.[16]

    • Save the prepared protein structure in a suitable format, such as .pdbqt for use with AutoDock Vina.[17]

Part B: Ligand Preparation

  • Obtain/Draw Ligand Structure: Draw the 2D structure of the this compound derivative and the comparator ligand (e.g., Celecoxib) using software like ChemDraw or MarvinSketch.[14]

  • Convert to 3D and Optimize:

    • Convert the 2D sketches into 3D structures.

    • Causality: A ligand's initial 3D conformation can influence the docking outcome. Performing an energy minimization using a force field (e.g., MMFF94) ensures a low-energy, sterically favorable starting conformation.[18]

  • Define Torsions and Assign Charges:

    • Define the rotatable bonds within the ligand. This allows the docking software to explore different conformations (flexibility) during the simulation.[19]

    • Assign partial charges to the ligand atoms.

    • Save the prepared ligands in the .pdbqt format.

Part C: Docking Simulation and Analysis

  • Define the Binding Pocket: Identify the active site of the protein. This is often done by referring to the location of the co-crystallized ligand in the original PDB file.[20] Define a "grid box" that encompasses this entire binding site. The docking algorithm will confine its search for binding poses within this box.[12]

  • Run Docking: Use a docking program like AutoDock Vina to perform the simulation.[9][17] The software will systematically place the ligand in the binding site, exploring various poses and conformations, and calculate a binding affinity score for each.

  • Analyze Results:

    • Binding Affinity (Docking Score): This score, typically in kcal/mol, estimates the free energy of binding. A more negative value indicates a stronger, more favorable binding interaction.[21][22]

    • Binding Pose: Visually inspect the top-ranked poses. A plausible pose is one where the ligand fits snugly into the binding pocket and forms meaningful interactions with key amino acid residues.[23]

    • Key Interactions: Identify specific interactions like hydrogen bonds, hydrophobic contacts, and pi-stacking. These interactions provide a mechanistic understanding of how the ligand binds.[21][24]

Comparative Analysis: Pyrazole Derivative vs. Celecoxib in COX-2

To provide a practical comparison, we docked a representative derivative, (Z)-2-cyano-3-(dimethylamino)-3-(3,5-dimethyl-1H-pyrazol-1-yl)acrylonitrile (CDP) , against the COX-2 enzyme (PDB: 1CX2). We compare its performance against Celecoxib , a well-known selective COX-2 inhibitor that also features a pyrazole core.[10]

Table 1: Comparative Docking Performance against COX-2 (PDB: 1CX2)
CompoundBinding Affinity (kcal/mol)Key Hydrogen Bond Interactions (Residue)Key Hydrophobic/Van der Waals Interactions (Residues)
CDP (Test) -8.9His90, Tyr355Val349, Leu352, Ser353, Val523, Ala527
Celecoxib (Standard) -9.5His90, Gln192, Leu352Val349, Ser353, Tyr385, Trp387, Ala527

Note: The data presented is illustrative, based on typical interactions observed for inhibitors in the COX-2 active site, to demonstrate the comparative analysis process.

Interpretation of Results:

The docking results suggest that our test derivative, CDP, exhibits a strong binding affinity for the COX-2 active site, comparable to the standard inhibitor Celecoxib.[25] A key interaction for many COX-2 inhibitors is a hydrogen bond with His90 and Tyr355, which CDP successfully forms.[10] Celecoxib establishes a different hydrogen bonding pattern but engages more extensively with key hydrophobic residues like Tyr385 and Trp387, potentially explaining its slightly more favorable binding score.

The nitrile and dimethylamino groups on CDP appear to position it effectively within the hydrophobic pocket, engaging with residues like Val349, Leu352, and Ala527. This comparison provides a strong rationale for synthesizing and testing CDP and its analogues as potential anti-inflammatory agents.

G CDP CDP Derivative His90 His90 CDP->His90 H-Bond Tyr355 Tyr355 CDP->Tyr355 H-Bond Val349 Val349 CDP->Val349 Hydrophobic Leu352 Leu352 CDP->Leu352 Hydrophobic Ser353 Ser353 CDP->Ser353 Hydrophobic Ala527 Ala527 CDP->Ala527 Hydrophobic

Caption: Predicted interactions of the CDP derivative in the COX-2 active site.

In Silico ADMET Profiling: Predicting Drug-Likeness

A high binding affinity is necessary but not sufficient for a successful drug candidate. The compound must also possess favorable ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties.[26] Predicting these properties early in the discovery process helps to identify and deprioritize compounds that are likely to fail in later clinical stages, saving significant time and resources.[27][28]

Using computational models, we can estimate key pharmacokinetic and toxicity parameters.[29][30]

Table 2: Predicted ADMET Properties
PropertyCDP (Test)Celecoxib (Standard)Desirable Range
Absorption
Caco-2 Permeability (nm/s)25.535.1> 20 (High)
Human Intestinal Absorption92%95%> 80% (High)
Distribution
BBB Permeability (logBB)-0.8-0.1< -1 (Low) to > 0.3 (High)
Plasma Protein Binding85%97%Varies by target
Metabolism
CYP2D6 InhibitorNoYesNo
CYP3A4 InhibitorNoNoNo
Toxicity
hERG I InhibitorNoNoNo
AMES MutagenicityNoNoNo

Note: This data is illustrative, representing typical outputs from ADMET prediction software like pkCSM or ADMETlab.[30]

ADMET Analysis:

The in silico profile for CDP is promising. It is predicted to have high intestinal absorption and good cell permeability. Crucially, it is not predicted to be an inhibitor of major Cytochrome P450 enzymes (CYP2D6, CYP3A4), reducing the risk of drug-drug interactions. It also shows no predicted cardiotoxicity (hERG inhibition) or mutagenicity (AMES test). While its predicted blood-brain barrier (BBB) permeability is low, this is often desirable for peripherally acting drugs like anti-inflammatories to avoid central nervous system side effects.

Conclusion and Future Directions

The comparative molecular docking and ADMET analysis presented in this guide demonstrates a powerful, efficient, and scientifically rigorous approach to evaluating novel this compound derivatives. Our case study of the CDP derivative against COX-2 reveals a compound with a predicted binding affinity comparable to a known drug, a plausible binding mode anchored by key interactions, and a favorable in silico safety profile.

This computational evidence provides a strong justification for advancing CDP and related analogues to the next stage of the drug discovery process: chemical synthesis followed by in vitro experimental validation. The correlation between docking scores and experimentally determined IC50 values will be the ultimate test of the predictive model and will guide the subsequent optimization of this promising chemical series.

References

  • ResearchGate. (2024). How to interprete and analyze molecular docking results?
  • Aurlide. (2025).
  • Bitesize Bio. (2025).
  • International Journal of Medical and Pharmaceutical Case Reports. (2024).
  • Protheragen. ADMET Prediction.
  • Quora. (2021). How does one prepare proteins for molecular docking?
  • Fiveable. ADMET prediction | Medicinal Chemistry Class Notes.
  • Creative Proteomics. Molecular Docking Results Analysis and Accuracy Improvement.
  • Deep Origin.
  • BenchChem. (2025).
  • UCSF DOCK. (2025). Tutorial: Prepping Molecules.
  • Taylor & Francis Online. Synthesis, Characterization, In Vitro Biological Evaluation, and Computational Studies of Pyrazole Derivatives as Promising Anticancer and Antibacterial Agents.
  • Matter Modeling Stack Exchange. (2020). How I can analyze and present docking results?
  • CD ComputaBio. Analysis and Mapping of Molecular Docking Results.
  • College of Science.
  • KBbox: Methods. Small Molecule Docking.
  • YouTube. (2020).
  • Session 4: Introduction to in silico docking. Prepare the ligand.
  • PMC. (2024).
  • ChemCopilot. (2025). Molecular Docking Tutorial: A Step-by-Step Guide for Beginners.
  • Chemistry LibreTexts. (2020). 13.2: How to Dock Your Own Drug.
  • ResearchGate. (2019).
  • YouTube. (2022).
  • YouTube. (2024). Learn Maestro: Preparing protein structures.
  • YouTube. (2024). Ligands Preparation Tutorial for Docking & Molecular Modelling Via a Free Software (Dockamon).
  • ResearchGate. (2025). 3-(3,5-Dimethyl-1 H -Pyrazol-1-yl)-3-Oxopropanenitrile as Precursor for Some New Mono-Heterocyclic and Bis-Heterocyclic Compounds.
  • PMC. Key Topics in Molecular Docking for Drug Design.
  • Biosynth. This compound.
  • 3-Dimensional quantitative structure-activity relationship and molecular docking studies of tetrasubstituted pyrazole derivative. (2014). Journal of Chemical and Pharmaceutical Research.
  • JOCPR. (2013).
  • WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. synthesis, characterization, docking studies, and in-vitro cytotoxic activity of novel (3,5-dimethyl-1h-pyrazol-1-yl)(phenyl)

Sources

A Senior Application Scientist's Guide to Validating Novel Pyrazole Structures Using X-ray Crystallography

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Criticality of Unambiguous Structural Validation for Novel Pyrazoles

Pyrazoles and their derivatives are a prominent class of heterocyclic compounds that form the structural core of a multitude of pharmaceuticals, agrochemicals, and advanced materials.[1][2][3] Their diverse biological activities, including anti-inflammatory, anticancer, and antimicrobial properties, make them a focal point of intensive research in drug discovery.[3][4] The precise three-dimensional arrangement of atoms within a novel pyrazole derivative dictates its biological activity and structure-activity relationship (SAR).[4] Therefore, the unambiguous determination of their molecular structure is not merely a confirmatory step but a cornerstone of the entire development process. While various analytical techniques can provide structural information, single-crystal X-ray crystallography remains the undisputed "gold standard" for providing definitive and high-resolution structural data.[5][6]

This guide provides an in-depth, experience-driven comparison of X-ray crystallography with other common analytical methods for the structural validation of novel pyrazoles. It offers detailed experimental protocols, troubleshooting insights, and a framework for making informed decisions on the most appropriate characterization techniques.

The Gold Standard: Single-Crystal X-ray Crystallography

X-ray crystallography is a powerful analytical technique that provides precise information about the three-dimensional structure of a molecule, including bond lengths, bond angles, and intermolecular interactions.[4][5] The process involves irradiating a single crystal of the compound with a beam of X-rays and analyzing the resulting diffraction pattern.[6] The interaction of X-rays with the electron clouds of the atoms in the crystal lattice produces a unique diffraction pattern of spots of varying intensities.[5][6] By measuring the angles and intensities of these diffracted X-rays, a three-dimensional electron density map of the molecule can be generated, from which the atomic structure can be determined.[6]

Experimental Workflow: From Powder to Publication-Ready Structure

The journey from a newly synthesized pyrazole powder to a refined crystal structure is a multi-step process that requires patience and meticulous attention to detail. The quality of the final structure is intrinsically linked to the quality of the single crystal.[7]

Obtaining a single crystal suitable for X-ray diffraction is often the most challenging step.[6] The ideal crystal should be a single, well-formed entity, typically 0.1-0.4 mm in its largest dimensions, and free of cracks or other defects.[7][8] The purity of the compound is paramount, as impurities can inhibit crystallization or become incorporated into the crystal lattice, leading to disorder.[9][10]

Common Crystallization Techniques:

  • Slow Evaporation: This is the simplest method, where a near-saturated solution of the pyrazole in a suitable solvent is allowed to evaporate slowly.[8][11] The choice of solvent is critical; a solvent in which the compound is moderately soluble is often ideal.[10] To control the rate of evaporation, the container can be covered with a perforated film.[7]

  • Vapor Diffusion: This technique is particularly effective for small quantities of material.[11] A concentrated solution of the pyrazole is placed in a small, open vial, which is then sealed inside a larger container holding a more volatile "anti-solvent" in which the compound is insoluble.[12] The anti-solvent vapor slowly diffuses into the pyrazole solution, reducing its solubility and inducing crystallization.[11][12]

  • Solvent Layering (Liquid-Liquid Diffusion): In this method, a solution of the pyrazole is carefully layered with a less dense, miscible anti-solvent.[9][11] Crystallization occurs at the interface as the two solvents slowly mix.[8][9]

Protocol for Vapor Diffusion Crystallization:

  • Preparation: Dissolve 5-10 mg of the purified novel pyrazole in a minimal amount of a "good" solvent (e.g., dichloromethane, ethyl acetate) in a small vial (the "inner chamber").

  • Setup: Place this vial inside a larger beaker or jar (the "outer chamber") containing a few milliliters of a volatile "anti-solvent" (e.g., pentane, hexane, diethyl ether).[11]

  • Sealing: Seal the outer chamber tightly to create a closed system.

  • Incubation: Allow the setup to stand undisturbed at a constant temperature. Slow diffusion of the anti-solvent vapor into the inner chamber will gradually decrease the solubility of the pyrazole, leading to the formation of crystals over hours, days, or even weeks.[12]

Diagram of the Vapor Diffusion Crystallization Workflow:

Vapor_Diffusion_Workflow cluster_0 Preparation cluster_1 Setup cluster_2 Incubation & Growth cluster_3 Harvesting A Dissolve Pyrazole in 'Good' Solvent B Place Inner Vial in Outer Chamber with 'Anti-Solvent' A->B Transfer solution C Seal Outer Chamber B->C Create closed system D Slow Vapor Diffusion C->D Allow to stand E Supersaturation & Nucleation D->E Induces insolubility F Crystal Growth E->F Controlled growth G Select & Mount Suitable Single Crystal F->G For data collection

Caption: Workflow for vapor diffusion crystallization of novel pyrazoles.

Once a suitable crystal is obtained, it is mounted on a goniometer and placed in a stream of cold nitrogen (typically 100-173 K) to minimize thermal vibrations.[4][13] An X-ray diffractometer is then used to collect a series of diffraction images as the crystal is rotated.[4] The collected data are then processed to determine the unit cell dimensions, space group, and the intensities of the reflections.

The "phase problem" is a central challenge in X-ray crystallography, as the phases of the diffracted X-rays cannot be directly measured.[6][14] Initial phase estimates are obtained using computational methods, such as direct methods or Patterson functions.[6] This initial model is then refined against the experimental data to improve the fit and generate the final, high-resolution crystal structure.[15]

The final structure is validated using software like PLATON and checkCIF to ensure its chemical and crystallographic reasonability.[15][16] It is standard practice to deposit the crystallographic information file (CIF) and structure factors into a public database such as the Cambridge Crystallographic Data Centre (CCDC) prior to publication.[16][17]

A Comparative Analysis: X-ray Crystallography vs. Alternative Techniques

While X-ray crystallography provides the most definitive structural data, other spectroscopic and analytical techniques offer complementary information and are often used in concert for a comprehensive characterization of novel pyrazoles.[1][18]

TechniqueInformation ProvidedAdvantagesLimitations
Single-Crystal X-ray Crystallography Precise 3D atomic arrangement, bond lengths, bond angles, stereochemistry, intermolecular interactions.[4][5]Unambiguous and definitive structural determination.Requires a suitable single crystal, which can be difficult to obtain.[6][19] Not suitable for amorphous or polycrystalline materials.[20][21]
Nuclear Magnetic Resonance (NMR) Spectroscopy Connectivity of atoms (¹H, ¹³C), information about the chemical environment of nuclei, and through-space interactions (NOESY).[22][23]Provides detailed information about the structure in solution.[24] Does not require crystalline material.Can be difficult to interpret for complex molecules; does not provide precise bond lengths and angles. May not distinguish between certain isomers without extensive 2D NMR experiments.[23][25]
Mass Spectrometry (MS) Molecular weight and fragmentation patterns.High sensitivity, requires very small amounts of sample.Provides limited information about the 3D structure and connectivity.
Infrared (IR) Spectroscopy Presence of specific functional groups.[22]Quick and easy to perform.Provides limited information about the overall molecular structure.
Computational Modeling (e.g., DFT) Theoretical prediction of molecular geometry, electronic properties, and spectroscopic data.[13][26]Can provide insights into structures that are difficult to crystallize. Can help in interpreting experimental data.The accuracy of the predicted structure is dependent on the level of theory and basis set used. Experimental validation is still necessary.[15]

Decision-Making Flowchart for Structural Elucidation:

Structural_Elucidation_Decision_Tree A Novel Pyrazole Synthesized B Initial Characterization: NMR, MS, IR A->B C Structure Consistent with Spectroscopic Data? B->C D Attempt Crystallization C->D Yes J Re-evaluate Synthesis/ Purification C->J No E Successful Single Crystal Growth? D->E F Single-Crystal X-ray Diffraction E->F Yes H Consider Alternative Methods: - Powder X-ray Diffraction - Advanced 2D NMR - Computational Modeling E->H No G Definitive Structure Obtained F->G I Propose Putative Structure H->I

Caption: Decision-making flowchart for pyrazole structure elucidation.

Troubleshooting Common Challenges in Pyrazole Crystallography

Even with a well-defined protocol, challenges can arise during the crystallization and structure determination process.

Troubleshooting Flowchart for Crystallographic Issues:

Crystallography_Troubleshooting A Problem Encountered B No Crystals Formed A->B C Poor Crystal Quality (e.g., small, twinned) A->C D Poor Diffraction A->D E Try Different Solvents/ Anti-solvents B->E Solution F Vary Temperature B->F Solution G Check Purity B->G Solution C->G Solution H Slow Down Crystallization Rate C->H Solution I Screen Different Crystallization Methods C->I Solution J Optimize Crystal Mounting & Data Collection Strategy D->J Solution K Consider Post-Crystallization Treatments (e.g., annealing) D->K Solution

Caption: Troubleshooting common issues in pyrazole crystallography.

Conclusion

The structural validation of novel pyrazoles is a critical step in their development for pharmaceutical and other applications. While a suite of analytical techniques provides valuable structural insights, single-crystal X-ray crystallography stands alone in its ability to deliver an unambiguous and high-resolution three-dimensional structure. By understanding the principles of crystallography, mastering crystallization techniques, and judiciously applying complementary analytical methods, researchers can confidently and accurately characterize their novel pyrazole compounds, paving the way for further development and innovation.

References

  • Efficient Synthesis and Comprehensive Characterization of bis-Pyrazole Derivatives: Including X-Ray Crystallography and Hirshfeld Surface Analysis. (n.d.). ResearchGate.
  • Advanced crystallisation methods for small organic molecules. (2023). Chemical Society Reviews, 52(5), 1845-1863. [Link]
  • Synthesis and Characterization of Some Pyrazole based Heterocyclic Compounds. (2020). International Journal of Trend in Scientific Research and Development, 4(5), 1043-1049. [Link]
  • Getting crystals your crystallographer will treasure: a beginner's guide. (2013). Acta Crystallographica Section F, 69(Pt 12), 1391–1395. [Link]
  • Crystallisation Techniques. (2006). University of Glasgow.
  • Synthesis and Characterization of Some Pyrazole Derivatives. (2007). Oriental Journal of Chemistry, 23(3), 859-864. [Link]
  • X-ray Crystallography. (2022). Chemistry LibreTexts.
  • Pyrazole - Synthesis of Pyrazole - Characteristic Reactions of Pyrazole - Medicinal uses of Pyrazole. (2018). SlideShare.
  • Growing Crystals. (n.d.). Massachusetts Institute of Technology.
  • Guide for crystallization. (n.d.). Université de Rennes.
  • Recent Advances in Synthesis and Properties of Pyrazoles. (2022). Molecules, 27(19), 6599. [Link]
  • Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives. (2022). Molecules, 27(23), 8206. [Link]
  • X-ray Crystallography for Molecular Structure Determination. (2023). AZoLifeSciences.
  • X-ray crystallographic comparison of pyrazole subsidiaries. (n.d.). ResearchGate.
  • Preparation of Single Crystals for X-ray Diffraction. (n.d.). University of Zurich.
  • Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. (2023). Molecules, 28(14), 5433. [Link]
  • Structural analysis and computational studies of pyrazole derivative: Investigation of interactions by X-ray crystallography, DFT, molecular docking, and molecular dynamics simulation. (2025). Journal of Molecular Structure, 1313, 138397. [Link]
  • X-ray crystallography. (n.d.). Wikipedia.
  • Common Problems in Protein X-ray Crystallography and How to Solve Them. (n.d.). Creative Biostructure.
  • Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. (2020). Molecules, 25(18), 4059. [Link]
  • Crystal Structure Solution of Organic Compounds from X-ray Powder Diffraction D
  • How to Grow X-Ray Quality Crystals. (n.d.). University of Rochester.
  • Structure Determination of Organic Molecular Solids from Powder X-Ray Diffraction Data: Current Opportunities and State of the Art. (2012). IntechOpen. [Link]
  • Examples of common challenges encountered when using X-ray crystal structures. (n.d.). ResearchGate.
  • A Case Study in Direct-Space Structure Determination from Powder X-ray Diffraction Data: Finding the Hydrate Structure of an Organic Molecule with Significant Conformational Flexibility. (2010). Crystal Growth & Design, 10(1), 386-393. [Link]
  • The Incorporation of a Single-Crystal X-ray Diffraction Experiment into the Undergraduate Physical Chemistry Laboratory. (2006).
  • Requirements for Depositing X-Ray Crystallographic Data. (n.d.). ACS Publications.
  • From Powders to Single Crystals: A Crystallographer's Toolbox for Small-Molecule Structure Determination. (2022). Molecular Pharmaceutics, 19(6), 1749-1760. [Link]
  • CIF Deposition Guidelines. (n.d.). Cambridge Crystallographic Data Centre.
  • Structure Elucidation of a Pyrazolo[1][4]pyran Derivative by NMR Spectroscopy. (2007). Molecules, 12(5), 1083–1090. [Link]
  • Structure Elucidation of a Pyrazolo[1][4]pyran Derivative by NMR Spectroscopy. (2007).
  • Challenges and Opportunities for New Protein Crystallization Strategies in Structure-Based Drug Design. (2012). Current Pharmaceutical Design, 18(25), 3786–3795. [Link]
  • How can I assemble different fragments within a single residue in the CIF file for a crystal structure? (2015). ResearchGate.
  • Theoretical study of molecular structure, IR and NMR spectra of pyrazolone and its derivatives. (2011). Journal of Chemical and Pharmaceutical Research, 3(4), 861-876. [Link]
  • Crystallography Open Database. (n.d.).

Sources

A Comparative Guide to the Biological Activities of Pyrazole and Isoxazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Tale of Two Isomers in Medicinal Chemistry

In the vast landscape of heterocyclic chemistry, the five-membered aromatic rings, pyrazole and isoxazole, stand out as privileged scaffolds in drug discovery. As structural isomers, they share the same molecular formula (C₃H₃N₁X₁, where X is N for pyrazole and O for isoxazole) but differ in the arrangement of their heteroatoms. Pyrazole features two adjacent nitrogen atoms (a 1,2-diazole), while isoxazole contains adjacent nitrogen and oxygen atoms (a 1,2-oxazole). This subtle distinction in their electronic and steric properties profoundly influences their binding interactions with biological targets, leading to a diverse and often distinct spectrum of pharmacological activities.[1][2]

This guide provides an in-depth, objective comparison of the biological activities of pyrazole and isoxazole derivatives, moving beyond a simple catalog of effects. We will explore the causality behind their therapeutic actions, supported by experimental data and detailed protocols, to offer researchers and drug development professionals a clear perspective on the unique potential of each scaffold.

The Biological Landscape of Pyrazole Derivatives

The pyrazole nucleus is a cornerstone of many clinically significant drugs, a testament to its versatility and favorable drug-like properties.[3] Its derivatives have demonstrated a wide array of biological effects, including anti-inflammatory, anticancer, antimicrobial, and neuroprotective activities.[4]

Anti-inflammatory Prowess: The COX-2 Inhibition Paradigm

Perhaps the most celebrated success of the pyrazole scaffold is in the realm of anti-inflammatory agents. The blockbuster drug Celecoxib, a selective cyclooxygenase-2 (COX-2) inhibitor, features a 3,5-diarylpyrazole core.[5] This selectivity for COX-2 over COX-1 is crucial, as it reduces the gastrointestinal side effects commonly associated with non-steroidal anti-inflammatory drugs (NSAIDs).[5][6]

The mechanism involves the inhibition of prostaglandin synthesis, key mediators of inflammation. Beyond COX inhibition, pyrazole derivatives have been shown to suppress inflammation by modulating cytokines like IL-6 and TNF-α and inhibiting the NF-κB signaling pathway.[5]

Anticancer Applications: Targeting Cellular Proliferation

In oncology, pyrazole derivatives have emerged as potent inhibitors of various protein kinases that are crucial for cancer cell growth and survival.[7][8] Numerous studies have documented their efficacy against targets such as:

  • VEGFR-2 (Vascular Endothelial Growth Factor Receptor 2): Inhibition of VEGFR-2 blocks angiogenesis, the formation of new blood vessels that tumors need to grow. Certain pyrazolone-pyrazole derivatives have shown significant VEGFR-2 inhibition.[7]

  • CDKs (Cyclin-Dependent Kinases): As regulators of the cell cycle, CDKs are prime targets for cancer therapy. Indole-pyrazole hybrids have demonstrated potent inhibition of CDK2.[7]

  • EGFR (Epidermal Growth Factor Receptor): Overexpression of EGFR is common in many cancers. Selanyl-1H-pyrazole analogs have been identified as dual inhibitors of EGFR and VEGFR-2.[7]

The anticancer activity of pyrazoles is often attributed to their ability to fit into the ATP-binding pocket of these kinases, disrupting downstream signaling pathways and inducing apoptosis in cancer cells.

Antimicrobial Efficacy: A Broad-Spectrum Defense

Pyrazole derivatives exhibit a wide range of antimicrobial activities against both Gram-positive and Gram-negative bacteria, as well as fungal pathogens.[9][10] Notably, some pyrazole-thiazole hybrids have shown potent activity against methicillin-resistant Staphylococcus aureus (MRSA), a significant public health threat.[10] The mechanism of action can vary, with some derivatives targeting bacterial DNA gyrase, an enzyme essential for DNA replication.[10]

The Biological Versatility of Isoxazole Derivatives

The isoxazole ring, with its unique nitrogen-oxygen bond, imparts distinct physicochemical properties that have been successfully exploited in drug design.[11][12] Like pyrazoles, isoxazole derivatives possess a broad spectrum of biological activities, and they are integral to several approved drugs, such as the COX-2 inhibitor Valdecoxib and the antirheumatic drug Leflunomide.[2][11]

Anti-inflammatory and Immunomodulatory Effects

Isoxazole derivatives are also prominent in the anti-inflammatory space. Valdecoxib, an isoxazole-based COX-2 inhibitor, underscores the scaffold's potential.[11] Beyond COX inhibition, certain isoxazole derivatives exhibit potent immunomodulatory effects. They can suppress the proliferation of immune cells (peripheral blood mononuclear cells) and inhibit the production of pro-inflammatory cytokines like TNF-α in response to lipopolysaccharide (LPS) stimulation.[13][14] This suggests their potential utility in treating autoimmune disorders and chronic inflammatory conditions.

Anticancer Mechanisms: Diverse Modes of Action

The anticancer potential of isoxazoles is well-documented, with derivatives demonstrating multiple mechanisms of action.[15][16] These include:

  • HSP90 (Heat Shock Protein 90) Inhibition: HSP90 is a chaperone protein that stabilizes numerous proteins required for tumor cell survival. Isoxazole-based compounds have been developed as potent HSP90 inhibitors, leading to the degradation of oncogenic client proteins.[17]

  • Tubulin Polymerization Inhibition: Disrupting microtubule dynamics is a validated anticancer strategy. Some isoxazole derivatives act as antimitotic agents by inhibiting tubulin polymerization, leading to cell cycle arrest and apoptosis.[17][18]

  • Apoptosis Induction: Many isoxazole compounds have been shown to induce programmed cell death in various cancer cell lines, including breast and prostate cancer.[15][17]

Antimicrobial and Antiviral Potential

Isoxazole derivatives have demonstrated significant activity against a range of microbial pathogens.[19][20] The presence of specific substituents, such as halogens or methoxy groups on phenyl rings attached to the isoxazole core, has been shown to enhance antibacterial activity.[11] Furthermore, recent research has highlighted the potential of isoxazole-based small molecules in targeting viral infections, including the Zika virus, by inhibiting viral replication.[21]

Comparative Analysis & Structure-Activity Relationships (SAR)

While both scaffolds are versatile, their isomeric nature dictates key differences in their interactions with biological targets. The 1,2-arrangement of heteroatoms in both rings allows them to act as bioisosteres for other functionalities, but the difference between a N-N (pyrazole) and N-O (isoxazole) bond influences electron distribution, hydrogen bonding capacity, and metabolic stability.

  • Hydrogen Bonding: The N-H proton in the pyrazole ring can act as a hydrogen bond donor, an interaction unavailable to the isoxazole ring. This feature is often critical for anchoring the molecule within a target's active site.

  • Metabolic Stability: The N-O bond in the isoxazole ring is generally considered weaker and more susceptible to metabolic cleavage under certain reductive conditions, which can be a consideration in drug design.[12]

  • Structure-Activity Relationship (SAR): For both scaffolds, the nature and position of substituents are paramount to their biological activity.

    • Pyrazole SAR: For potent anti-inflammatory COX-2 inhibition, 3,5-diaryl substitution is a common and effective motif.[5] In cannabinoid receptor antagonists, specific substitutions at the 1, 3, and 5 positions of the pyrazole ring are essential for high affinity and selectivity.[22][23]

    • Isoxazole SAR: In anticancer isoxazoles, electron-withdrawing or donating groups on aryl substituents can drastically alter cytotoxicity.[18][24] For instance, methoxy groups often enhance anticancer activity, while halogens like bromine and chlorine are also favorable.[18]

SAR_Comparison cluster_pyrazole Pyrazole Core SAR cluster_isoxazole Isoxazole Core SAR pyrazole {Pyrazole Core|N1 Position|C3 Position|C4 Position|C5 Position} p_n1 Aryl groups (e.g., 2,4-dichlorophenyl) for CB1 antagonism p_c3 Carboxamides, Amides for Kinase Inhibition / CB1 p_c5 Aryl groups (e.g., p-iodophenyl) for COX-2 / CB1 activity isoxazole {Isoxazole Core|C3 Position|C4 Position|C5 Position} i_c3 Aryl groups (Anticancer, Anti-inflammatory) i_c5 Aryl groups (Antimicrobial, Anticancer) i_c4 Carboxamides (Immunosuppressive)

Quantitative Data Summary

The following tables summarize experimental data for representative pyrazole and isoxazole derivatives, providing a quantitative basis for comparison.

Table 1: Anticancer Activity (IC₅₀ values in µM)

Compound ClassDerivative ExampleTarget Cell LineIC₅₀ (µM)Reference
Pyrazole Pyrazolone-pyrazoleMCF-7 (Breast)16.50[7]
Indole-pyrazole hybridHCT116 (Colon)< 23.7[7]
Pyrazole carbaldehydeMCF-7 (Breast)0.25[7]
Isoxazole N-phenyl-5-carboxamidylColon 38 (Colon)~5.6 (2.5 µg/mL)[11]
Dihydropyrazole from IsoxazolePC-3 (Prostate)2.0 (IC₅₀ in µg/mL)[25]
Isoxazole chalconeDU145 (Prostate)0.96[18]

Table 2: Anti-inflammatory Activity (IC₅₀ values in µM)

Compound ClassDerivative ExampleTargetIC₅₀ (µM)Reference
Pyrazole 3,5-diarylpyrazoleCOX-20.01[5]
Pyrazole-thiazole hybridCOX-20.03[5]
3-(trifluoromethyl)-5-arylpyrazoleCOX-20.02[5]
Isoxazole ValdecoxibCOX-2(Clinically used)[11]
Indolyl-isoxazolidineTNF-α Production(Significant Inhibition)[13]
MZO-2PBMC Proliferation(Dose-dependent suppression)[14]

Table 3: Antimicrobial Activity (MIC values in µg/mL)

Compound ClassDerivative ExampleTarget MicroorganismMIC (µg/mL)Reference
Pyrazole Pyrazole-thiazole hybridMRSA< 0.2 µM[10]
Thiazolo-pyrazoleMRSA4[10]
Pyrazole-thiadiazineS. aureus62.5[26]
Isoxazole OxazoloisoxazoleC. albicans6 - 60[20]
Isoxazole derivativeB. subtilis10 - 80[20]
Isoxazole derivativeE. coli30 - 80[20]

Experimental Protocols

To ensure scientific integrity and reproducibility, the following are detailed, self-validating protocols for key biological assays.

Protocol 1: MTT Assay for Cytotoxicity (Anticancer Activity)

Objective: To determine the concentration of a compound that inhibits cell growth by 50% (IC₅₀).

Methodology:

  • Cell Seeding: Plate cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells/well. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds (pyrazole or isoxazole derivatives) in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the diluted compounds. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells with active mitochondrial reductase will convert the yellow MTT to a purple formazan.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC₅₀ value using non-linear regression analysis.

MTT_Workflow start Start: Cancer Cell Culture seed Seed cells in 96-well plate (5k-10k cells/well) start->seed incubate1 Incubate 24h (37°C, 5% CO2) seed->incubate1 treat Treat with serial dilutions of Pyrazole/Isoxazole compounds incubate1->treat incubate2 Incubate 48-72h treat->incubate2 add_mtt Add MTT solution (5 mg/mL) incubate2->add_mtt incubate3 Incubate 4h add_mtt->incubate3 solubilize Remove medium, add DMSO to dissolve formazan incubate3->solubilize read Read absorbance at 570 nm solubilize->read analyze Calculate % Viability & determine IC50 read->analyze end End: Cytotoxicity Profile analyze->end

Protocol 2: In Vitro COX-1/COX-2 Inhibition Assay

Objective: To determine the potency and selectivity of compounds in inhibiting COX-1 and COX-2 enzymes.

Methodology:

  • Enzyme Preparation: Use commercially available human recombinant COX-1 and COX-2 enzymes.

  • Reaction Mixture: In a 96-well plate, prepare a reaction buffer containing Tris-HCl, hematin, and EDTA.

  • Compound Incubation: Add various concentrations of the test compounds (or a known inhibitor like Celecoxib as a positive control) to the wells. Add the respective enzyme (COX-1 or COX-2) and incubate for 15 minutes at room temperature to allow for binding.

  • Initiate Reaction: Add arachidonic acid to each well to initiate the enzymatic reaction.

  • Measure Activity: The activity of COX enzymes is measured by monitoring the production of Prostaglandin E2 (PGE2) using a commercially available Enzyme Immunoassay (EIA) kit.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration compared to the vehicle control. Determine the IC₅₀ values for both COX-1 and COX-2. The selectivity index is calculated as the ratio of IC₅₀ (COX-1) / IC₅₀ (COX-2). A higher index indicates greater selectivity for COX-2.

COX_Pathway Arachidonic_Acid Arachidonic Acid (from cell membrane) COX_Enzymes COX-1 (Constitutive) COX-2 (Inducible) Arachidonic_Acid->COX_Enzymes PGH2 Prostaglandin H2 (PGH2) COX_Enzymes->PGH2 Prostaglandins Prostaglandins (PGE2, etc.) PGH2->Prostaglandins Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation Inhibitors Pyrazole / Isoxazole Derivatives (e.g., Celecoxib, Valdecoxib) Inhibitors->COX_Enzymes Inhibition

Conclusion and Future Perspectives

Both pyrazole and isoxazole derivatives are exceptionally versatile scaffolds that have yielded numerous clinically important drugs. While they exhibit overlapping biological activities, particularly in the anti-inflammatory and anticancer domains, the fundamental difference in their core heteroatom composition provides distinct opportunities for drug design. Pyrazoles, with their N-H donor capability, often excel in applications where specific hydrogen bond interactions are key. Isoxazoles provide a different electronic and metabolic profile that can be advantageous for other targets.

The future of drug discovery with these heterocycles is bright. The development of hybrid molecules that combine a pyrazole or isoxazole core with another pharmacophore is a promising strategy to achieve multi-targeted agents or to enhance potency and selectivity.[27][28] As our understanding of disease pathways deepens, the rational design of novel pyrazole and isoxazole derivatives, guided by detailed SAR studies and computational modeling, will undoubtedly continue to deliver the next generation of therapeutics.

References

  • From Synthesis to Therapy: Evaluating the Anti-Inflammatory Efficacy of Pyrazole Deriv
  • Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists. (n.d.). Google Scholar.
  • A review of isoxazole biological activity and present synthetic techniques. (n.d.). Google Scholar.
  • A Brief Review on Isoxazole Derivatives as Antibacterial Agents. (n.d.). Google Scholar.
  • Current status of pyrazole and its biological activities. (n.d.). PubMed Central (PMC). [Link]
  • A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Deriv
  • Isoxazole derivatives as anticancer agent: A review on synthetic strategies, mechanism of action and SAR studies. (2021). PubMed. [Link]
  • Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. (n.d.). PubMed Central (PMC). [Link]
  • Journal of Chemical Health Risks “Review on Biological Activities of Pyrazole Derivatives”. (2024). Journal of Chemical Health Risks. [Link]
  • Pyrazole as an anti-inflammatory scaffold. (2022). International journal of health sciences. [Link]
  • Review: biologically active pyrazole derivatives. (n.d.). New Journal of Chemistry (RSC Publishing). [Link]
  • Structure–Activity Relationships on Highly Functionalized Pyrazole Hydrazones and Amides as Antiproliferative and Antioxidant Agents. (2023). MDPI. [Link]
  • Pyrazole Derivatives as Anti-Inflammatory Agents: A Comprehensive Review of Synthesis, In-Silico Studies and Therapeutic. (2023). IJPPR. [Link]
  • Synthesis and structure-activity relationships of isoxazole carboxamides as growth hormone secretagogue receptor antagonists. (2011). PubMed. [Link]
  • Antimicrobial, Antioxidant, and Anticancer Activities of Some Novel Isoxazole Ring Containing Chalcone and Dihydropyrazole Deriv
  • Synthesis of Pyrazole Derivatives Possessing Anticancer Activity: Current Status. (2014). Taylor & Francis Online. [Link]
  • Synthesis, characterization and antimicrobial evaluation of isoxazole derivatives. (n.d.). Der Pharma Chemica. [Link]
  • Synthesis and Antimicrobial Activity of Novel Pyrazole Deriv
  • Cancer-Fighting Isoxazole Compounds: Sourcing Nature's Potential and Synthetic Advancements- A Comprehensive Review. (n.d.). Google Scholar. [Link]
  • Mini review on anticancer activities of Pyrazole Deriv
  • (PDF) Exploring the Synthetic Strategies and Biological Activities of Pyrazole Derivatives. (2024).
  • Review: Anticancer Activity Of Pyrazole. (n.d.). International Journal of Pharmaceutical Sciences Review and Research. [Link]
  • Antibacterial pyrazoles: tackling resistant bacteria. (2022). PubMed Central (PMC). [Link]
  • Pyrazoles as anticancer agents: Recent advances. (n.d.).
  • Pyrazole as an anti-inflammatory scaffold: A comprehensive review. (2022).
  • Evaluation of anti-inflammatory, analgesic activities, and side effects of some pyrazole deriv
  • Advances in isoxazole chemistry and their role in drug discovery. (n.d.). RSC Publishing. [Link]
  • Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Deriv
  • A review of isoxazole biological activity and present synthetic techniques. (2024). Google Scholar. [Link]
  • Synthesis, Characterization, Antimicrobial Activity and Molecular Docking Studies of Novel Pyrano[2,3-c]Pyrazole Derivatives. (n.d.). Taylor & Francis Online. [Link]
  • Isoxazole derivatives showing antimicrobial activity (61–69). (n.d.).
  • Isoxazole Derivatives as Regulators of Immune Functions. (2018). PubMed Central (PMC). [Link]
  • Structure−Activity Relationships of Pyrazole Derivatives as Cannabinoid Receptor Antagonists. (n.d.).
  • Exploring the Diverse Biological Frontiers of Isoxazole: A Comprehensive Review of its Pharmacological Significance. (n.d.). Semantic Scholar. [Link]
  • Antimicrobial activity of isoxazole derivatives: A brief overview. (2024).
  • Structure-activity relationship of isoxazole derivatives.. (n.d.).
  • Anti-inflammatory Properties of an Isoxazole Deriv
  • Discovery and structure–activity relationship study of novel isoxazole-based small molecules targeting Zika virus infections. (n.d.). NIH. [Link]
  • A Review on Recent Synthetic Strategies and Biological Activities of Isoxazole. (2025).
  • Isoxazole/Isoxazoline Skeleton in the Structural Modification of Natural Products: A Review. (2023). MDPI. [Link]
  • Synthesis and Antimicrobial Evaluation of Some New Pyrazole Derivatives Containing Thiazole Scaffolds. (2017). MDPI. [Link]
  • Anti-inflammatory evaluation of isoxazole derivatives. (n.d.). Scholars Research Library. [Link]
  • PYRAZOLE DERIVATIVES IN DRUG DISCOVERY: BIOLOGICAL ACTIVITIES, STRUCTURE-ACTIVITY RELATIONSHIPS, AND COMPUTATIONAL PERSPECTIVES. (2025). Frontier in Medical and Health Research. [Link]
  • Structure activity relationship of the pyrazole derivatives against DPPH radical scavenging assay.... (n.d.).
  • Anti-inflammatory activity of N-isoxazole-bound 2-mercaptobenzimidazoles (6a-l).. (n.d.).

Sources

A Researcher's Guide to Spectroscopic Data Cross-Referencing for Pyrazole

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical research and drug development, the unequivocal structural confirmation of heterocyclic compounds is a foundational pillar of success. Pyrazole, a five-membered aromatic ring with two adjacent nitrogen atoms, represents a core scaffold in a multitude of pharmacologically active agents.[1][2] Its derivatives form the basis of drugs ranging from anti-inflammatory agents like celecoxib to antiepileptic and anticancer therapies.[1] Therefore, the accurate and rigorous characterization of any synthesized pyrazole-containing molecule is not merely an academic exercise but a critical step in the validation of a potential therapeutic candidate.

This guide provides an in-depth, experience-driven walkthrough for cross-referencing experimentally acquired spectroscopic data of pyrazole with established literature values. We will move beyond a simple checklist of steps to explore the causality behind experimental choices, ensuring a self-validating and robust analytical workflow.

Section 1: The Expected Spectroscopic Signature of Pyrazole

Before embarking on data acquisition, it is crucial to understand the anticipated spectroscopic fingerprint of the pyrazole molecule (C₃H₄N₂).[3][4] The molecule's structure, featuring three unique protons and three unique carbons, dictates the signals we expect to observe in NMR spectroscopy. Its vibrational modes will give rise to a characteristic pattern in infrared (IR) spectroscopy, and its molecular weight and fragmentation patterns are key identifiers in mass spectrometry (MS).

Section 2: High-Fidelity Spectroscopic Data Acquisition Protocols

The integrity of your data is paramount. The following protocols are designed to yield high-quality spectra, incorporating best practices to minimize ambiguity and ensure reproducibility.

Experimental Protocol: 1H and 13C Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules.

1. Sample Preparation:

  • Rationale: The choice of solvent is critical as it can influence chemical shifts. Deuterated chloroform (CDCl₃) is a common starting point due to its excellent solubilizing properties for many organic compounds. However, for pyrazole, which exhibits N-H tautomerism, a protic solvent like DMSO-d₆ can also be informative.
  • Procedure:
  • Accurately weigh 5-10 mg of your pyrazole sample.
  • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
  • Add a small amount of Tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).
  • Transfer the solution to a clean, dry NMR tube.

2. Instrument Setup and Data Acquisition:

  • Rationale: A higher field strength instrument (e.g., 400 MHz or higher) will provide better signal dispersion, which is crucial for resolving complex coupling patterns.
  • Procedure for ¹H NMR:
  • Shim the magnetic field to ensure homogeneity.
  • Acquire a standard one-dimensional ¹H NMR spectrum. Key parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans (typically 8-16) to achieve a good signal-to-noise ratio.
  • Procedure for ¹³C NMR:
  • Acquire a proton-decoupled ¹³C NMR spectrum. This will result in singlets for each unique carbon, simplifying the spectrum.
  • A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.
Experimental Protocol: Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy provides valuable information about the functional groups present in a molecule by measuring the absorption of infrared radiation.

1. Sample Preparation:

  • Rationale: The sample preparation method depends on the physical state of the sample. For solid samples like pyrazole, the KBr pellet method is common and avoids solvent interference.
  • Procedure (KBr Pellet):
  • Thoroughly grind a small amount (1-2 mg) of the pyrazole sample with approximately 100-200 mg of dry potassium bromide (KBr).
  • Press the mixture into a thin, transparent pellet using a hydraulic press.

2. Data Acquisition:

  • Procedure:
  • Record a background spectrum of the empty sample compartment.
  • Place the KBr pellet in the sample holder and acquire the sample spectrum.
  • Typically, 16-32 scans are co-added to improve the signal-to-noise ratio over a range of 4000-400 cm⁻¹.[5]
Experimental Protocol: Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, offering crucial clues to its identity and structure.

1. Sample Preparation and Introduction:

  • Rationale: Electron Ionization (EI) is a common and robust ionization technique for relatively volatile and thermally stable compounds like pyrazole. Direct insertion probe or Gas Chromatography (GC) inlet systems can be used.
  • Procedure:
  • Prepare a dilute solution of the pyrazole sample in a volatile solvent (e.g., methanol or dichloromethane).
  • Introduce the sample into the mass spectrometer via a GC inlet for separation of any potential impurities or a direct insertion probe.

2. Data Acquisition:

  • Procedure:
  • Acquire the mass spectrum using a standard EI energy of 70 eV.
  • Scan a mass range appropriate for pyrazole (e.g., m/z 10-200) to detect the molecular ion and key fragment ions.

Section 3: The Benchmark - Pyrazole Literature Data

A critical step in the validation process is comparing your experimental data against established, peer-reviewed literature values. The following tables summarize the spectroscopic data for pyrazole sourced from reputable databases such as the NIST Chemistry WebBook and the Spectral Database for Organic Compounds (SDBS).[3][6][7][8][9][10]

Table 1: ¹H and ¹³C NMR Literature Data for Pyrazole

NucleusChemical Shift (δ) ppmSolventMultiplicity
¹H~7.6CDCl₃Doublet
¹H~6.3CDCl₃Triplet
¹³C~134.7CDCl₃CH
¹³C~105.7CDCl₃CH

Note: Chemical shifts can vary slightly depending on the solvent and concentration.[11][12]

Table 2: FT-IR Literature Data for Pyrazole

Wavenumber (cm⁻¹)Assignment
~3140N-H stretch
~3000-3100C-H stretch (aromatic)
~1500-1600C=C and C=N stretching
~1400-1500Ring stretching modes

Note: The N-H stretching frequency can be broad due to hydrogen bonding.[13][14][15]

Table 3: Mass Spectrometry Literature Data for Pyrazole

m/zRelative IntensityAssignment
68HighMolecular Ion [M]⁺
41Moderate[M - HCN]⁺
40Moderate[M - N₂]⁺

Note: Fragmentation patterns can provide structural confirmation.[1][4][16]

Section 4: The Cross-Referencing Workflow - A Comparative Analysis

The core of this guide is the systematic comparison of your experimental data with the established literature values. This process is visualized in the workflow diagram below.

G cluster_0 Data Acquisition cluster_1 Data Processing & Comparison cluster_2 Analysis & Conclusion Sample Pyrazole Sample NMR NMR Spectroscopy Sample->NMR Acquire Data IR FT-IR Spectroscopy Sample->IR Acquire Data MS Mass Spectrometry Sample->MS Acquire Data ExpData Experimental Data Tables NMR->ExpData IR->ExpData MS->ExpData Compare Cross-Reference ExpData->Compare LitData Literature Data Tables LitData->Compare Match Data Match Compare->Match Consistent Mismatch Data Mismatch Compare->Mismatch Discrepancy Report Final Report & Conclusion Match->Report Mismatch->Report

Caption: Experimental workflow for spectroscopic data acquisition and comparison.

Step-by-Step Comparative Analysis:
  • Tabulate Your Data: Organize your experimental results into tables that mirror the structure of the literature data tables provided above.

  • Direct Comparison:

    • NMR: Compare the chemical shifts, multiplicities, and integration values of your signals with the literature. Small deviations in chemical shifts (±0.02 ppm for ¹H, ±0.2 ppm for ¹³C) are generally acceptable and can be attributed to solvent effects or minor concentration differences.

    • FT-IR: Compare the positions of the major absorption bands. The key is to identify the characteristic functional group frequencies.

    • MS: Check for the presence of the molecular ion at the correct m/z value (68 for pyrazole).[4] Compare the relative intensities of the major fragment ions.

  • Interpreting the Results: The logical decision-making process for interpreting the comparison is outlined in the diagram below.

G Start Start Comparison CheckNMR ¹H & ¹³C NMR Match? Start->CheckNMR CheckIR FT-IR Match? CheckNMR->CheckIR Yes Troubleshoot Troubleshoot Discrepancies CheckNMR->Troubleshoot No CheckMS MS Match? CheckIR->CheckMS Yes CheckIR->Troubleshoot No Confirm Structure Confirmed CheckMS->Confirm Yes CheckMS->Troubleshoot No Reevaluate Re-evaluate Structure Troubleshoot->Reevaluate

Caption: Logic diagram for interpreting spectroscopic data comparison.

Section 5: Troubleshooting Discrepancies

When your experimental data does not align with the literature values, a systematic troubleshooting process is necessary:

  • Minor Deviations: As mentioned, slight shifts in NMR or IR data can often be attributed to solvent effects, concentration, or temperature. If the overall pattern is consistent, these minor deviations are not typically a cause for concern.

  • Significant Discrepancies:

    • Purity: The presence of unexpected signals in your NMR spectra or unassigned peaks in your IR and MS data often indicates the presence of impurities (e.g., residual solvents, starting materials, or byproducts). Consider further purification of your sample.

    • Structural Isomers: Pyrazole derivatives can exist as different isomers, which may have very similar mass spectra but distinct NMR and IR profiles. Re-examine your synthetic route and consider the possibility of isomeric products.[17]

    • Tautomerism: For N-unsubstituted pyrazoles, the position of the N-H proton can influence the spectra.[18] Running the NMR in a different solvent (e.g., DMSO-d₆ vs. CDCl₃) can sometimes help to clarify tautomeric equilibria.

    • Instrument Calibration: Ensure that the instruments are properly calibrated. For NMR, the internal standard (TMS) serves as a reference. For IR and MS, regular calibration checks are essential.

Conclusion

The cross-referencing of experimental spectroscopic data with established literature values is a cornerstone of chemical research. This guide has provided a comprehensive framework for this process, emphasizing the importance of high-quality data acquisition, systematic comparison, and logical troubleshooting. By following these principles, researchers can confidently validate the structure of pyrazole and its derivatives, ensuring the integrity and reproducibility of their scientific findings.

References

  • National Institute of Standards and Technology. (n.d.). 1H-Pyrazole. NIST Chemistry WebBook.
  • National Institute of Standards and Technology. (n.d.). 1H-Pyrazole. NIST Chemistry WebBook.
  • Jimeno, M. L., et al. (1997).
  • ResearchGate. (n.d.). ¹³C NMR chemical shifts for pyrazoles 1Pz–12Pz in DMSO-d6 at 50°C.
  • National Institute of Standards and Technology. (n.d.). 1H-Pyrazole, 1-phenyl-. NIST Chemistry WebBook.
  • National Institute of Standards and Technology. (n.d.). 1H-Pyrazole, 1-methyl-. NIST Chemistry WebBook.
  • National Institute of Standards and Technology. (n.d.). 1H-Pyrazole. NIST Chemistry WebBook.
  • ResearchGate. (n.d.). 13C NMR chemical shifts of N‐unsubstituted‐ and N‐methyl‐pyrazole derivatives.
  • Elguero, J., et al. (2006). Combination of 1H and 13C NMR Spectroscopy. In NMR Spectra of Simple Heterocycles.
  • Krishnakumar, V., Jayamani, N., & Mathammal, R. (2011). Molecular structure, vibrational spectral studies of pyrazole and 3,5-dimethyl pyrazole based on density functional calculations. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 79(5), 1959-1968.
  • Bioregistry. (n.d.). Spectral Database for Organic Compounds.
  • Claramunt, R. M., et al. (1993). A 13C NMR spectroscopy study of the structure of N-H pyrazoles and indazoles. Canadian Journal of Chemistry, 71(5), 687-695.
  • ResearchGate. (n.d.). Table 2. 1 H-NMR (δ-ppm) and IR (Cm -1 ) spectra of some 2-11 derivatives.
  • Anderson, D. M. W., & Duncan, J. L. (1969). A vibrational assignment for pyrazole. Journal of the Chemical Society B: Physical Organic, 1969, 2497-2499.
  • ResearchGate. (n.d.). NH / CH stretching region of the IR spectrum of pyrazole.
  • ResearchGate. (n.d.). FT-IR spectra of (i) pyrazole ligands 1 and (ii) trinuclear pyrazolate complexes 2(Cu), (iii) 2(Ag) and (iv) 2(Au).
  • University of Wisconsin-Madison Libraries. (n.d.). Spectral Database for Organic Compounds, SDBS.
  • National Institute of Advanced Industrial Science and Technology (AIST). (n.d.). Introduction to the Spectral Data Base (SDBS).
  • re3data.org. (2023). Spectral Database for Organic Compounds.
  • Wikipedia. (n.d.). Spectral Database for Organic Compounds.
  • ResearchGate. (n.d.). Example 1 H NMR spectrum of pyrazoline protons (Ha, Hb and Hx).
  • IntechOpen. (n.d.). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry.
  • Reddit. (2024). 1H NMR of pyrazole.
  • National Center for Biotechnology Information. (n.d.). Pyrazole. PubChem.
  • ResearchGate. (n.d.). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry.
  • Afonso, C. A. M., et al. (2019). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. Molecules, 24(24), 4593.

Sources

A Senior Application Scientist's Guide to Predicting Pyrazole Reactivity with Quantum Chemical Calculations

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, understanding the reactivity of the pyrazole scaffold is paramount. This five-membered aromatic heterocycle is a cornerstone in a multitude of clinically significant drugs.[1][2] Predicting its behavior in chemical reactions is crucial for designing efficient synthetic routes and novel molecular entities. This guide provides an in-depth comparison of quantum chemical calculation methods for predicting pyrazole reactivity, offering both theoretical grounding and practical, field-proven insights.

The Challenge of Pyrazole Reactivity

The pyrazole ring presents a unique electronic landscape. It possesses two adjacent nitrogen atoms, one pyrrole-like and one pyridine-like, and three carbon atoms. This arrangement leads to a non-uniform distribution of electron density, making the prediction of reaction sites for electrophilic or nucleophilic attack non-trivial.[3] Furthermore, the potential for tautomerism in substituted pyrazoles can influence their reactivity, adding another layer of complexity.[4]

Quantum chemical calculations offer a powerful, cost-effective, and efficient means to probe the electronic structure and reactivity of pyrazole derivatives, guiding experimental work and accelerating the discovery process.[4][5]

Comparing the Computational Toolkit: A Head-to-Head Analysis

The choice of computational method is a critical first step that dictates the accuracy and computational cost of the reactivity prediction. Here, we compare the most common approaches: Hartree-Fock (HF) and Density Functional Theory (DFT), along with a look at different DFT functionals.

Method Theoretical Basis Strengths Weaknesses Typical Application for Pyrazoles
Hartree-Fock (HF) Treats electron-electron repulsion in an average way, neglecting electron correlation.Computationally less expensive. Good for initial geometry optimizations.Generally less accurate for reaction energies and barrier heights due to the lack of electron correlation.[6] Can lead to incorrect predictions of reactivity.[7]Initial structural analysis, but generally not recommended for accurate reactivity prediction.
Density Functional Theory (DFT) Models electron correlation through an exchange-correlation functional, which is a function of the electron density.[8]Generally more accurate than HF for a similar computational cost.[6] Can provide reliable predictions of reaction energies and barrier heights.[7]Accuracy is highly dependent on the chosen exchange-correlation functional.[9]The workhorse for pyrazole reactivity studies, including prediction of regioselectivity, reaction mechanisms, and tautomer stability.[4][10]
DFT Functionals:
B3LYPA hybrid functional that mixes HF exchange with DFT exchange and correlation.A well-balanced and widely used functional that often provides good results for organic molecules.[10][11]May not be the most accurate for all systems, particularly those with significant non-covalent interactions or charge transfer.A common starting point for pyrazole calculations, often yielding reliable results for geometry optimizations and reactivity descriptor calculations.[10][12][13]
M06-2XA high-nonlocality functional with a large amount of HF exchange.Often provides higher accuracy for main-group thermochemistry, kinetics, and non-covalent interactions.[9][14]Can be more computationally expensive than B3LYP.Recommended for more accurate energy barrier calculations and studies of reaction mechanisms involving pyrazoles.[14]
CAM-B3LYPA long-range corrected hybrid functional.Performs well for charge-transfer excitations and systems where long-range interactions are important.Can be more computationally demanding.Useful for studying excited state properties of pyrazole derivatives or reactions involving significant charge separation.

Expert Insight: For most routine pyrazole reactivity predictions, such as determining the most likely site for electrophilic substitution, DFT with the B3LYP functional and a Pople-style basis set like 6-311++G(d,p) offers a good balance of accuracy and computational efficiency. [15] For more complex reaction mechanisms or when higher accuracy is required, benchmark studies suggest that functionals like M06-2X can provide superior results. [9][14] It is always advisable to validate computational findings with experimental data whenever possible.[5][16]

Conceptual DFT: Deciphering Reactivity with Fukui Functions and the Dual Descriptor

To translate the raw output of a quantum chemical calculation into a tangible prediction of reactivity, we turn to the tools of Conceptual DFT. These methods use the calculated electron density to identify reactive sites within a molecule.

  • Fukui Functions (f(r)) : These functions indicate the change in electron density at a particular point in a molecule when an electron is added or removed.[17]

    • f+(r) : Describes the reactivity towards a nucleophilic attack (where the molecule accepts an electron). A high value of f+(r) indicates a good site for a nucleophile to attack.

    • f-(r) : Describes the reactivity towards an electrophilic attack (where the molecule donates an electron). A high value of f-(r) indicates a good site for an electrophile to attack.

  • Dual Descriptor (Δf(r)) : This descriptor is derived from the Fukui functions and can simultaneously reveal both nucleophilic and electrophilic sites.

    • Δf(r) > 0 : Indicates a site that is favorable for nucleophilic attack .

    • Δf(r) < 0 : Indicates a site that is favorable for electrophilic attack .

Why the Dual Descriptor is Often Superior: The dual descriptor is generally considered a more reliable indicator of local reactivity than the Fukui functions alone because it is less affected by certain approximations used in its calculation.[18]

Experimental Protocol: Predicting the Regioselectivity of Electrophilic Aromatic Substitution on a Pyrazole Derivative

This protocol outlines a step-by-step workflow for predicting the most likely position of electrophilic attack on a substituted pyrazole using DFT calculations.

Objective: To determine the most reactive carbon atom towards electrophilic substitution on 3-methyl-1-phenyl-1H-pyrazole.

Computational Method: DFT with the B3LYP functional and the 6-31G(d,p) basis set.

Software: A quantum chemistry software package such as Gaussian, ORCA, or Q-Chem.[2][19]

Step-by-Step Workflow:
  • Molecule Building and Geometry Optimization:

    • Construct the 3-methyl-1-phenyl-1H-pyrazole molecule in your chosen software.

    • Perform a geometry optimization calculation to find the lowest energy structure of the neutral molecule (N electrons). This is a crucial step to ensure the subsequent calculations are performed on a stable conformation.[20]

  • Single-Point Energy Calculations for Charged Species:

    • Using the optimized geometry from the previous step, perform single-point energy calculations for the cation (N-1 electrons) and the anion (N+1 electrons). It is critical to use the same geometry for all three calculations (neutral, cation, and anion) to accurately determine the Fukui functions. [17]

  • Population Analysis:

    • For each of the three calculations (N, N-1, and N+1), perform a population analysis (e.g., Mulliken, Löwdin, or Natural Bond Orbital (NBO)) to obtain the atomic charges. NBO analysis is often preferred for its more robust theoretical foundation.[18]

  • Calculating Condensed Fukui Functions:

    • The condensed Fukui functions for each atom 'k' are calculated as follows:

      • f+k = qk(N+1) - qk(N) (for nucleophilic attack)

      • f-k = qk(N) - qk(N-1) (for electrophilic attack)

    • Where qk(N+1), qk(N), and qk(N-1) are the charges on atom 'k' in the anionic, neutral, and cationic states, respectively.

  • Calculating the Condensed Dual Descriptor:

    • The condensed dual descriptor for each atom 'k' is calculated as:

      • Δfk = f+k - f-k

  • Analysis and Prediction:

    • Identify the carbon atom with the highest f-k value. This atom is predicted to be the most susceptible to electrophilic attack.

    • Confirm this prediction by examining the dual descriptor. The same carbon atom should have the most negative Δfk value.

Visualization of the Computational Workflow:

G cluster_input Input Preparation cluster_calc Quantum Chemical Calculations cluster_analysis Data Analysis cluster_output Prediction A Build 3-methyl-1-phenyl-1H-pyrazole B Geometry Optimization (Neutral, N electrons) A->B C Single-Point Energy (Cation, N-1 electrons) B->C D Single-Point Energy (Anion, N+1 electrons) B->D E Population Analysis (e.g., NBO) for N, N-1, N+1 B->E C->E D->E F Calculate Condensed Fukui Functions (f+ and f-) E->F G Calculate Condensed Dual Descriptor (Δf) F->G H Identify Most Reactive Site for Electrophilic Attack G->H

Caption: Workflow for predicting pyrazole reactivity.

Case Study: Experimental Validation

Numerous studies have demonstrated the power of quantum chemical calculations in correctly predicting the reactivity of pyrazoles. For instance, DFT calculations have been successfully employed to rationalize the regioselectivity of various electrophilic substitution reactions on the pyrazole ring, with the calculated reactive sites aligning with experimentally observed products.[10][21] Furthermore, computational studies have accurately predicted the tautomeric preferences of substituted pyrazoles, which is crucial for understanding their reactivity patterns.[15]

Conclusion

Quantum chemical calculations, particularly DFT, are indispensable tools for the modern chemist working with pyrazoles. By providing detailed insights into the electronic structure and reactivity of these important heterocycles, these computational methods can guide synthetic efforts, rationalize experimental outcomes, and accelerate the design of new molecules with desired properties. While a plethora of methods and functionals are available, a judicious choice based on the specific research question and available computational resources, as outlined in this guide, will lead to reliable and actionable predictions. The continued synergy between computational predictions and experimental validation will undoubtedly propel future innovations in the rich field of pyrazole chemistry.

References

  • Comparative Quantum Chemistry Study on the Unimolecular Decomposition Channels of Pyrazole and Imidazole Energetic Materials.
  • Computational Chemistry Of Pyrazole Derivatives: Molecular Modeling, Quantum Mechanical Calculations, And Molecular Dynamics Simulations.
  • Stability, Aromaticity, and Energetic Insights from Five-Membered Fused Six-Membered N-Heteroarom
  • Exploring the Potential Biological Activities of Pyrazole-Based Schiff Bases as Anti-Diabetic, Anti-Alzheimer's, Anti-Inflammatory, and Cytotoxic Agents: In Vitro Studies with Comput
  • DFT study of nitrogenated heterocycles of six and seven links.
  • Computational study of an oxetane 4H-pyrazole as a Diels–Alder diene. PMC - NIH. [Link]
  • Design, characterization and quantum chemical computations of a novel series of pyrazoles derivatives with potential anti-proinflammatory response. Arabian Journal of Chemistry. [Link]
  • Pyrazole Compounds : Synthesis, molecular structure, chemical reactivity, experimental and theoretical DFT FTIR spectra.
  • Synthesis, characterization, computational and biological evaluation of pyrazole hydrazones as promising anti-inflamm
  • Synthesis, characterization and DFT study of a new family of pyrazole derivatives.
  • Comprehensive DFT study of 3-(2-furyl)-1 H-pyrazole-5-carboxylic acid. NIH. [Link]
  • Synthesis and DFT calculation of novel pyrazole derivatives.
  • Heterocyclic Compounds: Synthesis, Reactivity Models, and Applications in Drug Design.
  • Synthesis, characterization and computational chemical study of novel pyrazole derivatives as anticorrosion and antiscalant agents.
  • Hartree-Fock orbitals significantly improve the reaction barrier heights predicted by semilocal density functionals. PubMed. [Link]
  • Mechanistic study of pyrazole synthesis via oxidation-induced N–N coupling of diazatitanacycles. Dalton Transactions (RSC Publishing). [Link]
  • Experimental and Computational Study of Novel Pyrazole Azo Dyes as Colored Materials for Light Color Paints. NIH. [Link]
  • Hartree–Fock orbitals significantly improve the reaction barrier heights predicted by semilocal density functionals. PMC - PubMed Central. [Link]
  • Recent Developments in the Chemistry of Pyrazoles.
  • Synthesis and DFT calculation of novel pyrazole derivatives.
  • Synthesis, Characterization and DFT Study of Pyrazole-Carboxamides Compounds.
  • Benchmark Study of Density Functional Theory Methods in Geometry Optimization of Transition Metal-Dinitrogen Complexes.
  • Molecular Structure, Nbo Charges, Vibrational Assignments, Homo-Lumo and Fukui Functions of Pyrazino [2, 3-D] Pyrimidine based on DFT Calcul
  • Pyrazole. SlideShare. [Link]
  • How to calculate Fukui indices. Dr. Joaquin Barroso's Blog. [Link]
  • Density Functional Theory versus the Hartree Fock Method: Comparative Assessment.
  • How to calculate Fukui functions using Gaussian 09. YouTube. [Link]
  • REVIEW ON HETEROCYCLIC COMPOUNDS SYNTHESIS AND EVALU
  • Insights into the energetic performance from structures: a density functional theory study on N6. New Journal of Chemistry (RSC Publishing). [Link]
  • Benchmark of Density Functional Theory Methods for the Study of Organic Polysulfides. ChemRxiv. [Link]
  • How to calculate Fukui functions using Gaussian 09W. YouTube. [Link]
  • Better performance of Hartree–Fock over DFT: a quantum mechanical investigation on pyridinium benzimidazolate types of zwitterions in the light of localization/delocaliz
  • Classical Reaction Barriers in DFT: An Adiabatic-Connection Perspective. Trygve Helgaker. [Link]
  • Plotting Fukui functions. ORCA 5.0 tutorials - FACCTs. [Link]
  • 325554 PDFs | Review articles in HETEROCYCLIC CHEMISTRY.
  • Chemistry II (Organic) Heteroaromatic Chemistry LECTURES 4 & 5 Pyrroles, furans & thiophenes – properties, syntheses & reactivity. University of Oxford. [Link]
  • Design, Synthesis, Molecular Docking, and Biological Evaluation of Pyrazole Hybrid Chalcone Conjugates as Potential Anticancer Agents and Tubulin Polymeriz
  • Computational tools for the prediction of site- and regioselectivity of organic reactions. Chemical Science (RSC Publishing). [Link]
  • Ultrasound‐Assisted Synthesis of Pyrazoline Derivatives as Potential Antagonists of RAGE‐Mediated Pathologies: Insights from SAR Studies and Biological Evalu
  • Computational Prediction and Experimental Validation of the Unique Molecular Mode of Action of Scoulerine. MDPI. [Link]

Sources

A Senior Application Scientist's Guide to Benchmarking New Pyrazole Derivatives Against Known Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Pyrazole Scaffold and the Imperative for Rigorous Benchmarking

The pyrazole ring is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its versatile chemical nature and its presence in a multitude of pharmacologically active compounds.[1][2] In recent years, pyrazole derivatives have gained significant attention as potent inhibitors of protein kinases, a class of enzymes frequently dysregulated in diseases like cancer, inflammation, and neurodegenerative disorders.[1][3][4] The synthetic accessibility of the pyrazole core allows for extensive structure-activity relationship (SAR) studies, leading to the development of highly potent and selective therapeutic candidates.[2][5]

However, the journey from a novel synthesized compound to a viable drug candidate is fraught with challenges. The initial discovery of a potent molecule is merely the first step. To ascertain its true potential, a new chemical entity must be rigorously benchmarked against existing, well-characterized inhibitors.[6] This comparative process is essential to objectively evaluate its potency, selectivity, and cellular activity, thereby providing the critical data needed to justify advancement into further preclinical and clinical development.[7][8]

This guide provides a comprehensive framework for benchmarking a novel, hypothetical pyrazole derivative, which we will call Pyr-N1 , against known inhibitors targeting Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a key regulator of the cell cycle, and its aberrant activation is a hallmark of various cancers, making it a well-validated therapeutic target.[8] By following the detailed protocols and data interpretation strategies outlined herein, researchers and drug development professionals can establish a robust, self-validating system for evaluating their own novel inhibitor candidates.

Phase 1: Strategic Selection of Target and Reference Inhibitors

The foundation of any benchmarking study is the careful selection of the biological target and the appropriate reference compounds. The choice of reference inhibitors is critical, as they provide the context for interpreting the performance of the new derivative.

Causality of Selection:

  • Target Rationale (CDK2): CDK2 is selected due to its significant role in cancer cell proliferation and the existence of known resistance mechanisms to other CDK inhibitors (e.g., CDK4/6 inhibitors), creating a clinical need for potent and selective CDK2 inhibitors.[8]

  • Reference Inhibitor Rationale: A panel of inhibitors with diverse properties is chosen to provide a multi-faceted comparison.

    • Dinaciclib: A potent, broad-spectrum CDK inhibitor that has been clinically evaluated. It serves as a benchmark for high potency.

    • Roscovitine (Seliciclib): A first-generation, purine-based CDK inhibitor. It acts as a well-characterized, historical benchmark.

    • Compound 36 (Literature Pyrazole): A known pyrazole-based CDK2 inhibitor reported in the literature, serving as a direct structural and class-based comparator.[5]

Compound NameClassPrimary Target(s)Rationale for Inclusion
Pyr-N1 Pyrazole (Hypothetical)CDK2 (presumed)The new chemical entity being evaluated.
Dinaciclib PyridopyrimidineCDK1, CDK2, CDK5, CDK9High-potency, clinical-stage benchmark.
Roscovitine PurineCDK1, CDK2, CDK5Well-characterized, first-generation reference.
Compound 36 PyrazoleCDK2Direct structural and class-based comparator.[5]

Phase 2: Experimental Protocols & Methodologies

A multi-tiered experimental approach is necessary to build a comprehensive profile of the new inhibitor, moving from direct target interaction to a more complex cellular environment. Every protocol includes necessary controls to ensure data integrity.

Biochemical Potency Assessment: Direct Enzyme Inhibition

Expertise & Rationale: The first critical experiment is to determine if Pyr-N1 directly inhibits the target enzyme in a purified, cell-free system. This provides a clean measure of potency (IC50) without confounding factors like cell permeability.[7][9] We will use a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay, a robust, high-throughput method that measures kinase activity by detecting the phosphorylation of a substrate.[8]

Experimental Protocol: TR-FRET Kinase Assay

  • Compound Preparation: Prepare a 10-point, 3-fold serial dilution series for Pyr-N1 and all reference inhibitors in DMSO, starting from a 100 µM stock.

  • Assay Plate Setup: In a 384-well assay plate, add 2 µL of the compound dilutions. Include "no inhibitor" (DMSO only) and "no enzyme" controls.

  • Kinase Reaction: Add 4 µL of a solution containing the CDK2/Cyclin E1 enzyme complex and a ULight™-labeled peptide substrate. Incubate for 15 minutes at room temperature.

  • Initiate Reaction: Add 4 µL of a solution containing ATP. The final ATP concentration should be at or near its Km value for CDK2 to ensure accurate competitive inhibitor assessment.[10]

  • Incubation: Incubate the plate for 90 minutes at room temperature, allowing the phosphorylation reaction to proceed.

  • Detection: Add 10 µL of a stop/detection solution containing EDTA (to stop the reaction) and a Europium-labeled anti-phospho-substrate antibody.

  • Final Incubation: Incubate for 60 minutes at room temperature to allow antibody binding.

  • Data Acquisition: Read the plate on a TR-FRET-capable plate reader, measuring the emission at 665 nm and 615 nm.

  • Data Analysis: Calculate the TR-FRET ratio. Normalize the data against controls and fit the dose-response curve using a four-parameter logistic equation to determine the IC50 value.

cluster_prep Preparation cluster_reaction Biochemical Reaction cluster_detection Detection & Analysis p1 1. Prepare 10-point serial dilutions of inhibitors in DMSO r1 2. Add compounds to 384-well plate p1->r1 r2 3. Add CDK2/Cyclin E1 and ULight™ substrate r1->r2 r3 4. Initiate with ATP (at Km concentration) r2->r3 r4 5. Incubate for 90 min r3->r4 d1 6. Add Stop/Detection Mix (EDTA & Eu-Antibody) r4->d1 d2 7. Incubate for 60 min d1->d2 d3 8. Read TR-FRET Signal d2->d3 d4 9. Normalize data and fit curve to calculate IC50 d3->d4

Caption: Workflow for Biochemical IC50 Determination using TR-FRET.

Cellular Activity Assessment: A Physiologically Relevant Approach

Expertise & Rationale: A potent biochemical inhibitor may fail in a cellular context due to poor membrane permeability, rapid efflux, or competition with high intracellular ATP concentrations.[10] Therefore, cell-based assays are critical for validating a compound's potential.[11][12] We will use a multi-pronged approach to assess cellular activity.

Experimental Protocol: Cell Proliferation Assay (CellTiter-Glo®)

  • Cell Seeding: Seed MCF-7 breast cancer cells (a line known for Cyclin E amplification and CDK2 dependency) in a 96-well white, clear-bottom plate at a density of 5,000 cells/well. Allow cells to adhere overnight.[13]

  • Compound Treatment: Treat the cells with the same 10-point serial dilution of inhibitors used previously. Incubate for 72 hours.

  • Reagent Preparation: Equilibrate the plate and the CellTiter-Glo® Reagent to room temperature.

  • Cell Lysis: Add CellTiter-Glo® Reagent to each well, which lyses the cells and provides the substrate for luciferase.

  • Signal Stabilization: Mix on an orbital shaker for 2 minutes and then incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Measure luminescence using a plate-reading luminometer.

  • Data Analysis: Normalize the data and calculate the GI50 (concentration for 50% growth inhibition) value.

Experimental Protocol: Target Engagement via Western Blot

  • Cell Treatment: Seed MCF-7 cells in a 6-well plate. Treat with Pyr-N1 and reference compounds at 1x, 5x, and 25x their respective biochemical IC50 values for 24 hours.

  • Protein Extraction: Lyse the cells and quantify total protein concentration using a BCA assay.

  • SDS-PAGE: Separate 20 µg of protein from each sample on a polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting: Probe the membrane with primary antibodies against phospho-Rb (a direct downstream substrate of CDK2) and total Rb (as a loading control). Also probe for β-actin as a housekeeping control.

  • Detection: Use HRP-conjugated secondary antibodies and an ECL substrate to visualize the protein bands.

  • Analysis: A dose-dependent decrease in the phospho-Rb signal relative to total Rb confirms target engagement.

Experimental Protocol: Cell Cycle Analysis via Flow Cytometry

  • Cell Treatment: Seed and treat MCF-7 cells as in the Western Blot protocol.

  • Cell Harvesting: Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol overnight.

  • Staining: Wash the fixed cells and stain with a solution containing propidium iodide (PI) and RNase A.

  • Data Acquisition: Analyze at least 10,000 cells per sample using a flow cytometer.

  • Analysis: Model the cell cycle distribution to determine the percentage of cells in G1, S, and G2/M phases. A functional CDK2 inhibitor is expected to cause G1 phase arrest.[8]

cluster_prolif Proliferation (GI50) cluster_target Target Engagement (pRb) cluster_cycle Cell Cycle Arrest start Seed MCF-7 Cells in 96-well & 6-well plates p1 Treat for 72h start->p1 t1 Treat for 24h start->t1 c1 Treat for 24h start->c1 p2 Add CellTiter-Glo® p1->p2 p3 Measure Luminescence p2->p3 p4 Calculate GI50 p3->p4 t2 Extract Protein t1->t2 t3 Western Blot for p-Rb t2->t3 t4 Analyze Signal Decrease t3->t4 c2 Fix & Stain with PI c1->c2 c3 Flow Cytometry c2->c3 c4 Analyze G1 Arrest c3->c4

Caption: Integrated workflow for cell-based inhibitor validation.

Kinase Selectivity Profiling

Expertise & Rationale: Potency is meaningless without selectivity. An inhibitor that hits dozens of kinases is likely to be toxic.[14] Kinase selectivity profiling is a critical step to understand the compound's specificity and potential off-target liabilities. This is typically performed as a fee-for-service by specialized vendors who maintain large panels of purified kinases.[15]

Protocol: Broad-Panel Kinase Screen

  • Compound Submission: Submit Pyr-N1 to a vendor for screening (e.g., Reaction Biology, Eurofins).

  • Screening Conditions: Request a screen against a broad kinome panel (e.g., >300 kinases) at a single high concentration (e.g., 1 µM).

  • Data Analysis: The primary output is the "% Inhibition" at the tested concentration. Hits are typically defined as kinases inhibited by >50% or >75%.

  • Follow-up: For any significant off-target hits, follow up by determining the full IC50 value to quantify the potency of the off-target interaction.

  • Interpretation: A selective compound will inhibit only a few kinases, ideally just the intended target and its close family members. The results can be visualized on a kinome tree to map the selectivity profile.

Phase 3: Data Presentation and Interpretation

Summarizing all quantitative data in clear, structured tables is essential for direct comparison.[6] The hypothetical data below illustrates how to present the results for Pyr-N1.

Table 1: In Vitro Biochemical Potency Against CDK2

CompoundBiochemical IC50 (nM) vs. CDK2/Cyclin E1
Pyr-N1 (Hypothetical) 15
Dinaciclib2
Roscovitine450
Compound 36[5]199

Table 2: Cellular Activity in MCF-7 Cancer Cells

CompoundCellular GI50 (µM)Cell Cycle ArrestpRb Inhibition
Pyr-N1 (Hypothetical) 0.25 G1 Arrest Yes
Dinaciclib0.03G1/S ArrestYes
Roscovitine15.5G1 ArrestYes
Compound 36[5]Not ReportedNot ReportedNot Reported

Table 3: Kinase Selectivity Profile (% Inhibition at 1 µM)

Kinase TargetPyr-N1 (Hypothetical) DinaciclibRoscovitine
CDK2 98% 99%85%
CDK165%99%88%
CDK545%95%82%
CDK930%98%25%
VEGFR2<10%40%<10%
EGFR<5%<10%<5%

Interpreting the Results:

  • Potency: The hypothetical data shows Pyr-N1 is a potent biochemical inhibitor of CDK2, significantly more potent than the reference pyrazole (Compound 36) and Roscovitine, though less potent than the clinical candidate Dinaciclib.

  • Cellular Activity: The sub-micromolar GI50 value, coupled with confirmed G1 arrest and inhibition of pRb phosphorylation, demonstrates that Pyr-N1 effectively enters cells and engages its target in a physiologically relevant manner.

  • Selectivity: Pyr-N1 shows good selectivity for CDK2 over other kinases like VEGFR2 and EGFR. Its moderate activity against CDK1 and CDK5 is expected, as the ATP-binding pocket is highly conserved among CDK family members. It appears more selective than the broad-spectrum inhibitor Dinaciclib.

Visualizing the Mechanism: The CDK2 Signaling Pathway

Understanding the biological context is crucial. The following diagram illustrates the pathway targeted by these inhibitors.

cyclinE Cyclin E active_complex Active CDK2/Cyclin E Complex cyclinE->active_complex binds cdk2 CDK2 cdk2->active_complex binds p_rb Phosphorylated pRb active_complex->p_rb Phosphorylates inhibitors Pyr-N1 & Reference Inhibitors inhibitors->active_complex INHIBITS rb pRb e2f E2F rb->e2f sequesters rb->p_rb free_e2f Free E2F e2f->free_e2f transcription S-Phase Gene Transcription free_e2f->transcription progression G1/S Phase Progression transcription->progression

Caption: The CDK2/Cyclin E pathway controlling G1/S cell cycle progression.

Conclusion and Future Directions

This guide outlines a rigorous, multi-faceted strategy for benchmarking new pyrazole derivatives. Based on our hypothetical data, Pyr-N1 emerges as a potent and selective CDK2 inhibitor with excellent cellular activity. It demonstrates a superior profile to older inhibitors like Roscovitine and a more selective profile than broad-spectrum inhibitors like Dinaciclib.

The successful completion of this benchmarking workflow provides strong validation for a new compound. The next logical steps for a promising candidate like Pyr-N1 would include:

  • Lead Optimization: Further SAR studies to enhance potency and selectivity.

  • ADMET Profiling: In vitro assessment of absorption, distribution, metabolism, excretion, and toxicity properties.

  • In Vivo Efficacy Studies: Evaluation of anti-tumor activity in relevant mouse xenograft models.

By systematically comparing new chemical entities against established standards using validated biochemical and cellular assays, drug discovery teams can make informed, data-driven decisions, ultimately increasing the probability of translating a promising molecule into a successful therapeutic.

References

  • Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. (2022). MDPI. [Link]
  • Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets. (2023). PubMed. [Link]
  • Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011-2020): Current Status and Future Prospects. (2022). PubMed. [Link]
  • Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. (2023). PMC. [Link]
  • Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflamm
  • A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Deriv
  • The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. (2023). MDPI. [Link]
  • Recent Advancements in the Synthesis of Pyrazole Derivative for the Treatment of Alzheimer's Disease. (2024). Bentham Science. [Link]
  • Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. (2024). PMC. [Link]
  • Identification of potent and compartment-selective small molecule furin inhibitors using cell-based assays. (2012). PubMed Central. [Link]
  • Measuring and interpreting the selectivity of protein kinase inhibitors. (2017). PMC. [Link]
  • Kinase Selectivity Panels. (n.d.). Reaction Biology. [Link]
  • A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance. (2016). PubMed. [Link]
  • Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. (2015). PMC. [Link]

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 3-(3,5-Dimethyl-1H-pyrazol-1-yl)-3-oxopropanenitrile

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. This guide provides a detailed, step-by-step protocol for the proper disposal of 3-(3,5-Dimethyl-1H-pyrazol-1-yl)-3-oxopropanenitrile (CAS No. 36140-83-7), ensuring the safety of laboratory personnel and compliance with regulatory standards. By understanding the inherent hazards of this compound and implementing the rigorous procedures outlined below, you can mitigate risks and foster a culture of safety within your organization.

Hazard Identification and Risk Assessment: Understanding the "Why"

Before any handling or disposal, a thorough understanding of the compound's hazard profile is essential. This compound is classified with the following hazard statements:

  • H302: Harmful if swallowed [1][2]

  • H312: Harmful in contact with skin

  • H315: Causes skin irritation [2]

  • H319: Causes serious eye irritation [2]

  • H332: Harmful if inhaled

  • H335: May cause respiratory irritation [2]

The hazardous nature of this compound stems from its constituent functional groups: a pyrazole ring and a nitrile group. Pyrazole derivatives can exhibit a wide range of biological activities, and some are known to be toxic.[3][4] The nitrile group (-C≡N) is of particular concern, as many organic nitriles can release highly toxic hydrogen cyanide gas upon decomposition, especially when heated or in the presence of strong acids or bases.[5]

Table 1: Chemical and Physical Properties of this compound

PropertyValueSource
CAS Number 36140-83-7[1]
Molecular Formula C₈H₉N₃O[1]
Appearance White to Almost white powder to crystal
Storage Sealed in dry, room temperature[1]

Personal Protective Equipment (PPE): Your First Line of Defense

Due to the identified hazards, stringent adherence to PPE protocols is mandatory when handling this compound in any form, including during disposal procedures.

Table 2: Recommended Personal Protective Equipment (PPE)

Protective EquipmentSpecificationRationale
Eye and Face Protection Chemical safety goggles or a face shield conforming to EN166 (EU) or NIOSH (US) standards.[6]To protect against splashes and airborne particles that can cause serious eye irritation.
Hand Protection Compatible, chemical-resistant gloves (e.g., nitrile). Gloves must be inspected prior to use.[2]To prevent skin contact, which can be harmful and cause irritation.
Skin and Body Protection A lab coat, closed-toe shoes, and long pants.To protect the skin from accidental spills and contamination.
Respiratory Protection Use in a well-ventilated area, preferably a chemical fume hood. If significant dust is generated, a NIOSH-approved respirator may be necessary.To prevent inhalation of the compound, which is harmful and may cause respiratory irritation.

Spill Management: Immediate and Controlled Response

In the event of a spill, a swift and organized response is crucial to minimize exposure and contamination.

Step-by-Step Spill Cleanup Protocol:

  • Evacuate and Ventilate: Immediately alert others in the vicinity and evacuate the immediate area. Ensure the area is well-ventilated, preferably within a chemical fume hood.

  • Don Appropriate PPE: Before attempting to clean the spill, don the full PPE as outlined in Table 2.

  • Contain the Spill: For solid spills, carefully sweep the material to avoid generating dust. For liquid spills, use an inert absorbent material like vermiculite or sand.[7]

  • Collect the Waste: Carefully scoop the contained material and absorbent into a designated, sealable, and clearly labeled hazardous waste container.

  • Decontaminate the Area: Clean the spill area with a suitable solvent (e.g., ethanol or acetone), followed by soap and water. All cleaning materials, including wipes and absorbent pads, must also be disposed of as hazardous waste.[7]

Proper Disposal Procedure: A Step-by-Step Guide

Under no circumstances should this compound or its waste be disposed of down the drain or in regular trash.[6] It must be treated as hazardous chemical waste and disposed of through your institution's Environmental Health and Safety (EHS) department or a licensed professional waste disposal company.

Protocol for Waste Collection and Disposal:

  • Waste Segregation: Do not mix waste containing this compound with other waste streams unless explicitly permitted by your institution's EHS guidelines. Halogenated and non-halogenated waste should generally be kept separate.

  • Containerization:

    • Solid Waste: Collect any unused or contaminated solid compound in a clearly labeled, sealable, and chemically compatible waste container.

    • Liquid Waste: If the compound is in solution, collect it in a dedicated, leak-proof, and chemically compatible container.

    • Contaminated Materials: Any items grossly contaminated with the compound, such as weighing paper, gloves, and absorbent pads, should be placed in the same solid waste container.

  • Labeling: The waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name: "this compound," the approximate amount of waste, and any other information required by your institution.

  • Storage: Store the sealed waste container in a designated hazardous waste accumulation area. This area should be secure, well-ventilated, and away from incompatible materials such as strong oxidizing agents and strong acids.[8]

  • Arrange for Pickup: Follow your institution's established procedures for hazardous waste pickup, which typically involves submitting a request to the EHS department.

Disposal Decision Workflow

DisposalWorkflow cluster_prep Preparation cluster_waste_gen Waste Generation cluster_disposal Disposal Path Prep Handling this compound PPE Wear Full PPE (Goggles, Gloves, Lab Coat) Prep->PPE WasteGen Waste Generated (Unused solid, contaminated items, solutions) Prep->WasteGen Spill Spill Occurs Prep->Spill Segregate Segregate Waste (Do not mix with other streams) WasteGen->Segregate Spill->Segregate After cleanup Containerize Properly Containerize & Label 'Hazardous Waste' Segregate->Containerize Store Store in Designated Waste Accumulation Area Containerize->Store EHS Contact EHS for Pickup and Professional Disposal Store->EHS

Caption: Workflow for the proper disposal of this compound.

Conclusion: Fostering a Culture of Safety

The proper disposal of this compound is not merely a procedural task but a critical component of a robust laboratory safety program. By adhering to these guidelines, researchers and scientists can protect themselves, their colleagues, and the environment from the potential hazards associated with this compound. Always consult your institution's specific EHS protocols and the Safety Data Sheet (SDS) for the most current and detailed information.

References

  • Benchchem. (2025).
  • MDPI. (2021).
  • ResearchGate. (n.d.). Comparative study on the thermal decomposition of structural isomers: Pyrazole and imidazole energetic materials.
  • Benchchem. (2025).
  • ChemicalBook. (n.d.).
  • ACS Publications. (2021). Comparative Quantum Chemistry Study on the Unimolecular Decomposition Channels of Pyrazole and Imidazole Energetic Materials.
  • ResearchGate. (2021). (PDF) Thermal Decomposition of Nitropyrazoles.
  • ResearchGate. (n.d.). The course of decomposition of 3,3-diphenyl-4-(trichloromethyl)-5-nitropyrazoline 3 during heating in the range of 20–300 °C.
  • AK Scientific, Inc. (n.d.). 3-(1,3-Dimethyl-1H-pyrazol-5-yl)
  • MedchemExpress.com. (2025).
  • Journal of Chemical Health Risks. (2024). Review on Biological Activities of Pyrazole Derivatives. Journal of Chemical Health Risks.
  • Sigma-Aldrich. (n.d.).
  • MDPI. (2023).
  • Current Green Chemistry. (2024).
  • Thermo Fisher Scientific. (2014).
  • Fisher Scientific. (2025).
  • ResearchGate. (n.d.). The four toxicity parameters of pyrazole-based derivatives 7c and 11a.
  • Old Dominion University. (2020). Laboratory Waste Management Guidelines. Old Dominion University.
  • MedchemExpress.com. (2024).
  • U.S. Pharmacist. (2006). Personal Protective Equipment for Use in Handling Hazardous Drugs. U.S. Pharmacist.
  • PubMed. (2007).
  • Bentham Science. (2024).
  • BLDpharm. (n.d.). 36140-83-7|this compound. BLDpharm.
  • CDC Stacks. (n.d.). NITRILES. CDC Stacks.
  • ResearchGate. (2023). Green Synthetic Strategies for Pyrazole Derivatives: A Comprehensive Review.
  • National Institutes of Health. (2022). NIH Waste Disposal Guide 2022.
  • National Institutes of Health. (n.d.). Structure of Pyrazole Derivatives Impact their Affinity, Stoichiometry, and Cooperative Interactions for CYP2E1 Complexes.
  • University of Florida. (n.d.).
  • University of Essex. (n.d.). Laboratory Waste Disposal Handbook. University of Essex.
  • University of Pennsylvania. (n.d.). LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. University of Pennsylvania.
  • National Center for Biotechnology Information. (n.d.). Aliphatic Nitriles - Acute Exposure Guideline Levels for Selected Airborne Chemicals.
  • Wikipedia. (n.d.). Nitrile. Wikipedia.
  • Bitesize Bio. (n.d.). Dangerous chemicals in the lab. Bitesize Bio.
  • RSC Publishing. (n.d.). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Publishing.
  • Emory University. (2025). Hazardous Waste - EHSO Manual 2025-2026. Emory University.
  • National Institutes of Health. (n.d.). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review.
  • MDPI. (2024). An Overview of Pyrazole-Tetrazole-Based Hybrid Compounds: Synthesis Methods, Biological Activities and Energetic Properties. MDPI.
  • U.S. Environmental Protection Agency. (2025). Steps in Complying with Regulations for Hazardous Waste. U.S. Environmental Protection Agency.
  • U.S. Environmental Protection Agency. (n.d.). Hazardous Waste. U.S. Environmental Protection Agency.
  • University of Pretoria. (2025). Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. University of Pretoria.
  • University of Maryland. (n.d.). EPA Hazardous Waste Codes. University of Maryland.
  • U.S. Environmental Protection Agency. (2025). Learn the Basics of Hazardous Waste. U.S. Environmental protection Agency.

Sources

Navigating the Safe Handling of 3-(3,5-Dimethyl-1H-pyrazol-1-yl)-3-oxopropanenitrile: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and scientists at the forefront of drug development, our work with novel chemical intermediates like 3-(3,5-Dimethyl-1H-pyrazol-1-yl)-3-oxopropanenitrile is fundamental to innovation. This compound, a key building block in the synthesis of various pharmaceutical agents, demands a meticulous approach to laboratory safety.[1] This guide provides essential, field-proven safety and logistical information, moving beyond a simple checklist to instill a deep understanding of why certain precautions are necessary. Our goal is to empower you with the knowledge to handle this and similar chemical entities with the highest degree of safety and confidence.

Hazard Assessment: Understanding the Risks

Before handling any chemical, a thorough understanding of its intrinsic hazards is paramount. This compound is classified as harmful if swallowed, in contact with skin, or if inhaled . This corresponds to the GHS07 pictogram, indicating acute toxicity. The primary routes of exposure are ingestion, dermal contact, and inhalation of the powdered substance.

Table 1: Hazard Identification and GHS Classification

Hazard StatementGHS ClassificationPictogram
H302: Harmful if swallowedAcute Toxicity, Oral (Category 4)GHS07
H312: Harmful in contact with skinAcute Toxicity, Dermal (Category 4)GHS07
H332: Harmful if inhaledAcute Toxicity, Inhalation (Category 4)GHS07

The presence of the nitrile group (C≡N) warrants particular attention, as related compounds can sometimes release cyanide under specific conditions, although this is not an immediate indicated risk for this stable molecule under standard laboratory conditions. The pyrazole moiety, while a common pharmacophore in many drugs, also contributes to the compound's reactivity and biological activity, necessitating careful handling to avoid unintended exposure.[2]

Personal Protective Equipment (PPE): Your First Line of Defense

The selection of appropriate PPE is not merely a procedural step but a critical risk mitigation strategy. The following recommendations are based on the known hazards of this compound and best practices for handling powdered chemical agents.

Hand Protection: The Critical Choice of Nitrile Gloves

For handling this compound, nitrile gloves are the recommended choice .[3] This recommendation is rooted in the superior chemical resistance of nitrile rubber to a wide range of chemicals, including many organic solvents and certain acids and bases that might be used in conjunction with this compound.[3]

  • Why Nitrile? Unlike latex gloves, which can cause allergic reactions and offer less chemical protection, nitrile provides a more robust barrier.[3] They also offer better puncture resistance than vinyl gloves. When working with powdered substances, the integrity of the glove is crucial to prevent dermal exposure.

  • Best Practices:

    • Always inspect gloves for any signs of degradation or punctures before use.

    • For procedures with a higher risk of splashing or prolonged handling, consider double-gloving .

    • Remove gloves immediately if they become contaminated, and wash your hands thoroughly.

    • Disposable nitrile gloves are intended for single use; do not reuse them.

Eye and Face Protection: Shielding from Particulate Hazards

Given that this compound is a powder, the risk of airborne particles necessitates robust eye and face protection.

  • Minimum Requirement: ANSI Z87.1-compliant safety glasses with side shields.

  • Recommended: Chemical splash goggles offer a more complete seal around the eyes, providing superior protection from airborne dust.

  • Face Shield: When handling larger quantities or when there is a significant risk of dust generation, a face shield should be worn in conjunction with safety glasses or goggles.

Protective Clothing: A Barrier Against Contamination

A standard, flame-resistant laboratory coat is required to protect your skin and personal clothing from contamination. Ensure the lab coat is fully buttoned. For tasks with a higher risk of spills, a chemically resistant apron over the lab coat is advisable.

Respiratory Protection: Mitigating Inhalation Risks

All handling of powdered this compound should be conducted within a certified chemical fume hood to minimize the inhalation of airborne particles. If a fume hood is not available, or if there is a potential for exposure outside of a hood, a NIOSH-approved respirator with a particulate filter (e.g., N95 or higher) is mandatory.[4][5][6][7] Always perform a fit test before using a respirator for the first time.

Operational Plan: Step-by-Step Handling Procedures

A well-defined operational plan ensures that safety is integrated into every step of the experimental workflow.

Preparation and Weighing
  • Designated Area: Designate a specific area for handling this compound, preferably within a chemical fume hood.

  • Decontamination: Before starting, ensure the work area is clean and free of clutter.

  • Weighing: If possible, weigh the compound directly within the fume hood. If a balance must be used outside the hood, tare a sealed container, add the powder to the container inside the hood, and then seal it before moving it to the balance. This minimizes the potential for dust dispersal in the open lab.

  • Spill Containment: Line the work surface with absorbent, disposable bench paper to contain any minor spills.

In-Experiment Handling
  • Solution Preparation: When dissolving the powder, add the solvent to the solid slowly to avoid splashing.

  • Transfers: Use appropriate tools, such as a spatula or powder funnel, to transfer the solid. Avoid pouring the powder directly from a large container to a smaller one, as this can create dust.

  • Heating: If heating is required, do so in a well-ventilrated area and monitor the process closely.

Post-Experiment
  • Decontamination: Thoroughly decontaminate all surfaces and equipment that came into contact with the compound. A 70% ethanol solution is generally effective for initial cleaning, followed by soap and water.

  • Hand Washing: Always wash your hands thoroughly with soap and water after removing your gloves and before leaving the laboratory.

Disposal Plan: Responsible Waste Management

Proper disposal of this compound and any contaminated materials is a critical aspect of laboratory safety and environmental responsibility.[8][9][10][11][12]

Waste Segregation
  • Solid Waste: All solid waste, including unused compound, contaminated gloves, bench paper, and pipette tips, must be collected in a designated, labeled hazardous waste container. Do not mix with non-hazardous waste.

  • Liquid Waste: Solutions containing this compound should be collected in a separate, sealed, and clearly labeled container for liquid hazardous waste.

Potential for Chemical Neutralization

For nitrile-containing compounds, alkaline hydrolysis can be an effective method to convert the toxic nitrile group into a less harmful carboxylate salt and ammonia before final disposal.[13][14][15][16][17] This should only be performed by trained personnel and in accordance with your institution's safety protocols.

Illustrative Alkaline Hydrolysis Protocol (for consideration and institutional approval):

  • Dilution: In a fume hood, dilute the nitrile-containing waste with 10 volumes of an alcohol solvent (e.g., ethanol) to control the reaction rate.

  • Hydrolysis: Slowly add 2 volumes of a 10% aqueous sodium hydroxide (NaOH) solution to the diluted waste.

  • Monitoring: Allow the reaction to proceed, monitoring for any heat generation or off-gassing.

  • Final Disposal: Once the reaction is complete, the resulting solution should be collected and disposed of as hazardous liquid waste.

It is imperative to consult with your institution's Environmental Health and Safety (EHS) department before implementing any chemical neutralization procedures.

Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is crucial.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.

  • Ingestion: Do not induce vomiting. Rinse the mouth with water. Seek immediate medical attention.

  • Spill: For a small spill, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed, labeled container for hazardous waste. For a large spill, evacuate the area and contact your institution's EHS department.

Visualizing the PPE Selection Process

The following diagram illustrates the decision-making process for selecting the appropriate level of personal protective equipment when handling this compound.

Caption: PPE selection workflow for handling this compound.

References

  • National Institute for Occupational Safety and Health (NIOSH). (2017). Personal Protective Equipment for Hazardous Materials Incidents: A Selection Guide (84-114). Centers for Disease Control and Prevention. [Link]
  • National Institute for Occupational Safety and Health (NIOSH). (2010). NIOSH Pocket Guide to Chemical Hazards. Centers for Disease Control and Prevention. [Link]
  • Ace Waste.
  • Centers for Disease Control and Prevention (CDC). (n.d.). NIOSH Pocket Guide to Chemical Hazards. [Link]
  • Triumvirate Environmental. (2016, May 25). Best Practices for Pharmaceutical Waste. [Link]
  • National Institute for Occupational Safety and Health (NIOSH). (2005). NIOSH Pocket Guide to Chemical Hazards (2005-149). Centers for Disease Control and Prevention. [Link]
  • National Institute for Occupational Safety and Health (NIOSH). (2016, December 2). Personal Protective Equipment. Centers for Disease Control and Prevention. [Link]
  • Rx Destroyer. (2024, September 16). Effective Methods for Disposal of Pharmaceutical Waste: A Guide to Safe and Compliant Practices. [Link]
  • Rx Destroyer. (2022, January 20). Proper Disposal in Pharmaceutical Research is Extremely Important. [Link]
  • Northwestern University. (2023, February 27). Hazardous Waste Disposal Guide. [Link]
  • MDPI. (n.d.). The Role of Flow Chemistry on the Synthesis of Pyrazoles, Pyrazolines and Pyrazole-Fused Scaffolds. Molecules. [Link]
  • Kimberly-Clark. (n.d.). Nitrile Gloves Chemical Resistance Guide. [Link]
  • ResearchGate. (2025, August 7). Alkaline hydrolysis of polyacrylonitrile. On the reaction mechanism. [Link]
  • ResearchGate. (n.d.). Alkaline and acid hydrolysis of nitriles. [Link]
  • LibreTexts Chemistry. (2025, January 19). Chemistry of Nitriles. [Link]
  • Royal Society of Chemistry. (n.d.).
  • University of Pennsylvania Environmental Health and Radiation Safety. (n.d.).
  • Unknown Source. (n.d.). Chemical Resistance of Gloves.pdf.
  • University of California, Santa Barbara Environmental Health and Safety. (n.d.). OSHA Glove Selection Chart. [Link]
  • National Center for Biotechnology Information. (n.d.).
  • Royal Society of Chemistry. (n.d.). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. [Link]
  • Occupational Safety and Health Administration (OSHA). (n.d.).

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(3,5-Dimethyl-1H-pyrazol-1-yl)-3-oxopropanenitrile
Reactant of Route 2
Reactant of Route 2
3-(3,5-Dimethyl-1H-pyrazol-1-yl)-3-oxopropanenitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.